molecular formula C14H27O2- B1227901 Tetradecanoate

Tetradecanoate

Cat. No.: B1227901
M. Wt: 227.36 g/mol
InChI Key: TUNFSRHWOTWDNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecanoate refers to the family of salts and esters derived from Tetradecanoic Acid, more commonly known as Myristic Acid, a 14-carbon saturated fatty acid with the molecular formula C₁₄H₂₈O₂ . This versatile compound serves as a critical building block in diverse research fields. In biochemistry, myristic acid is studied for its essential role in protein myristoylation, a co-translational lipid modification that facilitates the membrane anchoring and signaling of key proteins . In material science, various this compound esters, such as Methyl Myristate (CAS 124-10-7) and Tetradecyl Myristate (CAS 3234-85-3), are investigated for their solvent properties and as phase change materials due to their specific melting points and solubility profiles . Sourced from natural fats and oils like nutmeg butter, coconut oil, and palm kernel oil , our high-purity this compound is supplied with detailed documentation, including a Certificate of Analysis, to ensure reproducibility in your experiments. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H27O2-

Molecular Weight

227.36 g/mol

IUPAC Name

tetradecanoate

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/p-1

InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-]

Synonyms

Acid, Myristic
Acid, Tetradecanoic
Myristate
Myristic Acid
Tetradecanoic Acid

Origin of Product

United States

Foundational & Exploratory

What is the biochemical pathway of tetradecanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biochemical Pathway of Tetradecanoate Synthesis

Introduction

Tetradecanoic acid, more commonly known as myristic acid, is a 14-carbon saturated fatty acid (14:0) integral to various biological processes. It is found in many animal and vegetable fats, notably in nutmeg butter and palm kernel oil. Beyond its role as an energy storage molecule, this compound is a crucial substrate for N-myristoylation, a post-translational modification where the fatty acid is covalently attached to the N-terminal glycine (B1666218) of proteins. This modification is vital for membrane targeting and signal transduction of numerous proteins involved in cellular regulation and oncogenesis. This guide provides a comprehensive overview of the de novo synthesis pathway of this compound, tailored for researchers, scientists, and drug development professionals.

The Core Biochemical Pathway of this compound Synthesis

De novo fatty acid synthesis is an anabolic process that occurs in the cytosol of various tissues, including the liver and adipose tissue in mammals.[1][2] The pathway builds fatty acids by sequentially adding two-carbon units derived from acetyl-CoA. While the primary product of the mammalian Fatty Acid Synthase (FAS) complex is the 16-carbon palmitate, this compound is a key intermediate (myristoyl-ACP) and can be released as a final product.[3][4]

Substrate Provision: The Citrate (B86180) Shuttle

The primary building block, acetyl-CoA, is predominantly generated within the mitochondria from pyruvate (B1213749) oxidation and amino acid catabolism. However, the inner mitochondrial membrane is impermeable to acetyl-CoA.[5] To transport it to the cytosol for fatty acid synthesis, the citrate shuttle is employed.[4][6]

  • Citrate Formation: Inside the mitochondrion, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.

  • Citrate Transport: Citrate is transported across the inner mitochondrial membrane into the cytosol by the citrate transporter.

  • Cytosolic Acetyl-CoA Regeneration: In the cytosol, the enzyme ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate, an ATP-dependent reaction.[4]

This shuttle effectively moves acetyl-CoA units to the site of fatty acid synthesis.

Citrate_Shuttle cluster_mito Mitochondrial Matrix cluster_cyto Cytosol Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito PDH OAA_mito Oxaloacetate Pyruvate->OAA_mito Pyruvate Carboxylase Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase OAA_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA_cyto Acetyl-CoA (to FAS) Citrate_cyto->AcetylCoA_cyto ATP-Citrate Lyase OAA_cyto Oxaloacetate Citrate_cyto->OAA_cyto Malate Malate OAA_cyto->Malate Malate Dehydrogenase Pyruvate_cyto Pyruvate Malate->Pyruvate_cyto Malic Enzyme Pyruvate_cyto->Pyruvate Pyruvate Transporter

Figure 1. The Citrate Shuttle for Acetyl-CoA Transport.
The Committed Step: Malonyl-CoA Formation

The first committed and rate-limiting step of fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA.[1] This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme that uses bicarbonate (HCO₃⁻) as the carbon source and requires ATP.[1][7]

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

ACC is a major site of regulation for the entire pathway, being allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs.[4]

The Elongation Cycle: Fatty Acid Synthase (FAS)

The subsequent reactions are carried out by a large, multifunctional enzyme complex called Fatty Acid Synthase (FAS) .[6][8] In mammals, FAS is a homodimer where each monomer contains seven distinct catalytic domains and an Acyl Carrier Protein (ACP) region. The growing fatty acid chain is covalently attached to the phosphopantetheine prosthetic group of the ACP domain, which shuttles the intermediate between the different catalytic sites.[1]

The synthesis of a saturated fatty acid chain involves a repeating four-step sequence:

  • Condensation (catalyzed by β-ketoacyl-ACP synthase, KS): The cycle begins with the condensation of an acetyl group (the primer) with a malonyl group attached to ACP. The acetyl group attacks the malonyl-ACP, with the release of CO₂ from the malonyl group's carboxyl. This forms a four-carbon β-ketoacyl-ACP.[1]

  • Reduction (catalyzed by β-ketoacyl-ACP reductase, KR): The β-keto group is reduced to a hydroxyl group using NADPH as the reducing agent.[6]

  • Dehydration (catalyzed by β-hydroxyacyl-ACP dehydratase, DH): A molecule of water is removed from the β-hydroxyacyl-ACP intermediate to create a double bond, forming a trans-Δ²-enoyl-ACP.[6]

  • Reduction (catalyzed by enoyl-ACP reductase, ER): The double bond is reduced using a second molecule of NADPH, yielding a saturated acyl-ACP that is two carbons longer than the starting acyl group.[6]

This four-carbon butyryl-ACP is then transferred back to the KS domain, and the cycle repeats. A new malonyl-ACP enters, and the butyryl group condenses with it to form a six-carbon intermediate. This process is repeated for a total of six cycles after the initial priming step to produce the 14-carbon myristoyl-ACP.

Chain Termination and this compound Release

The length of the final fatty acid product is determined by the specificity of the seventh FAS enzyme domain, the Thioesterase (TE) .[9][10] This domain catalyzes the hydrolysis of the bond linking the fatty acid chain to the ACP. In most mammalian tissues, the TE domain has a strong preference for the 16-carbon palmitoyl-ACP, leading to the release of palmitate. However, the TE can also act on shorter chain intermediates. Specific thioesterases that preferentially cleave medium-chain fatty acids (including C14) exist, particularly in tissues like the mammary gland.[11] Furthermore, even the standard mammalian FAS complex can release a spectrum of products, including myristate (14:0) and stearate (B1226849) (18:0), albeit at lower rates than palmitate.[3]

FAS_Cycle Start Acetyl-CoA + Malonyl-CoA Load Loading onto FAS/ACP Start->Load Condensation 1. Condensation (KS) - CO₂ Load->Condensation Ketoacyl β-Ketoacyl-ACP (4 carbons) Condensation->Ketoacyl Reduction1 2. Reduction (KR) NADPH → NADP⁺ Ketoacyl->Reduction1 Hydroxyacyl β-Hydroxyacyl-ACP Reduction1->Hydroxyacyl Dehydration 3. Dehydration (DH) - H₂O Hydroxyacyl->Dehydration Enoyl trans-Δ²-Enoyl-ACP Dehydration->Enoyl Reduction2 4. Reduction (ER) NADPH → NADP⁺ Enoyl->Reduction2 Acyl_ACP Saturated Acyl-ACP (4 carbons) Reduction2->Acyl_ACP Repeat Add Malonyl-ACP Repeat Cycle 5 more times Acyl_ACP->Repeat 6 Cycles Total Myristoyl Myristoyl-ACP (14 carbons) Repeat->Myristoyl Release Hydrolysis (Thioesterase) Myristoyl->Release Product This compound (Myristic Acid) Release->Product

Figure 2. The Fatty Acid Synthase (FAS) Catalytic Cycle.

Stoichiometry of this compound Synthesis

The synthesis of one molecule of this compound (C14) begins with one molecule of acetyl-CoA as the primer and requires six molecules of malonyl-CoA for the subsequent elongation cycles. Since each malonyl-CoA is synthesized from acetyl-CoA, a total of seven acetyl-CoA molecules are needed.

  • Malonyl-CoA Formation: 6 Acetyl-CoA + 6 CO₂ + 6 ATP → 6 Malonyl-CoA + 6 ADP + 6 Pi + 6 H⁺

  • FAS Elongation Cycles: 1 Acetyl-CoA + 6 Malonyl-CoA + 12 NADPH + 12 H⁺ → 1 Tetradecanoyl-CoA + 6 CO₂ + 12 NADP⁺ + 5 H₂O + 7 CoASH

The overall net reaction for the synthesis of this compound from acetyl-CoA in the cytosol is:

7 Acetyl-CoA + 6 ATP + 12 NADPH + 12 H⁺ → this compound + 7 CoASH + 6 ADP + 6 Pi + 12 NADP⁺ + 5 H₂O

Quantitative Data

Table 1: Physicochemical Properties of Tetradecanoic Acid
PropertyValueReference
Molecular FormulaC₁₄H₂₈O₂
Molecular Weight228.37 g/mol
Melting Point52-54 °C[12]
Boiling Point250 °C (at 100 mmHg)[12]
AppearanceWhite crystalline solid
SolubilityInsoluble in water; soluble in ethanol, ether
Table 2: Representative Kinetic Parameters of Key Enzymes in Fatty Acid Synthesis

Note: Kinetic values can vary significantly based on species, isoform, and experimental conditions (pH, temperature, substrate concentrations). The data below are representative values compiled from various studies.

EnzymeSubstrateKₘ (μM)kcat (s⁻¹)Source OrganismReference
Acetyl-CoA Carboxylase (ACC)Acetyl-CoA20 - 150~0.5 - 5Various (E. coli, Rat)[13][14]
Acetyl-CoA Carboxylase (ACC)ATP20 - 100-Various[14]
Acetyl-CoA Carboxylase (ACC)HCO₃⁻1000 - 10000-Various[15]
Fatty Acid Synthase (FAS)Acetyl-CoA3 - 10~1.5Murine[16]
Fatty Acid Synthase (FAS)Malonyl-CoA5 - 20-Murine[16]
Fatty Acid Synthase (FAS)NADPH5 - 15-Murine[16]

Key Experimental Protocols

Protocol: Assay of Fatty Acid Synthase (FAS) Activity via NADPH Consumption

This is the most common method for measuring overall FAS activity by spectrophotometrically monitoring the decrease in NADPH absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[17][18]

Materials:

  • Purified FAS enzyme or tissue/cell lysate

  • Assay Buffer: 100 mM Potassium Phosphate (pH 6.5-7.0), 1 mM EDTA, 1 mM DTT

  • Acetyl-CoA stock solution (10 mM)

  • Malonyl-CoA stock solution (10 mM)

  • NADPH stock solution (10 mM)

  • UV-Vis Spectrophotometer with temperature control (37 °C) and 340 nm wavelength capability

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction master mix in the assay buffer containing final concentrations of 200 µM NADPH and 50 µM Acetyl-CoA.

  • Add 980 µL of the master mix to a cuvette and equilibrate to 37 °C in the spectrophotometer.

  • Add 10 µL of the enzyme sample (e.g., purified FASN or protein extract) to the cuvette, mix by gentle inversion, and monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate of NADPH oxidation independent of malonyl-CoA.[18]

  • Initiate the FAS-specific reaction by adding 10 µL of Malonyl-CoA stock solution (final concentration ~80-100 µM).[19]

  • Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

  • Calculation: Determine the rate of absorbance change (ΔA₃₄₀/min) from the linear portion of the curve after adding malonyl-CoA. Subtract the baseline rate from this value.

  • Calculate FAS activity using the Beer-Lambert law: Activity (nmol NADPH/min/mg protein) = (ΔA₃₄₀/min) / (6.22 * mg protein in cuvette) * 1000

Protocol: Isolation of Myristic Acid from Nutmeg

This protocol involves the extraction of the triglyceride trimyristin (B1681580) from nutmeg, followed by saponification (base-catalyzed hydrolysis) to yield myristic acid.[12][20][21]

Materials:

  • Ground nutmeg

  • tert-Butyl methyl ether (or chloroform/diethyl ether)

  • 6 M NaOH solution

  • 95% Ethanol

  • Concentrated HCl

  • Reflux apparatus, vacuum filtration setup (Hirsch or Büchner funnel), beakers, ice bath

Procedure:

  • Extraction: Reflux ~1.0 g of ground nutmeg with 3-5 mL of tert-butyl methyl ether for 10-15 minutes to extract the fats.[20]

  • Filter the hot mixture to remove the solid nutmeg powder. Wash the solid with a small amount of fresh hot solvent.

  • Evaporate the solvent from the filtrate to obtain crude trimyristin as a solid/oily residue.

  • Purification (Optional): Recrystallize the crude trimyristin from hot acetone (B3395972) to obtain pure white crystals.

  • Hydrolysis (Saponification): Weigh approximately 60 mg of the trimyristin and place it in a round-bottom flask. Add 2 mL of 6 M NaOH and 2 mL of 95% ethanol.[12]

  • Reflux the mixture gently for 45-60 minutes. The solution should become clear, indicating complete saponification.[20]

  • Cool the reaction mixture and pour it into a beaker containing ~10 mL of water.

  • Acidification: In a fume hood, carefully add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper) and a white precipitate (myristic acid) forms.[20]

  • Cool the beaker in an ice bath for 10-15 minutes to maximize precipitation.

  • Isolation: Collect the solid myristic acid by vacuum filtration. Wash the crystals with several small portions of cold water.

  • Allow the product to air dry completely and determine its mass and melting point (literature: 54-55 °C).[21]

Protocol: Analysis of Fatty Acids by Gas Chromatography (GC)

GC is the standard method for separating and quantifying fatty acids. They are first converted to more volatile Fatty Acid Methyl Esters (FAMEs).[22][23]

Materials:

  • Fatty acid sample (e.g., isolated myristic acid or total lipid extract)

  • Internal standard (e.g., C17:0 or C19:0 fatty acid)

  • Derivatization agent: 6% H₂SO₄ in methanol (B129727) (or BF₃ in methanol)[22]

  • Organic solvent: Hexane or petroleum ether

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., a polar phase like Nukol™ or Carbowax).[24][25]

Procedure:

  • Sample Preparation: To a known mass of the fatty acid sample in a screw-cap glass tube, add a known amount of internal standard.

  • Derivatization (Transesterification): Add 1-2 mL of 6% H₂SO₄ in methanol. Seal the tube tightly.[22]

  • Heat the mixture in a water bath or oven at 100 °C for 1-2 hours.[22]

  • Extraction: Cool the sample to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds.

  • Centrifuge briefly to separate the layers. The FAMEs will be in the upper organic (hexane) layer.

  • Carefully transfer the upper layer to a clean GC vial.

  • GC Analysis: Inject 1 µL of the sample into the GC-FID. The instrument separates the FAMEs based on their chain length and degree of unsaturation.

  • Quantification: Identify the peak corresponding to myristic acid methyl ester based on its retention time compared to a known standard. Quantify its amount by comparing its peak area to the peak area of the internal standard.

Experimental_Workflow Start Ground Nutmeg Extraction 1. Solvent Extraction (Reflux with Ether) Start->Extraction Trimyristin Crude Trimyristin (Triglyceride) Extraction->Trimyristin Hydrolysis 2. Saponification (NaOH, EtOH, Reflux) Trimyristin->Hydrolysis Acidification 3. Acidification (HCl) Hydrolysis->Acidification Myristic_Acid Myristic Acid (Precipitate) Acidification->Myristic_Acid Filtration 4. Isolation (Vacuum Filtration) Myristic_Acid->Filtration Pure_Acid Pure Myristic Acid Filtration->Pure_Acid Derivatization 5. Derivatization to FAMEs (H₂SO₄/Methanol) Pure_Acid->Derivatization GCMS 6. Analysis (Gas Chromatography) Derivatization->GCMS Data Data: Purity, Identity, and Quantification GCMS->Data

Figure 3. Workflow for Isolation and Analysis of Myristic Acid.

Conclusion

The synthesis of this compound is a fundamental metabolic process integrated within the larger framework of de novo lipogenesis. Governed by the coordinated actions of the citrate shuttle, acetyl-CoA carboxylase, and the fatty acid synthase complex, this pathway is tightly regulated to meet cellular demands. For researchers in drug development, the enzymes of this pathway, particularly ACC and FAS, represent critical therapeutic targets.[26] Their upregulation in various cancers and metabolic diseases makes them attractive for inhibitor design. A thorough understanding of the biochemical steps, enzyme kinetics, and analytical methodologies outlined in this guide is essential for advancing research in these fields.

References

The Pivotal Role of Tetradecanoate in Cellular Membrane Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanoate, a 14-carbon saturated fatty acid commonly known as myristate, plays a fundamental, multifaceted role in the structure and function of cellular membranes. Its influence extends beyond being a simple lipid component, primarily through its covalent attachment to proteins in a process termed N-myristoylation. This modification acts as a crucial lipid anchor, governing protein localization, mediating signal transduction, and influencing a host of cellular processes. Dysregulation of myristoylation is increasingly implicated in a range of pathologies, including cancer, infectious diseases, and neurodegenerative disorders, making the enzymes that catalyze this modification, N-myristoyltransferases (NMTs), attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the role of this compound in cellular membranes, with a focus on protein myristoylation, its impact on membrane-associated signaling pathways, and the experimental methodologies used to study these phenomena.

Introduction: The Significance of this compound in Cellular Biology

Tetradecanoic acid is a saturated fatty acid that can be found in various biological systems.[1] While it can be incorporated into the phospholipid bilayer, its most significant role in cellular membrane structure is mediated through the post-translational modification of proteins.[1][2] This process, known as N-myristoylation, involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein.[2][3][4] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is generally considered irreversible.[5][6]

The addition of the 14-carbon myristoyl group increases the hydrophobicity of the protein, facilitating its interaction with cellular membranes.[2][7] This membrane targeting is essential for the function of a wide array of proteins involved in critical cellular processes, including signal transduction, cell proliferation, and apoptosis.[2][3] Myristoylation allows for weak and reversible protein-lipid and protein-protein interactions, which are fundamental to the dynamic nature of cellular signaling.[3]

The Dual Role of this compound in Membrane Architecture

Direct Incorporation into the Lipid Bilayer

As a saturated fatty acid, this compound can be directly incorporated into the phospholipid bilayer, influencing its biophysical properties. Saturated fatty acids, lacking double bonds, tend to pack more tightly than their unsaturated counterparts, which can lead to a decrease in membrane fluidity and an increase in membrane stiffness.[8][9][10] However, the effects of free myristic acid on membrane dynamics are concentration-dependent and can be complex. Studies have shown that the addition of myristic acid to DMPC membranes has minimal effect on dynamics above the transition temperature, as the straight-chain fatty acid aligns with the lipid chains without significantly altering the free volume.

Protein N-Myristoylation: A Powerful Membrane Anchor

The primary mechanism by which this compound influences membrane structure is through N-myristoylation. The myristoyl group provides a sufficiently strong hydrophobic anchor to promote the association of proteins with the inner leaflet of the plasma membrane and other cellular membranes.[1] However, the myristoyl anchor alone is often not sufficient for stable membrane binding of large proteins.[11][12] Consequently, many myristoylated proteins employ a "two-signal" mechanism for robust membrane targeting. This second signal can be a stretch of basic amino acids that interact electrostatically with acidic phospholipids (B1166683) in the membrane, or a second lipid modification such as palmitoylation (the attachment of a 16-carbon fatty acid).[3][11]

Quantitative Impact of Myristoylation on Protein and Membrane Properties

The following tables summarize quantitative data on the effects of myristoylation on protein-membrane interactions and membrane biophysics.

Protein/PeptideModificationMembrane CompositionTechniqueParameterValueReference(s)
N-terminal p60src peptide (15 aa)MyristoylatedRed cell membrane vesiclesRadioligand BindingDissociation Constant (Kd)2.7 nM[13]
N-terminal p60src peptide (15 aa)Non-myristoylatedRed cell membrane vesiclesRadioligand BindingCompetitionNo competition observed[13]
myr-Src peptideMyristoylatedDMPC/PS (30 mol%)2H Solid-State NMRGibbs Free Energy of Partitioning~-33.5 kJ/mol
HIV-1 GagMyristoylatedModel Raft MembranesFluorescence MethodsBinding Affinity>2-fold increase vs. non-myristoylated[3]
c-SrcMyristoylated vs. Non-myristoylated (G2A)In vitro kinase assayAutoradiographyKinase ActivityReduced in non-myristoylated form[14][15]
c-SrcMyristoylated vs. Non-myristoylated (G2A)Cellular expressionWestern BlotProtein Stability4- to 6-fold higher levels of non-myristoylated form (enhanced stability)[15][16]
Membrane SystemAdded ComponentTechniqueParameterObservationReference(s)
DMPC-d54myr-Src peptide2H Solid-State NMRLipid Order ParameterNo significant influence on the lipid matrix
DMPCmyr-d27-Src peptide2H Solid-State NMRMyristoyl Chain Order ParameterSignificantly increased compared to DMPC chains
DMPCMyristic AcidMolecular DynamicsPicosecond DynamicsSlight reduction in gel state, no difference above Tm
Cell MembranesMyriocin (Myr)Fluorescence Spectroscopy (LAURDAN)Generalized Polarization (GP)Increased GP value (decreased fluidity/increased stiffness)[8][9][10]
Cell MembranesMyriocin (Myr)Fluorescence Spectroscopy (LAURDAN)Rotational Mobility (τrot)Lowered rotation of LAURDAN (more ordered membrane)[8][9][10]

Myristoylation-Dependent Signaling Pathways

Myristoylation is integral to numerous signaling pathways by ensuring the proper localization and function of key regulatory proteins.

Src Family Kinases (SFKs)

c-Src, a proto-oncogenic non-receptor tyrosine kinase, requires myristoylation for its localization to the plasma membrane, which is a prerequisite for its transforming activity.[5][7] Myristoylation not only anchors c-Src to the membrane but also positively regulates its kinase activity.[14][15] The myristoyl group, in concert with a polybasic region, facilitates membrane association.[17]

Src_Signaling cluster_membrane Plasma Membrane NMT N-Myristoyltransferase (NMT) myr_Src_inactive Myristoylated c-Src (Inactive, cytosolic) NMT->myr_Src_inactive Co-translational myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT nascent_Src Nascent c-Src (cytosol) nascent_Src->NMT mem_Src_inactive Membrane-Associated c-Src (Inactive) myr_Src_inactive->mem_Src_inactive Membrane Targeting (Myristate + Polybasic region) membrane Plasma Membrane PTP Phosphatase (e.g., PTP1B) mem_Src_inactive->PTP Dephosphorylation of Tyr527 mem_Src_active Active c-Src PTP->mem_Src_active Activation downstream Downstream Signaling (Proliferation, Survival, Migration) mem_Src_active->downstream Phosphorylation of substrates

Src Kinase Activation and Membrane Targeting.
The Myristoyl-Electrostatic Switch: MARCKS Protein

The Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein is a prime example of the "myristoyl-electrostatic switch".[11] In its unphosphorylated state, a highly basic effector domain interacts with acidic phospholipids, promoting the insertion of the N-terminal myristoyl group into the membrane.[11][15] Phosphorylation of the effector domain by Protein Kinase C (PKC) neutralizes its positive charge, weakening the electrostatic interaction and causing the protein to translocate to the cytosol.[11][15] This reversible membrane association allows MARCKS to regulate actin dynamics and sequester signaling molecules like PIP2 at the membrane.[15][18]

MARCKS_Switch MARCKS_mem MARCKS (Membrane-Bound) - Unphosphorylated - Myristate Inserted - Basic Domain Interacts with Lipids MARCKS_cyto MARCKS (Cytosolic) - Phosphorylated - Myristate Sequestered - Basic Domain Repelled MARCKS_mem->MARCKS_cyto Phosphorylation MARCKS_mem->MARCKS_cyto Binds Basic Domain MARCKS_cyto->MARCKS_mem Dephosphorylation PKC Protein Kinase C (PKC) PKC->MARCKS_mem Phosphatase Phosphatase Phosphatase->MARCKS_cyto CaM Ca2+/Calmodulin CaM->MARCKS_mem

The Myristoyl-Electrostatic Switch of MARCKS.
Heterotrimeric G Proteins

Several G alpha subunits of heterotrimeric G proteins are myristoylated, which is crucial for their membrane association and interaction with G protein-coupled receptors (GPCRs) and the G beta-gamma complex.[19] The myristoylation of Gαi subunits, for instance, functions as a myristoyl switch.[16] In the inactive, GDP-bound state, the myristoyl group helps anchor the heterotrimer to the membrane. Upon activation (GTP binding), a conformational change can lead to sequestration of the myristoyl group, facilitating the dissociation of the G alpha subunit from the membrane and its interaction with downstream effectors.[16]

G_Protein_Cycle GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Ligand Binding G_trimer Myr-Gα(GDP)-Gβγ (Membrane-Bound, Inactive) GPCR_active->G_trimer Binds G-Protein Ligand Ligand Ligand->GPCR_inactive G_alpha_GTP Myr-Gα(GTP) (Active) G_trimer->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_alpha_GTP->G_trimer GTP Hydrolysis (GAP activity) Effector_alpha Effector 1 (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector_alpha Regulates Activity Effector_beta_gamma Effector 2 G_beta_gamma->Effector_beta_gamma Regulates Activity GDP GTP

Myristoylation in the G Protein Cycle.
Viral Proteins: HIV-1 Gag

Myristoylation is essential for the replication of many viruses, including HIV-1. The HIV-1 Gag polyprotein is myristoylated at its N-terminus, which is required for its targeting to the plasma membrane, multimerization, and the subsequent assembly and budding of new virions.[8][9] The myristoyl group, in conjunction with a patch of basic residues in the matrix (MA) domain of Gag, mediates binding to the plasma membrane, particularly to lipid raft microdomains rich in PI(4,5)P2.[13][20] Binding to PI(4,5)P2 is thought to trigger a myristoyl switch, exposing the lipid anchor for membrane insertion.[13][20]

ARF GTPases

ADP-ribosylation factors (ARFs) are small GTPases that regulate vesicle trafficking and actin cytoskeleton organization.[21] ARF proteins are myristoylated, and this modification is crucial for their function.[21] In the GDP-bound (inactive) state, the myristoylated N-terminus is sequestered in a hydrophobic pocket.[12][22] Upon activation by a Guanine nucleotide Exchange Factor (GEF), the exchange of GDP for GTP induces a conformational change that exposes the myristoyl group, leading to the protein's recruitment to the membrane.[10][23]

Experimental Protocols for Studying Myristoylation

A variety of techniques are employed to identify, quantify, and characterize myristoylated proteins and their functions.

Identification of Myristoylated Proteins by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying myristoylated proteins and their modification sites.[7] A common workflow involves separating proteins by SDS-PAGE, followed by in-gel digestion and LC-MS/MS analysis.

MS_Workflow A 1. Protein Separation (SDS-PAGE) B 2. Band Excision (Excise band of interest) A->B C 3. In-Gel Digestion - Destain, Reduce, Alkylate - Digest with Trypsin B->C D 4. Peptide Extraction (Extract peptides from gel matrix) C->D E 5. LC-MS/MS Analysis - Separate peptides by HPLC - Analyze by Tandem MS D->E F 6. Data Analysis - Database search - Identify +210 Da mass shift on N-terminal Gly-containing peptides E->F

Workflow for MS-based identification of myristoylated proteins.

Protocol: In-Gel Digestion for Mass Spectrometry

  • Band Excision: Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel using a clean scalpel. Cut the band into small (~1x1 mm) pieces.[24]

  • Destaining/Dehydration: Wash the gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 100 mM ammonium (B1175870) bicarbonate to remove the stain. Dehydrate the gel pieces with 100% ACN until they turn opaque white and shrink.

  • Reduction: Rehydrate the gel pieces in 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate and incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[24]

  • Alkylation: Remove the DTT solution and add 55 mM iodoacetamide (B48618) (IAA) in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 20-45 minutes to alkylate the reduced cysteines.[24]

  • Digestion: Wash and dehydrate the gel pieces again. Rehydrate the dried gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 25-50 mM ammonium bicarbonate. Once the gel pieces have absorbed the trypsin solution, add enough buffer to cover them and incubate overnight at 37°C.[23][25]

  • Peptide Extraction: Halt the digestion by adding formic acid or TFA. Extract the peptides from the gel pieces using one or more changes of an extraction buffer (e.g., 50-60% ACN with 1-5% formic acid/TFA) with sonication or vortexing.[23]

  • Sample Cleanup: Pool the extracts and concentrate them using a centrifugal evaporator. The sample can then be desalted using a C18 ZipTip or similar device before LC-MS/MS analysis.[25]

Metabolic Labeling and Click Chemistry

This powerful approach allows for the visualization and enrichment of myristoylated proteins in living cells. Cells are incubated with a myristic acid analog containing a bioorthogonal handle, such as an azide (B81097) or alkyne.[13][26] This analog is incorporated into proteins by NMTs. After cell lysis, the handle can be "clicked" to a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][26]

Protocol: Metabolic Labeling and Fluorescent Detection

  • Metabolic Labeling: Culture cells in the presence of an azide-modified myristic acid analog (e.g., 12-azidododecanoic acid) for a designated period (e.g., 6-24 hours) to allow for metabolic incorporation.[21][27]

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors. A buffer with SDS (e.g., 1%) is often used to ensure denaturation and solubilization of proteins.[21]

  • Click Reaction: To a sample of the protein lysate (e.g., 50 µg), add the click reaction components sequentially: a fluorescent alkyne-probe (e.g., TAMRA-alkyne), a copper(I) source (e.g., CuSO₄), a reducing agent to maintain copper in the +1 state (e.g., sodium ascorbate (B8700270) or TCEP), and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and protect proteins.[13][21]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours in the dark.

  • Protein Precipitation: Precipitate the labeled proteins to remove unreacted reagents. A common method is methanol-chloroform precipitation or acetone (B3395972) precipitation.[21]

  • Analysis: Resuspend the protein pellet in SDS-PAGE sample buffer, separate the proteins by gel electrophoresis, and visualize the labeled proteins using an in-gel fluorescence scanner.[21]

In Vitro N-Myristoyltransferase (NMT) Assay

In vitro assays are essential for screening NMT inhibitors and studying enzyme kinetics. These assays typically measure the transfer of myristate (or an analog) from myristoyl-CoA to a synthetic peptide substrate.[2][11]

Protocol: Fluorescence-Based NMT Assay

This protocol is based on the detection of the co-product, Coenzyme A (CoA-SH), using a thiol-reactive fluorescent probe like 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM).

  • Reagent Preparation: Prepare assay buffer, recombinant NMT enzyme, myristoyl-CoA, a peptide substrate (e.g., derived from the N-terminus of c-Src), and the CPM fluorescent dye.[2]

  • Reaction Setup: In a microplate well, combine the assay buffer, NMT enzyme, myristoyl-CoA, and CPM dye. If testing inhibitors, they would be added at this stage.[2]

  • Initiation and Measurement: Initiate the reaction by adding the peptide substrate. Immediately measure the increase in fluorescence over time in a fluorescence plate reader (e.g., excitation ~380 nm, emission ~470 nm). The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.[2]

Subcellular Fractionation

To determine if a protein is membrane-associated, subcellular fractionation is performed to separate cellular components. Differential centrifugation is a common method.[3][5]

Protocol: Basic Subcellular Fractionation by Differential Centrifugation

  • Cell Homogenization: Harvest cells and resuspend them in an ice-cold hypotonic buffer. Allow cells to swell, then lyse them using a Dounce homogenizer or by passing them through a narrow-gauge needle.[28]

  • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.[28]

  • Mitochondrial/Heavy Membrane Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-20,000 x g) for 20 minutes at 4°C. The pellet contains mitochondria and other heavy membranes.[19]

  • Microsomal (Light Membrane) and Cytosolic Fractions: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the light membranes/microsomes (including fragments of the plasma membrane and ER), and the supernatant is the soluble cytosolic fraction.

  • Analysis: Analyze each fraction by Western blotting using antibodies against the protein of interest and against marker proteins for each subcellular compartment to assess purity and localization.

Biophysical Techniques
  • Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time binding kinetics and affinity of a myristoylated protein to a lipid bilayer immobilized on a sensor chip. This provides quantitative data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[10][12][14][17][20]

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP can measure the lateral diffusion of fluorescently labeled lipids or membrane-associated proteins. By photobleaching a small area of the membrane and monitoring the recovery of fluorescence as unbleached molecules diffuse into the area, one can determine the diffusion coefficient and the mobile fraction of the labeled species, providing insights into membrane fluidity.[7][8][9][15][16]

This compound and Myristoylation in Disease and Drug Development

The critical role of N-myristoylation in cellular signaling makes it a compelling area for therapeutic intervention.

  • Cancer: Many oncoproteins, including Src family kinases, are myristoylated.[5] Increased NMT expression and activity are observed in several cancers. Inhibition of NMT can block the function of these oncoproteins, suppressing tumor growth and progression.[5]

  • Infectious Diseases: NMT is essential for the viability of various pathogens, including fungi (e.g., Candida albicans), parasites (e.g., Trypanosoma brucei, Leishmania, Plasmodium falciparum), and viruses (e.g., HIV-1).[3] As the NMTs of these pathogens often have different substrate specificities than human NMTs, they represent promising targets for the development of selective antimicrobial drugs.[3]

Conclusion

This compound, primarily through its covalent attachment to proteins via N-myristoylation, is a critical modulator of cellular membrane structure and function. This lipid modification is not merely a passive anchor but a dynamic regulator of protein localization, stability, and activity. The "myristoyl switch" mechanisms provide an elegant means of controlling the reversible association of proteins with membranes, which is fundamental to the spatiotemporal regulation of signaling pathways. The deep involvement of myristoylation in cancer and infectious diseases has established N-myristoyltransferases as high-value targets for drug development. The experimental techniques outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of myristoylation and its role in health and disease, paving the way for novel therapeutic strategies.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Tetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanoic acid, commonly known as myristic acid, is a saturated fatty acid with the chemical formula C₁₄H₂₈O₂. It is a ubiquitous component of many animal and vegetable fats and plays a significant role in various biological processes, most notably as a lipid anchor in the post-translational modification of proteins known as N-myristoylation.[1] This guide provides a comprehensive overview of the core physical and chemical properties of tetradecanoic acid, detailed experimental protocols for their determination, and an exploration of its role in cellular signaling. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physical Properties

Tetradecanoic acid is a white, crystalline solid with a faint, oily odor.[1] Its physical characteristics are crucial for its behavior in both chemical and biological systems. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Tetradecanoic Acid

PropertyValueReferences
Molecular Formula C₁₄H₂₈O₂[1][2][3]
Molecular Weight 228.37 g/mol [2]
Appearance White to yellowish-white crystalline solid[1]
Odor Faint, waxy, oily[1]
Melting Point 52-57 °C (126-135 °F)[1][2]
Boiling Point 326 °C (619 °F) at 760 mmHg[2][3]
Flash Point >110 °C (>230 °F)[2]
Density 0.8622 g/cm³ at 54 °C[3]
Vapor Pressure <0.01 hPa at 20 °C[1][2]
Water Solubility Insoluble (20 mg/L at 20 °C)[2][3]
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, chloroform, acetone, and benzene.[1][3]
log P (Octanol-Water Partition Coefficient) 6.1[3]

Chemical Properties

Tetradecanoic acid is a stable, saturated carboxylic acid.[2] Its chemical reactivity is primarily associated with the carboxyl functional group.

Table 2: Chemical Properties and Reactivity of Tetradecanoic Acid

PropertyDescriptionReferences
Acidity (pKa) The pKa value of tetradecanoic acid is influenced by its environment. In aqueous solutions, long-chain fatty acids have pKa values that decrease with increasing unsaturation.[4]
Reactivity As a carboxylic acid, it reacts with bases to form salts and water. It can undergo esterification with alcohols. It is incompatible with strong oxidizing agents and bases.[1]
Stability Stable under normal conditions.[2]
Decomposition Hazardous decomposition products include carbon monoxide and carbon dioxide upon combustion.[2]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and chemical properties of tetradecanoic acid.

Determination of Melting Point (Capillary Tube Method)

This method is suitable for determining the melting point of solid fats and fatty acids.[5]

Principle: A small, uniform sample of the substance is heated in a capillary tube at a controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp®)[7]

  • Capillary tubes (thin-walled, one end sealed)[5]

  • Thermometer (calibrated)[5]

  • Mortar and pestle

Procedure:

  • Sample Preparation: The tetradecanoic acid sample should be dry and finely powdered using a mortar and pestle.[5]

  • Capillary Tube Filling: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-4 mm in height.[7]

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[7]

  • Heating: The apparatus is heated at a steady rate of 1-2 °C per minute.[5]

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[7]

Determination of Boiling Point (Gas Chromatography of Fatty Acid Methyl Esters)

The boiling point of fatty acids is often determined indirectly by analyzing their more volatile methyl esters using gas chromatography (GC).[2][8]

Principle: The fatty acid is first converted to its methyl ester (FAME). The FAME is then injected into a gas chromatograph, where it is vaporized and separated based on its boiling point. The retention time is correlated with the boiling point.[9]

Apparatus:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for FAME analysis (e.g., polar stationary phase)

  • Syringe for sample injection

  • Vials for sample and standards

Procedure:

  • Esterification: The tetradecanoic acid sample is converted to its methyl ester using a suitable esterification reagent (e.g., methanolic HCl or boron trifluoride in methanol).[10]

  • GC Conditions: The gas chromatograph is set up with appropriate parameters for FAME analysis, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.[11]

  • Injection: A small volume of the FAME sample is injected into the gas chromatograph.

  • Analysis: The sample components are separated in the column and detected by the FID. The retention time of the tetradecanoic acid methyl ester peak is recorded.

  • Boiling Point Correlation: The boiling point is determined by comparing the retention time of the sample peak to the retention times of a series of n-alkane standards with known boiling points, which are run under the same chromatographic conditions.[9]

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the water solubility of chemical substances.[12]

Principle: An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined, representing its water solubility.[12]

Apparatus:

  • Shaking incubator or water bath with a shaker[12]

  • Glass flasks with stoppers[12]

  • Centrifuge[12]

  • Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

  • Preparation: An excess amount of tetradecanoic acid is added to a flask containing a known volume of distilled water.[12]

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: The mixture is allowed to stand to allow for phase separation. The aqueous phase is then carefully separated from the undissolved solid, often by centrifugation.[12]

  • Concentration Analysis: The concentration of tetradecanoic acid in the clear aqueous phase is determined using a suitable analytical method.[12]

  • Solubility Determination: The determined concentration represents the water solubility of tetradecanoic acid at the specified temperature.[12]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of weak acids and bases.[13][14][15][16]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized.[13]

Apparatus:

  • pH meter with a combination electrode[13]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A known concentration of tetradecanoic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol to ensure solubility).[13]

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[13]

  • Titration: A standard solution of a strong base (e.g., NaOH) is added incrementally from a burette. The pH of the solution is recorded after each addition.[13]

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[13]

Role in Cellular Signaling: N-Myristoylation

Tetradecanoic acid plays a crucial role in a vital cellular process known as N-myristoylation. This process involves the covalent attachment of a myristoyl group (derived from myristic acid) to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[17] This lipid modification is critical for protein-protein interactions, subcellular targeting, and signal transduction.[17]

The enzyme responsible for this modification is N-myristoyltransferase (NMT).[9] The process can occur either co-translationally on nascent polypeptide chains or post-translationally following proteolytic cleavage of a protein to expose an internal glycine residue.[8]

N_Myristoylation_Pathway cluster_cytosol Cytosol cluster_cotranslational Co-translational Modification cluster_posttranslational Post-translational Modification cluster_membrane Cellular Membrane MyristicAcid Tetradecanoic Acid (Myristic Acid) MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase CoA Coenzyme A CoA->MyristoylCoA ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein_co Myristoylated Protein NMT->MyristoylatedProtein_co MyristoylatedProtein_post Myristoylated Protein NMT->MyristoylatedProtein_post Ribosome Ribosome NascentProtein Nascent Polypeptide (with N-terminal Glycine) Ribosome->NascentProtein Translation NascentProtein->MyristoylatedProtein_co Myristoylation Membrane Membrane Targeting & Signal Transduction MyristoylatedProtein_co->Membrane PrecursorProtein Precursor Protein CleavedProtein Cleaved Protein (exposed internal Glycine) PrecursorProtein->CleavedProtein Proteolytic Cleavage Caspase Caspase/Protease Caspase->PrecursorProtein CleavedProtein->MyristoylatedProtein_post Myristoylation MyristoylatedProtein_post->Membrane

Caption: N-myristoylation signaling pathway.

The myristoyl group, being hydrophobic, acts as a lipid anchor, facilitating the association of the modified protein with cellular membranes, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[17] This localization is often a prerequisite for the protein's function in signal transduction cascades. For instance, many signaling proteins, including G proteins and tyrosine kinases, require N-myristoylation for their proper localization and activity. The reversible association of myristoylated proteins with membranes, often regulated by conformational changes or other post-translational modifications, provides a mechanism for dynamic control of cellular signaling events.

Conclusion

Tetradecanoic acid is a fundamentally important saturated fatty acid with well-defined physical and chemical properties. Its significance extends beyond its structural role in lipids to its critical function in the N-myristoylation of proteins, a key process in regulating a multitude of cellular signaling pathways. A thorough understanding of its properties and the methodologies for their determination is essential for researchers in chemistry, biology, and medicine, particularly for those engaged in the development of novel therapeutic agents that may target pathways involving myristoylated proteins. This guide provides a foundational resource to aid in these research and development endeavors.

References

A Technical Guide to Tetradecanoate (Myristic Acid) in Animal and Vegetable Fats for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tetradecanoate, also known as myristic acid, a 14-carbon saturated fatty acid prevalent in numerous animal and vegetable fats.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and insights into the biological signaling pathways involving this fatty acid.

Quantitative Analysis of this compound in Fats and Oils

This compound is found as a glycerol (B35011) ester in a wide array of natural fats and oils.[4] Its concentration varies significantly across different sources. The following tables summarize the quantitative data on this compound content in various animal and vegetable fats for comparative analysis.

Table 1: this compound (Myristic Acid) Content in Animal Fats

Animal Fat SourceTypical this compound Content (%)Reference(s)
Butterfat / Milk Fat8 - 14%[1][2][5]
Bovine Milk8 - 14%[2]
Breast Milk8.6%[2]
Beef Tallow~2.2%[6]
Lard~1.6%[6]
Sperm Whale Oilup to 15%[5]
Eel Fat~1.4 g/100g [4]
Herring Fat~1 g/100g [4]

Table 2: this compound (Myristic Acid) Content in Vegetable Fats and Oils

Vegetable Fat/Oil SourceTypical this compound Content (%)Reference(s)
Nutmeg Butter~75% (as trimyristin)[2][4][7][8]
Coconut Oil17 - 20.4%[4][9]
Palm Kernel Oil~20%[5]
Babassu Oil15.2%[10]
Palm Oil~1.1%[6]
Rice Bran Oil~0.28%[6]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological samples is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for the analysis of fatty acids.[11][12] Below are detailed methodologies for the extraction, derivatization, and analysis of this compound.

Lipid Extraction

A common and effective method for total lipid extraction from biological samples is the Bligh and Dyer method, which uses a chloroform/methanol (B129727)/water solvent system.[13]

Protocol for Lipid Extraction from Tissues (e.g., liver, adipose tissue):

  • Homogenize approximately 1 mg of tissue on ice in 500 µl of methanol for 2 minutes.[12]

  • Sonicate the homogenate for 30 seconds on ice.[12]

  • Spike the sample with deuterated internal standards (e.g., Myristic Acid-d3) for accurate quantification.[12][14]

  • Add 1.5 ml of isooctane (B107328) and vortex vigorously for 10 minutes to ensure complete extraction.[12]

  • Add 250 µl of dichloromethane (B109758) and 250 µl of water to form a biphasic solution.[12]

  • Centrifuge at 3000 rpm for 3 minutes to separate the phases.[12]

  • Collect the lower organic layer containing the lipids.[12]

  • Repeat the extraction process on the aqueous layer to maximize lipid recovery.[12]

  • Combine the organic extracts and dry them under a stream of argon or nitrogen.[12]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.

Protocol using Boron Trifluoride-Methanol (BF3-MeOH):

  • To the dried lipid extract (approximately 20 mg), add 2 ml of 0.5 M NaOH in methanol.[9]

  • Heat the mixture at 100°C for 7 minutes for saponification.[9]

  • After cooling, add 3 ml of 14% BF3-MeOH reagent.[9]

  • Seal the vessel and heat at 100°C for 5 minutes.[9]

  • Cool the sample and add 2 ml of hexane (B92381) and 7 ml of a saturated NaCl solution.[9]

  • Shake the mixture thoroughly. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[9]

Derivatization to Pentafluorobenzyl (PFB) Esters

This method is particularly useful for enhancing sensitivity, especially for trace amounts of fatty acids, using negative chemical ionization (NCI) GC-MS.[12][13]

Protocol for PFB Derivatization:

  • Dry the lipid extract under vacuum.[14]

  • Add 25 µl of a 1:1 mixture of 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724) and 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile.[13][14]

  • Incubate at room temperature for 15-30 minutes.[13][14]

  • Dry the sample again under vacuum.[14]

  • Re-dissolve the derivatized sample in an appropriate solvent like iso-octane for GC-MS injection.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters for FAME Analysis:

  • GC System: Agilent 7890A or similar.[11]

  • Column: HP-5MS Ultra Inert capillary column or equivalent.[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 5 min.

    • Ramp 1: Increase to 220°C at 2°C/min, hold for 5 min.

    • Ramp 2: Increase to 300°C at 80°C/min, hold for 5 min.[11]

  • MS System: Agilent 5957C or similar.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Temperatures: Transfer line at 280°C, source at 230°C, quadrupole at 150°C.[11]

  • Mass Range: m/z 50–350 amu.[11]

  • Identification: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST).[11]

Signaling Pathways and Biological Roles of this compound

This compound is not merely an energy source or a structural component of membranes; it plays a significant role in cellular signaling.[15]

N-Myristoylation

A primary function of myristic acid is its involvement in N-myristoylation, a crucial co- and post-translational protein modification.[1] This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein. This modification is critical for mediating protein-protein interactions and anchoring proteins to cellular membranes, thereby influencing their function and subcellular localization.[7] Key proteins regulated by myristoylation are involved in a variety of signal transduction pathways that govern cell growth, differentiation, and apoptosis.[16]

N_Myristoylation_Pathway MA Myristic Acid (this compound) ACSL Acyl-CoA Synthetase MA->ACSL ATP -> AMP + PPi MyristoylCoA Myristoyl-CoA ACSL->MyristoylCoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein CoA Protein Target Protein (with N-terminal Glycine) Protein->NMT Membrane Cellular Membrane MyristoylatedProtein->Membrane Membrane Targeting Signaling Downstream Signaling (e.g., Cell Growth, Apoptosis) Membrane->Signaling

N-Myristoylation Pathway

Regulation of Sphingolipid Metabolism

Recent studies have shown that myristic acid is a potent regulator of sphingolipid metabolism.[17] It can modulate this pathway through two distinct mechanisms: by being incorporated into the N-acyl chain of ceramides, leading to an enrichment of C14:0-containing sphingolipids, and by stimulating the synthesis of non-canonical d16-sphingolipids.[17] This dual regulatory role highlights the intricate interplay between dietary fatty acids and complex lipid metabolism.[17]

Sphingolipid_Metabolism_Regulation cluster_canonical Canonical d18-Sphingolipid Pathway cluster_noncanonical Non-Canonical d16-Sphingolipid Pathway MA Myristic Acid (C14:0) C14CoA Myristoyl-CoA (C14:0-CoA) MA->C14CoA Activation SPTLC2 SPTLC2 mRNA MA->SPTLC2 Suppresses d16_synthesis d16-Sphingolipid Synthesis MA->d16_synthesis Activates CerS Ceramide Synthase C14CoA->CerS Incorporation d18_bases d18-Sphingoid Bases d18_bases->CerS d18_cer d18:1-C14:0 Ceramide CerS->d18_cer

Myristic Acid Regulation of Sphingolipid Metabolism

Influence on Triglyceride Synthesis

Myristic acid can also influence the production of triglycerides.[18] It can activate key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase and fatty acid synthase, leading to increased fatty acid synthesis and subsequent triglyceride formation.[18] Furthermore, myristic acid has been shown to regulate milk fat synthesis through ubiquitination-lysosome and ubiquitination-proteasome pathways in bovine mammary epithelial cells.[18]

Experimental_Workflow_Fatty_Acid_Analysis Sample Biological Sample (e.g., Fat, Oil, Tissue) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction DriedLipids Dried Lipid Extract Extraction->DriedLipids Derivatization Derivatization (e.g., FAMEs, PFB esters) DriedLipids->Derivatization DerivatizedSample Derivatized Fatty Acids Derivatization->DerivatizedSample GCMS GC-MS Analysis DerivatizedSample->GCMS Injection Data Data Acquisition (Chromatograms, Mass Spectra) GCMS->Data Analysis Data Analysis (Peak Identification, Quantification) Data->Analysis Results Quantitative Results (% this compound) Analysis->Results

Workflow for Fatty Acid Analysis

Conclusion

This compound is a multifaceted saturated fatty acid with significant implications for cellular biology and metabolism. Its variable concentration in natural fats necessitates precise analytical techniques for its quantification. Understanding its role in critical signaling pathways such as N-myristoylation and sphingolipid metabolism opens avenues for further research and potential therapeutic interventions. This guide provides a foundational resource for professionals engaged in the study and application of fatty acids in a scientific and drug development context.

References

The Pivotal Role of Myristic Acid in Mammalian Cellular Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, plays a critical and multifaceted role in mammalian biology. Beyond its function as a metabolic fuel, its most significant contribution lies in the post-translational modification of proteins, a process known as N-myristoylation. This covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of a wide array of proteins is indispensable for their proper function, localization, and interaction with other cellular components. This in-depth technical guide provides a comprehensive overview of the biological functions of myristic acid in mammals, with a focus on protein myristoylation, its role in signaling pathways, and its implications for drug development.

The Biochemistry of Protein N-Myristoylation

Protein N-myristoylation is a crucial lipid modification that occurs co-translationally on nascent polypeptide chains and, in some cases, post-translationally following proteolytic cleavage.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which transfers myristic acid from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of target proteins.[2] In mammals, two such enzymes, NMT1 and NMT2, have been identified and share approximately 77% peptide sequence identity.[2] While they have overlapping substrate specificities, they are not functionally redundant and exhibit distinct physiological roles.[2]

The recognition sequence for NMTs is generally a consensus motif at the N-terminus of the substrate protein, most commonly Met-Gly-X-X-X-Ser/Thr, where the initiator methionine is cleaved prior to myristoylation.[3] However, variations to this sequence exist, and other factors contribute to substrate recognition.

Quantitative Data on N-Myristoylation

Understanding the kinetics and cellular concentrations of the components involved in N-myristoylation is crucial for appreciating its regulation and impact.

ParameterOrganism/SystemValueReference
N-Myristoyltransferase 1 (NMT1) Kinetics
Km for myristoyl-CoAMurine14 ± 2 µM[4]
Km for Lck-FLAG peptideMurine26 ± 5 µM[4]
N-Myristoyltransferase 2 (NMT2) Kinetics
Km for myristoyl-CoAMurine9 ± 3 µM[4]
Km for Lck-FLAG peptideMurine17 ± 2 µM[4]
Myristoyl-CoA Cellular Concentration
Estimated ConcentrationAnimal Cells~5 nM
Yeast NMT1 Kinetic Parameters
Chemical Transformation RateS. cerevisiae13.8 ± 0.6 s⁻¹[1][5]
Steady-State RateS. cerevisiae0.10 ± 0.01 s⁻¹[1][5]
Myristoyl-CoA Binding (fast phase)S. cerevisiae3.2 x 10⁸ M⁻¹s⁻¹[1][5]
Myristoyl-CoA Binding (slow phase)S. cerevisiae23 ± 2 s⁻¹[1][5]
Peptide Substrate BindingS. cerevisiae2.1 ± 0.3 x 10⁶ M⁻¹s⁻¹[5]
Peptide Substrate DissociationS. cerevisiae26 ± 15 s⁻¹[5]

Key Biological Functions Modulated by Myristoylation

The attachment of the hydrophobic myristoyl group imparts a crucial ability on proteins to interact with cellular membranes and other proteins, thereby regulating a wide range of biological processes.

Membrane Targeting and Subcellular Localization

Myristoylation serves as a key signal for directing proteins to various cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. The relatively weak hydrophobicity of the myristoyl group often requires a "second signal," such as palmitoylation or a polybasic region, for stable membrane association. This dual-signal mechanism allows for dynamic regulation of protein localization.

Signal Transduction

A vast number of proteins involved in signal transduction cascades are myristoylated. This modification is essential for their recruitment to the membrane, where they can interact with receptors, effectors, and other signaling molecules.

Src, a non-receptor tyrosine kinase, is a prototypical myristoylated protein. Its myristoylation is essential for membrane localization and subsequent activation, which plays a pivotal role in cell proliferation, differentiation, and migration.[6]

Src_Activation_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive c-Src (Myristoylated) RTK->Src_inactive Recruitment & Dephosphorylation of Y527 Ligand Ligand Ligand->RTK Src_active Active c-Src Src_inactive->Src_active Conformational Change SH2 SH2 Domain Src_inactive->SH2 Downstream Downstream Signaling Src_active->Downstream Phosphorylation pY527 pY527 SH2->pY527

Src Kinase Activation Pathway

The α-subunits of heterotrimeric G proteins are often myristoylated, which facilitates their interaction with G protein-coupled receptors (GPCRs) at the plasma membrane and the subsequent signal transduction cascade upon receptor activation.[7]

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane Ligand Ligand GPCR GPCR Ligand->GPCR G_protein_inactive Inactive G-Protein (Gαβγ-GDP) Myristoylated Gα GPCR->G_protein_inactive Activation G_protein_active Active G-Protein G_protein_inactive->G_protein_active GDP/GTP Exchange G_alpha_GTP Gα-GTP G_protein_active->G_alpha_GTP G_beta_gamma Gβγ G_protein_active->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Activation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production HIV_Gag_Assembly cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Gag_synthesis Gag Polyprotein Synthesis Myristoylation N-terminal Myristoylation Gag_synthesis->Myristoylation Gag_myr Myristoylated Gag Myristoylation->Gag_myr Membrane_targeting Plasma Membrane Targeting Gag_myr->Membrane_targeting Gag_multimerization Gag Multimerization Membrane_targeting->Gag_multimerization Budding Viral Budding Gag_multimerization->Budding Immature_virion Immature Virion Budding->Immature_virion MARCKS_Function cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MARCKS_inactive MARCKS (Myristoylated, Unphosphorylated) PKC PKC MARCKS_inactive->PKC Phosphorylation Membrane_bound Membrane-Bound Actin Crosslinking MARCKS_inactive->Membrane_bound MARCKS_active MARCKS (Phosphorylated) Cytosolic Cytosolic (Actin release) MARCKS_active->Cytosolic Actin Actin Filaments PKC->MARCKS_active Membrane_bound->Actin Crosslinks Experimental_Workflow_Myristoylation Start Start: Hypothesis about Protein Myristoylation In_Vitro_Assay In Vitro N-Myristoylation Assay Start->In_Vitro_Assay Verify NMT substrate Metabolic_Labeling Metabolic Labeling (in cells) Start->Metabolic_Labeling Identify in vivo myristoylation Mass_Spec Mass Spectrometry (Identification) In_Vitro_Assay->Mass_Spec Confirm modification Metabolic_Labeling->Mass_Spec Protein ID Subcellular_Frac Subcellular Fractionation Mass_Spec->Subcellular_Frac Determine localization Co_IP Co-Immunoprecipitation Mass_Spec->Co_IP Identify interactors Functional_Assays Functional Assays (e.g., Kinase Assay) Subcellular_Frac->Functional_Assays Co_IP->Functional_Assays Conclusion Conclusion: Role of Myristoylation Functional_Assays->Conclusion

References

Tetradecanoate: A Technical Guide to a Key Saturated Long-Chain Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanoate, a 14-carbon saturated long-chain fatty acid commonly known as myristate, plays a crucial role in a multitude of cellular processes far beyond its basic function as an energy source. Its covalent attachment to proteins, a post-translational modification termed N-myristoylation, is a key mechanism for regulating protein localization, stability, and function. This modification is integral to a vast array of signal transduction pathways, making this compound and the enzymes that mediate its attachment attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biochemical properties, metabolic pathways, and signaling roles of this compound, with a focus on protein N-myristoylation. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development in this critical area of cell biology.

Introduction

This compound is a saturated fatty acid with the molecular formula CH3(CH2)12COOH.[1][2] While it is a component of many animal and vegetable fats, its significance in cellular biology is most profoundly realized through its role as a lipid anchor for a diverse range of proteins. The covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) residue of a protein, a process known as N-myristoylation, is a critical modification that influences the subcellular localization and biological activity of the modified protein.[3][4] This irreversible modification facilitates weak protein-protein and protein-lipid interactions, which are essential for the proper functioning of numerous signaling pathways.[3] Understanding the intricacies of this compound metabolism and its role in protein modification is paramount for researchers and professionals involved in drug discovery and development, as dysregulation of these processes is implicated in various diseases, including cancer and infectious diseases.[3][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to appreciating its biological roles. These properties dictate its behavior in aqueous and lipid environments, its incorporation into cellular membranes, and its interaction with enzymes.

PropertyValueReferences
Molecular Formula C14H28O2[1][6]
Molar Mass 228.37 g/mol [6][7]
Melting Point 52-54 °C[8][9]
Boiling Point 250 °C at 100 mmHg[8][9]
Density 0.862 g/cm³[8]
Water Solubility <0.1 g/100 mL at 18 °C[9]
LogP 6.11[6]
Appearance White to yellowish-white solid[8]

Metabolic Pathways of this compound

This compound is obtained through the diet or synthesized endogenously. Its metabolic fate is multifaceted, serving as an energy source through β-oxidation or as a substrate for the synthesis of other lipids.[10] A critical metabolic pathway involves its activation to myristoyl-CoA, the donor substrate for N-myristoylation.

Anabolism and Catabolism

In vivo, this compound can be elongated to form longer-chain fatty acids such as palmitate and stearate (B1226849).[11] Conversely, it is a product of the β-oxidation of longer-chain fatty acids. The metabolism of myristate is distinct from other saturated fatty acids, with studies showing it is cleared more rapidly from triglyceride stores.[12]

Myristoyl-CoA Synthesis

The entry point for this compound into its key signaling role is its activation to myristoyl-CoA. This reaction is catalyzed by myristoyl-CoA synthetase.[13] This activated form is then utilized by N-myristoyltransferase (NMT) for protein myristoylation.

Myristoyl_CoA_Synthesis This compound This compound (Myristic Acid) Enzyme Myristoyl-CoA Synthetase This compound->Enzyme + ATP + CoA Myristoyl_CoA Myristoyl-CoA Enzyme->Myristoyl_CoA + AMP + PPi

Caption: Activation of this compound to Myristoyl-CoA.

The Role of this compound in Protein N-Myristoylation

N-myristoylation is a co-translational or post-translational modification where a myristoyl group is attached to the N-terminal glycine of a target protein.[3][4] This process is catalyzed by N-myristoyltransferase (NMT).[5]

The N-Myristoylation Pathway

The process begins with the synthesis of myristoyl-CoA.[13] NMT then recognizes a specific consensus sequence on the target protein and catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine residue.[13][14] This modification increases the hydrophobicity of the protein, promoting its association with cellular membranes and facilitating protein-protein interactions.[3][15]

N_Myristoylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membrane MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Myristoyl-CoA Synthetase + ATP, CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Transfer of Myristoyl Group TargetProtein Target Protein (with N-terminal Glycine) TargetProtein->NMT Membrane MyristoylatedProtein->Membrane Membrane Targeting

Caption: The N-Myristoylation Signaling Pathway.
Functional Consequences of N-Myristoylation

N-myristoylation plays a pivotal role in:

  • Membrane Targeting: The attached myristoyl group acts as a hydrophobic anchor, directing proteins to cellular membranes such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[15]

  • Signal Transduction: Many key signaling proteins, including G-protein alpha subunits and various kinases, are myristoylated.[3][15] This modification is often essential for their proper localization and function within signaling cascades.

  • Protein-Protein Interactions: The myristoyl group can facilitate interactions with other proteins, contributing to the formation of signaling complexes.[15]

  • Apoptosis: Post-translational myristoylation of certain proteins, like Bid, can occur following caspase cleavage, targeting them to the mitochondria and augmenting pro-apoptotic activity.[4]

This compound in G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a central role in cellular communication.[16][17] The signaling of many GPCRs is dependent on the myristoylation of their associated G-protein alpha subunits.[3] The myristoyl group helps to anchor the Gα subunit to the inner leaflet of the plasma membrane, facilitating its interaction with the GPCR and downstream effectors.[3]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Heterotrimeric G-protein (Myristoylated α subunit) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds Response Cellular Response Effector->Response Generates 2nd Messengers Ligand Ligand Ligand->GPCR Binds Myristoylation_Analysis_Workflow Start Start: Sample (Cells or Tissues) MetabolicLabeling Metabolic Labeling with Myristic Acid Analog Start->MetabolicLabeling CellLysis Cell Lysis and Protein Extraction MetabolicLabeling->CellLysis ProteinSeparation Protein Separation (SDS-PAGE) CellLysis->ProteinSeparation MassSpec Mass Spectrometry (LC-MS/MS) CellLysis->MassSpec Detection Detection (Autoradiography/Fluorescence) ProteinSeparation->Detection Identification Identification of Myristoylated Proteins MassSpec->Identification

References

The Pivotal Role of Myristoylation in Protein Function and as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical co- and post-translational modification that governs the localization, function, and stability of a multitude of proteins involved in vital cellular processes. This modification, catalyzed by the enzyme N-myristoyltransferase (NMT), plays a pivotal role in signal transduction, oncogenesis, and the life cycle of infectious agents. Consequently, NMT has emerged as a compelling therapeutic target. This in-depth technical guide delineates the core biochemical principles of myristoylation, its profound impact on protein function, particularly in key signaling pathways, and presents detailed experimental protocols for its investigation. Furthermore, we provide a quantitative overview of NMT kinetics and the efficacy of its inhibitors, highlighting the therapeutic potential of targeting this fundamental biological process.

The Core of N-Myristoylation: A Biochemical Overview

Myristoylation is an irreversible lipid modification where a myristoyl group is attached to the alpha-amino group of an N-terminal glycine residue via an amide bond.[1] This process is catalyzed by N-myristoyltransferase (NMT), an enzyme found in eukaryotes but absent in prokaryotes.[2]

The biochemical reaction proceeds through an ordered Bi-Bi mechanism.[3] First, myristoyl-coenzyme A (myristoyl-CoA) binds to NMT, inducing a conformational change that opens the peptide-binding site.[4] Subsequently, the protein substrate with an accessible N-terminal glycine binds, allowing for the nucleophilic attack of the glycine's amino group on the carbonyl carbon of the myristoyl-CoA. This results in the formation of a stable amide linkage and the release of coenzyme A.[1]

Myristoylation can occur either co-translationally, where the modification is added to the nascent polypeptide chain as it emerges from the ribosome, or post-translationally, often following a proteolytic event that exposes an internal glycine residue.[1][3]

N-Myristoyltransferases (NMTs): The Master Catalysts

In humans, two NMT isozymes, NMT1 and NMT2, have been identified. They share approximately 77% sequence identity but exhibit distinct substrate specificities and play unique roles in cellular processes.[5][6] While both are ubiquitously expressed, NMT1 appears to have a more substantial role in embryonic development and cell proliferation.[6]

Substrate Recognition: The Myristoylation Consensus Sequence

The primary determinant for a protein to be myristoylated is the presence of a specific N-terminal consensus sequence. While an absolute consensus is not required, several key features are recognized by NMTs. The most critical is an N-terminal glycine, which is obligatory for modification.[7] Following the initial methionine, which is cleaved by methionine aminopeptidase, the sequence typically features small, uncharged amino acids at position 5 (often serine) and a lack of acidic residues in the immediate vicinity.[8]

The Functional Impact of Myristoylation on Protein Biology

The addition of the hydrophobic myristoyl moiety has profound consequences for the function and localization of the modified protein.

Membrane Targeting and the "Myristoyl Switch"

Myristoylation significantly increases the hydrophobicity of a protein, facilitating its association with cellular membranes. However, the affinity conferred by a single myristoyl group is often insufficient for stable membrane anchoring.[9] This has led to the concept of the "myristoyl switch," a mechanism whereby the myristoyl group can be either sequestered within a hydrophobic pocket of the protein or exposed to interact with the membrane.[10] This switch can be regulated by a second signal, such as:

  • Electrostatic Interactions: A cluster of basic amino acids near the N-terminus can interact with acidic phospholipids (B1166683) in the membrane, stabilizing the association.[9]

  • Ligand Binding: Conformational changes induced by ligand binding can expose the myristoyl group.[10]

  • Dual Lipid Modification: Subsequent palmitoylation of a nearby cysteine residue can provide a second, more stable membrane anchor.[9]

This dynamic regulation allows for the precise spatial and temporal control of protein localization and activity.

Protein-Protein Interactions and Signal Transduction

Myristoylation can also directly influence protein-protein interactions by creating a hydrophobic interface for binding or by inducing conformational changes that expose binding sites.[11] This is particularly crucial in signal transduction pathways where the assembly of signaling complexes at the membrane is a key event.

Myristoylation in Key Signaling Pathways

Src Family Kinases (SFKs)

c-Src, a proto-oncogenic non-receptor tyrosine kinase, is a classic example of a myristoylated protein. Myristoylation is essential for its localization to the plasma membrane, which is a prerequisite for its role in signaling pathways that regulate cell proliferation, survival, and migration.[9] The inhibition of NMT leads to the production of non-myristoylated Src, which remains cytosolic and inactive.[9]

Myristoylation-dependent localization and activation of c-Src.
G Alpha Subunits of Heterotrimeric G Proteins

The α-subunits of many heterotrimeric G proteins are myristoylated, which, in conjunction with palmitoylation of the γ-subunit, tethers the G protein complex to the inner leaflet of the plasma membrane.[10][12] This localization is critical for their interaction with G protein-coupled receptors (GPCRs) and downstream effectors. Studies have shown that non-myristoylated Gα subunits, even when membrane-associated, are unable to regulate their effector enzymes, demonstrating that myristoylation is essential for their signaling function.[1][13]

Role of myristoylation in G protein signaling.
HIV-1 Gag Protein and Viral Assembly

The assembly of the Human Immunodeficiency Virus (HIV-1) is critically dependent on the myristoylation of the Gag polyprotein.[14] Myristoylation of the N-terminal glycine of the Matrix (MA) domain of Gag is required for its stable association with the plasma membrane of the host cell, the site of viral budding.[10] Non-myristoylated Gag accumulates in the cytoplasm and is not processed into mature viral components, thus abrogating the production of infectious virions.[10]

HIV_Gag_Assembly cluster_cytosol Cytosol cluster_membrane Plasma Membrane Gag_mRNA Gag mRNA Ribosome Ribosome Gag_mRNA->Ribosome Translation Nascent_Gag Nascent Gag Polyprotein Ribosome->Nascent_Gag NMT NMT Nascent_Gag->NMT Co-translational Myristoylation Myr_Gag Myristoylated Gag NMT->Myr_Gag Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Gag_multimer Gag Multimerization & Assembly Myr_Gag->Gag_multimer Membrane Targeting Budding_virion Budding Virion Gag_multimer->Budding_virion

Myristoylation in the HIV-1 Gag assembly pathway.

Quantitative Analysis of N-Myristoylation

Kinetic Parameters of N-Myristoyltransferases

The substrate specificity and catalytic efficiency of NMTs can be characterized by their kinetic parameters, Km and kcat. While comprehensive data for a wide range of protein substrates is still an active area of research, some studies have elucidated these parameters for specific substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source(s)
Human NMT1ARF6 peptide (Myristoyl-CoA)5.0 ± 0.80.45 ± 0.019.0 x 10⁴[15]
Human NMT1ARF6 peptide (Acetyl-CoA)40.0 ± 0.50.34 ± 0.018.5 x 10³[15]
Murine NMT1Lck-FLAG (Azido-dodecanoyl-CoA)26 ± 5--[4]
Murine NMT2Lck-FLAG (Azido-dodecanoyl-CoA)17 ± 2--[4]

Note: The kcat/Km values indicate that while NMT1 can utilize acetyl-CoA in vitro, its catalytic efficiency is significantly higher for myristoyl-CoA.

NMT Inhibitors: Potency and Clinical Development

The critical role of NMTs in various diseases has spurred the development of small molecule inhibitors. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50).

InhibitorTarget(s)Cell LineIC50 (nM)Source(s)
PCLX-001 (Zelenirstat) NMT1/NMT2-5 (NMT1), 8 (NMT2)[16]
B-cell LymphomaVaries[16]
IMP-1088 NMT1/NMT2HAP1<1[2]
HeLa~10[17]
DDD85646 (IMP-366) NMT1/NMT2HeLa~100[17]

Clinical Trials Update:

  • Zelenirstat (PCLX-001): This first-in-class oral NMT inhibitor is currently in Phase 1/2 clinical trials for relapsed/refractory B-cell lymphomas, advanced solid tumors, and acute myeloid leukemia (AML) (NCT04836195, NCT06613217).[16][18][19] Early results have shown the drug to be well-tolerated with a recommended Phase 2 dose of 210 mg once daily.[20][21] Stable disease has been observed in patients with various advanced cancers.[18][21]

Experimental Protocols for Studying Myristoylation

Metabolic Labeling of Myristoylated Proteins with Azidomyristate

This method allows for the in-cell labeling and subsequent detection or enrichment of myristoylated proteins.

Workflow:

Metabolic_Labeling_Workflow Start Cell Culture Incubate Incubate with Azidomyristate Analog Start->Incubate Lysis Cell Lysis Incubate->Lysis Click Click Chemistry Reaction (with alkyne-biotin or alkyne-fluorophore) Lysis->Click Analysis Analysis Click->Analysis WB Western Blot Analysis->WB Detection MS Mass Spectrometry Analysis->MS Identification Fluorescence Fluorescence Microscopy Analysis->Fluorescence Localization

Workflow for metabolic labeling of myristoylated proteins.

Detailed Methodology:

  • Cell Culture: Plate cells of interest and grow to desired confluency.

  • Metabolic Labeling:

    • Replace the culture medium with fresh medium containing 25-50 µM of an azidomyristate analog (e.g., 12-azidododecanoic acid).

    • Incubate for 4-18 hours to allow for metabolic incorporation into proteins.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing 1% SDS and protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • To 20-50 µg of protein lysate, add a click chemistry reaction cocktail containing a fluorescent or biotinylated alkyne probe, copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., TCEP).

    • Incubate for 1 hour at room temperature in the dark.

  • Analysis:

    • For fluorescent detection: Precipitate proteins, resuspend in SDS-PAGE sample buffer, and analyze by in-gel fluorescence scanning.

    • For enrichment and western blotting: Use streptavidin beads to pull down biotin-labeled proteins, followed by western blot analysis with an antibody of interest.

    • For mass spectrometry: Proceed with protein digestion and LC-MS/MS analysis.

In Vitro N-Myristoyltransferase Assay

This assay allows for the quantification of NMT activity and the screening of potential inhibitors.

Detailed Methodology:

  • Reaction Setup:

    • In a 96-well plate, combine assay buffer (e.g., 20 mM potassium phosphate, pH 7.9, 0.5 mM EDTA, 0.1% Triton X-100), recombinant human NMT1 or NMT2 (final concentration ~6.3 nM), and the test inhibitor at various concentrations.

    • Add a peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src, final concentration ~4 µM).

  • Initiation and Incubation:

    • Initiate the reaction by adding myristoyl-CoA (final concentration ~4 µM).

    • Incubate at 25°C for 30 minutes.

  • Detection of Coenzyme A (CoA) Release:

    • Stop the reaction by adding a quenching solution.

    • Add a fluorescent probe that reacts with the free thiol group of the released CoA (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM).

    • Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 470 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mass Spectrometry for Identification of Myristoylated Proteins

Detailed Methodology:

  • Protein Digestion:

    • Proteins (either from cell lysates after enrichment or from in vitro assays) are reduced with DTT and alkylated with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.[22][23]

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) coupled online to a tandem mass spectrometer (MS/MS).[24]

    • The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database using a search algorithm (e.g., Mascot, Sequest).

    • The search parameters should include a variable modification corresponding to the mass of the myristoyl group (210.198 Da) on N-terminal glycine residues.

    • The identification of myristoylated peptides confirms the myristoylation of the corresponding protein.

Conclusion and Future Directions

Myristoylation is a fundamental post-translational modification with far-reaching implications for cellular function and disease. The development of advanced chemical proteomics tools and potent, specific NMT inhibitors has significantly advanced our understanding of the "myristoylated proteome" and its dynamic regulation. The ongoing clinical trials of NMT inhibitors hold great promise for the development of novel therapeutic strategies for a range of diseases, particularly cancer. Future research will likely focus on further elucidating the substrate specificities of NMT1 and NMT2, understanding the interplay between myristoylation and other post-translational modifications, and developing the next generation of NMT-targeted therapies with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the intricate world of myristoylation and contribute to this exciting and rapidly evolving field.

References

Natural occurrence of tetradecanoate in plant oils

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Tetradecanoate in Plant Oils

Introduction

This compound, formally known as myristic acid, is a common saturated fatty acid with the molecular formula C₁₄H₂₈O₂.[1][2] Its name is derived from the nutmeg (Myristica fragrans), from which it was first isolated in 1841.[1][2] As a glycerol (B35011) ester, this compound is a natural component of most animal and vegetable fats and oils.[1][3] In the realm of plant-derived lipids, its concentration varies dramatically across species, from being a major component in certain tropical oils to a minor or trace constituent in others. This guide provides a detailed overview of the natural occurrence of this compound in plant oils, its biosynthesis, and the standard analytical protocols for its quantification, tailored for researchers, scientists, and drug development professionals.

Data Presentation: this compound (Myristic Acid) Content in Plant Oils

The concentration of this compound in plant-derived oils exhibits significant variation. Oils from the Myristicaceae (nutmeg) and Arecaceae (palm, coconut) families are particularly rich sources. The following table summarizes the quantitative data from various studies.

Plant Oil/FatScientific NameThis compound (Myristic Acid) Content
Nutmeg ButterMyristica fragransContains 75% trimyristin (B1681580) (the triglyceride of myristic acid)[1][2][3]
Coconut OilCocos nucifera16.65 - 23.26%[4][5][6]
Palm Kernel OilElaeis guineensisHigh concentrations are characteristic[2][3]
Palm OilElaeis guineensisApproximately 1 g per 100 g of oil[1][3]
Corn OilZea mays0.40% - 0.65%
Cottonseed OilGossypium hirsutumApproximately 0.40%
Olive OilOlea europaeaApproximately 0.65%

Biosynthesis of this compound in Plants

The synthesis of fatty acids in plants is a fundamental anabolic process occurring primarily within the plastids. It is an iterative process that builds fatty acid chains in two-carbon increments.

De novo fatty acid synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC).[7][8] The subsequent elongation cycles are carried out by the fatty acid synthase (FAS) complex, a collection of individual enzymes in plants (Type II FAS).[7][8] In this cycle, the growing acyl chain is attached to an Acyl Carrier Protein (ACP). The process repeats until a chain length of 16 (palmitoyl-ACP) or 18 (stearoyl-ACP) carbons is typically reached.[7]

The formation of tetradecanoyl-ACP (14:0-ACP) is a key intermediate step in this pathway. The termination of fatty acid elongation is facilitated by acyl-ACP thioesterases, which hydrolyze the acyl-ACP to release a free fatty acid and ACP. The specificity of different thioesterases can lead to the release of fatty acids of varying chain lengths, including myristic acid.[7] Additionally, myristic acid can be synthesized through the elongation of lauric acid (C12:0) or via the shortening of palmitic acid (C16:0) through peroxisomal β-oxidation.[9]

FattyAcidBiosynthesis cluster_fas FAS Cycle acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc + CO₂ malonyl_coa Malonyl-CoA fas Fatty Acid Synthase (FAS) Elongation Cycles malonyl_coa->fas + Acetyl-CoA acc->malonyl_coa c4 C4-ACP c6 C6-ACP c4->c6 + Malonyl-CoA c12 C12-ACP (Lauroyl-ACP) c6->c12 + Malonyl-CoA c14 C14-ACP (Myristoyl-ACP) c12->c14 + Malonyl-CoA c16 C16-ACP (Palmitoyl-ACP) c14->c16 + Malonyl-CoA thioesterase Acyl-ACP Thioesterase c14->thioesterase c18 C18-ACP (Stearoyl-ACP) c16->c18 + Malonyl-CoA fae Fatty Acid Elongase (FAE) myristic Myristic Acid (14:0) fae->myristic Elongation palmitic Palmitic Acid (16:0) beta_ox Peroxisomal β-oxidation palmitic->beta_ox beta_ox->myristic Shortening lauric Lauric Acid (12:0) lauric->fae thioesterase->myristic

Caption: Biosynthesis pathways leading to this compound (myristic acid) formation in plants.

Experimental Protocols: Analysis of this compound in Plant Oils

Gas chromatography (GC) is the predominant analytical technique for the qualitative and quantitative analysis of fatty acids in oils.[10] To enhance volatility for GC analysis, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs).[11][12][13] The standard workflow involves lipid extraction, derivatization via transmethylation, and subsequent analysis by GC coupled with a detector, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[14][15]

Lipid Extraction

The initial step involves isolating the lipid fraction from the plant matrix (e.g., ground seeds, leaves, or oil).

  • Protocol:

    • Homogenize the plant tissue sample. For oil samples, this step is omitted.

    • Extract total lipids using a solvent system, such as a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v).[16] Alternatively, a non-polar solvent like n-hexane can be used for efficient extraction of triacylglycerols.[16]

    • Separate the phases by adding water or a buffer and centrifuging. The lower organic phase containing the lipids is collected.[14]

    • Evaporate the solvent from the collected organic phase, typically under a stream of nitrogen gas to prevent oxidation, yielding the total lipid extract.[14][17]

Transmethylation to Fatty Acid Methyl Esters (FAMEs)

This derivatization step converts fatty acids from glycerolipids into their more volatile methyl esters.

  • Protocol:

    • Saponify the lipid extract by heating with an alkaline solution, such as 2% potassium hydroxide (B78521) (KOH) in methanol, to hydrolyze the ester bonds and release free fatty acids.[16]

    • Methylate the free fatty acids by adding an acid catalyst, commonly 14% Boron Trifluoride (BF₃) in methanol or methanolic HCl, and heating the mixture.[14][16]

    • Stop the reaction by adding water and extract the FAMEs into an organic solvent like n-hexane.[12][14]

    • Wash the hexane (B92381) layer to remove residual reagents and dry it over anhydrous sodium sulfate.

    • Add a known concentration of an internal standard (e.g., C13:0 or C19:0 FAME) at this stage for accurate quantification.[11][14]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The final step involves the separation, identification, and quantification of the FAMEs.

  • Protocol:

    • Inject a small volume (e.g., 1 µL) of the FAMEs sample dissolved in hexane into the GC-MS system.[12]

    • Gas Chromatography: The FAMEs are separated on a capillary column (e.g., a polar BPX-70 or a non-polar RTx-5MS column) based on their boiling points and polarity.[12][14] An optimized temperature program is used to ensure efficient separation.

    • Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting mass spectra provide molecular weight and fragmentation data, allowing for the unambiguous identification of each fatty acid methyl ester by comparing it to spectral libraries.

    • Quantification: The amount of each fatty acid is calculated by comparing the integrated peak area of its corresponding FAME to the peak area of the known-concentration internal standard.[14][18]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Plant Material (e.g., Seeds, Oil) extraction Lipid Extraction (Solvent: Hexane or Chloroform/Methanol) start->extraction transmethylation Derivatization (Transmethylation) (e.g., Methanolic HCl or BF₃/Methanol) extraction->transmethylation Yields Total Lipids gcms GC-MS Analysis transmethylation->gcms Inject FAMEs Sample data Data Processing (Identification & Quantification) gcms->data Generates Chromatogram & Mass Spectra result Fatty Acid Profile (% this compound) data->result

Caption: Generalized workflow for the analysis of this compound in plant oils.

References

The Discovery and Isolation of Myristic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, or tetradecanoic acid, is a saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH. Its discovery and isolation in the mid-19th century marked a significant step in the nascent field of organic chemistry and the understanding of natural fats and oils. This technical guide provides an in-depth account of the history of myristic acid's isolation, detailed experimental protocols based on the foundational methods, and key quantitative data.

Discovery and Historical Context

Myristic acid was first isolated in 1841 by the Scottish chemist Lyon Playfair.[1][2][3][4] He discovered this new fatty acid in the butter of nutmeg, the seed of the tropical tree Myristica fragrans, from which the acid derives its name.[3][4] At the time of its discovery, the field of organic chemistry was still in its early stages of development. The concept of fatty acids as distinct chemical entities was established, thanks to the pioneering work of chemists like Michel Eugène Chevreul. However, the methods for separating and characterizing these compounds were rudimentary and laborious.

Playfair's isolation of myristic acid was a notable achievement, contributing to the growing body of knowledge about the composition of natural products. His work was part of a broader scientific effort to understand the chemical makeup of fats and oils, which were important commodities for food, soap, and lighting. The discovery of new fatty acids like myristic acid helped to lay the groundwork for the future development of lipid chemistry and its applications in various fields, including nutrition and medicine.

The Source: Nutmeg and Trimyristin (B1681580)

The primary source for the initial isolation of myristic acid was nutmeg butter.[3][4] Nutmeg butter is particularly rich in a triglyceride called trimyristin.[5] Triglycerides are esters composed of a glycerol (B35011) molecule and three fatty acid molecules. In the case of trimyristin, all three fatty acid chains are myristic acid. This high concentration of a single fatty acid triglyceride makes nutmeg a convenient source for obtaining pure myristic acid. Besides nutmeg, myristic acid is also found in palm kernel oil, coconut oil, and butterfat.[3]

The Isolation Process: From Nutmeg to Pure Myristic Acid

Experimental Protocols

The isolation of myristic acid from its natural source, nutmeg, involves the extraction of the fat (trimyristin) followed by a chemical reaction to break it down into myristic acid and glycerol.

This initial step aims to separate the fatty components, primarily trimyristin, from the other components of the nutmeg seed.

  • Objective: To extract trimyristin from ground nutmeg.

  • Materials:

    • Ground nutmeg

    • Diethyl ether (or a similar nonpolar solvent)

    • Reflux apparatus (flask, condenser)

    • Heating source (e.g., water bath)

    • Filtration apparatus

  • Methodology:

    • Ground nutmeg is placed in a flask with a solvent such as diethyl ether.

    • The mixture is heated under reflux for a prolonged period. This allows the ether to repeatedly vaporize and condense, thoroughly extracting the soluble trimyristin from the nutmeg solids.

    • After extraction, the mixture is cooled and filtered to remove the solid nutmeg residue.

    • The solvent (diethyl ether) is then evaporated from the filtrate, leaving behind the crude trimyristin as a solid.

    • The crude trimyristin can be further purified by recrystallization.

Saponification is the hydrolysis of an ester (in this case, the triglyceride trimyristin) in the presence of a base to produce an alcohol (glycerol) and the salt of a carboxylic acid (sodium myristate).

  • Objective: To hydrolyze trimyristin to sodium myristate and glycerol.

  • Materials:

  • Methodology:

    • The purified trimyristin is placed in a flask with a solution of sodium hydroxide in a mixture of water and ethanol.

    • The mixture is heated under reflux. The ethanol helps to create a homogeneous solution, facilitating the reaction between the water-insoluble trimyristin and the aqueous sodium hydroxide.

    • The completion of the saponification reaction is indicated by the formation of a clear solution, signifying that the fat has been completely converted into the soluble soap (sodium myristate) and glycerol.

The final step is to convert the salt of the fatty acid (sodium myristate) back into the free fatty acid (myristic acid) by adding a strong acid.

  • Objective: To precipitate myristic acid from the solution of sodium myristate.

  • Materials:

    • Solution of sodium myristate from the previous step

    • Hydrochloric acid (HCl) or another strong acid

    • Beaker

    • Filtration apparatus

    • Distilled water

  • Methodology:

    • The hot solution of sodium myristate is poured into a beaker containing a dilute solution of a strong acid, such as hydrochloric acid.

    • The addition of the acid protonates the myristate anion, causing the water-insoluble myristic acid to precipitate out of the solution as a white solid.

    • The precipitated myristic acid is then collected by filtration and washed with cold water to remove any remaining salts and acid.

    • The purified myristic acid can be dried.

Early Characterization Methods

In the mid-19th century, the tools available for chemical analysis were limited. Playfair would have likely used the following methods to characterize the new substance he had isolated:

  • Elemental Analysis: This technique was used to determine the empirical formula of a compound by measuring the mass of carbon, hydrogen, and oxygen. This was a crucial step in establishing myristic acid as a new, distinct compound.

  • Melting Point Determination: The melting point of a pure crystalline solid is a characteristic physical property. Playfair would have measured the melting point of his isolated acid to establish its purity and identity.

  • Salt Formation and Analysis: The acidic nature of the new compound would have been confirmed by its ability to form salts with bases. The properties of these salts could also be used for characterization.

Quantitative Data

The following table summarizes some of the key physical and chemical properties of myristic acid.

PropertyValue
Molecular Formula C₁₄H₂₈O₂
Molar Mass 228.37 g/mol
Appearance White crystalline solid
Melting Point 54.4 °C (129.9 °F)
Boiling Point 326 °C (619 °F) at 760 mmHg
Solubility in water Very slightly soluble
Solubility in organic solvents Soluble in ethanol, ether, and chloroform

Visualizations

Historical Timeline of Myristic Acid Discovery

Discovery_Timeline 1823 Chevreul's work on fatty acids 1841 Lyon Playfair isolates a new fatty acid 1823->1841 Foundational Work Source Nutmeg (Myristica fragrans) 1841->Source Isolated From Compound Myristic Acid (Tetradecanoic Acid) 1841->Compound Discovered

Caption: A timeline highlighting the discovery of myristic acid.

Experimental Workflow for Myristic Acid Isolation

Isolation_Workflow cluster_extraction Step 1: Extraction cluster_saponification Step 2: Saponification cluster_acidification Step 3: Acidification Nutmeg Ground Nutmeg Reflux1 Reflux Extraction Nutmeg->Reflux1 Solvent Diethyl Ether Solvent->Reflux1 Filtration1 Filtration Reflux1->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation Trimyristin Crude Trimyristin Evaporation->Trimyristin Reflux2 Reflux Trimyristin->Reflux2 NaOH Sodium Hydroxide NaOH->Reflux2 Ethanol Ethanol Ethanol->Reflux2 SodiumMyristate Sodium Myristate (Soap Solution) Reflux2->SodiumMyristate Precipitation Precipitation SodiumMyristate->Precipitation HCl Hydrochloric Acid HCl->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 MyristicAcid Pure Myristic Acid Filtration2->MyristicAcid

Caption: Workflow for the isolation of myristic acid from nutmeg.

Conclusion

The discovery and isolation of myristic acid by Lyon Playfair in 1841 was a significant contribution to the field of organic chemistry. The process, which involved the extraction of trimyristin from nutmeg followed by saponification and acidification, is a classic example of natural product chemistry. While the techniques and instrumentation have evolved dramatically, the fundamental chemical principles established in the 19th century remain relevant today. This historical achievement not only expanded the known family of fatty acids but also paved the way for future research into the chemical composition and biological significance of lipids.

References

An In-depth Technical Guide to Tetradecanoate Metabolism in Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanoate, a 14-carbon saturated fatty acid commonly known as myristic acid, is a crucial molecule in cellular metabolism. While not as abundant as other fatty acids like palmitate or oleate, its metabolic pathways and derivatives play vital roles in energy homeostasis, signal transduction, and protein function.[1] This guide provides a comprehensive overview of this compound metabolism in human cells, detailing the core catabolic and anabolic pathways, their regulation, and associated signaling networks. Furthermore, it offers detailed experimental protocols and quantitative data to facilitate advanced research and therapeutic development.

Core Metabolic Pathways

The metabolism of this compound primarily involves two major processes: its catabolism for energy production via β-oxidation and its use as a substrate for the synthesis of complex lipids and for protein modification.

Catabolism: β-Oxidation

The primary catabolic fate of this compound is mitochondrial β-oxidation, a cyclical process that breaks down the fatty acid into two-carbon acetyl-CoA units.[2]

  • Activation: Before entering the mitochondria, this compound must be activated in the cytoplasm. This is accomplished by acyl-CoA synthetase, which catalyzes the conversion of this compound to tetradecanoyl-CoA (myristoyl-CoA) in an ATP-dependent reaction.[3]

  • Mitochondrial Transport (Carnitine Shuttle): Long-chain fatty acyl-CoAs like myristoyl-CoA cannot directly cross the inner mitochondrial membrane. They are transported via the carnitine shuttle system.[4][5]

    • CPT1: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, converts myristoyl-CoA to myristoylcarnitine (B1233240).[4][5]

    • CACT: The myristoylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[4][6]

    • CPT2: Once in the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts myristoylcarnitine back to myristoyl-CoA, releasing free carnitine.[6][7]

  • β-Oxidation Cycle: Inside the mitochondrial matrix, myristoyl-CoA undergoes sequential rounds of β-oxidation.[2] Each cycle consists of four enzymatic reactions:

    • Oxidation by acyl-CoA dehydrogenase (specifically medium-chain acyl-CoA dehydrogenase, MCAD, for myristoyl-CoA), producing FADH₂.[2][8]

    • Hydration by enoyl-CoA hydratase.[2]

    • Oxidation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.[2]

    • Thiolysis by β-ketothiolase, which cleaves the molecule to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[2]

This cycle repeats until the entire tetradecanoyl-CoA molecule is converted into seven molecules of acetyl-CoA, which can then enter the citric acid cycle for further energy production.

Peroxisomal β-Oxidation: In addition to mitochondria, peroxisomes can also perform β-oxidation.[2][9] While the core reactions are similar, the initial oxidation step in peroxisomes is catalyzed by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂) instead of FADH₂.[2][10] Peroxisomal β-oxidation is typically involved in the metabolism of very-long-chain fatty acids and xenobiotic compounds.[9][10]

Anabolism and Protein Modification: N-Myristoylation

A unique and critical function of this compound is its covalent attachment to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins, a process known as N-myristoylation.[11][12] This modification is catalyzed by N-myristoyltransferase (NMT).[11][13]

  • Mechanism: NMT facilitates the transfer of a myristoyl group from myristoyl-CoA to the target protein.[11] This is a co-translational or post-translational modification that is generally irreversible.[11][14]

  • Function: Myristoylation enhances the hydrophobicity of the modified protein, promoting its association with cellular membranes and facilitating protein-protein interactions.[13][15] This is crucial for the proper localization and function of many signaling proteins, including G-proteins, protein kinases, and small GTPases.[15]

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated to meet the cell's energetic and signaling needs.

  • Hormonal Control: Insulin, released in the fed state, promotes the storage of fatty acids and inhibits β-oxidation. Conversely, glucagon, released during fasting, stimulates the breakdown of fatty acids for energy.

  • Substrate Availability: The intracellular concentration of myristoyl-CoA is a key determinant of both its entry into β-oxidation and its utilization for N-myristoylation.[12]

  • Allosteric Regulation: Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1, thereby preventing the entry of fatty acyl-CoAs into the mitochondria when fatty acid synthesis is active.[5]

Role in Signaling Pathways

Through N-myristoylation, this compound is integral to numerous signal transduction pathways.[15][16]

  • Membrane Targeting: Myristoylation acts as a hydrophobic anchor, recruiting signaling proteins to the plasma membrane and other cellular compartments where they can interact with their respective receptors and downstream effectors.[15]

  • Protein-Protein Interactions: The myristoyl group can mediate specific interactions between proteins, which is essential for the assembly of signaling complexes.[15]

  • Myristoyl Switch: In some proteins, the myristoyl group can be sequestered within a hydrophobic pocket and exposed upon a conformational change, a mechanism known as a "myristoyl switch."[14] This allows for the reversible association of the protein with membranes, providing a dynamic mode of regulation.[14]

Quantitative Data

ParameterEnzymeValueCell Type/ConditionsReference
Enzyme Kinetics
Km for Myristoyl-CoAN-Myristoyltransferase (NMT)High Affinity (low µM range)Eukaryotic cells[11]
Metabolite Levels
Myristic Acid-0.5-1% of total fatty acidsAnimal Tissues[1]
Cellular Processes
N-MyristoylationNMTEssential for viabilityMost Eukaryotes[11]

Note: Specific quantitative values for enzyme kinetics and metabolite concentrations can vary significantly depending on the cell type, metabolic state, and experimental conditions.

Experimental Protocols

Protocol 1: Analysis of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) as an indicator of fatty acid oxidation (FAO).[17][18]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Base Medium

  • L-carnitine

  • Palmitate-BSA conjugate (can be adapted for this compound)

  • Etomoxir (CPT1 inhibitor, as a control)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[17]

  • Preparation of Assay Medium: Supplement Seahorse XF Base Medium with L-carnitine (e.g., 0.5 mM) and a low concentration of glucose (e.g., 2.5 mM).[17]

  • Cell Preparation: On the day of the assay, wash the cells with the prepared assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.[19]

  • Seahorse XF Assay:

    • Load the sensor cartridge with the fatty acid substrate (e.g., palmitate-BSA) and mitochondrial stress test compounds.[17]

    • Place the cell culture microplate into the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Inject the fatty acid substrate and measure the subsequent change in OCR to determine FAO.[17]

    • Optionally, inject Etomoxir to confirm that the observed respiration is CPT1-dependent.[17]

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.[17]

  • Data Analysis: Normalize the OCR data to cell number or protein concentration.[17]

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

This protocol allows for the absolute quantification of myristoyl-CoA and other acyl-CoA species in cells.[20]

Materials:

  • Prostate or hepatic cell lines (e.g., PNT2, DU145, HepG2, Hep3B)[20]

  • Internal standard: Pentadecanoyl CoA (C15:0 CoA)[20]

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells under desired conditions. Optionally, treat with exogenous fatty acids to observe changes in acyl-CoA profiles.

  • Metabolite Extraction:

    • Harvest and wash cells.

    • Perform metabolite extraction using a suitable solvent system (e.g., a chloroform/methanol mixture).[21]

  • Sample Preparation for LC-MS:

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use appropriate chromatography (e.g., reversed-phase) to separate the acyl-CoA species.[22]

    • Perform mass spectrometry analysis to identify and quantify the individual acyl-CoAs based on their retention times and mass-to-charge ratios.

  • Data Analysis:

    • Generate calibration curves using standards for absolute quantification.[20]

    • Normalize the data to cell number or protein content.

Visualizations

Metabolic Pathway: this compound β-Oxidation

Tetradecanoate_Beta_Oxidation cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix This compound This compound (Myristic Acid) Myristoyl_CoA_cyto Myristoyl-CoA This compound->Myristoyl_CoA_cyto Acyl-CoA Synthetase (ATP -> AMP) Myristoyl_Carnitine Myristoyl-Carnitine Myristoyl_CoA_cyto->Myristoyl_Carnitine CPT1 (Carnitine In) Myristoyl_CoA_mito Myristoyl-CoA Myristoyl_Carnitine->Myristoyl_CoA_mito CACT / CPT2 (Carnitine Out) Beta_Oxidation β-Oxidation Cycle (6 rounds) Myristoyl_CoA_mito->Beta_Oxidation Acetyl_CoA 7 Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2 6 FADH₂ Beta_Oxidation->FADH2 NADH 6 NADH Beta_Oxidation->NADH TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle N_Myristoylation Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein Nascent or Caspase-cleaved Protein (with N-terminal Glycine) Protein->NMT Myr_Protein Myristoylated Protein NMT->Myr_Protein CoA Membrane Cellular Membrane (Plasma Membrane, Golgi, etc.) Myr_Protein->Membrane Membrane Targeting Signaling Downstream Signaling (e.g., GPCR signaling, Kinase cascades) Membrane->Signaling Activation LCMS_Workflow Start Cell Culture (e.g., HepG2) Harvest Cell Harvesting and Washing Start->Harvest Extract Metabolite Extraction (e.g., Folch method) Harvest->Extract Prepare Sample Preparation (Dissolve in buffer, add internal standard) Extract->Prepare LCMS LC-MS/MS Analysis Prepare->LCMS Data Data Processing (Quantification, Normalization) LCMS->Data End Acyl-CoA Profile Data->End

References

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, transport, and subsequent metabolic and signaling pathways of myristic acid. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms governing the cellular fate of this important saturated fatty acid.

Introduction to Myristic Acid

Myristic acid, a 14-carbon saturated fatty acid (14:0), is a vital component of cellular lipids and plays a crucial role in various biological processes.[1][2] Beyond its structural role in membranes, myristic acid is a key substrate for N-myristoylation, a co- and post-translational protein modification that influences protein localization, stability, and function.[3][4][5] Understanding the mechanisms by which cells acquire, transport, and utilize myristic acid is therefore fundamental to comprehending its diverse physiological and pathological roles.

Cellular Uptake and Transport of Myristic Acid

The entry of myristic acid into the cell is a multi-step process involving passage across the plasma membrane and subsequent intracellular trafficking. This process is mediated by a combination of passive diffusion and protein-facilitated transport.

Membrane Transporters

Several families of membrane-associated proteins are implicated in the transport of long-chain fatty acids, including myristic acid.

  • CD36 (Fatty Acid Translocase): This scavenger receptor is a key facilitator of fatty acid uptake in various cell types, including adipocytes, myocytes, and macrophages.[6][7] While not a transporter in the classical sense, CD36 is thought to increase the local concentration of fatty acids at the cell surface, thereby enhancing their rate of diffusion into the cell.[8] The binding of fatty acids to CD36 can also initiate intracellular signaling cascades.[6][9]

  • Fatty Acid Transport Proteins (FATPs/SLC27A): This family of six transmembrane proteins facilitates the uptake of long-chain fatty acids.[8][10][11] Some FATPs, such as FATP2, possess intrinsic acyl-CoA synthetase activity, which is believed to "trap" the incoming fatty acid by converting it to myristoyl-CoA, thus maintaining a favorable concentration gradient for further uptake.[12]

  • Plasma Membrane-Associated Fatty Acid Binding Proteins (FABPpm): These proteins are also located at the cell surface and are thought to contribute to the uptake of fatty acids, although their exact mechanism remains under investigation.

Intracellular Transport

Once inside the cell, myristic acid is chaperoned by cytosolic Fatty Acid Binding Proteins (FABPs) . These soluble proteins bind to fatty acids with high affinity, preventing their detergent-like effects and facilitating their transport to various cellular compartments for metabolism or protein modification.[13][14][15][16][17]

Intracellular Fate of Myristic Acid

Following its uptake, myristic acid can enter several metabolic and signaling pathways.

Activation to Myristoyl-CoA

Before it can be utilized in most cellular processes, myristic acid must be activated to its coenzyme A thioester, myristoyl-CoA. This reaction is catalyzed by Acyl-CoA Synthetases (ACSs) .[12]

N-Myristoylation

The most well-characterized fate of myristoyl-CoA is its covalent attachment to the N-terminal glycine (B1666218) residue of a wide range of cellular and viral proteins.[3][4][5] This irreversible modification is catalyzed by N-myristoyltransferase (NMT) .[3][18][19] N-myristoylation is critical for the function of numerous proteins involved in signal transduction, oncogenesis, and infectious diseases.[1]

Other Metabolic Pathways

Myristic acid can also be incorporated into various lipids, such as triglycerides and phospholipids, for energy storage or as structural components of membranes. Additionally, it can undergo elongation to form longer-chain fatty acids or be metabolized through β-oxidation to generate ATP.

Signaling Pathways Involving Myristic Acid

Myristic acid is not merely a metabolic substrate but also an active signaling molecule that can influence key cellular pathways.

CD36-Mediated Signaling

The interaction of myristic acid with CD36 can trigger intracellular signaling cascades. One notable pathway involves the activation of AMP-activated protein kinase (AMPK) , which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) .[9][20][21] This pathway has implications for vascular function and endothelial homeostasis.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

As a fatty acid, myristic acid is a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[22][23][24][25][26] The activation of PPARγ by fatty acids can influence adipogenesis and insulin (B600854) sensitivity.[22][26]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The uptake and metabolism of fatty acids can influence the activity of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the ERK1/2 cascade.[27][28] These pathways are central to the regulation of cell proliferation, differentiation, and apoptosis.[2][29]

Quantitative Data

The following tables summarize key quantitative parameters related to myristic acid transport and metabolism.

Enzyme/TransporterSubstrate/LigandParameterValueCell/SystemReference
N-myristoyltransferase 1 (NMT1)Myristoyl-CoAKm8.24 ± 0.62 µMHuman (recombinant)[9]
N-myristoyltransferase 2 (NMT2)Myristoyl-CoAKm7.24 ± 0.79 µMHuman (recombinant)[9]
BmrA (bacterial ABC transporter)Myristic AcidIC50 (ATPase activity)~200 µMBacillus subtilis (purified)[30]
BmrA (bacterial ABC transporter)Myristic AcidIC50 (Hoechst transport)~25 µME. coli membrane vesicles[30]
CD36Myristic AcidMax. Stimulatory Dose (eNOS activity)~25 µMHuman microvascular endothelial cells[20]
ParameterMyristic AcidPalmitic AcidCell TypeReference
Uptake from Medium (after 4h) 86.9 ± 0.9%68.3 ± 5.7%Cultured Rat Hepatocytes
Incorporation into Cellular Triglycerides (30 min) 7.4 ± 0.9%3.6 ± 1.9%Cultured Rat Hepatocytes
Oxidation (after 4h) 14.9 ± 2.2%2.3 ± 0.6%Cultured Rat Hepatocytes
Elongation to Palmitic/Stearic Acid (after 12h) 12.2 ± 0.8%5.1 ± 1.3%Cultured Rat Hepatocytes

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fatty Acid Uptake Assay using Radiolabeled Myristic Acid

This protocol describes a method for measuring the uptake of myristic acid into adherent cultured cells using a radiolabeled tracer.

Materials:

  • Adherent cells cultured in 24-well plates

  • [3H]- or [14C]-labeled myristic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • RIPA buffer

  • Scintillation counter and cocktail

Procedure:

  • Culture cells to near confluence in 24-well plates.

  • On the day of the assay, prepare a solution of radiolabeled myristic acid complexed with fatty acid-free BSA in serum-free culture medium.

  • Aspirate the culture medium from the cells and wash twice with PBS.

  • Add the radiolabeled myristic acid solution to the cells and incubate for the desired time points (e.g., 1-60 minutes) at 37°C.[31]

  • To stop the uptake, aspirate the labeling solution and wash the cells twice with ice-cold PBS containing 0.1% fatty acid-free BSA.[31]

  • Lyse the cells by adding 200 µL of ice-cold RIPA buffer and incubating on ice for 5 minutes.[31]

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of parallel wells to normalize the uptake data.

Fatty Acid Uptake Assay using Fluorescent Myristic Acid Analogs

This protocol outlines a method for real-time monitoring of myristic acid uptake using a fluorescent analog, such as BODIPY-myristic acid.[3][31][32][33][34]

Materials:

  • Cells cultured in a 96-well black-wall, clear-bottom plate

  • BODIPY-labeled myristic acid analog

  • Quenching agent (e.g., Q-Red™)

  • Fluorescence plate reader with bottom-reading capabilities

Procedure:

  • Seed cells in a 96-well plate and culture to the desired confluency.

  • Prepare a working solution of the BODIPY-myristic acid analog and a quenching agent in an appropriate buffer.[34]

  • Replace the culture medium with the assay solution.

  • Immediately place the plate in a pre-warmed fluorescence plate reader.

  • Measure the increase in intracellular fluorescence over time. The quencher in the extracellular medium will eliminate the fluorescence from the analog that has not been taken up by the cells.[3]

  • The rate of fluorescence increase corresponds to the rate of fatty acid uptake.

In Vitro N-Myristoyltransferase (NMT) Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of NMT.[9][32][34]

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • A peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay buffer (e.g., HEPES buffer with DTT)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and myristoyl-CoA.

  • Initiate the reaction by adding the recombinant NMT enzyme.

  • The NMT-catalyzed transfer of the myristoyl group to the peptide releases coenzyme A (CoA).

  • The free thiol group of CoA reacts with the maleimide (B117702) group of CPM, resulting in a fluorescent adduct.[9]

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the CPM-CoA adduct.[9]

  • The rate of fluorescence increase is proportional to the NMT activity. This assay can be used to determine kinetic parameters (Km, Vmax) and to screen for NMT inhibitors.[9]

Quantification of Cellular Protein N-Myristoylation

This protocol describes a method for the metabolic labeling and quantification of myristoylated proteins in cultured cells.

Materials:

  • Cultured cells

  • Azido- or alkynyl-myristic acid analog

  • Click chemistry reagents (e.g., biotin-alkyne/azide, copper sulfate, reducing agent, ligand)

  • Lysis buffer

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Incubate cultured cells with an azido- or alkynyl-myristic acid analog. The analog will be incorporated into proteins that undergo N-myristoylation.

  • Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the modified myristic acid.

  • The biotinylated proteins can then be enriched using streptavidin-agarose beads.

  • The enriched proteins can be identified and quantified by mass spectrometry or analyzed by SDS-PAGE and Western blotting using antibodies against specific proteins of interest.

Visualizations

The following diagrams illustrate key pathways and workflows related to myristic acid cellular transport and function.

Myristic_Acid_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Myristic Acid (MA) Myristic Acid (MA) CD36 CD36 Myristic Acid (MA)->CD36 FATP FATP Myristic Acid (MA)->FATP FABPpm FABPpm Myristic Acid (MA)->FABPpm MA_cyto Myristic Acid CD36->MA_cyto Facilitates Diffusion FATP->MA_cyto FABPpm->MA_cyto FABP FABP MA_cyto->FABP ACS Acyl-CoA Synthetase MA_cyto->ACS FABP->ACS Presents MA Myristoyl_CoA Myristoyl-CoA ACS->Myristoyl_CoA ATP -> AMP + PPi NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Metabolism Lipid Synthesis & β-Oxidation Myristoyl_CoA->Metabolism Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein CoA released Protein Protein (N-term Gly) Protein->NMT

Caption: Cellular uptake and metabolism of myristic acid.

CD36_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CD36 CD36 AMPK AMPK CD36->AMPK Activates AMPK_p p-AMPK (Active) AMPK->AMPK_p Phosphorylation eNOS eNOS AMPK_p->eNOS Activates eNOS_p p-eNOS (Active) eNOS->eNOS_p Phosphorylation NO Nitric Oxide (NO) eNOS_p->NO Citrulline Vascular Effects Vascular Effects NO->Vascular Effects Arginine L-Arginine Arginine->eNOS_p Myristic Acid Myristic Acid Myristic Acid->CD36

Caption: Myristic acid-induced CD36-AMPK-eNOS signaling.

PPAR_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus Myristic Acid Myristic Acid PPARg PPARγ Myristic Acid->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Genes (e.g., related to lipid metabolism) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Fatty_Acid_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis node1 Seed cells in multi-well plate node2 Culture to desired confluency node1->node2 node4 Wash cells with buffer node2->node4 node3 Prepare labeled myristic acid solution (radiolabeled or fluorescent) node5 Add labeled myristic acid and incubate node3->node5 node4->node5 node6 Stop uptake and wash cells node5->node6 node7 Lyse cells node6->node7 node8 Measure signal (radioactivity or fluorescence) node7->node8 node9 Normalize to protein concentration node8->node9 NMT_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection node1 Prepare assay buffer node3 Combine buffer, peptide, and myristoyl-CoA in a microplate well node1->node3 node2 Prepare solutions of: - Recombinant NMT - Peptide substrate - Myristoyl-CoA - CPM dye node2->node3 node4 Initiate reaction by adding NMT node3->node4 node5 Incubate at 37°C node4->node5 node6 Add CPM dye to detect released CoA node5->node6 node7 Measure fluorescence increase over time node6->node7 node8 Calculate NMT activity node7->node8

References

The Pivotal Role of Tetradecanoate in the Formation and Function of Lipid Rafts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid rafts, specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, serve as critical platforms for cellular signaling and protein trafficking. The proper assembly and function of these domains are intricately linked to the lipid modifications of associated proteins. Among these modifications, N-myristoylation, the covalent attachment of a 14-carbon saturated fatty acid, tetradecanoate (myristate), to the N-terminal glycine (B1666218) of a protein, plays a fundamental role in targeting proteins to these microdomains. This technical guide provides an in-depth exploration of the role of this compound in lipid raft formation, detailing the biochemical mechanisms, experimental methodologies for its study, and its impact on key signaling pathways.

Introduction: The Myristoyl Anchor in Lipid Raft Dynamics

N-myristoylation is a crucial co- and post-translational lipid modification that facilitates the anchoring of a diverse array of cellular and viral proteins to cellular membranes.[1] This modification, catalyzed by the enzyme N-myristoyltransferase (NMT), involves the attachment of myristate, a 14-carbon saturated fatty acid, to an N-terminal glycine residue.[1] While myristoylation alone confers a relatively weak and transient membrane association, it is a critical first step for the localization of many signaling proteins to specific membrane compartments, most notably lipid rafts.

The saturated acyl chain of the myristoyl group preferentially partitions into the ordered, liquid-ordered (Lo) phase of lipid rafts, which are rich in cholesterol and sphingolipids. This partitioning is often stabilized by a second signal, typically palmitoylation (the attachment of a 16-carbon fatty acid), which provides a stronger and more stable association with the raft environment. This "dual acylation" model is a common mechanism for the robust targeting of proteins to lipid rafts, where they can participate in signaling complexes.

Data Presentation: Quantitative Analysis of Myristoylated Proteins in Lipid Rafts

The enrichment of myristoylated proteins in lipid rafts can be quantitatively assessed using proteomic techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantitative mass spectrometry. These methods allow for the comparison of protein abundance in detergent-resistant membranes (DRMs), which are considered a biochemical correlate of lipid rafts, versus detergent-soluble fractions (non-raft membranes).

Below is a summary table synthesized from quantitative proteomic studies, illustrating the enrichment of representative myristoylated proteins in lipid raft fractions.

ProteinFunctionMyristoylation StatusPalmitoylation StatusFold Enrichment in Lipid Rafts (Raft/Non-Raft Ratio)Reference
Src Family Kinases (e.g., Fyn, Lck) Signal transduction, cell growth, differentiationYesYes (often)>10[1][2]
Gα subunits (e.g., Gαi, Gαo) G-protein coupled receptor signalingYesYes (often)5 - 10[3]
HIV-1 Gag Viral assembly and buddingYesNo~5 (dependent on experimental conditions)
MARCKS Actin cytoskeleton regulation, signal transductionYesNo2 - 5
Endothelial Nitric Oxide Synthase (eNOS) Nitric oxide productionYesYes>5

Note: The fold enrichment values are representative and can vary depending on the cell type, isolation method, and specific experimental conditions.

Experimental Protocols

Isolation of Detergent-Resistant Membranes (Lipid Rafts) by Sucrose (B13894) Density Gradient Centrifugation

This protocol describes a common method for the biochemical isolation of lipid rafts based on their insolubility in non-ionic detergents at low temperatures.

Materials:

  • Cells in culture (e.g., HeLa, Jurkat)

  • Phosphate-buffered saline (PBS), ice-cold

  • TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • 1% Triton X-100 in TNE buffer, ice-cold

  • Sucrose solutions (40%, 30%, and 5% w/v in TNE buffer)

  • Protease inhibitor cocktail

  • Ultracentrifuge and appropriate rotors (e.g., SW40)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 ml of ice-cold 1% Triton X-100 in TNE buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional gentle vortexing.

    • Homogenize the lysate by passing it 10 times through a 22-gauge needle.

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, carefully layer the following sucrose solutions from bottom to top:

      • 1 ml of 40% sucrose

      • 7 ml of 30% sucrose

      • 3 ml of 5% sucrose

  • Loading and Centrifugation:

    • Mix the 1 ml of cell lysate with 1 ml of 80% sucrose (to make a final concentration of 40% sucrose) and load it at the bottom of the prepared sucrose gradient.

    • Centrifuge at 200,000 x g for 18-24 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, a light-scattering band, representing the lipid rafts, should be visible at the 5%-30% sucrose interface.

    • Carefully collect 1 ml fractions from the top to the bottom of the gradient.

    • The lipid raft-enriched fractions are typically found in fractions 4 and 5.

  • Protein Analysis:

    • Precipitate the proteins from each fraction (e.g., using trichloroacetic acid).

    • Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against known raft markers (e.g., flotillin, caveolin) and the myristoylated protein of interest.

Quantitative Proteomic Analysis of Lipid Raft Fractions

This protocol outlines a general workflow for the quantitative analysis of proteins in isolated lipid raft and non-raft fractions using label-free quantitative mass spectrometry.

Materials:

  • Isolated lipid raft and non-raft fractions (from Protocol 3.1)

  • SDS-PAGE equipment

  • In-gel digestion kit (containing trypsin, dithiothreitol, iodoacetamide, and appropriate buffers)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Protein Separation and Digestion:

    • Run the protein samples from raft and non-raft fractions on an SDS-PAGE gel.

    • Excise the entire protein lane for each sample.

    • Perform in-gel digestion of the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS. The liquid chromatography step separates the peptides, which are then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Use proteomics software to identify and quantify the proteins in each sample based on the MS/MS spectra.

    • Perform label-free quantification by comparing the peak intensities or spectral counts of the same peptides between the raft and non-raft fractions.

    • Calculate the raft-to-non-raft ratio for each identified protein to determine its enrichment in lipid rafts.

Mandatory Visualizations

Signaling Pathways

The localization of myristoylated proteins to lipid rafts is crucial for the assembly and regulation of various signaling cascades. Below are diagrams of two key pathways where this compound-mediated raft targeting plays a pivotal role.

G_Protein_Signaling_in_Lipid_Rafts cluster_raft Lipid Raft GPCR GPCR G_alpha_myr Gα (myristoylated) GPCR->G_alpha_myr activates G_beta_gamma Gβγ G_alpha_myr->G_beta_gamma dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha_myr->Effector regulates Ligand Ligand Ligand->GPCR

G-Protein Signaling Cascade in a Lipid Raft

Src_Kinase_Signaling_in_Lipid_Rafts cluster_raft Lipid Raft RTK Receptor Tyrosine Kinase (RTK) Src_myr Src Kinase (myristoylated) RTK->Src_myr recruits & activates Substrate Downstream Substrate Src_myr->Substrate phosphorylates Cellular_Response Cellular Response (e.g., proliferation, migration) Substrate->Cellular_Response leads to Growth_Factor Growth Factor Growth_Factor->RTK

Src Kinase Signaling Pathway Initiated from a Lipid Raft
Experimental Workflow

The following diagram illustrates a comprehensive workflow for investigating the role of this compound in targeting a protein of interest to lipid rafts and its functional consequences.

Experimental_Workflow Cell_Culture Cell Culture (e.g., with myristic acid analogs) Lipid_Raft_Isolation Lipid Raft Isolation (Sucrose Gradient Centrifugation) Cell_Culture->Lipid_Raft_Isolation Functional_Assay Functional Assays (e.g., signaling activation, enzyme activity) Cell_Culture->Functional_Assay Raft_Fraction Raft Fractions Lipid_Raft_Isolation->Raft_Fraction NonRaft_Fraction Non-Raft Fractions Lipid_Raft_Isolation->NonRaft_Fraction Protein_Analysis Protein Analysis (Western Blot) Data_Analysis Data Analysis and Interpretation Protein_Analysis->Data_Analysis Quantitative_Proteomics Quantitative Proteomics (LC-MS/MS) Quantitative_Proteomics->Data_Analysis Functional_Assay->Data_Analysis Raft_Fraction->Protein_Analysis Raft_Fraction->Quantitative_Proteomics NonRaft_Fraction->Protein_Analysis NonRaft_Fraction->Quantitative_Proteomics

Workflow for Studying Myristoylation and Lipid Raft Localization

Conclusion

The attachment of this compound to proteins is a critical modification that directs their localization to lipid rafts, thereby orchestrating a multitude of cellular processes, particularly signal transduction. Understanding the precise mechanisms of myristoylation-dependent raft targeting and the functional consequences of this localization is paramount for basic research and provides a promising avenue for the development of novel therapeutic strategies. The experimental protocols and analytical approaches outlined in this guide offer a robust framework for researchers to investigate the intricate role of this compound in the dynamic world of lipid raft biology. By dissecting these molecular interactions, we can gain deeper insights into cellular function and identify new targets for intervention in diseases where these processes are dysregulated.

References

The Myristoyl Code: A Technical Guide to N-Myristoylation in Intracellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine (B1666218) residue, is a critical lipid modification that orchestrates the subcellular localization and function of a plethora of proteins involved in vital intracellular signaling pathways. This modification, catalyzed by N-myristoyltransferase (NMT), acts as a molecular switch, dictating the membrane association and protein-protein interactions of key signaling molecules. Dysregulation of myristoylation is increasingly implicated in numerous pathologies, including cancer and inflammatory diseases, highlighting NMT as a promising therapeutic target. This in-depth technical guide delineates the core intracellular signaling pathways profoundly influenced by myristoylation, presenting quantitative data on its functional impact, detailed experimental methodologies for its investigation, and visual representations of the signaling cascades.

The Central Role of Myristoylation in Src Family Kinase (SFK) Signaling

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their proper localization to cellular membranes is an absolute prerequisite for their function, a process governed by N-myristoylation.

The prototypical SFK member, c-Src, undergoes co-translational myristoylation at its N-terminal glycine residue. This lipid anchor, in concert with a stretch of basic amino acids in the SH4 domain, facilitates the tethering of c-Src to the inner leaflet of the plasma membrane. This localization is indispensable for c-Src to engage with its upstream activators and downstream substrates, thereby propagating signals from various growth factor and integrin receptors.

Inhibition of myristoylation, either through site-directed mutagenesis of the N-terminal glycine (G2A mutant) or via pharmacological inhibition of NMT, results in a cytosolic and inactive form of c-Src, abrogating its oncogenic potential.[1][2]

Quantitative Impact of Myristoylation on c-Src
ParameterEffect of MyristoylationQuantitative DataReference(s)
Protein Localization Essential for membrane associationNon-myristoylated (G2A) c-Src is predominantly cytosolic.[3]
Kinase Activity Positive regulationNon-myristoylated c-Src exhibits reduced kinase activity.[3]
Protein Stability Regulates ubiquitination and degradationNon-myristoylated c-Src shows enhanced stability, with 4- to 6-fold higher expression levels.[3]
Oncogenic Transformation Required for cellular transformationNon-myristoylated forms of Src are unable to induce cellular transformation.[4]

Signaling Pathway Diagram: Myristoylation-Dependent Src Activation

Src_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) Src_active Myr-Src (Active) RTK->Src_active Activation Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) Src_active->Downstream Phosphorylation NMT N-Myristoyltransferase (NMT) NMT->Src_active Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT Src_nascent Nascent Src (Gly at N-terminus) Src_nascent->NMT Src_inactive Non-Myr-Src (Inactive)

Myristoylation-dependent localization and activation of c-Src.

G-Protein Signaling: A Reliance on Myristoylation for Membrane Anchoring

Heterotrimeric G-proteins, composed of α, β, and γ subunits, are crucial molecular switches that transmit signals from G-protein coupled receptors (GPCRs) to intracellular effectors. The membrane localization of the Gα subunit is a key determinant of its ability to interact with GPCRs and is facilitated by myristoylation.

Several Gα subunits, particularly those of the Gi/o family, are N-myristoylated. This lipid modification significantly increases the affinity of the Gα subunit for the Gβγ dimer, promoting the formation of the inactive heterotrimer.[5] The myristoyl group, along with the prenyl group on the Gγ subunit, acts to anchor the entire G-protein complex to the plasma membrane, positioning it for activation by a ligand-bound GPCR. Upon activation and GTP binding, the Gα subunit dissociates from the Gβγ dimer, and its myristoyl group contributes to its continued, albeit more transient, association with the membrane as it interacts with downstream effectors.[1]

Quantitative Impact of Myristoylation on Gα Subunits
ParameterEffect of MyristoylationQuantitative DataReference(s)
Affinity for Gβγ Increases affinityNon-myristoylated Gαo has a clearly reduced affinity for Gβγ.[5]
Membrane Association Promotes membrane localizationMyristoylation of Gαo is essential for its membrane attachment.[6]
Receptor Coupling Enhances interaction with GPCRsMyristoylation of Gαi1 affects receptor-mediated changes in its N-terminus.[1]

Signaling Pathway Diagram: Myristoylation in G-Protein Cycling

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active G_protein_inactive Myr-Gα(GDP)-Gβγ GPCR_active->G_protein_inactive Activation G_protein_active_alpha Myr-Gα(GTP) G_protein_inactive->G_protein_active_alpha G_protein_active_betagamma Gβγ G_protein_inactive->G_protein_active_betagamma Effector Effector G_protein_active_alpha->Effector Modulates Activity GDP GDP G_protein_active_alpha->GDP Hydrolysis G_protein_active_betagamma->Effector Modulates Activity Ligand Ligand Ligand->GPCR_inactive GTP GTP GTP->G_protein_inactive Exchange

The role of myristoylation in the G-protein cycle at the plasma membrane.

Apoptosis: A Post-Translational Myristoylation Switch for Pro-Apoptotic Signaling

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Myristoylation plays a critical and unique role in this pathway, often occurring post-translationally to activate pro-apoptotic proteins.

A key example is the BH3-only protein Bid. In healthy cells, Bid resides in the cytosol. Upon the initiation of the extrinsic apoptotic pathway, caspase-8 cleaves Bid, exposing a previously internal glycine residue at the N-terminus of the larger C-terminal fragment, tBid.[3][7] This newly exposed glycine is then a substrate for NMT, leading to the post-translational myristoylation of tBid. The myristoylated tBid translocates to the mitochondrial outer membrane, where it promotes the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, a key event in the apoptotic cascade.[8][9]

Quantitative Impact of Myristoylation on Bid
ParameterEffect of MyristoylationQuantitative DataReference(s)
Subcellular Localization Induces mitochondrial targetingMyristoylation enables the targeting of tBid to mitochondrial membranes.[8]
Pro-apoptotic Activity Enhances activityMyristoylation enhances Bid-induced cytochrome c release and cell death.[2][8]
Cytochrome c Release Potentiates releaseMyristoylated tBid is more effective at inducing cytochrome c release from isolated mitochondria.[10]

Signaling Pathway Diagram: Post-Translational Myristoylation of Bid in Apoptosis

Apoptosis_Signaling cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Bid Bid Caspase8->Bid Cleavage tBid tBid (cleaved) Bid->tBid NMT NMT tBid->NMT Myristoylation Myr_tBid Myr-tBid NMT->Myr_tBid Bax_Bak Bax/Bak Myr_tBid->Bax_Bak Translocation & Activation MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Myristoylation of tBid as a critical step in apoptosis.

Immune Signaling: Myristoylation as a Gatekeeper for TLR4 Signal Transduction

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors, such as Toll-like receptors (TLRs). TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiates a potent inflammatory response through a signaling cascade that is critically dependent on myristoylation.

The adaptor protein TRAM (TRIF-related adaptor molecule) is essential for the MyD88-independent signaling pathway downstream of TLR4, which leads to the activation of the transcription factors NF-κB and IRF3. Myristoylation of TRAM at its N-terminal glycine is required for its localization to the plasma membrane, where it can be recruited to the activated TLR4 receptor complex.[11][12] The non-myristoylated TRAM (G2A mutant) remains in the cytosol and is unable to mediate TLR4 signaling.[11] Following its recruitment to TLR4, TRAM facilitates the recruitment of another adaptor, TRIF, initiating the downstream signaling cascade that results in the production of type I interferons and inflammatory cytokines.[13]

Quantitative Impact of Myristoylation on TRAM
ParameterEffect of MyristoylationQuantitative DataReference(s)
Subcellular Localization Essential for plasma membrane localizationTRAM-G2A mutant is cytosolic.[11]
NF-κB Activation Required for activationOverexpression of TRAM-G2A fails to elicit NF-κB signaling.[11]
IRF3 Activation Required for activationOverexpression of TRAM-G2A fails to elicit IRF3 signaling.[11]
LPS Response Essential for cellular response to LPSTRAM-G2A cannot reconstitute LPS responses in TRAM-deficient macrophages.[11]

Signaling Pathway Diagram: Myristoylation-Dependent TLR4 Signaling via TRAM

TLR4_Signaling cluster_membrane Plasma Membrane TLR4 TLR4 Myr_TRAM Myr-TRAM TLR4->Myr_TRAM Recruitment TRIF TRIF Myr_TRAM->TRIF Recruitment IKK IKK Complex TRIF->IKK TBK1 TBK1/IKKε TRIF->TBK1 LPS LPS LPS->TLR4 NFkB NF-κB IKK->NFkB Activation IRF3 IRF3 TBK1->IRF3 Activation Cytokines Inflammatory Cytokines NFkB->Cytokines Transcription IFNs Type I Interferons IRF3->IFNs Transcription FRS2_Signaling cluster_membrane Plasma Membrane FGFR FGFR Myr_FRS2a Myr-FRS2α FGFR->Myr_FRS2a Phosphorylation Grb2 Grb2 Myr_FRS2a->Grb2 Recruitment Shp2 Shp2 Myr_FRS2a->Shp2 Recruitment Ras Ras Grb2->Ras PI3K PI3K Grb2->PI3K Shp2->Ras FGF FGF FGF->FGFR Binding & Dimerization MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Cell_Response Cellular Responses (Proliferation, Differentiation) MAPK_pathway->Cell_Response Akt_pathway->Cell_Response

References

The Rising Therapeutic Potential of Tetradecanoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetradecanoate, commonly known as myristate, is a saturated fatty acid that plays a crucial role in various biological processes through its attachment to proteins in a modification known as N-myristoylation. This covalent modification, catalyzed by the enzyme N-myristoyltransferase (NMT), is critical for the proper function and localization of a multitude of proteins involved in cellular signaling, oncogenesis, and infectious disease progression. Consequently, derivatives of tetradecanoic acid have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, detailed experimental protocols for their evaluation, and a summary of their quantitative biological data. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

Introduction to this compound and its Biological Significance

Tetradecanoic acid, or myristic acid, is a 14-carbon saturated fatty acid. Its biological significance is intrinsically linked to the post-translational modification process of N-myristoylation. This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide array of eukaryotic and viral proteins.[1] This lipid modification is crucial for mediating protein-membrane interactions, subcellular localization, and facilitating signal transduction.[2]

The enzyme responsible for this modification, N-myristoyltransferase (NMT), has become a key therapeutic target. Dysregulation of NMT activity and the myristoylation of its substrate proteins are implicated in various diseases. Many proteins involved in oncogenesis, such as the Src family of kinases, require myristoylation for their function.[3] Similarly, numerous viral and parasitic proteins depend on myristoylation for their replication and pathogenesis. Therefore, the development of this compound derivatives as inhibitors of NMT or as modulators of myristoylation-dependent pathways holds significant promise for the development of novel therapeutics.[4]

Biological Activities of this compound Derivatives

Semisynthetic derivatives of myristic acid, including esters, amides, and hydrazones, have demonstrated a broad spectrum of biological activities.[5] These activities are often attributed to their ability to interfere with N-myristoylation or other cellular processes.

Anticancer Activity

The inhibition of NMT has emerged as a novel strategy in anticancer drug design.[6] Several this compound derivatives have shown potent anticancer activity against various cancer cell lines. This is largely due to the fact that many oncoproteins, including Src kinases, require myristoylation for their oncogenic signaling.[3] Inhibition of NMT can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Antimicrobial Activity

This compound derivatives have also exhibited significant antimicrobial properties, including antibacterial and antifungal effects.[5][7] The proposed mechanism for their antimicrobial action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes like NMT, which is also vital for the survival of many fungal and parasitic pathogens.[4][8] For instance, 2-bromotetradecanoic acid has shown potent antifungal activity against various fungal species.[5]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of myristic acid and its derivatives. The mechanisms underlying this activity are still being elucidated but may involve the modulation of inflammatory signaling pathways.

Antiviral Activity

The replication of several viruses, including human immunodeficiency virus (HIV), is dependent on the myristoylation of viral proteins.[9][10] this compound derivatives that inhibit NMT can therefore block viral assembly and replication, making them attractive candidates for antiviral drug development.[5]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various this compound derivatives from the cited literature.

Table 1: N-Myristoyltransferase (NMT) Inhibitory Activity

DerivativeTarget NMTActivity TypeValueReference
2-Hydroxymyristoyl-CoAHuman NMTKi45 nM[5]
2-Fluoromyristoyl-CoAHuman NMTKi200 nM[5]
2-Bromomyristoyl-CoAHuman NMTKi450 nM[5]
MRT00057965Plasmodium vivax NMTIC502-50 µM[11]
Compound 4 Plasmodium falciparum NMTIC50Good[12]
Compound 25 Plasmodium falciparum NMTIC50Good[12]

Table 2: Antifungal Activity

DerivativeFungal StrainActivity TypeValue (µM)Reference
2-Bromotetradecanoic acidSaccharomyces cerevisiaeMIC10[5]
2-Bromotetradecanoic acidCandida albicansMIC39[5]
2-Bromotetradecanoic acidCryptococcus neoformansMIC20[5]
2-Bromotetradecanoic acidAspergillus nigerMIC< 42[5]
4-Oxatetradecanoic acidCryptococcus neoformansMIC30[5]
9-Oxatetradecanoic acidCryptococcus neoformansMIC30[5]
4-Oxatetradecanoic acidSaccharomyces cerevisiaeMIC50[5]
9-Oxatetradecanoic acidSaccharomyces cerevisiaeMIC50[5]
Compound 3u Candida albicansMIC5010.62 µg/mL[8]
Compound 3k Candida albicansMIC5010.77 µg/mL[8]
Compound 3r Candida albicansMIC5011.89 µg/mL[8]
Compound 3t Candida albicansMIC5012.95 µg/mL[8]
Compound 3u Aspergillus nigerMIC5014.38 µg/mL[8]
Compound 3m Aspergillus nigerMIC5014.68 µg/mL[8]
Compound 3r Aspergillus nigerMIC5015.42 µg/mL[8]

Table 3: Antibacterial Activity

DerivativeBacterial StrainActivity TypeValue (µg/mL)Reference
Myristic Acid Derived Sophorolipid (MASL)S. aureusMIC150[2]
Myristic Acid Derived Sophorolipid (MASL)P. aeruginosaMIC350[2]

Table 4: Antiviral Activity

DerivativeVirusActivity TypeValue (µM)Reference
3-Fluoro-13-oxatetradecanoic acidHIV-1ID501-5[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

N-Myristoyltransferase (NMT) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the enzymatic activity of NMT. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

  • Recombinant human NMT1 enzyme

  • Myristoyl-CoA (substrate)

  • Peptide substrate (e.g., a peptide corresponding to the N-terminus of a known NMT substrate like c-Src)

  • Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM)

  • Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities (Excitation: ~380 nm, Emission: ~470 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilution to the appropriate wells. For positive controls (no inhibition), add 2 µL of DMSO.

  • Add 50 µL of NMT enzyme solution (e.g., final concentration of ~18.9 nM) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Prepare a reaction mixture containing myristoyl-CoA (e.g., final concentration of 4 µM) and the peptide substrate (e.g., final concentration of 4 µM) in the assay buffer.

  • To initiate the enzymatic reaction, add 50 µL of the reaction mixture to each well.

  • Immediately place the plate in a microplate reader pre-set to 25-30°C.

  • Add the CPM dye to the wells, which will fluoresce upon reacting with the free thiol group of the released CoA.

  • Monitor the fluorescence intensity over a period of 30 minutes at 1-minute intervals.

  • The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the positive control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • Test compounds (this compound derivatives)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the growth medium (e.g., to a concentration of 105 CFU/mL).

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well microplate.

  • Add the standardized inoculum to each well containing the diluted test compound.

  • Include a positive control well (microorganism in medium without any compound) and a negative control well (medium only).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Alternatively, the optical density (OD) at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader to quantify growth.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by immune cells such as macrophages. The assay quantifies nitrite (B80452), a stable and quantifiable breakdown product of NO.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS) to stimulate inflammation

  • Test compounds (this compound derivatives)

  • Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite standard solutions

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a few hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a non-stimulated control and an LPS-only control.

  • Incubate the cells for 18-24 hours.

  • Collect the cell culture supernatant from each well.

  • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. A decrease in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving N-myristoylation and a general workflow for the biological evaluation of this compound derivatives.

Signaling Pathways

NMT_Signaling_Pathway cluster_NMT N-Myristoyltransferase (NMT) Catalysis Myristoyl_CoA Myristoyl-CoA NMT NMT Protein Substrate Protein (N-terminal Glycine) Myristoylated_Protein Myristoylated Protein Src_inactive Src_inactive Myristoylated_Protein->Src_inactive G_alpha_inactive G_alpha_inactive Myristoylated_Protein->G_alpha_inactive CoA CoA

Experimental Workflow

Experimental_Workflow start Synthesis of This compound Derivatives char Characterization (NMR, MS, etc.) start->char nmt_assay NMT Inhibition Assay (Determine Ki/IC50) char->nmt_assay antimicrobial_assay Antimicrobial Assays (MIC Determination) char->antimicrobial_assay anticancer_assay Anticancer Assays (MTT, etc.) (Determine IC50) char->anticancer_assay antiinflammatory_assay Anti-inflammatory Assays (Griess Assay, etc.) char->antiinflammatory_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) nmt_assay->data_analysis antimicrobial_assay->data_analysis anticancer_assay->data_analysis antiinflammatory_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their ability to target fundamental cellular processes, particularly N-myristoylation, makes them attractive candidates for the development of novel therapeutics against cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the design of more potent and selective therapeutic agents.

References

Methodological & Application

Application Notes: Gas Chromatography-Mass Spectrometry for Tetradecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecanoic acid, commonly known as myristic acid, is a 14-carbon saturated fatty acid (C14:0) found in most animal and vegetable fats, particularly in coconut oil, palm kernel oil, and milk fat.[1][2] It plays a crucial role in various biological processes, serving not only as a metabolic fuel and a structural component of cell membranes but also as a potent signaling molecule.[2][3] Myristic acid is covalently attached to proteins in a post-translational modification known as myristoylation, which is vital for membrane targeting and signal transduction.[2][4] Given its involvement in metabolic diseases and cellular signaling, accurate quantification of tetradecanoate in biological and pharmaceutical samples is essential for research and drug development.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids like this compound.[7] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[8] However, the inherent properties of fatty acids, such as low volatility and high polarity, make their direct analysis by GC challenging.[9] Therefore, a derivatization step is required to convert them into more volatile and thermally stable forms, ensuring accurate and reproducible results.[10]

Principle of GC-MS for this compound Analysis

The analysis of this compound by GC-MS involves several key steps:

  • Lipid Extraction : The first step is the extraction of total lipids from the sample matrix (e.g., plasma, cells, tissues) using methods like the Folch or Bligh-Dyer techniques.[11][12]

  • Saponification (Optional) : For analyzing total fatty acid content, a saponification step using a base (e.g., KOH) is performed to hydrolyze complex lipids and release the constituent fatty acids.[7] For free fatty acid analysis, this step is omitted.[13]

  • Derivatization : This is a critical step where the carboxyl group of tetradecanoic acid is chemically modified to increase its volatility.[3][14] Common methods include:

    • Esterification : Converting the fatty acid to a fatty acid methyl ester (FAME), typically using reagents like methanolic HCl, BF3-methanol, or sodium methoxide.[7][9] This is the most common derivatization technique for fatty acid analysis.[9]

    • Silylation : Replacing active hydrogens on the carboxyl group with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15][16]

    • Alkylation : Using reagents like pentafluorobenzyl (PFB) bromide to form PFB esters, which is particularly useful for sensitive detection using negative chemical ionization (NCI).[3][13]

  • GC Separation : The derivatized sample is injected into the GC, where the this compound derivative is separated from other components based on its boiling point and interaction with the capillary column's stationary phase.[8]

  • MS Detection and Quantification : As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[17] Quantification is typically achieved using selected ion monitoring (SIM) for enhanced sensitivity or by tandem mass spectrometry (MS/MS) for higher selectivity.[11][12] An internal standard, such as a stable isotope-labeled this compound (e.g., Myristic Acid-d3 or -d27), is often used to ensure high accuracy and precision.[11][13]

Applications in Research and Drug Development

  • Metabolomics and Lipidomics : GC-MS is used to study fatty acid profiles in various biological systems, providing insights into metabolic pathways and the diagnosis of metabolic disorders.[6] For instance, elevated levels of triglycerides containing myristic acid have been associated with metabolic dysfunction–associated steatotic liver disease (MASLD) in patients with type 2 diabetes.[6]

  • Cell Signaling Research : By quantifying changes in this compound levels, researchers can investigate its role in signaling pathways, such as protein myristoylation, which is crucial for the function of many signaling proteins.[4][5]

  • Pharmaceutical Quality Control : In drug development, particularly for lipid-based formulations, GC-MS is used for the quality control of raw materials and finished products to ensure the correct fatty acid composition.[11]

  • Nutritional Science : Analyzing the fatty acid content in food and supplements is a common application to verify product labeling and study the impact of diet on health.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Add Internal Std. Saponification Saponification (Optional) (for Total Fatty Acids) Extraction->Saponification Derivatization Derivatization (e.g., FAMEs, PFB Esters) Extraction->Derivatization For Free Fatty Acids Saponification->Derivatization FinalExtract Final Extract in Organic Solvent Derivatization->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Ionization & Fragmentation) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: General experimental workflow for GC-MS analysis of this compound.

signaling_pathway cluster_cell Cellular Environment C14 Tetradecanoic Acid (Myristic Acid) MyristoylCoA Myristoyl-CoA C14->MyristoylCoA Activation NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyrProtein Myristoylated Protein NMT->MyrProtein Catalyzes Myristoylation Protein Target Protein (with N-terminal Glycine) Protein->NMT Membrane Plasma Membrane MyrProtein->Membrane Anchoring Function Signal Transduction & Protein Localization Membrane->Function

Caption: Simplified pathway of protein myristoylation involving this compound.

Experimental Protocols

Protocol 1: Analysis of Total this compound as Fatty Acid Methyl Ester (FAME)

This protocol describes the conversion of all this compound (both free and esterified) in a plasma sample to its methyl ester derivative for GC-MS quantification.

1. Materials and Reagents

  • Plasma sample

  • Internal Standard (IS): Methyl this compound-D27 or Triheptadecanoin (17:0), 1 mg/mL in hexane (B92381).[11][12]

  • Chloroform:Methanol (B129727) (2:1, v/v) solution (Folch reagent).[11][12]

  • 0.9% NaCl solution.[11]

  • 2% (v/v) Acetyl chloride in methanol.[11]

  • Hexane (GC grade)

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Glass tubes with PTFE-lined caps

2. Sample Preparation and Lipid Extraction

  • Pipette 100 µL of plasma into a glass tube.[11]

  • Add 10 µL of the internal standard solution.[12]

  • Add 2 mL of the chloroform:methanol (2:1, v/v) mixture.[11]

  • Vortex vigorously for 2 minutes.

  • Add 0.4 mL of 0.9% NaCl solution and vortex for another minute.[11]

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.[11]

  • Carefully transfer the lower organic layer (chloroform) containing the lipids to a new clean glass tube using a Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen at 40°C.[11]

3. Derivatization (Transesterification)

  • To the dried lipid extract, add 1 mL of 2% (v/v) acetyl chloride in methanol.[11]

  • Cap the tube tightly and heat at 75-80°C for 30-60 minutes.[9][11]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water, then vortex for 1 minute.[11]

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final extract to a GC autosampler vial for analysis.

Protocol 2: Analysis of Free Tetradecanoic Acid as Pentafluorobenzyl (PFB) Ester

This protocol is designed for the sensitive quantification of free (unesterified) tetradecanoic acid.

1. Materials and Reagents

  • Plasma, cells, or tissue homogenate

  • Internal Standard (IS): Myristic Acid-d3, 25 ng/µL in ethanol.[13]

  • Methanol

  • Iso-octane

  • 1% (w/v) Pentafluorobenzyl (PFB) bromide in acetonitrile (B52724).[13]

  • 1% (v/v) Diisopropylethylamine (DIPEA) in acetonitrile.[13]

  • Glass tubes with rubber caps

2. Sample Preparation and Extraction

  • In a glass tube, combine 200 µL of plasma with 300 µL of dPBS (for plasma samples) or use approximately 0.5 million cells.[13]

  • Add 100 µL of the Myristic Acid-d3 internal standard.[13]

  • Add two volumes of methanol to lyse cells and precipitate proteins. Acidify the mixture with HCl to a final concentration of 25 mM.[13]

  • Add 1 mL of iso-octane, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.[13]

  • Transfer the top iso-octane layer to a clean glass tube.

  • Repeat the iso-octane extraction (steps 4-5) and combine the extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a speed-vac.[13]

3. Derivatization

  • To the dried extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[13]

  • Cap the tube, vortex, and let it stand at room temperature for 20 minutes.[13]

  • Dry the sample completely under vacuum (speed-vac).[13]

  • Reconstitute the derivatized sample in 50 µL of iso-octane and transfer to a GC vial with a glass insert for analysis.[13]

Quantitative Data

Table 1: Example GC-MS Instrument Parameters
ParameterValueReference
GC System Agilent 7890B or equivalent[15]
MS Detector Agilent 5977B or equivalent[15]
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar[15]
Injection Mode Splitless, 1 µL injection volume[12][15]
Injector Temp. 220 - 280 °C[12][15]
Carrier Gas Helium
Oven Program Initial 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, then to 220°C at 20°C/min, hold for 2.5 min.[12]
MS Transfer Line 250 °C[12]
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for PFB derivatives[3][18]
Table 2: Example Mass Spectrometry Detection Parameters for this compound Derivatives
DerivativeCompound NameQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Reference
FAME Methyl this compound7487, 242[19]
FAME (IS) Methyl this compound-D278194, 269[11]
PFB Ester Tetradecanoic acid, PFB ester227 (M-PFB)-[13][20]
PFB Ester (IS) Myristic Acid-d3, PFB ester230 (M-PFB)-[13]
TMS Ester Myristic acid, TMS derivative285 ([M-15]+)73, 117[15]

References

Application Note: Quantification of Myristic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Myristic acid (C14:0) is a saturated fatty acid that plays a significant role in various biological processes, including protein acylation and cellular signaling. Its levels in plasma have been associated with metabolic health and disease, making its accurate quantification crucial for clinical research and biomarker discovery.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for fatty acid analysis.[3] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can cause poor chromatographic performance.[3][4] To overcome this, a derivatization step is employed to convert the fatty acids into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs).[3][5]

This application note provides a detailed protocol for the extraction, derivatization, and quantification of myristic acid in human plasma samples using GC-MS.

Principle of the Method The method involves three main stages:

  • Lipid Extraction: Total lipids, including myristic acid, are extracted from the plasma matrix using a solvent mixture, typically chloroform (B151607) and methanol. An internal standard (e.g., Heptadecanoic acid, C17:0) is added at the beginning to correct for sample loss during preparation and analysis.[3][6]

  • Derivatization: The carboxyl group of myristic acid is converted into a methyl ester (myristate methyl ester) through a process called transmethylation. This is commonly achieved using Boron Trifluoride (BF3) in methanol, which increases the volatility of the analyte for GC analysis.[3][5]

  • GC-MS Analysis: The derivatized sample containing FAMEs is injected into the GC-MS system. The FAMEs are separated on a capillary column based on their boiling points and are subsequently detected and quantified by the mass spectrometer.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Chloroform, Methanol, Hexane (B92381) (HPLC or GC grade)

  • Reagents: Boron Trifluoride in Methanol (12-14% BF3-methanol), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na2SO4)[3][4]

  • Standards: Myristic Acid (C14:0), Heptadecanoic Acid (C17:0, Internal Standard)

  • Glassware: Pyrex glass tubes with PTFE-lined screw caps, volumetric flasks, pipettes

  • Equipment: Centrifuge, nitrogen evaporator (or water bath), vortex mixer, GC-MS system

2. Sample Preparation Workflow

Myristic Acid Quantification Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (C17:0) plasma->is extract 3. Lipid Extraction (Chloroform:Methanol) is->extract dry 4. Evaporate to Dryness (N2 Stream) extract->dry bf3 5. Add BF3-Methanol & Heat (100°C, 30 min) dry->bf3 nacl 6. Add Saturated NaCl Solution bf3->nacl fame_extract 7. Extract FAMEs with Hexane nacl->fame_extract dry_fame 8. Dry with Na2SO4 fame_extract->dry_fame gcms 9. GC-MS Analysis dry_fame->gcms quant 10. Quantification gcms->quant

Caption: Workflow for Myristic Acid Quantification in Plasma.

3. Detailed Procedure

3.1. Lipid Extraction

  • Pipette 100 µL of plasma into a clean glass tube with a PTFE-lined cap.

  • Add a known amount of internal standard (e.g., 10 µg of Heptadecanoic acid, C17:0).

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the tube.[3]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the lower organic layer (chloroform) to a new clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

3.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[3][4]

  • Tightly cap the tube and vortex briefly to dissolve the residue.

  • Heat the tube in a water bath or heating block at 100°C for 30 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction.[4]

  • Add 1 mL of hexane to extract the FAMEs, and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial containing a small amount of anhydrous Na2SO4 to remove residual water.[3][4] The sample is now ready for analysis.

4. GC-MS Analysis The following are typical parameters and can be optimized for the specific instrument used.

ParameterRecommended Setting
GC System Agilent 7890A or similar
Column DB-5ms (30m x 0.25mm, 0.25µm) or similar
Injection Volume 1 µL
Injector Temp. 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 100°C, ramp at 10°C/min to 250°C, hold for 5 min
MS System Agilent 5975C or similar
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Myristate-ME: m/z 242 (M+), 74; C17:0-ME (IS): m/z 284 (M+), 74

5. Quantification and Calibration Quantification is performed using an internal standard method. A calibration curve is generated by preparing standards of myristic acid at different concentrations (e.g., 0.5 - 100 µg/mL), each containing a fixed concentration of the internal standard (C17:0). The standards are subjected to the same extraction and derivatization procedure as the plasma samples. The ratio of the peak area of the myristic acid derivative to the peak area of the internal standard derivative is plotted against the concentration of myristic acid. The concentration in the unknown plasma samples is then determined from this calibration curve.

Method Validation Data

The following tables summarize typical performance characteristics for a validated fatty acid quantification method.[7]

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Myristic Acid0.5 - 100> 0.9950.1 - 0.50.5 - 2.0

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (µg/mL)Accuracy (% Recovery)Precision (RSD %)
Myristic AcidLow (2.0)85 - 115%< 15%
Medium (25.0)90 - 110%< 10%
High (75.0)90 - 110%< 10%

Validation parameters such as accuracy and precision should be determined across multiple days and by different analysts to establish intermediate precision and reproducibility.[8][9][10]

Alternative Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative for quantifying myristic acid and other free fatty acids, often without the need for derivatization.[11][12]

Principle: Plasma proteins are precipitated with a solvent like acetonitrile (B52724) or isopropanol.[11] The supernatant is then directly injected into the LC-MS/MS system. Separation is typically achieved using a reverse-phase C18 column. Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, monitoring the specific precursor-to-product ion transition for myristic acid in Multiple Reaction Monitoring (MRM) mode.[11]

Advantages:

  • Simplified Sample Preparation: Eliminates the time-consuming derivatization step.[12][13]

  • High Throughput: Faster analysis times are often possible.

Considerations:

  • Ion suppression effects from the sample matrix can be a challenge.

  • Careful optimization of LC and MS parameters is critical for achieving desired sensitivity and specificity.

Conclusion

The GC-MS method following lipid extraction and FAME derivatization is a robust and reliable approach for the quantification of myristic acid in plasma.[5] It provides high sensitivity and specificity, making it suitable for both research and clinical applications. Proper method validation is essential to ensure data accuracy and reliability.[8][9] For high-throughput needs, LC-MS/MS presents a powerful alternative with simplified sample preparation.[12]

References

Application Notes and Protocols for Tetradecanoate Supplementation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanoate, also known as myristic acid, is a saturated fatty acid that plays a crucial role in various cellular processes. Its supplementation in cell culture media has been shown to influence cell viability, lipid metabolism, and signal transduction pathways. These application notes provide a comprehensive guide for the use of this compound as a supplement in cell culture, including detailed protocols for its preparation and for assessing its biological effects.

Key Applications:

  • Studying lipid metabolism and triglyceride synthesis.

  • Investigating the role of protein myristoylation.

  • Modulating cellular signaling pathways, including the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways.

  • Examining the effects on cell viability and proliferation.

Data Presentation

The following tables summarize the quantitative effects of this compound (myristic acid) supplementation on cell viability and triglyceride content in bovine mammary epithelial cells (MAC-T).

Table 1: Effect of Myristic Acid on Cell Viability of MAC-T Cells [1]

Myristic Acid Concentration (µM)Cell Viability (% of Control)p-value vs. Control
100Significantly Increasedp = 0.001
150Significantly Increasedp = 0.001
200Significantly Increasedp = 0.011

Data is based on a 24-hour incubation period. The CCK-8 assay was used to determine cell viability.

Table 2: Effect of Myristic Acid on Triglyceride Content in MAC-T Cells [1]

Myristic Acid Concentration (µM)Total Triglyceride Content (% of Control)p-value vs. Control
200Significantly Increasedp = 0.012

Data is based on a 24-hour incubation period.

Signaling Pathways and Experimental Workflows

This compound and its derivatives are known to influence key signaling cascades within the cell. The following diagrams illustrate the general pathways and a typical experimental workflow for studying the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis prep_solution Prepare this compound- BSA Complex Solution cell_seeding Seed Cells in Culture Plates treatment Treat Cells with This compound Solution cell_seeding->treatment incubation Incubate for Specified Duration treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis lipid_analysis Lipid Analysis (e.g., Triglyceride Assay) incubation->lipid_analysis

Experimental workflow for studying this compound effects.

pkc_pathway This compound This compound (Myristic Acid) tpa TPA (Phorbol Ester) This compound->tpa (is a component of) pkc Protein Kinase C (PKC) tpa->pkc Activates downstream Downstream Effectors (e.g., CREB, FOXO3a) pkc->downstream Phosphorylates cellular_response Cellular Response (e.g., Gene Expression) downstream->cellular_response Regulates

Simplified Protein Kinase C (PKC) activation pathway.

nfkb_pathway This compound This compound (Myristic Acid) ikb_kinase IκB Kinase (IKK) This compound->ikb_kinase Inhibits (LPS-induced) lps LPS (Inflammatory Stimulus) lps->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression Initiates Transcription

Inhibition of NF-κB signaling by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex Stock Solution

This protocol describes the preparation of a stock solution of this compound (myristic acid) complexed with bovine serum albumin (BSA) for use in cell culture. Fatty acids have low solubility in aqueous media and complexing them with BSA improves their stability and delivery to cells.

Materials:

  • This compound (Myristic Acid)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (≥99.5%)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile conical tubes (50 mL)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

  • Shaking water bath

Procedure:

  • Prepare a 100 mM this compound Stock Solution:

    • Under sterile conditions, dissolve the appropriate amount of this compound in DMSO or ethanol to achieve a 100 mM stock solution. For example, dissolve 22.84 mg of myristic acid (MW: 228.37 g/mol ) in 1 mL of DMSO.

    • Vortex gently until fully dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Prepare a 10% (w/v) BSA Solution:

    • In a sterile conical tube, dissolve fatty acid-free BSA in serum-free medium to a final concentration of 10% (w/v).

    • Warm the medium to 37°C to facilitate dissolution. Stir gently to avoid frothing.

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Prepare the this compound-BSA Complex:

    • In a sterile 50 mL conical tube, prepare a BSA solution in serum-free medium at a concentration suitable for complexing with the fatty acid. A common molar ratio of fatty acid to BSA is 5:1.

    • Warm the BSA-containing medium to 37°C.

    • Slowly add the 100 mM this compound stock solution to the warm BSA solution while gently stirring to achieve the desired final concentration (e.g., 1 mM).

    • Incubate the solution in a shaking water bath at 37°C for at least 1 hour (or overnight) to allow for the complexing of the fatty acid to BSA.

  • Final Preparation and Storage:

    • The final working solution can be sterile filtered if necessary.

    • This solution is now ready to be diluted to the final desired concentration in your complete cell culture medium.

    • Store the complexed solution at 4°C for short-term use or aliquot and store at -20°C for longer-term storage.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines a method to assess the effect of this compound on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]

Materials:

  • Cells of interest

  • Complete growth medium

  • 96-well cell culture plates

  • This compound-BSA complex solution (from Protocol 1)

  • Vehicle control (BSA in medium with the same concentration of DMSO or ethanol as the highest this compound concentration)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the this compound-BSA complex or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Analysis of Signaling Proteins by Western Blot

This protocol provides a general method for analyzing the expression and phosphorylation status of key proteins in the PKC and NF-κB signaling pathways following this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound-BSA complex solution (from Protocol 1)

  • Vehicle control

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCα, anti-p-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound-BSA complex or vehicle control for the specified time. For NF-κB activation studies, a co-treatment with an inflammatory stimulus like lipopolysaccharide (LPS) may be necessary.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Stable Isotope Labeling with Tetradecanoate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By introducing a "heavy" isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a molecule of interest, researchers can track its journey through various metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Tetradecanoate, also known as myristic acid, is a 14-carbon saturated fatty acid that plays a crucial role in cellular energy storage, membrane structure, and signaling. Utilizing stable isotope-labeled this compound allows for the precise quantification of its metabolism, including its uptake, breakdown through β-oxidation, and incorporation into complex lipids. These application notes provide a comprehensive guide to employing stable isotope-labeled this compound for metabolic tracing studies in both in vitro and in vivo settings.

Principle of the Method

When cells or organisms are supplied with this compound labeled with stable isotopes (e.g., [U-¹³C₁₄]-tetradecanoate), the labeled fatty acid is taken up by cells and enters metabolic pathways. The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria. In each cycle of β-oxidation, a two-carbon unit is cleaved from the fatty acyl-CoA molecule in the form of acetyl-CoA. By tracking the incorporation of the heavy isotopes into acetyl-CoA and downstream metabolites of the tricarboxylic acid (TCA) cycle, researchers can quantify the rate of fatty acid oxidation.[1][2]

Furthermore, labeled this compound can be used as a building block for the synthesis of more complex lipids, such as phospholipids, triglycerides, and sphingolipids. By analyzing the isotopic enrichment in these lipid species, it is possible to determine the contribution of exogenous this compound to the cellular lipidome.

Data Presentation: Quantitative Analysis of this compound Metabolism

The quantitative data obtained from stable isotope labeling experiments with this compound can be presented in various formats to facilitate interpretation and comparison. The following tables provide examples of how to structure such data.

Table 1: Mass Isotopologue Distribution of Esterified Myristate in Tumor Tissue

This table shows the relative abundance of different mass isotopologues of myristate (14:0) in tumor tissue from mice fed a diet containing uniformly labeled ¹³C-glucose for 48 hours. The "M+n" notation indicates the number of ¹³C atoms incorporated into the molecule. This type of data reveals the extent of de novo fatty acid synthesis contributing to the myristate pool.[3]

Mass IsotopologueRelative Abundance (%)
M+05.0
M+210.0
M+415.0
M+620.0
M+825.0
M+1015.0
M+128.0
M+142.0

Table 2: Fractional Contribution of this compound to Cellular Lipid Species

This table illustrates how to present the fractional contribution of exogenous labeled this compound to various cellular lipid classes after a labeling experiment. This is determined by measuring the isotopic enrichment of this compound within each lipid class.

Lipid ClassFractional Contribution from Exogenous this compound (%)
Phosphatidylcholine (PC)25.3 ± 3.1
Phosphatidylethanolamine (PE)18.9 ± 2.5
Triglycerides (TG)45.7 ± 5.2
Sphingomyelin (SM)10.1 ± 1.8

Table 3: Metabolic Flux Rates of Fatty Acid Oxidation

This table provides an example of how to present fatty acid oxidation (FAO) flux rates determined using a deuterated fatty acid tracer. The data represents the median enrichment of deuterated water (²H₂O) produced from the oxidation of the labeled fatty acid in different cell lines.

Cell LineTotal FAO Flux (ppm ²H₂O / mg protein / 96 h)
Control109.9
Inherited Metabolic Disease (non-FAOD)102.0
Fatty Acid Oxidation Defect (FAOD)23.1

Experimental Protocols

The following are detailed protocols for conducting stable isotope labeling experiments with this compound in cell culture and animal models.

Protocol 1: In Vitro Cell Culture Labeling with [U-¹³C₁₄]-Tetradecanoate

Objective: To quantify the uptake, oxidation, and incorporation of this compound into cellular lipids in cultured cells.

Materials:

  • [U-¹³C₁₄]-Tetradecanoate (or other desired labeled variant)

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform (B151607), Water (for lipid extraction)

  • Internal standards for fatty acids and complex lipids

Procedure:

  • Preparation of Labeled this compound-BSA Conjugate:

    • Dissolve [U-¹³C₁₄]-tetradecanoate in ethanol.

    • In a sterile tube, add the ethanolic solution of this compound to a solution of fatty acid-free BSA in PBS with gentle vortexing to achieve the desired molar ratio (typically 2:1 to 4:1 fatty acid to BSA).

    • Incubate at 37°C for 30 minutes to allow for complex formation.

    • Sterile-filter the solution.

  • Cell Culture and Labeling:

    • Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

    • Allow cells to adhere and grow overnight.

    • Remove the growth medium and wash the cells twice with warm PBS.

    • Add the labeling medium containing the [U-¹³C₁₄]-tetradecanoate-BSA conjugate at the desired final concentration (typically 50-200 µM).

    • Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours).

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding ice-cold methanol and scraping the cells.

    • Transfer the cell suspension to a new tube.

    • Perform a Bligh-Dyer or similar lipid extraction by adding chloroform and water in a ratio that results in a biphasic mixture (e.g., 1:2:0.8 methanol:chloroform:water).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase (containing lipids) and the upper aqueous phase (containing polar metabolites) into separate tubes.

    • Dry the extracts under a stream of nitrogen.

  • Sample Preparation for Mass Spectrometry:

    • For total fatty acid analysis, the lipid extract can be hydrolyzed (saponified) to release fatty acids from complex lipids.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze them directly by LC-MS.

    • For lipidomics analysis, resuspend the dried lipid extract in a suitable solvent for LC-MS analysis.

  • Data Analysis:

    • Acquire data on a GC-MS or LC-MS/MS system.

    • Determine the mass isotopologue distribution for this compound and other fatty acids.

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional contribution of the labeled this compound to different lipid species.

Protocol 2: In Vivo this compound Tracing in a Mouse Model

Objective: To investigate the whole-body metabolism of this compound, including its oxidation and tissue-specific incorporation into lipids.

Materials:

  • [U-¹³C₁₄]-Tetradecanoate

  • Vehicle for administration (e.g., corn oil, intralipid)

  • Anesthesia

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Surgical tools for tissue collection

Procedure:

  • Tracer Administration:

    • Administer the labeled this compound to the animal via oral gavage, intravenous infusion, or intraperitoneal injection. The route of administration will depend on the specific research question.

    • A typical oral gavage dose is in the range of 100-200 mg/kg body weight.

  • Sample Collection:

    • Collect blood samples at various time points after tracer administration (e.g., 0, 30, 60, 120, 240 minutes) to monitor the appearance and clearance of the tracer in the plasma.

    • At the experimental endpoint, euthanize the animal and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

    • Immediately freeze the tissues in liquid nitrogen to quench metabolism.

  • Sample Processing:

    • Extract lipids from plasma and tissues using a method similar to the in vitro protocol (e.g., Bligh-Dyer extraction).

    • Prepare samples for MS analysis as described in the in vitro protocol.

  • Data Analysis:

    • Analyze the isotopic enrichment of this compound and other metabolites in plasma and tissues.

    • Calculate kinetic parameters such as the rate of appearance and disappearance of this compound from the plasma.

    • Determine the tissue-specific incorporation of the tracer into different lipid pools.

Visualization of Pathways and Workflows

This compound Metabolism Pathway

The following diagram illustrates the major metabolic fates of this compound within a cell.

Tetradecanoate_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Exogenous\nthis compound Exogenous This compound Tetradecanoyl-CoA Tetradecanoyl-CoA Exogenous\nthis compound->Tetradecanoyl-CoA Activation Complex Lipids Phospholipids Triglycerides Sphingolipids Tetradecanoyl-CoA->Complex Lipids Esterification Elongation Elongation Tetradecanoyl-CoA->Elongation Elongase Mito Tetradecanoyl-CoA Tetradecanoyl-CoA Tetradecanoyl-CoA->Mito Tetradecanoyl-CoA Transport Palmitoyl-CoA Palmitoyl-CoA Elongation->Palmitoyl-CoA Beta_Oxidation β-Oxidation Mito Tetradecanoyl-CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolic fate of this compound.
Experimental Workflow for In Vitro Labeling

This diagram outlines the key steps in an in vitro stable isotope labeling experiment with this compound.

In_Vitro_Workflow start Start cell_culture Cell Culture start->cell_culture labeling Incubate with ¹³C-Tetradecanoate cell_culture->labeling harvest Cell Harvesting & Quenching labeling->harvest extraction Metabolite Extraction harvest->extraction analysis MS Analysis (GC-MS or LC-MS) extraction->analysis data_processing Data Processing & Flux Analysis analysis->data_processing end End data_processing->end

In vitro labeling workflow.
Logical Relationship for Data Interpretation

This diagram illustrates the logical flow for interpreting the data from a this compound stable isotope tracing experiment.

Data_Interpretation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_interpretation Biological Interpretation raw_data Raw MS Data isotopologue_dist Mass Isotopologue Distributions raw_data->isotopologue_dist correction Natural Abundance Correction isotopologue_dist->correction fractional_contribution Calculate Fractional Contribution correction->fractional_contribution flux_calculation Metabolic Flux Calculation correction->flux_calculation lipid_synthesis Contribution to Lipid Synthesis fractional_contribution->lipid_synthesis pathway_activity Pathway Activity (e.g., β-oxidation rate) flux_calculation->pathway_activity

Data interpretation logic.

References

Application of Tetradecanoate in Developing Pest Attractants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanoate, also known as myristate, is the carboxylate anion of tetradecanoic acid (commonly known as myristic acid).[1] This saturated fatty acid has been identified as a significant semiochemical, playing a crucial role in the chemical communication of various insect species. Its application as a pest attractant is a promising avenue for the development of effective and environmentally benign pest management strategies. Tetradecanoic acid has demonstrated attractant properties for several key pest species, including mosquitoes and various agricultural pests.[2][3][4][5][6]

These application notes provide detailed protocols for laboratory and field-based assays to evaluate the efficacy of this compound as a pest attractant. The information is intended to guide researchers in the screening, development, and optimization of this compound-based lures for pest monitoring and control.

Data Presentation: Efficacy of this compound as a Pest Attractant

The following tables summarize quantitative data from various studies on the attractant properties of this compound and its derivatives for different pest species.

Table 1: Olfactometer Bioassays of this compound Attractancy

Pest SpeciesAssay TypeCompound(s) TestedConcentration(s)Key FindingsReference
Aedes aegypti & Culex quinquefasciatusOviposition AssayTetradecanoic acid1, 10, 50 ppmTetradecanoic acid showed the highest oviposition attractancy for both species compared to dodecanoic and hexadecanoic acids. The highest Oviposition Activity Index (OAI) for Ae. aegypti was 0.65 at 10 ppm, and for Cx. quinquefasciatus was 0.55 at 1 ppm.[7][7]
Anopheles gambiaeDual-choice olfactometerTetradecanoic acid in a blend with ammonia (B1221849) and lactic acid0.5, 5, 50, 100 ml/min airflow ratesTetradecanoic acid significantly increased the attraction of the ammonia + lactic acid blend at all tested airflow rates.[4][4]
Apolygus lucorumTwo-choice olfactometerTetradecanoic acid1.5 mg/ml, 15 mg/mlTetradecanoic acid was one of the most potent attractants for A. lucorum.[2][2]
Adelphocoris suturalisTwo-choice olfactometerTetradecanoic acid1.5 mg/ml, 15 mg/mlTetradecanoic acid was one of the most potent attractants for A. suturalis, showing a significant attraction at 15 mg/ml.[2][2]

Table 2: Field Trapping Studies with this compound-based Lures

| Pest Species | Trap Type | Lure Composition | Lure Dispenser | Duration | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | Apolygus lucorum & Adelphocoris suturalis | Yellow sticky board | Tetradecane (B157292) (a related compound) | Microcentrifuge tube with small punctures | 7 days | Tetradecane was significantly more attractive than other tested compounds, capturing an average of 30.33 ± 2.19 mirid bugs. Tetradecanoic acid was also identified as a potent attractant in lab assays.[2][3] |[2][3] | | Anopheles gambiae s.l., Mansonia sp., Culex sp. | Mosquito Magnet-X (MM-X) counterflow trap | Tetradecanoic acid + L-lactic acid + ammonia + CO₂ | Low-density polyethylene (B3416737) (LDPE) sachets | Not specified | This blend was the most attractive for wild mosquitoes, particularly An. gambiae s.l. and Mansonia species.[5][6] |[5][6] |

Experimental Protocols

Protocol 1: Electroantennography (EAG) for Screening Antennal Responses

Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. It is a valuable tool for rapidly screening compounds to determine if they can be detected by an insect's olfactory system.[8]

Materials:

  • Live insects (e.g., mosquitoes, mirid bugs)

  • Dissecting microscope

  • Fine forceps and micro-scissors

  • Glass capillary microelectrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • Micromanipulators

  • EAG probe/amplifier

  • Data acquisition system (computer with appropriate software)

  • Purified, humidified air source

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

  • Tetradecanoic acid solutions of varying concentrations in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Solvent control

  • Positive control (a known EAG-active compound for the tested species)

  • Faraday cage

Procedure:

  • Insect Preparation: Immobilize an adult insect by chilling it on ice. Under a dissecting microscope, carefully excise one antenna at its base using micro-scissors.

  • Electrode Preparation: Fill the glass capillary microelectrodes with the electrolyte solution. Insert the Ag/AgCl wires into the capillaries to serve as electrodes.

  • Antenna Mounting: Mount the excised antenna between the two electrodes. The basal end of the antenna should be in contact with the reference electrode, and the distal tip with the recording electrode. A small portion of the tip may be clipped to ensure a good electrical connection.

  • EAG Setup: Place the mounted antenna preparation inside a Faraday cage to minimize electrical interference. A continuous stream of humidified, purified air is passed over the antenna to establish a stable baseline.

  • Stimulus Preparation: Prepare serial dilutions of tetradecanoic acid in the chosen solvent. Apply a known volume (e.g., 10 µL) of each solution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control and a positive control in the same manner.

  • Stimulus Delivery: To deliver a stimulus, the tip of the pipette is inserted into a hole in the main air delivery tube. A puff of air is then passed through the pipette, carrying the odorant over the antenna.

  • Data Recording: Record the depolarization of the antenna as a negative voltage deflection. The amplitude of this EAG response is measured in millivolts (mV).

  • Experimental Design: Present the different concentrations of tetradecanoic acid, the solvent control, and the positive control in a randomized order to avoid adaptation or sensitization of the antenna. Allow a sufficient recovery period (e.g., 60 seconds) between stimuli for the baseline to stabilize.

  • Data Analysis: Subtract the average response to the solvent control from the responses to the tetradecanoic acid solutions. Compare the responses across different concentrations to generate a dose-response curve.

Protocol 2: Y-Tube Olfactometer Bioassay for Behavioral Response

A Y-tube olfactometer is a common laboratory apparatus used to study insect olfactory preferences and determine if a chemical is an attractant or a repellent.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier and activated charcoal filter

  • Test insects (e.g., 20-50 adult female mosquitoes, starved for 12-24 hours)

  • Tetradecanoic acid solution

  • Solvent control

  • Odor source applicators (e.g., filter paper, cotton wicks)

  • Stopwatch

Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect the air source to the flow meters, humidifier, and filter. The purified, humidified air is then split and directed into the two arms of the Y-tube.

  • Odor Application: Apply a known amount of the tetradecanoic acid solution to an applicator and place it in the designated odor chamber of one arm. Place an applicator with the solvent control in the other arm.

  • Acclimatization: Allow the airflow to run for a few minutes to allow the odors to permeate the respective arms of the olfactometer.

  • Insect Release: Introduce a single insect into the base of the Y-tube.

  • Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record which arm the insect enters and how much time it spends in each arm. An insect is considered to have made a choice when it moves a certain distance into one of the arms (e.g., past a designated line).

  • Replication: Repeat the experiment with a new insect for a sufficient number of replications (e.g., 30-50 insects).

  • Controls: After a set number of trials, clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake it in an oven to remove any residual odors. Swap the positions of the treatment and control arms to avoid any positional bias.

  • Data Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a statistically significant preference for the arm containing tetradecanoic acid compared to the control arm.

Protocol 3: Field Trapping Experiment

Field trials are essential to validate the effectiveness of a potential attractant under natural conditions.

Materials:

  • Insect traps (e.g., yellow sticky traps for mirid bugs, counterflow traps like the MM-X for mosquitoes)

  • Lure dispensers (e.g., LDPE sachets, rubber septa, microcentrifuge tubes with perforations)

  • Tetradecanoic acid

  • Solvent or carrier material (if needed for controlled release)

  • Control lures (dispensers with solvent/carrier only)

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Collection bags or containers for captured insects

Procedure:

  • Lure Preparation: Prepare the lures by loading a precise amount of tetradecanoic acid into the dispensers. For solid tetradecanoic acid, it can be placed directly into sachets or tubes.[6] If a solvent is used, allow it to evaporate before deploying the lure. Seal the dispensers until use.

  • Site Selection: Choose a suitable field site where the target pest population is known to be present.

  • Experimental Design: Use a randomized block design to minimize the effects of environmental variability. Each block should contain one trap with the this compound lure and one control trap. The number of blocks will depend on the size of the study area and the desired statistical power.

  • Trap Deployment: Place the traps at a standardized height and distance from each other (e.g., 20-50 meters apart) to avoid interference. Hang the lure inside or adjacent to the trap according to the trap's design.

  • Data Collection: Check the traps at regular intervals (e.g., daily or weekly) and count the number of target insects captured.

  • Trap Maintenance: Replace the lures and sticky surfaces (if applicable) as needed throughout the duration of the experiment. Rotate the positions of the treatment and control traps within each block at each collection interval to further reduce positional bias.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the number of insects captured in the baited traps versus the control traps.

Visualizations

Insect Olfactory Signaling Pathway

Generalized Insect Olfactory Signaling Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) cluster_2 Higher Brain Centers Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) + Orco OBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Neuron Olfactory Sensory Neuron (OSN) Glomerulus Glomerulus Neuron->Glomerulus Signal Transmission Depolarization Depolarization & Action Potential IonChannel->Depolarization ProjectionNeuron Projection Neuron Glomerulus->ProjectionNeuron MushroomBody Mushroom Body (Learning & Memory) ProjectionNeuron->MushroomBody LateralHorn Lateral Horn (Innate Behavior) ProjectionNeuron->LateralHorn Behavior Behavioral Response (Attraction) MushroomBody->Behavior LateralHorn->Behavior

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Pest Attractant Evaluation

Workflow for Evaluating this compound as a Pest Attractant cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Lure Development cluster_2 Phase 3: Field Validation cluster_3 Outcome EAG Electroantennography (EAG) Screening Olfactometer Y-Tube Olfactometer Bioassay EAG->Olfactometer Identified Active Compounds LureFormulation Lure Formulation & Dispenser Optimization Olfactometer->LureFormulation Confirmed Behavioral Attraction FieldTrapping Field Trapping Experiments LureFormulation->FieldTrapping Optimized Lure PestManagement Development of Pest Management Strategy FieldTrapping->PestManagement Validated Efficacy

References

Application Notes and Protocols for Fatty Acid Profiling Including Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids (FAs) are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. The accurate profiling and quantification of fatty acids, including the saturated fatty acid tetradecanoate (also known as myristic acid), are essential for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for fatty acid analysis due to its high sensitivity, selectivity, and resolving power.[1] However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to convert them into more volatile and less polar compounds, making them amenable to GC-MS analysis.[2][3]

This document provides detailed protocols for the extraction, derivatization, and analysis of fatty acids from biological samples, with a specific focus on the identification and quantification of this compound.

Data Presentation

Quantitative analysis of fatty acids by GC-MS allows for the determination of their relative abundance and absolute concentrations in a given sample. The data is typically presented in a tabular format for clear interpretation and comparison across different samples.

Fatty Acid (as Methyl Ester)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methyl this compound12.524274, 87
Methyl hexadecanoate15.227074, 87
Methyl octadecanoate17.829874, 87
Methyl oleate17.929655, 264
Methyl linoleate18.129467, 263

Experimental Protocols

Lipid Extraction from Biological Samples (Folch Method)

This protocol describes the extraction of total lipids from biological matrices such as plasma, serum, or tissue homogenates.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the biological sample in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add an appropriate internal standard, such as heptadecanoic acid (C17:0), for quantification.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Add 0.4 mL of 0.9% NaCl solution to the tube and vortex for another minute to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully aspirate the upper aqueous layer and discard.

  • Transfer the lower organic layer, containing the lipids, to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol details the conversion of extracted fatty acids into their corresponding methyl esters, which are more volatile and suitable for GC-MS analysis.[3]

Materials:

  • Boron trifluoride-methanol (BF3-methanol) reagent (12-14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the dried lipid extract from the previous step, add 2 mL of 12-14% BF3-methanol reagent.[3]

  • Tightly cap the tube and heat at 80°C for 60 minutes in a heating block or water bath.[3]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,500 x g for 5 minutes to separate the layers.[3]

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Analysis of FAMEs

This section provides typical instrument parameters for the analysis of FAMEs, including methyl this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., HP-88, DB-23)

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification. For methyl this compound, the precursor ion is its molecular ion, and characteristic product ions include m/z 74.1 and 87.1.[4]

Mandatory Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (Folch Method) sample->extraction Add Chloroform: Methanol (2:1) derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization Dried Lipid Extract analysis GC-MS Analysis derivatization->analysis FAMEs in Hexane data Data Processing & Quantification analysis->data Chromatogram & Mass Spectra

Caption: Experimental workflow for fatty acid profiling by GC-MS.

protein_myristoylation cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane myristic_acid Myristic Acid (this compound) myristoyl_coa Myristoyl-CoA myristic_acid->myristoyl_coa Activation (Myristoyl-CoA Synthetase) nmt N-Myristoyltransferase (NMT) myristoyl_coa->nmt myristoylated_protein Myristoylated Protein nmt->myristoylated_protein Catalyzes Myristoylation protein Nascent Protein (N-terminal Glycine) protein->nmt membrane_protein Membrane-Associated Signaling Protein myristoylated_protein->membrane_protein Membrane Targeting & Signal Transduction

References

Application Notes and Protocols: Tetradecanoate in Industrial Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetradecanoate (myristate) in the synthesis of various industrially significant chemicals. Tetradecanoic acid, also known as myristic acid, is a versatile 14-carbon saturated fatty acid derived from sources like coconut and palm kernel oil.[1][2][3][4] Its derivatives are widely used as intermediates and functional ingredients in cosmetics, personal care products, surfactants, lubricants, and pharmaceuticals.[1][5][6][7][8]

Synthesis of Myristate Esters

Myristate esters are extensively used as emollients, lubricants, and solvents in cosmetic and pharmaceutical formulations.[3][9][10][11] Key examples include isopropyl myristate and myristyl myristate. The primary synthesis route is the esterification of myristic acid with the corresponding alcohol.

Isopropyl Myristate Synthesis

Isopropyl myristate is a non-greasy emollient that enhances skin absorption.[9] It is synthesized by the esterification of myristic acid with isopropanol (B130326).[9] Both chemical and enzymatic methods are employed for its production.

Quantitative Data for Isopropyl Myristate Synthesis

Catalyst/MethodMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Novozym 435 (Immobilized Lipase)15:160487.65[12][13]
Novozym 435 (Packed Bed Reactor)15:1600.5 (residence)98.5[12]
Candida antarctica Lipase (B570770) (Immobilized)1:5, 1:10, 1:15504~80[14]
Titanium Dioxide (TiO₂)(30 parts isopropanol to 90 parts acid)Not specifiedNot specifiedNot specified[15]
Acid Catalysis (H₂SO₄, p-TsOH)Not specified100-150Not specifiedHigh[9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Isopropyl Myristate (Batch Process) [13]

  • Reaction Setup: In a suitable reaction vessel, combine myristic acid and isopropyl alcohol at a molar ratio of 1:15.

  • Catalyst Addition: Add 4% (w/w) of Novozym 435 (immobilized Candida antarctica lipase B) to the mixture.

  • Reaction Conditions: Maintain the temperature at 60°C with an agitation speed of 150 rpm.

  • Reaction Time: Allow the reaction to proceed for 4 hours.

  • Monitoring: Monitor the conversion of myristic acid to isopropyl myristate using appropriate analytical techniques (e.g., HPLC).

  • Purification: After the reaction, the immobilized enzyme can be filtered off for reuse. The product is purified, typically by distillation, to remove unreacted substrates.

Protocol 2: Chemical Synthesis of Isopropyl Myristate [9]

  • Reaction Setup: Charge a reactor with myristic acid, isopropanol, and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to a temperature between 100°C and 150°C.

  • Water Removal: Continuously remove the water formed during the reaction to shift the equilibrium towards ester formation. This can be achieved using a Dean-Stark apparatus.

  • Completion and Neutralization: Once the reaction is complete (monitored by acid value titration), cool the mixture and neutralize the acid catalyst with a base.

  • Purification: The crude product is then purified by distillation under reduced pressure to yield high-purity isopropyl myristate.

Diagram: General Workflow for Myristate Ester Synthesis

G cluster_reactants Reactants cluster_process Esterification Process cluster_purification Purification Myristic_Acid Myristic Acid (Tetradecanoic Acid) Reaction_Vessel Reaction Vessel Myristic_Acid->Reaction_Vessel Alcohol Alcohol (e.g., Isopropanol, Myristyl Alcohol) Alcohol->Reaction_Vessel Heating Heating (50-150°C) Reaction_Vessel->Heating Catalyst Catalyst (e.g., Lipase, H₂SO₄) Catalyst->Reaction_Vessel Water_Removal Water Removal (shifts equilibrium) Heating->Water_Removal During Reaction Neutralization Neutralization (if acid catalyst used) Water_Removal->Neutralization Filtration Catalyst Removal (Filtration/Separation) Neutralization->Filtration Distillation Distillation Filtration->Distillation Final_Product Pure Myristate Ester Distillation->Final_Product

Caption: Workflow for the synthesis of myristate esters.

Myristyl Myristate Synthesis

Myristyl myristate is a waxy solid ester used as an emollient and thickener in cosmetic formulations.[3][10] It is produced by the esterification of myristic acid with myristyl alcohol.[6][10]

Quantitative Data for Myristyl Myristate Synthesis

Catalyst/MethodTemperature (°C)PressureReaction Time (h)Key OutcomeReference
Novozym 435 (Immobilized Lipase)70Low pressure (with dry N₂ flow)2Product meets commercial specifications[16]
Acid Catalyst (e.g., Sulfuric Acid)Not specifiedNot specifiedNot specifiedIndustrial production method[6][17]

Protocol 3: Biocatalytic Synthesis of Myristyl Myristate [16]

  • Reaction Setup: Combine equimolar amounts of myristic acid and myristyl alcohol in a reactor.

  • Catalyst Addition: Add immobilized Candida antarctica lipase (Novozym 435) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 70°C.

  • Water Removal: Operate at low pressure (below atmospheric) and circulate dry nitrogen gas through the mixture to efficiently remove the water produced during the reaction.

  • Reaction Time: Maintain these conditions for 2 hours.

  • Purification: After the reaction, the catalyst is separated from the product. The resulting myristyl myristate can be used directly or further purified if necessary.

Synthesis of Myristoyl Chloride

Myristoyl chloride is a highly reactive chemical intermediate used in the synthesis of amides, esters, and surfactants.[18][19][20] It is typically prepared by reacting myristic acid with a chlorinating agent.

Quantitative Data for Myristoyl Chloride Synthesis

Chlorinating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thionyl ChlorideN,N-dimethyl-formamide (DMF)-5 to 704.3398.1[21]
PhosgeneTrimethylamine40-50Not specified96[8]

Protocol 4: Synthesis of Myristoyl Chloride using Thionyl Chloride [21]

  • Reaction Setup: In a fume hood, dissolve 1 g (4.38 mmol) of myristic acid in 5 ml of freshly distilled thionyl chloride in a suitable flask under an ice bath at -5°C.

  • Catalyst Addition: Add 2 drops of N,N-dimethyl-formamide (DMF).

  • Initial Reaction: Stir the mixture at room temperature for 20 minutes.

  • Heating: Warm the reaction mixture to 70°C and maintain for 4 hours.

  • Purification: Remove excess thionyl chloride and other low-boiling impurities by vacuum distillation to obtain myristoyl chloride as a colorless oily liquid.

Diagram: Synthesis Pathway of Myristoyl Chloride

G MyristicAcid Myristic Acid CH₃(CH₂)₁₂COOH MyristoylChloride Myristoyl Chloride CH₃(CH₂)₁₂COCl MyristicAcid->MyristoylChloride + SOCl₂ (DMF catalyst, 70°C) ThionylChloride Thionyl Chloride (SOCl₂) Byproducts Byproducts (SO₂ + HCl) MyristoylChloride->Byproducts

Caption: Reaction of myristic acid to form myristoyl chloride.

Synthesis of Surfactants and Soaps

Tetradecanoic acid is a key precursor for anionic surfactants (soaps) and is used in the synthesis of other types of surfactants.[7][22][23][24]

Sodium Myristate (Anionic Surfactant/Soap)

Sodium myristate is the sodium salt of myristic acid, produced by saponification. It functions as an effective surfactant, emulsifier, and cleansing agent in soaps and detergents.[22][23][24][25]

Protocol 5: Laboratory Preparation of Sodium Myristate [22]

  • Reactant Preparation: Prepare an aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Saponification: Add myristic acid to the NaOH solution. Molar ratios of acid to base can range from 1:1 to 1:1.5.

  • Reaction Conditions: Heat the mixture to a temperature between 25°C and 44°C.

  • Reaction Time: Allow the reaction to proceed for 12-20 hours with stirring.

  • Isolation: The resulting sodium myristate can be isolated by cooling the solution, followed by filtration and washing to remove excess reactants.

  • Drying: Dry the purified sodium myristate.

Reduction to Myristyl Alcohol (1-Tetradecanol)

Myristyl alcohol is a fatty alcohol used as an emollient, emulsion stabilizer, and viscosity-controlling agent in cosmetics.[1][2][7] It also serves as a chemical intermediate for surfactants.[1][7] The primary industrial production method is the catalytic hydrogenation of myristic acid or its esters.[1][5][7][26] For laboratory scale, chemical reduction is common.

Quantitative Data for Myristyl Alcohol Synthesis

MethodReducing Agent/CatalystScaleTypical YieldReference
Catalytic HydrogenationCopper Chromite or Palladium on CarbonIndustrialHigh[5][26]
Chemical ReductionLithium Aluminum Hydride (LiAlH₄)LaboratoryHigh[1][5]

Protocol 6: Laboratory Reduction of Myristic Acid to Myristyl Alcohol [5]

  • Safety Precautions: This reaction is exothermic and involves a highly reactive hydride reagent. All operations must be conducted in a fume hood, using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).

  • Myristic Acid Solution: In a flame-dried, three-necked round-bottom flask, prepare a solution of myristic acid in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

  • LiAlH₄ Suspension: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in the same anhydrous solvent.

  • Addition: Slowly add the LiAlH₄ suspension to the myristic acid solution through a dropping funnel with continuous stirring. Control the addition rate to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • Workup: Filter the mixture to remove the inorganic salts. Dry the organic filtrate with anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to yield crude 1-tetradecanol. Further purification can be achieved by recrystallization or distillation.

Diagram: Experimental Workflow for Myristyl Alcohol Synthesis via Reduction

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Flask Three-Neck Flask (Flame-Dried) Addition Slow Addition (Controlled Reflux) Flask->Addition Myristic_Acid_Sol Myristic Acid in Anhydrous Ether/THF Myristic_Acid_Sol->Flask LiAlH4_Susp LiAlH₄ Suspension in Anhydrous Ether/THF LiAlH4_Susp->Addition via Dropping Funnel Stirring Stirring at RT (1-2 hours) Addition->Stirring Quenching Quenching (H₂O, NaOH, H₂O) Stirring->Quenching After TLC confirmation Filtration Filtration Quenching->Filtration Drying Drying Organic Layer (Na₂SO₄) Filtration->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Myristyl Alcohol Evaporation->Product

Caption: Lab-scale synthesis of myristyl alcohol from myristic acid.

Other Industrial Derivatives

  • Myristamide: This fatty amide can be synthesized from myristic acid or myristoyl chloride.[27][28] A typical laboratory protocol involves the amidation of myristic acid with ammonia (B1221849) or amines, followed by purification via recrystallization from solvents like ethanol.[27]

  • Metallic Myristates: Used as heat stabilizers for PVC, these are typically produced in mixed-metal formulations (e.g., Ca/Zn). The general synthesis involves a double decomposition reaction where an aqueous solution of sodium myristate is reacted with a solution of metal salts (e.g., calcium acetate (B1210297) and zinc acetate).[29][30][31]

  • Methyl Myristate: This ester is a component of biodiesel and can be produced via the transesterification of triglycerides (found in vegetable oils) with methanol, often using a base initiator like sodium hydroxide.[11][32][33]

References

Application Notes and Protocols for In Vitro Myristoylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for inducing N-myristoylation in vitro. This powerful technique is essential for studying the roles of this lipid modification in protein function, localization, and interaction, as well as for the screening of potential therapeutic inhibitors of N-myristoyltransferases (NMTs).

Myristoylation is a critical lipid modification that involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in various cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes.[1][2] Dysregulation of myristoylation has been implicated in several diseases, including cancer and infectious diseases, making NMT a promising therapeutic target.[3][4]

Key Components for In Vitro Myristoylation

A successful in vitro myristoylation reaction requires several key components:

  • N-Myristoyltransferase (NMT): The enzyme responsible for catalyzing the transfer of myristate from myristoyl-CoA to the substrate protein. Recombinant human NMT1 and NMT2 are commonly used.

  • Myristoyl-CoA: The activated fatty acid donor.

  • Substrate: A purified protein or a synthetic peptide containing an N-terminal glycine residue that is a recognized substrate for NMT. A widely used peptide substrate is derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src.

  • Reaction Buffer: Provides the optimal pH and ionic environment for NMT activity.

Experimental Protocols

Several methods have been developed to perform and quantify in vitro myristoylation. Below are detailed protocols for three common assays.

Protocol 1: Fluorescence-Based NMT Assay

This assay relies on the detection of Coenzyme A (CoA), a product of the myristoylation reaction, using a fluorescent probe.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from the N-terminal sequence of a known myristoylated protein like Src)

  • Assay Buffer: 20 mM potassium phosphate (B84403) (pH 8.0), 0.5 mM EDTA, and 0.1% (v/v) Triton X-100

  • Fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the peptide substrate in the assay buffer.

  • Prepare a stock solution of myristoyl-CoA in the assay buffer.

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Recombinant NMT enzyme

    • Myristoyl-CoA

    • Fluorescent probe

  • Initiate the reaction by adding the peptide substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

  • The rate of the reaction is proportional to the rate of increase in fluorescence.

Protocol 2: ELISA-Based NMT Assay

This method utilizes an enzyme-linked immunosorbent assay (ELISA) to quantify the myristoylated product.

Materials:

  • Recombinant human NMT1 or NMT2

  • Azido-dodecanoyl-CoA (a myristoyl-CoA analog)

  • FLAG-tagged peptide substrate

  • Assay Buffer

  • Phosphine-biotin (B157780)

  • Anti-FLAG antibody-coated microplate

  • Streptavidin-peroxidase conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Perform the myristoylation reaction by incubating the recombinant NMT, azido-dodecanoyl-CoA, and FLAG-tagged peptide substrate in the assay buffer.

  • After the incubation period, add phosphine-biotin to the reaction mixture to couple biotin (B1667282) to the azide (B81097) group of the incorporated fatty acid analog via Staudinger ligation.

  • Transfer the reaction mixture to an anti-FLAG antibody-coated microplate and incubate to capture the FLAG-tagged, biotinylated peptide.

  • Wash the plate to remove unbound components.

  • Add streptavidin-peroxidase conjugate and incubate.

  • Wash the plate again.

  • Add the peroxidase substrate and incubate until a color develops.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • The absorbance is directly proportional to the amount of myristoylated peptide.

Protocol 3: Radioactive NMT Assay

This classic method uses a radiolabeled myristoyl-CoA to directly measure the incorporation of myristate into the substrate.

Materials:

  • Recombinant human NMT1 or NMT2

  • [³H]Myristoyl-CoA

  • Peptide or protein substrate

  • Assay Buffer

  • Phosphocellulose paper (e.g., P81)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Set up the myristoylation reaction by combining recombinant NMT, [³H]myristoyl-CoA, and the peptide or protein substrate in the assay buffer.

  • Incubate the reaction at the optimal temperature for the desired time.

  • Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with an appropriate buffer (e.g., phosphoric acid) to remove unincorporated [³H]myristoyl-CoA.

  • Dry the phosphocellulose paper.

  • Place the dried paper in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is directly proportional to the amount of myristoylated substrate.

Data Presentation

Quantitative data from in vitro myristoylation experiments are crucial for understanding enzyme kinetics, substrate specificity, and the potency of inhibitors.

Table 1: Kinetic Parameters of Murine NMT1 and NMT2

SubstrateEnzymeKm (µM)
Azido-dodecanoyl-CoANmt114 ± 2
Azido-dodecanoyl-CoANmt29 ± 3
Lck-FLAG peptideNmt126 ± 5
Lck-FLAG peptideNmt217 ± 2

Data extracted from an ELISA-based assay. The Km values represent the substrate concentration at which the reaction rate is half of the maximum.[5]

Table 2: IC50 Values of an NMT Inhibitor

EnzymeInhibitorIC50 (µM)
Murine Nmt1Tris DBA0.5 ± 0.1
Murine Nmt2Tris DBA1.3 ± 0.1

IC50 values represent the concentration of the inhibitor required to reduce the NMT activity by 50%.[5]

Signaling Pathways and Experimental Workflows

Myristoylation is a key regulatory modification in numerous signaling pathways. The following diagrams illustrate the general experimental workflow for an in vitro myristoylation assay and the role of myristoylation in two critical signaling pathways.

In_Vitro_Myristoylation_Workflow cluster_components Reaction Components cluster_process Experimental Process cluster_detection Detection Methods NMT N-Myristoyltransferase (NMT) Incubation Incubation (e.g., 30°C, 30 min) NMT->Incubation MyrCoA Myristoyl-CoA MyrCoA->Incubation Substrate Peptide/Protein Substrate Substrate->Incubation Buffer Reaction Buffer Buffer->Incubation Detection Detection of Myristoylation Incubation->Detection Fluorescence Fluorescence Assay Detection->Fluorescence e.g. ELISA ELISA Detection->ELISA e.g. Radioactivity Radioactive Assay Detection->Radioactivity e.g.

General workflow for an in vitro myristoylation assay.

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_alpha Gα Subunit (Myristoylated) GPCR->G_alpha activates G_beta_gamma Gβγ Subunit G_alpha->G_beta_gamma dissociates from Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector regulates Ligand Ligand Ligand->GPCR binds

Role of myristoylation in G-protein signaling.

Src_Kinase_Signaling cluster_membrane Plasma Membrane Src Src Kinase (Myristoylated) Downstream Downstream Signaling Pathways (e.g., Ras-MAPK) Src->Downstream phosphorylates substrates Receptor Receptor Tyrosine Kinase Receptor->Src activates

References

Lipidomics workflow for analyzing tetradecanoate-containing lipids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Lipidomics Workflow for Analyzing Tetradecanoate-Containing Lipids

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetradecanoic acid, commonly known as myristic acid, is a 14-carbon saturated fatty acid that plays a crucial role in cellular biology.[1] Lipids containing this fatty acid, either as esterified acyl chains or covalently attached to proteins (a process known as N-myristoylation), are integral to various cellular processes.[2] N-myristoylation is a lipid modification that facilitates protein-membrane interactions and is essential for the proper localization and function of numerous signaling proteins, including G-proteins and kinases.[3][4] Dysregulation of these lipids and their associated pathways is implicated in several diseases, such as cancer and infectious diseases, making them attractive targets for drug development.[4][5]

This document provides a detailed lipidomics workflow for the extraction, separation, identification, and quantification of this compound-containing lipids from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The concentration of this compound-containing lipids, such as certain families of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), can vary based on the biological matrix and physiological state. The following table presents representative quantitative data for FAHFA families, which can include this compound moieties, in various murine and human tissues.

FAHFA FamilySpeciesAdipose DepotConcentration Range (pmol/g)Reference
PAHSAsMousePerigonadal White Adipose Tissue (PGWAT)~1,000 - 10,000[6]
PAHSAsMouseSubcutaneous White Adipose Tissue (SQWAT)~500 - 5,000[6]
PAHSAsMouseBrown Adipose Tissue (BAT)~200 - 2,000[6]
OAHSAs**MousePerigonadal White Adipose Tissue (PGWAT)Generally lower than PAHSAs[6]
PAHSAsHumanSubcutaneous Adipose TissueLevels are reduced in insulin-resistant individuals[6]

*Palmitic acid esters of hydroxy stearic acids. **Oleic acid esters of hydroxy stearic acids.

Experimental Workflow

The overall workflow for the analysis of this compound-containing lipids involves sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.[7][8] A robust internal standard strategy is critical for accurate quantification.[9][10]

Caption: High-level lipidomics workflow for this compound lipid analysis.

Experimental Protocols

Protocol 1: Lipid Extraction using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from established methods and is suitable for a broad range of lipids.[10][11][12]

  • Sample Preparation:

    • For tissue samples, weigh approximately 20-30 mg of frozen tissue and place it in a 2 mL glass tube with a bead for homogenization.[10]

    • For plasma or serum, use 20-50 µL. For cultured cells, use approximately 1 million cells.

  • Internal Standard Spiking:

    • Add a known amount of an appropriate internal standard mixture. For this compound-containing lipids, this should include deuterated or odd-chain analogs, such as d3-Myristic Acid or C15:0-containing lipids.[9][13]

  • Homogenization:

    • Add 500 µL of ice-cold methanol (B129727) to the sample.[10]

    • Homogenize the tissue using a bead beater or sonicate cell/plasma samples.

  • Extraction:

    • Add 1 mL of MTBE to the homogenate.[10]

    • Vortex vigorously for 10 minutes at 4°C.

  • Phase Separation:

    • Add 250 µL of LC-MS grade water to induce phase separation.[10]

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.

  • Lipid Collection:

    • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a clean glass tube.[10]

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[8]

    • Reconstitute the dried lipid extract in 100 µL of a solvent compatible with the LC method (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v) and transfer to an autosampler vial.[8]

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This optional step can be used to enrich for specific lipid classes like FAHFAs, improving the detection of low-abundance species.[6][14]

  • Cartridge Conditioning:

  • Sample Loading:

    • Reconstitute the dried lipid extract from Protocol 1 in 200 µL of chloroform (B151607) (or hexane) and load it onto the conditioned cartridge.

  • Elution of Neutral Lipids:

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids like triacylglycerols and cholesterol esters. Discard this fraction.[6]

  • Elution of Target Lipids:

    • Elute the desired this compound-containing lipids (e.g., FAHFAs) with 4 mL of ethyl acetate into a new collection tube.[6]

  • Drying and Reconstitution:

    • Evaporate the solvent under nitrogen and reconstitute the sample in a suitable volume of methanol or another appropriate solvent for LC-MS analysis.[6]

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general method using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer, ideal for targeted quantification.[8][15][16]

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[12]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Flow Rate: 0.4 mL/min.[8]

    • Column Temperature: 55°C.[8]

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20-21 min: Return to 30% B

      • 21-25 min: Re-equilibrate at 30% B

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to cover a wider range of lipid classes.[12]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[8][17]

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target lipid and internal standard. For myristoylated peptides, a characteristic neutral loss of 210 Da (the myristoyl moiety) can be monitored.[18] For complex lipids, transitions corresponding to the loss of the myristic acid headgroup or fragments of the entire molecule are used.

Signaling Pathway Involvement: G-Protein Activation

N-myristoylation is critical for tethering proteins to the inner surface of the plasma membrane, a key step in many signal transduction pathways.[1] For example, the alpha subunit of heterotrimeric G-proteins requires myristoylation to anchor it to the membrane, allowing it to interact with G-protein coupled receptors (GPCRs) and propagate signals.[1][4]

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPCR GPCR G_alpha GPCR->G_alpha 2. Activation G_beta_gamma Gβγ G_alpha->G_beta_gamma 3. Dissociation anchor G_alpha->anchor Myristoyl Anchor Effector Effector Protein G_alpha->Effector 4. Signal Propagation Ligand Ligand Ligand->GPCR 1. Binding

References

Application Notes and Protocols for Tetradecanoic Acid Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanoic acid, also known as myristic acid, is a 14-carbon saturated fatty acid integral to various cellular processes. It is not only a key component of cellular membranes but also plays a crucial role in signal transduction through the post-translational modification of proteins, a process known as N-myristoylation. Accurate quantification of tetradecanoic acid in tissue samples is vital for understanding its role in both normal physiology and pathological states, including cancer and inflammatory diseases.

These application notes provide detailed protocols for the extraction of tetradecanoic acid from diverse tissue types such as the liver, brain, and adipose tissue. The methodologies described are based on well-established lipid extraction techniques and are suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Quantitative Levels of Tetradecanoic Acid in Tissues

The following tables summarize representative quantitative data for tetradecanoic acid levels in different tissues from various studies. It is important to note that concentrations can vary significantly based on species, diet, and experimental conditions.

Table 1: Tetradecanoic Acid Levels in Rodent Tissues

TissueSpeciesConditionTetradecanoic Acid LevelReference
BrainMouseHigh-Carbohydrate Diet (Day 0)~1.5 mg/g[1]
BrainMouseHigh-Carbohydrate Diet (Day 56)~1.0 mg/g[1]
BrainMouseHigh-Fat Diet (Day 0)~1.5 mg/g[1]
BrainMouseHigh-Fat Diet (Day 56)~1.2 mg/g[1]
LiverRatControl DietHigher than in mice[2]
Adipose (Visceral)MouseHigh-Fat DietNot specified[3]
Adipose (Visceral)MouseHigh-Fat + Myristic Acid DietIncreased vs. High-Fat Diet[3]

Table 2: Relative Abundance of Tetradecanoic Acid in Human Tissues

TissueConditionRelative Myristic Acid Level (% of total fatty acids)Reference
Adipose TissueBaseline~3.0%[4]
Adipose TissueAfter Low-Calorie DietDecreased from baseline[5]

Experimental Protocols

Sample Preparation and Homogenization

Proper sample handling is critical to prevent the degradation of fatty acids.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or mechanical homogenizer

  • Glass homogenization tubes

  • Dry ice

Protocol:

  • Immediately after collection, flash-freeze tissue samples in liquid nitrogen.

  • Store the frozen tissues at -80°C until extraction.

  • On the day of extraction, weigh the frozen tissue (typically 50-100 mg) on a pre-chilled analytical balance.

  • Perform all subsequent steps on ice to minimize enzymatic activity.

  • Homogenize the tissue in a pre-chilled glass homogenizer with an appropriate volume of extraction solvent (see protocols below). For tough tissues, a mechanical homogenizer may be necessary. Ensure complete homogenization to maximize extraction efficiency.

Lipid Extraction Protocols

Two widely used methods for total lipid extraction are the Folch method and the Bligh & Dyer method.

This method is robust and suitable for a wide range of tissue types.[6][7][8][9]

Materials:

Protocol:

  • To the tissue homogenate, add a chloroform:methanol (2:1, v/v) mixture to a final volume that is 20 times the volume of the tissue sample (e.g., for 1 g of tissue, use 20 mL of solvent).[10]

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[6]

  • Filter the homogenate through a Whatman No. 1 filter paper or centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris.

  • Transfer the supernatant to a clean glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., 4 mL for 20 mL of extract).[10]

  • Vortex the mixture for 30 seconds and centrifuge at a low speed (e.g., 1,000 x g) for 5-10 minutes to facilitate phase separation.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase by aspiration.

  • Collect the lower chloroform phase, which contains the tetradecanoic acid.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a small, known volume of chloroform or a solvent suitable for the subsequent analysis.

  • Store the extract at -80°C until analysis.

This method is a modification of the Folch method and is particularly useful for samples with high water content.[11][12][13][14][15]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • For every 1 g of tissue (assuming ~80% water content), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the homogenate.

  • Vortex thoroughly for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge the mixture at 1,000 x g for 5 minutes to separate the phases.

  • A lower chloroform phase (containing lipids) and an upper methanol-water phase will form.

  • Carefully collect the lower chloroform phase using a glass Pasteur pipette.

  • For quantitative recovery, the upper phase can be re-extracted with 2 mL of chloroform.

  • Combine the chloroform phases and dry under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for analysis.

  • Store the extract at -80°C.

Derivatization for GC-MS Analysis

For analysis by GC-MS, the carboxylic acid group of tetradecanoic acid needs to be derivatized to a more volatile ester, typically a fatty acid methyl ester (FAME).[2][16][17][18]

Materials:

  • Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

Protocol:

  • To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Analytical Methods

GC-MS is a powerful technique for the separation and quantification of FAMEs.[17][19]

Typical GC-MS Parameters:

  • Column: A polar capillary column (e.g., DB-23, HP-88) is typically used for FAME analysis.

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to elute the FAMEs.

  • Carrier Gas: Helium

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

LC-MS can also be used for the analysis of fatty acids, often without the need for derivatization, although derivatization can improve sensitivity.[3][20][21][22]

Typical LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) with an additive like formic acid or ammonium (B1175870) acetate.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for underivatized fatty acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity in quantification.

Mandatory Visualization

Experimental Workflow for Tetradecanoic Acid Extraction and Analysis

Tetradecanoic_Acid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis tissue Tissue Sample (Liver, Brain, Adipose) flash_freeze Flash Freeze (Liquid Nitrogen) tissue->flash_freeze homogenize Homogenization (on ice) flash_freeze->homogenize folch Folch Method (Chloroform:Methanol 2:1) homogenize->folch bligh_dyer Bligh & Dyer Method (Chloroform:Methanol:Water) homogenize->bligh_dyer phase_separation Phase Separation folch->phase_separation bligh_dyer->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic dry_extract Dry Extract (Nitrogen Stream) collect_organic->dry_extract derivatization Derivatization (FAMEs) (for GC-MS) dry_extract->derivatization lc_ms LC-MS/MS Analysis dry_extract->lc_ms gc_ms GC-MS Analysis derivatization->gc_ms quantification Quantification gc_ms->quantification lc_ms->quantification N_Myristoylation_Pathway cluster_synthesis Synthesis & Activation cluster_myristoylation N-Myristoylation cluster_src_activation c-Src Activation myristic_acid Tetradecanoic Acid (Myristic Acid) myristoyl_coa Myristoyl-CoA myristic_acid->myristoyl_coa Acyl-CoA Synthetase nmt N-Myristoyltransferase (NMT) myristoyl_coa->nmt myristoylated_protein Myristoylated Protein nmt->myristoylated_protein Catalysis protein Target Protein (N-terminal Glycine) protein->nmt myristoylated_src Myristoylated c-Src c_src c-Src (inactive, cytosolic) c_src->myristoylated_src Myristoylation membrane_bound_src Membrane-Bound c-Src myristoylated_src->membrane_bound_src Membrane Targeting membrane Plasma Membrane membrane_bound_src->membrane phosphatase Membrane-Bound Phosphatase membrane_bound_src->phosphatase activated_src Activated c-Src (Tyr-527 dephosphorylated) phosphatase->activated_src Dephosphorylation downstream Downstream Signaling (Proliferation, Survival, Migration) activated_src->downstream

References

Application Notes: Tetradecanoate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecanoate, the conjugate base of tetradecanoic acid (commonly known as myristic acid), is a 14-carbon saturated fatty acid that serves multiple functions in pharmaceutical formulations.[1][2] Its physicochemical properties make it a versatile component, acting as an excipient, a key element in advanced drug delivery systems, and a modulator of drug absorption.[1][3] This document provides an in-depth overview of the applications of this compound and its derivatives, such as isopropyl myristate, in pharmaceutical sciences.

1. Roles of this compound in Formulations

This compound and its derivatives are utilized in a variety of dosage forms, from oral tablets to topical creams, due to their biocompatibility and diverse functionalities.[1]

  • Excipient in Solid Dosage Forms: Myristic acid is used as a lubricant in tablet manufacturing, preventing the adhesion of powder to the tablet press machinery, which ensures uniform tablet weight and smooth production.[1]

  • Emollient and Consistency Modifier: In semi-solid formulations like ointments, creams, and suppositories, myristic acid acts as an emollient and modifies consistency and melting points for optimal application and drug release.[1][2]

  • Penetration Enhancer: Isopropyl myristate (IPM), an ester of myristic acid, is widely recognized as a transdermal penetration enhancer.[4][5] It reversibly alters the structure of the stratum corneum, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin barrier.[4][6] This is particularly beneficial for topical anti-inflammatory drugs, corticosteroids, and analgesics.[4]

  • Solvent for Poorly Soluble Drugs: IPM is an excellent solvent for many poorly soluble APIs, ensuring their uniform dispersion within a formulation and contributing to product stability and consistent dosing.[4]

2. Application in Lipid-Based Drug Delivery Systems

This compound is a fundamental component in the design of lipid-based nanoparticles, which are developed to enhance the bioavailability and control the release of therapeutic agents.[7]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Myristic acid is a common choice for the solid lipid core of SLNs and NLCs.[8] These nanoparticles can encapsulate lipophilic drugs, protect them from degradation, and provide sustained release.[7][9] The solid matrix of these carriers is composed of biodegradable and physiologically compatible lipids, making them a safe and effective option for drug delivery.[8][10]

3. Impact on Cellular Processes and Signaling

Beyond its role as a vehicle for drug delivery, the myristoyl group is integral to cellular biology through a process called N-myristoylation.

  • N-Myristoylation: This is a lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group to an N-terminal glycine (B1666218) residue of a protein.[11][12] This process is crucial for membrane targeting and signal transduction.[11][13] Myristoylation facilitates weak protein-lipid and protein-protein interactions, acting as a molecular switch that can be regulated by conformational changes in the protein.[11] It plays a key role in numerous signaling pathways, including those involving G-proteins and Src family kinases.[11][13] Dysregulation of myristoylation has been implicated in diseases like cancer and various infections, making NMT a potential therapeutic target.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound derivatives in pharmaceutical formulations.

Table 1: Effect of Isopropyl Myristate (IPM) on Drug Permeation

DrugFormulation BasePenetration EnhancerPermeation Increase (Fold Change)Reference
ProgesteroneO/W MicroemulsionIsopropyl Myristate~2x vs. commercial cream[15]
HydrocortisoneN/AIsopropyl MyristateSynergistic effect with isopropanol[5]
PentazocineN/AIsopropyl MyristateSynergistic effect with glyceryl monocaprylate[5]

Table 2: Characteristics of Myristic Acid-Based Solid Lipid Nanoparticles (SLNs)

DrugLipid MatrixSurfactantParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Miconazole NitrateTristearin (similar long-chain lipid)Tween 80 (15% w/v)OptimizedOptimizedOptimized[16][17]
RifaximinMyristic AcidPoloxamer 188250 - 450> 85%5 - 10%[18]
Clobetasol PropionateMyristic AcidTween 80 / Span 80150 - 300~70-80%~2-5%[19][20]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This protocol describes a common method for producing SLNs using myristic acid as the lipid matrix.[9][18]

Materials:

  • Myristic Acid (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Melt the myristic acid by heating it to a temperature 5-10°C above its melting point (~54°C). Dissolve the lipophilic API in the molten lipid under continuous stirring to form a clear, homogenous mixture.[10][18]

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.[10]

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-shear homogenizer (e.g., 17,000 rpm for 20 minutes) to form a hot oil-in-water (o/w) pre-emulsion.[16][17]

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer.[9] Perform 3-5 homogenization cycles at a pressure between 500-1500 bar, maintaining the temperature above the lipid's melting point.[9]

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath.[17] The lipid will recrystallize, forming solid nanoparticles.[9]

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[18] Determine encapsulation efficiency and drug loading using an appropriate analytical method like HPLC after separating the free drug.[18]

Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method

This protocol outlines a standard procedure for evaluating the release of a drug from an SLN formulation.[21][22]

Materials:

  • SLN Dispersion

  • Phosphate Buffered Saline (PBS), pH 7.4 (or other relevant medium)

  • Surfactant (e.g., Tween 80, to ensure sink conditions for poorly soluble drugs)

  • Dialysis Tubing (with a molecular weight cut-off, MWCO, appropriate to retain nanoparticles but allow free drug to pass, e.g., 8-14 kDa)

  • Thermostatically controlled shaker or water bath

Procedure:

  • Preparation of Release Medium: Prepare a suitable volume of release medium (e.g., 500 mL of PBS, pH 7.4). If the API has low aqueous solubility, add a surfactant (e.g., 0.5-2% w/v Tween 80) to the medium to maintain sink conditions.[21][23]

  • Sample Preparation: Transfer a precise volume (e.g., 2 mL) of the SLN dispersion into a pre-soaked dialysis bag.[21] Securely seal both ends of the bag.

  • Initiation of Release Study: Immerse the sealed dialysis bag into the release medium, maintained at 37°C with constant, gentle agitation (e.g., 100 rpm).[22]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) of the release medium.[21]

  • Medium Replacement: Immediately after each sampling, replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.[24]

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[21]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the data to generate a drug release profile.

Visualizations

G cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Emulsification & Nanoparticle Formation A Melt Myristic Acid (>54°C) B Dissolve API in molten lipid A->B Stirring D Create Pre-Emulsion (High-Shear Homogenization) B->D Combine phases C Heat Aqueous Surfactant Solution C->D E High-Pressure Homogenization (HPH) D->E F Cool to Room Temp E->F G SLN Dispersion F->G

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

G cluster_0 Cytoplasm cluster_1 Cell Membrane NMT N-Myristoyltransferase (NMT) MyrProtein Myristoylated Protein NMT->MyrProtein Catalysis MyrCoA Myristoyl-CoA MyrCoA->NMT Protein Nascent Protein (N-terminal Glycine) Protein->NMT Membrane Membrane Association MyrProtein->Membrane Hydrophobic Interaction

Caption: N-Myristoylation and membrane targeting pathway.

References

Detecting Protein N-Myristoylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Application Notes and Protocols for the Identification and Characterization of N-Myristoylated Proteins

Protein N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) of a protein, is a critical lipid modification that governs protein localization, stability, and function. This modification is implicated in a wide array of cellular processes, including signal transduction, oncogenesis, and infectious diseases, making its detection and characterization paramount for both basic research and drug development. This document provides detailed application notes and protocols for the principal methods used to detect protein N-myristoylation, tailored for researchers, scientists, and drug development professionals.

Introduction to N-Myristoylation

N-myristoylation is catalyzed by the enzyme N-myristoyltransferase (NMT), which attaches myristate to a nascent polypeptide chain, typically at a Gly-X-X-X-Ser/Thr consensus sequence following the removal of the initiator methionine. This irreversible modification enhances the hydrophobicity of the protein, facilitating its interaction with cellular membranes and mediating protein-protein interactions. Dysregulation of N-myristoylation is associated with various diseases, positioning NMT as a promising therapeutic target.

Methods for Detecting Protein N-Myristoylation

Several techniques are available for the detection and analysis of protein N-myristoylation, each with its own advantages and limitations. The primary methods include:

  • Metabolic Labeling with Radioactive Myristic Acid Analogs: The traditional gold standard for identifying N-myristoylated proteins.

  • Metabolic Labeling with Bioorthogonal Myristic Acid Analogs (Click Chemistry): A modern, non-radioactive approach offering high sensitivity and versatility.

  • Mass Spectrometry-Based Proteomics: A powerful tool for the large-scale identification and quantification of N-myristoylated proteins.

  • Antibody-Based Detection: Utilizes antibodies that specifically recognize the N-myristoyl-glycine moiety for detection by western blotting.

The choice of method depends on the specific research question, available resources, and the desired level of sensitivity and throughput.

Quantitative Comparison of Detection Methods

For a clear comparison of the key performance indicators of each method, the following table summarizes their quantitative and qualitative attributes.

FeatureRadioactive Metabolic LabelingClick ChemistryMass SpectrometryAntibody-Based Detection
Sensitivity Low to moderateHigh (up to 1,000,000x more sensitive than radioactive methods)[1]High (picomole to femtomole range)[2]Moderate
Specificity High for N-myristoylationHigh, but analogs can be metabolizedHigh, provides sequence-level confirmationHigh for N-myristoyl-glycine moiety
Throughput LowModerate to HighHigh (with modern instrumentation)High
Quantitative? Semi-quantitativeQuantitativeQuantitative (label-free or label-based)Semi-quantitative
Ease of Use Complex (requires handling of radioisotopes)ModerateComplex (requires specialized expertise)Relatively simple (standard Western blot)
Cost Moderate (reagents)Moderate (reagents)High (instrumentation and expertise)Low to Moderate (antibody)

Application Notes and Protocols

This section provides detailed protocols for the key experimental methods used to detect protein N-myristoylation.

Metabolic Labeling with [³H]Myristic Acid

This method involves incubating cells with a radiolabeled myristic acid analog, [³H]myristic acid, which is incorporated into newly synthesized N-myristoylated proteins. The labeled proteins are then detected by autoradiography or fluorography after separation by SDS-PAGE.

Signaling Pathway and Workflow

G cluster_0 Cellular Uptake and Activation cluster_1 Protein Synthesis and Modification cluster_2 Detection uptake [³H]Myristic Acid Uptake activation Conversion to [³H]Myristoyl-CoA uptake->activation nmt N-Myristoyltransferase (NMT) activation->nmt [³H]Myristoyl-CoA translation Ribosomal Protein Synthesis translation->nmt Nascent Polypeptide lysis Cell Lysis nmt->lysis [³H]N-Myristoylated Protein sds_page SDS-PAGE lysis->sds_page fluorography Fluorography/Autoradiography sds_page->fluorography

Caption: Workflow for radioactive metabolic labeling.

Experimental Protocol

  • Cell Culture and Labeling:

    • Plate cells to achieve 70-80% confluency.

    • Prepare labeling medium by adding [³H]myristic acid to serum-free medium to a final concentration of 0.2-1 mCi/mL.[3]

    • Aspirate the growth medium, wash cells with PBS, and add the labeling medium.

    • Incubate cells for 4-18 hours at 37°C.

  • Cell Lysis:

    • Place the culture dish on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • SDS-PAGE and Fluorography:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Mix an equal amount of protein lysate with 2x Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • After electrophoresis, fix the gel in a solution of isopropanol, acetic acid, and water.

    • Immerse the gel in a fluorographic enhancement solution according to the manufacturer's instructions.

    • Dry the gel and expose it to X-ray film at -80°C. Exposure times can range from days to weeks.

Metabolic Labeling with Bioorthogonal Myristic Acid Analogs (Click Chemistry)

This technique utilizes myristic acid analogs containing a bioorthogonal handle, such as an alkyne or azide (B81097) group. These analogs are metabolically incorporated into proteins. The handle then allows for the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) via a highly specific "click" reaction.

Signaling Pathway and Workflow

G cluster_0 Metabolic Labeling cluster_1 Click Reaction cluster_2 Analysis analog_uptake Alkyne-Myristate Analog Uptake incorporation Incorporation by NMT analog_uptake->incorporation cell_lysis Cell Lysis incorporation->cell_lysis Alkyne-labeled Protein click_reaction CuAAC with Azide-Reporter cell_lysis->click_reaction sds_page In-gel Fluorescence / Western Blot click_reaction->sds_page enrichment Affinity Purification (Biotin) click_reaction->enrichment ms Mass Spectrometry enrichment->ms

Caption: Click chemistry workflow for N-myristoylation.

Experimental Protocol

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency.

    • Add an alkyne-myristate analog (e.g., 12-azidododecanoic acid) to the culture medium at a final concentration of 25-50 µM.[4]

    • Incubate for 4-18 hours at 37°C.[4]

    • Harvest cells by washing twice with ice-cold PBS.

  • Cell Lysis:

    • Lyse cells in 1% SDS Lysis Buffer containing protease inhibitors.[4]

    • Determine protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 20-50 µg of protein lysate.[4]

    • Prepare a fresh click reaction master mix. For a single reaction, combine:

      • PBS to a final volume of 100 µL (including lysate)

      • 10 µL of 100 mM THPTA solution

      • 10 µL of 20 mM CuSO₄ solution

      • 20 µL of 2.5 mM Azide-fluorophore or Azide-biotin solution[5]

    • Add 10 µL of 300 mM sodium ascorbate (B8700270) solution to initiate the reaction.[1]

    • Incubate at room temperature for 30 minutes, protected from light.[1]

  • Analysis:

    • In-gel Fluorescence: Add 4x Laemmli buffer to the reaction mixture, heat at 95°C for 5 minutes, and analyze by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager.

    • Western Blot: After the click reaction with azide-biotin, precipitate the proteins and resuspend in Laemmli buffer. Separate by SDS-PAGE, transfer to a PVDF membrane, and probe with streptavidin-HRP to detect biotinylated (i.e., myristoylated) proteins.

    • Mass Spectrometry: For proteomic analysis, use azide-biotin for the click reaction. Enrich the biotinylated proteins using streptavidin beads, perform on-bead digestion, and analyze the resulting peptides by LC-MS/MS.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is a powerful technique for the direct identification and quantification of N-myristoylated proteins. This approach typically involves the enrichment of myristoylated proteins or peptides followed by analysis using high-resolution mass spectrometers.

Signaling Pathway and Workflow

G cluster_0 Sample Preparation cluster_1 Enrichment & Analysis cluster_2 Data Analysis lysis Cell Lysis & Protein Extraction digestion Proteolytic Digestion (e.g., Trypsin) lysis->digestion enrichment Enrichment of Myristoylated Peptides digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms database_search Database Searching lc_ms->database_search identification Identification & Quantification database_search->identification

Caption: Mass spectrometry workflow for N-myristoylation.

Experimental Protocol

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer compatible with downstream MS analysis (e.g., urea-based buffer).

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of Myristoylated Peptides (Optional but Recommended):

    • Due to the low abundance of myristoylated peptides, an enrichment step is often necessary.

    • This can be achieved using hydrophobic interaction chromatography or by employing the click chemistry approach with biotin (B1667282) labeling followed by streptavidin affinity purification as described above.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

    • A characteristic neutral loss of 210 Da, corresponding to the myristoyl group, can be observed during fragmentation and used as a diagnostic marker.[2]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify N-myristoylation of N-terminal glycine as a variable modification.

    • The search engine will identify the myristoylated peptides and the corresponding proteins.

    • Quantitative analysis can be performed using label-free or stable isotope labeling methods.

Antibody-Based Detection

This method employs a polyclonal antibody that specifically recognizes the N-myristoyl-glycine moiety, allowing for the detection of myristoylated proteins by western blot.

Signaling Pathway and Workflow

G cluster_0 Sample Preparation cluster_1 Immunodetection cluster_2 Detection lysis Cell Lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-myristoyl-Gly) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab ecl ECL Detection secondary_ab->ecl

Caption: Western blot workflow for N-myristoylation.

Experimental Protocol

  • Sample Preparation and Western Blotting:

    • Prepare protein lysates from cells or tissues.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a pan-specific anti-N-myristoyl-glycine antibody (e.g., at a 1:100 to 1:500 dilution) overnight at 4°C.[6]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The detection and characterization of protein N-myristoylation are essential for understanding its role in health and disease. The methods described in these application notes provide a comprehensive toolkit for researchers. While traditional radioactive labeling remains a valid approach, modern techniques like click chemistry and mass spectrometry offer significant advantages in terms of sensitivity, safety, and throughput. Antibody-based detection provides a convenient method for routine screening. The choice of method should be guided by the specific experimental goals and available resources, with the ultimate aim of elucidating the critical functions of this important lipid modification.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tetradecanoate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with tetradecanoate (myristic acid) in aqueous solutions.

Frequently Asked Questions (FAQs)

1. Why is this compound (myristic acid) poorly soluble in water?

This compound, a 14-carbon saturated fatty acid, has very low solubility in water due to its molecular structure.[1][2][3] It consists of a long, nonpolar hydrocarbon tail and a polar carboxylic acid head group. The long hydrocarbon chain is hydrophobic ("water-fearing") and disrupts the hydrogen bonding network of water, leading to poor solubility.[1][2][3] While the carboxylic acid group is hydrophilic ("water-loving"), its contribution is not sufficient to overcome the hydrophobicity of the long carbon chain.

2. What are the primary methods to increase the aqueous solubility of this compound?

Several methods can be employed to enhance the solubility of this compound in aqueous solutions:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming the more soluble this compound salt (sodium myristate).

  • Use of Co-solvents: Introducing a water-miscible organic solvent to reduce the overall polarity of the solvent.

  • Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic this compound molecules.[4]

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes where the this compound molecule is encapsulated within the cyclodextrin cavity.

  • Increased Temperature: Heating the solution can increase the solubility of fatty acids.[5]

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound even with pH adjustment.
  • Problem: You have tried to dissolve tetradecanoic acid by adding a base (e.g., NaOH), but the solution remains cloudy or a precipitate forms upon standing.

  • Possible Cause: The concentration of the resulting sodium this compound may have exceeded its own solubility limit in water, or the pH is not sufficiently high to fully deprotonate the fatty acid.

  • Troubleshooting Steps:

    • Ensure Complete Deprotonation: Verify that the pH of the solution is well above the pKa of myristic acid (~4.9) to ensure complete conversion to the more soluble myristate salt.[1] A pH of 9-10 is often effective.[6]

    • Heat the Solution: Gently warm the solution while stirring. Sodium myristate's solubility increases with temperature.

    • Use a More Concentrated Base: Start by dissolving the tetradecanoic acid in a small volume of a more concentrated base solution before diluting it to the final concentration.

    • Sonication: Use a sonicator to aid in the dispersion and dissolution of the sodium this compound.

Issue 2: Precipitation occurs when diluting a this compound-cosolvent stock solution into an aqueous buffer.
  • Problem: You have successfully dissolved this compound in an organic co-solvent like ethanol (B145695) or DMSO, but it precipitates when you add it to your aqueous experimental medium.

  • Possible Cause: The final concentration of the co-solvent in the aqueous medium is too low to maintain the solubility of the this compound. This is a common issue known as "crashing out."

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Determine the minimum co-solvent concentration required in the final aqueous solution to keep the this compound dissolved. This may require a series of trial dilutions.

    • Slow Addition with Vigorous Stirring: Add the this compound-cosolvent stock solution dropwise to the vigorously stirred aqueous buffer. This can help to disperse the fatty acid more effectively and prevent localized high concentrations that lead to precipitation.

    • Warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the stock solution can increase the solubility.

    • Consider a Different Co-solvent: Some co-solvents may be more effective at lower concentrations. Experiment with alternatives like isopropanol (B130326) or different grades of polyethylene (B3416737) glycol (PEG).

Issue 3: Low solubilization efficiency using surfactants.
  • Problem: You are using a surfactant to create micelles for this compound solubilization, but the amount of fatty acid you can dissolve is still insufficient.

  • Possible Cause: The surfactant concentration may be below its critical micelle concentration (CMC), or the chosen surfactant may not be optimal for encapsulating this compound. The temperature could also be below the critical micelle temperature.[4]

  • Troubleshooting Steps:

    • Ensure Concentration is Above CMC: Verify that the surfactant concentration in your solution is above its known CMC.[7] The CMC is the minimum concentration at which micelles form.

    • Increase Surfactant Concentration: Increasing the surfactant concentration will increase the number of micelles available to solubilize the this compound.

    • Experiment with Different Surfactants: The efficiency of micellar solubilization depends on the chemical structures of both the surfactant and the substance to be solubilized. Try different types of surfactants (e.g., non-ionic like Tween 80, cationic like CTAB, or anionic like SDS).[8]

    • Optimize Temperature: The solubilization capacity of some surfactants is temperature-dependent.[9] Ensure your experimental temperature is appropriate for the chosen surfactant.

    • Consider Mixed Micelles: In some cases, a mixture of two different surfactants can lead to synergistic effects and enhanced solubilization.[8]

Quantitative Data

Table 1: Solubility of Tetradecanoic Acid (Myristic Acid) in Water at Different Temperatures

Temperature (°C)Solubility (mg/L)
013[10]
2020[10]
3024[10][11]
6033[10]

Table 2: Solubility of Sodium this compound (Sodium Myristate) in Different Solvents

SolventSolubilityConditions
Water5.71 mg/mL (22.81 mM)[12]Requires ultrasonic and heating to 60°C[12]
Water330.8 mg/L[13]Estimated at 25°C[13]
Ethanol4 mg/mL (15.98 mM)[12]Requires ultrasonic and heating to 60°C[12]
DMSO< 1 mg/mL[12]Insoluble or slightly soluble[12]

Table 3: Critical Micelle Concentration (CMC) of Sodium Myristate

Temperature (°C)ElectrolyteCMC (mM)
25None~4.5[14]
37None4[14]
3710 mM Sodium Ions3[14]

Experimental Protocols

Protocol 1: Solubilization of Tetradecanoic Acid using pH Adjustment and Heat

This protocol describes the preparation of a stock solution of sodium this compound.

Materials:

  • Tetradecanoic acid (Myristic acid)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Weigh the desired amount of tetradecanoic acid and place it in a sterile glass beaker with a magnetic stir bar.

  • Add a small volume of deionized water.

  • While stirring, slowly add the NaOH solution dropwise until the tetradecanoic acid dissolves and the solution becomes clear. Monitor the pH to ensure it is in the desired range (e.g., 9-10).

  • Gently heat the solution to approximately 60°C while stirring to aid dissolution.[12] Do not boil.

  • Once completely dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume with deionized water to achieve the desired stock concentration.

  • Sterile filter the solution if required for cell culture experiments.

Protocol 2: Co-solvent Method for Solubilizing Tetradecanoic Acid

This protocol details the preparation of a this compound stock solution using an organic co-solvent.

Materials:

  • Tetradecanoic acid

  • Ethanol (or DMSO)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of tetradecanoic acid and place it in a sterile tube.

  • Add the required volume of the co-solvent (e.g., ethanol) to achieve a high concentration stock solution (e.g., 100 mM).

  • Vortex the mixture vigorously until the tetradecanoic acid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can assist in dissolution.

  • For use in aqueous solutions, add the stock solution dropwise to the aqueous buffer while vortexing or stirring to the desired final concentration. Ensure the final co-solvent concentration is compatible with the experimental system.

Protocol 3: Micellar Solubilization of this compound

This protocol outlines the use of a surfactant to solubilize this compound.

Materials:

  • This compound

  • Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS, or Tween 80)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the chosen surfactant in the aqueous buffer at a concentration well above its CMC.

  • Add the desired amount of this compound to the surfactant solution.

  • Stir the mixture vigorously at a controlled temperature for several hours, or until the this compound is fully solubilized. The solution should appear clear.

  • The resulting solution contains this compound encapsulated within the surfactant micelles.

Protocol 4: Cyclodextrin Complexation for this compound Solubilization (Phase Solubility Diagram Method)

This protocol describes how to determine the solubility enhancement of this compound by cyclodextrin complexation.[15][16]

Materials:

  • This compound

  • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Aqueous buffer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantifying this compound (e.g., HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.[15][16]

Visualizations

experimental_workflow_solubilization cluster_methods Solubilization Methods cluster_steps Experimental Steps pH_adjust pH Adjustment dissolve Dissolve this compound pH_adjust->dissolve co_solvent Co-solvency co_solvent->dissolve micellar Micellar Solubilization micellar->dissolve cyclodextrin Cyclodextrin Complexation cyclodextrin->dissolve start Start with solid This compound start->dissolve prepare_stock Prepare Stock Solution dissolve->prepare_stock Using one of the solubilization methods dilute Dilute to Final Concentration prepare_stock->dilute analyze Analyze Solubility / Use in Experiment dilute->analyze

Caption: General experimental workflow for solubilizing this compound.

myristoylation_pathway cluster_inputs Inputs cluster_process Myristoylation Process cluster_function Cellular Functions myristic_acid Myristic Acid (Tetradecanoic Acid) myristoyl_coa_synthetase Myristoyl-CoA Synthetase myristic_acid->myristoyl_coa_synthetase protein N-terminal Glycine containing Protein nmt N-Myristoyltransferase (NMT) protein->nmt atp ATP atp->myristoyl_coa_synthetase coa Coenzyme A coa->myristoyl_coa_synthetase myristoyl_coa Myristoyl-CoA myristoyl_coa_synthetase->myristoyl_coa Activation myristoyl_coa->nmt myristoylated_protein Myristoylated Protein nmt->myristoylated_protein Covalent Attachment membrane_targeting Membrane Targeting myristoylated_protein->membrane_targeting signal_transduction Signal Transduction myristoylated_protein->signal_transduction protein_protein_interaction Protein-Protein Interaction myristoylated_protein->protein_protein_interaction

References

Optimizing Tetradecanoate Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of tetradecanoate and its derivatives in your cell-based assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively utilize these fatty acids in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in a cell viability assay?

A good starting point for a branched-chain derivative like 13-methyltetradecanoic acid is in the range of 10-80 µg/mL.[1] For many cancer cell lines, the half-maximal inhibitory concentration (IC50) for cell viability after 48 hours of treatment is typically between 10 and 35 µg/mL.[2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: I am observing precipitation of this compound in my culture medium. How can I improve its solubility?

Tetradecanoic acid has poor water solubility. To improve its solubility in cell culture media, it is recommended to first dissolve it in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[5][6] This stock solution can then be further diluted in the culture medium. Ensure the final solvent concentration is non-toxic to the cells, typically less than 0.5% for ethanol and even lower for DMSO.[5][6] Another effective method is to complex the fatty acid with bovine serum albumin (BSA).[5]

Q3: Can this compound induce apoptosis in cancer cells?

Yes, studies have shown that derivatives of this compound, such as 13-methyltetradecanoic acid and 12-methyltetradecanoic acid, can induce apoptosis in various cancer cell lines.[1][3][4] The induction of apoptosis is often dose- and time-dependent.[1] For example, in T-cell non-Hodgkin's lymphoma cell lines, apoptosis was significantly increased after 12 hours of treatment with 13-methyltetradecanoic acid at concentrations between 20-80 µg/mL.[1]

Q4: Which signaling pathways are known to be affected by this compound?

This compound and its derivatives have been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. Notably, they can inhibit the phosphorylation of Akt and subsequently decrease the activation of Nuclear Factor-kappa B (NF-κB).[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition can lead to apoptosis.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments - Incomplete dissolution of this compound.- Variability in cell seeding density.- Degradation of this compound stock solution.- Ensure complete dissolution of the this compound stock solution before each use by gentle warming and vortexing.[5]- Maintain consistent cell seeding densities across all experiments.- Prepare fresh stock solutions regularly and store them properly.
High background in apoptosis assays - Solvent toxicity.- Sub-optimal antibody concentrations.- Perform a solvent toxicity control to ensure the final concentration of DMSO or ethanol is not inducing apoptosis.- Titrate your Annexin V and Propidium Iodide antibodies to determine the optimal concentrations for your cell type.
No observable effect on cell viability - this compound concentration is too low.- Insufficient incubation time.- Cell line is resistant.- Increase the concentration range in your dose-response experiment.- Extend the incubation time (e.g., from 24 to 48 or 72 hours).[1]- Consider using a different cell line that may be more sensitive to fatty acid-induced effects.
Cell morphology changes unrelated to apoptosis - High concentration of BSA-fatty acid complex.- Osmotic stress from solvent.- Optimize the BSA to fatty acid molar ratio.- Ensure the final solvent concentration in the culture medium is minimal.

Quantitative Data Summary

The following tables summarize the effective concentrations of a this compound derivative, 13-methyltetradecanoic acid, in various cell-based assays.

Table 1: IC50 Values of 13-Methyltetradecanoic Acid on Different T-NHL Cell Lines (48h Treatment)

Cell LineIC50 (µg/mL)
Jurkat25.74 ± 3.50
Hut7831.29 ± 2.27
EL431.53 ± 5.18
Data from Cai et al. (2013)[1]

Table 2: Time-Dependent IC50 Values of 13-Methyltetradecanoic Acid on Jurkat Cells

Incubation Time (h)IC50 (µg/mL)
2438.51 ± 0.72
4825.74 ± 3.50
7211.82 ± 0.90
Data from Cai et al. (2013)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound using DMSO as a solvent.

Materials:

  • Tetradecanoic acid (or its derivative)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of tetradecanoic acid in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Gently warm the tube and vortex until the fatty acid is completely dissolved.[5]

  • Store the stock solution at -20°C.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions (prepared from stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.[5]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[5]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis using flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Solutions in Medium stock->working treat Treat Cells with This compound working->treat seed Seed Cells in Multi-well Plates seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot for Signaling Proteins treat->western

Caption: Experimental workflow for cell-based assays with this compound.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation IKK IKK pAkt->IKK Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB / IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) (in Nucleus) NFkB_IkB->NFkB_nuc IκB Degradation & Nuclear Translocation Survival Cell Survival & Proliferation NFkB_nuc->Survival Promotes

Caption: this compound's impact on the PI3K/Akt/NF-κB signaling pathway.

References

Preventing degradation of tetradecanoate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetradecanoate (myristic acid) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound compounds during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

Based on its chemical structure, this compound is susceptible to degradation through two primary pathways:

  • Oxidation: While saturated fatty acids like this compound are relatively stable, they can undergo oxidation in the presence of oxygen, a reaction that can be accelerated by heat, light (UV), and trace metal impurities.

  • Enzymatic Degradation: Contamination with microorganisms or enzymes, such as lipases, can lead to the breakdown of this compound.

Q2: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] Exposure to light, heat, and moisture can accelerate its degradation.[1][2] For optimal storage, refer to the following table.

Table 1: Recommended Storage Conditions for this compound
ParameterShort-Term StorageLong-Term StorageRationale
Temperature 2-8°C (Refrigerate)[2][3]-20°C or -80°C[2][4]Reduces the rate of chemical reactions and enzymatic activity.[2]
Atmosphere Tightly sealed container.[2][3]Inert gas (Argon or Nitrogen).[2]Prevents oxidation by excluding oxygen.[2]
Container Amber Glass Vial.[2]Amber Glass Vial or stored in the dark.[2]Protects from light, which can catalyze oxidation.[2]
Moisture Tightly sealed container with desiccant.[2]Tightly sealed container.[2]Prevents hydrolysis of this compound derivatives.[2]

Q3: How does pH affect the stability of this compound in solution?

For this compound derivatives, such as esters, the stability of the ester bond is pH-dependent. Neutral to slightly acidic conditions (pH 6.0-7.0) are generally preferred for aqueous solutions.[4] Both strongly acidic and alkaline conditions can accelerate the rate of hydrolysis.[4]

Q4: Should I use antioxidants when storing this compound?

While this compound is a saturated fatty acid and less prone to oxidation than unsaturated fatty acids, the use of antioxidants can provide additional protection, especially for long-term storage or when the sample may be exposed to air.[4] Common antioxidants include butylated hydroxytoluene (BHT) and vitamin E (alpha-tocopherol).[4]

Q5: How can I assess the purity and stability of my this compound sample?

The purity and stability of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): GC is a robust and widely used technique for determining the purity of fatty acids and their derivatives.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to separate and quantify this compound from its degradation products.[4]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS or LC-MS), mass spectrometry is a powerful tool for identifying the parent molecule and its degradation products.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: I am observing a loss of purity or the appearance of unknown peaks in my analytical chromatogram after storage.

  • Possible Cause: This often indicates chemical degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the this compound has been stored at the recommended temperature and protected from light and air.

    • Identify Degradation Products: Use GC-MS or LC-MS to identify the new peaks. The presence of shorter-chain fatty acids may suggest enzymatic degradation, while the presence of oxidized species could indicate oxidation.

    • Implement Preventative Measures: For future storage, aliquot the sample to minimize freeze-thaw cycles, purge the container with an inert gas, and consider adding an antioxidant.[4]

Problem 2: My this compound solution appears cloudy or has formed a precipitate.

  • Possible Cause: This could be due to several factors:

    • Low Solubility: this compound has very low solubility in water and is more soluble in organic solvents like ethanol, ether, and chloroform.[6][7][8]

    • Microbial Contamination: If the solution is not sterile, microbial growth can cause turbidity.

    • Degradation Product Insolubility: A degradation product may be less soluble than the parent compound.

  • Troubleshooting Steps:

    • Check Solvent and Concentration: Ensure you are using an appropriate solvent and that the concentration of this compound does not exceed its solubility at the storage temperature.

    • Filtration and Analysis: Filter the solution through a 0.22 µm filter. Analyze the filtrate and any precipitate separately using HPLC or MS to identify the components.

Problem 3: I am seeing inconsistent results in my biological assays.

  • Possible Cause: Variability in the integrity of your this compound sample due to degradation can lead to inconsistent experimental outcomes.

  • Troubleshooting Steps:

    • Assess Purity: Before use, assess the purity of your this compound stock using an appropriate analytical method like GC or HPLC.

    • Aliquot Stock Solutions: Aliquot your stock solution upon receipt to minimize freeze-thaw cycles and the potential for contamination.[4]

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)

This protocol provides a standard method for validating the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or chloroform)

  • Internal standard (e.g., pentadecanoic acid)

  • GC-FID system with a suitable capillary column (e.g., a polar-phase column)

2. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the chosen solvent.

  • Add a known amount of the internal standard to the solution.

  • For esterified forms, derivatization to fatty acid methyl esters (FAMEs) may be necessary.

3. GC-FID Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL

4. Data Analysis:

  • Calculate the purity of the this compound by comparing the peak area of the this compound to the total peak area of all components in the chromatogram. The use of an internal standard will allow for more accurate quantification.

Protocol 2: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.[9]

1. Sample Preparation:

  • Prepare multiple aliquots of the this compound sample in the desired formulation (e.g., solid, in solution).

2. Storage Conditions:

  • Store the aliquots under various stressed conditions. A general guideline for accelerated stability testing is to increase the temperature by 10°C to double the rate of chemical reaction.

    • Temperature: 40°C, 60°C

    • Humidity: 75% RH (if applicable)

    • Light: Exposure to UV light

3. Time Points:

  • At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), retrieve one aliquot from each storage condition.

4. Analysis:

  • Analyze the purity of the this compound at each time point using a validated stability-indicating method, such as the GC-FID protocol described above.

5. Data Evaluation:

  • Plot the purity of this compound as a function of time for each storage condition. This will provide an indication of the degradation rate under accelerated conditions.

Visualizations

Troubleshooting Workflow for this compound Degradation start Inconsistent Results or Unexpected Analytical Peaks check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Implement Correct Storage Procedures improper_storage->correct_storage Yes proper_storage Proper Storage improper_storage->proper_storage No retest Re-test Sample correct_storage->retest analyze_degradation Analyze for Degradation Products (GC-MS/LC-MS) retest->analyze_degradation proper_storage->analyze_degradation degradation_present Degradation Products Present? analyze_degradation->degradation_present no_degradation Consider Other Experimental Variables degradation_present->no_degradation No new_sample Use New, Verified Sample degradation_present->new_sample Yes

Caption: Troubleshooting workflow for identifying and addressing this compound degradation.

Key Factors in Preventing this compound Degradation center This compound Stability temp Low Temperature (-20°C to -80°C) center->temp atmosphere Inert Atmosphere (Argon/Nitrogen) center->atmosphere light Protection from Light (Amber Vials) center->light moisture Low Moisture (Tightly Sealed) center->moisture ph Controlled pH (6.0-7.0 for solutions) center->ph antioxidants Use of Antioxidants (e.g., BHT) center->antioxidants

Caption: Core preventative measures for maintaining this compound stability.

References

Troubleshooting low yield in tetradecanoate extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in tetradecanoate (myristate) extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My overall this compound yield is significantly lower than expected. What are the most common initial factors to investigate?

A1: Low yields in this compound extraction can often be traced back to initial sample preparation and the choice of extraction solvent. Key areas to review include:

  • Inadequate Sample Homogenization: For solid samples like tissues or seeds, insufficient grinding will limit the surface area available for solvent penetration, leading to incomplete extraction.

  • High Moisture Content: Excess water in the sample can act as a barrier, particularly for nonpolar solvents, hindering their ability to access and solubilize lipids.[1] Proper drying of the sample is often a crucial first step.

  • Improper Solvent Selection: this compound is a 14-carbon saturated fatty acid, making it nonpolar. Using a solvent system with inappropriate polarity will result in poor solubilization and consequently, low recovery. A common and effective solvent system for a broad range of lipids is a chloroform:methanol mixture.

Q2: I'm experiencing inconsistent yields between batches. What could be causing this variability?

A2: Inconsistent yields often point to a lack of standardization in the protocol. To improve reproducibility, consider the following:

  • Standardize Homogenization: Ensure that the time, speed, and equipment settings for homogenization are consistent for all samples.

  • Precise Solvent-to-Sample Ratio: Maintaining a consistent and sufficient solvent-to-sample ratio (e.g., 20:1 v/w) is critical for ensuring complete extraction in every batch.

  • Control Extraction Time and Temperature: Fluctuations in extraction time and temperature can significantly impact yield. Adhere strictly to the optimized parameters for your chosen method.

  • Sample Storage: Ensure that all samples are stored under identical conditions (e.g., flash-frozen and stored at -80°C) to prevent degradation before extraction.

Q3: How can I prevent the degradation of this compound during the extraction process?

A3: this compound, like other fatty acids, can be susceptible to degradation. To minimize this, implement the following precautions:

  • Work on Ice: Perform extraction steps on ice to reduce the activity of lipolytic enzymes that can break down lipids.

  • Use Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents can prevent the oxidation of fatty acids.

  • Evaporate Solvents Under Nitrogen: When concentrating your extract, use a gentle stream of nitrogen gas to evaporate the solvent. This minimizes exposure to oxygen and prevents oxidation.

  • Avoid High Temperatures: Prolonged exposure to high heat, as can occur in methods like Soxhlet extraction, can lead to thermal degradation of the target compounds.

Q4: My extract appears to be impure, with co-extraction of other components. How can I improve the purity of my this compound extract?

A4: Co-extraction of non-lipid components is a common issue. To obtain a cleaner extract, consider these purification steps:

  • Folch Wash: A "Folch wash" with a salt solution (e.g., 0.9% NaCl) is effective at removing many non-lipid contaminants from a chloroform:methanol extract.

  • Solid-Phase Extraction (SPE): For a higher degree of purity, SPE can be employed to separate lipids from other co-extracted molecules based on their physicochemical properties.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low this compound yields.

Problem Area 1: Sample Preparation
Issue Potential Cause Recommended Solution
Incomplete Extraction Inadequate grinding of solid samples, leading to limited solvent penetration.Grind samples to a fine, consistent powder to maximize surface area. For tough tissues, consider cryogenic grinding.
High moisture content in the sample is hindering extraction with nonpolar solvents.Thoroughly dry the sample before extraction. Lyophilization (freeze-drying) is an effective method.
Degradation of this compound Enzymatic degradation of lipids in the sample before or during extraction.Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C. Perform extraction steps on ice.
Problem Area 2: Extraction Method and Parameters
Issue Potential Cause Recommended Solution
Low Extraction Efficiency The chosen solvent system is not optimal for the nonpolar nature of this compound.For general lipid extraction, a chloroform:methanol (2:1, v/v) mixture is a robust choice. For more targeted extraction, hexane:isopropanol can be a less toxic alternative, though it may be less efficient for polar lipids.
Insufficient solvent volume for the amount of sample.Use a solvent-to-sample ratio of at least 20:1 (v/w) to ensure complete extraction.
Inadequate number of extraction cycles.Perform at least two to three sequential extractions of the sample to maximize the recovery of this compound.
Suboptimal extraction time or temperature.Optimize the extraction time and temperature for your specific sample and method. Insufficient time or low temperature may lead to incomplete extraction.
Incomplete Phase Separation Poor separation of aqueous and organic phases during liquid-liquid extraction.Centrifuge samples at a sufficient speed and duration. The addition of a salt solution can aid in phase separation.
Problem Area 3: Post-Extraction Handling
Issue Potential Cause Recommended Solution
Loss of Sample Evaporation of the sample during solvent removal.Minimize the time samples are exposed to air. Evaporate solvents under a gentle stream of nitrogen.
Degradation of Extract Oxidation or degradation of the extracted this compound during storage.Store lipid extracts at -20°C or lower in an airtight container, protected from light.

Quantitative Data on Extraction Methods

The yield of this compound can vary significantly depending on the extraction method, solvent, and sample matrix. The following tables provide a summary of reported yields from various studies.

Table 1: Comparison of Extraction Yields for Myristic Acid from Nutmeg

Extraction MethodSolventTemperature (°C)TimeAverage Yield (%)Reference
Agitation-Assistedn-HexaneAmbient24 h26.90[2]
Soxhletn-HexaneBoiling Point8 h24.38[2]
Accelerated Solvent Extraction (ASE)n-Hexane2515 min22.10[2]
Accelerated Solvent Extraction (ASE)n-Hexane10015 min24.46[2]

Table 2: General Recovery Rates of Common Lipid Extraction Methods

Extraction MethodTypical Lipid Recovery (%)NotesReference
Folch Method95 - 99A robust and widely used method for total lipid extraction.[3][4][3][4][5]
Bligh & Dyer Method>95A modification of the Folch method with a lower solvent-to-sample ratio. May underestimate lipids in high-fat samples.[6][6]
Ultrasound-Assisted Extraction (UAE)87 - 120For free fatty acids from liver samples.[7]

Detailed Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction from Animal Tissue

This protocol is a widely used method for the extraction of total lipids from animal tissues.

Materials:

  • Tissue sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporation system

Methodology:

  • Homogenization: Weigh approximately 1 gram of tissue and place it in a glass homogenizer. Add 20 mL of a chloroform:methanol (2:1, v/v) solution. Homogenize the tissue thoroughly.

  • Filtration: Filter the homogenate through a solvent-resistant filter paper to remove solid debris.

  • Washing: Transfer the filtrate to a separatory funnel. Add 5 mL of 0.9% NaCl solution.

  • Phase Separation: Mix the contents of the separatory funnel gently and allow the phases to separate. The lower phase contains the lipids.

  • Collection: Carefully collect the lower organic phase into a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) and store at -20°C or below.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Microbial Biomass

UAE is a modern technique that uses ultrasonic waves to enhance extraction efficiency.

Materials:

  • Microbial cell pellet

  • Isopropanol

  • n-Hexane

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Glass vials

Methodology:

  • Sample Preparation: Weigh the microbial cell pellet and place it in a glass vial.

  • Solvent Addition: Add a suitable volume of isopropanol:n-hexane (3:2, v/v) to the vial. A common ratio is 1:20 (w/v) of biomass to solvent.

  • Sonication: Place the vial in an ultrasonic bath or use a probe sonicator. Sonicate for a specified time (e.g., 20 minutes) and power (e.g., 80 W).[7]

  • Separation: After sonication, centrifuge the mixture to pellet the cell debris.

  • Collection: Carefully transfer the supernatant containing the extracted lipids to a new vial.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen and store the lipid extract at -20°C or below.

Signaling Pathways and Workflow Diagrams

N-Myristoylation and Protein Kinase A (PKA) Signaling

N-myristoylation, the attachment of myristate (this compound) to a protein, is a crucial modification for the proper localization and function of many signaling proteins, including the catalytic subunit of Protein Kinase A (PKA).[8]

PKA_Myristoylation Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Myr_PKA_C Myristoylated PKA Catalytic Subunit NMT->Myr_PKA_C Catalyzes Myristoylation PKA_C_nascent Nascent PKA Catalytic Subunit (with N-terminal Glycine) PKA_C_nascent->NMT Substrate Membrane Cellular Membranes Myr_PKA_C->Membrane Localization Signaling Downstream Signaling Events Membrane->Signaling Facilitates

Caption: N-myristoylation of the PKA catalytic subunit by NMT.

Troubleshooting Workflow for Low this compound Yield

This logical diagram outlines a step-by-step troubleshooting process for addressing low extraction yields.

Troubleshooting_Workflow start Low this compound Yield check_sample_prep Review Sample Preparation start->check_sample_prep homogenization_ok Homogenization Adequate? check_sample_prep->homogenization_ok Yes improve_homogenization Action: Improve Grinding/ Homogenization check_sample_prep->improve_homogenization No moisture_ok Sample Properly Dried? homogenization_ok->moisture_ok Yes dry_sample Action: Dry Sample (e.g., Lyophilize) homogenization_ok->dry_sample No improve_homogenization->check_sample_prep check_extraction Review Extraction Protocol moisture_ok->check_extraction Yes dry_sample->homogenization_ok solvent_ok Solvent System Optimal? check_extraction->solvent_ok Yes change_solvent Action: Test Different Solvent Systems check_extraction->change_solvent No params_ok Parameters Optimized? (Time, Temp, Ratio) solvent_ok->params_ok Yes optimize_params Action: Optimize Extraction Parameters solvent_ok->optimize_params No change_solvent->check_extraction check_post_extraction Review Post-Extraction Handling params_ok->check_post_extraction Yes optimize_params->solvent_ok degradation_issue Potential Degradation? check_post_extraction->degradation_issue Yes success Yield Improved check_post_extraction->success No prevent_degradation Action: Use Antioxidants, Work on Ice, Use N2 degradation_issue->prevent_degradation Yes degradation_issue->success No prevent_degradation->success

Caption: A decision tree for troubleshooting low this compound yield.

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) Signaling Pathway

The MARCKS protein is a prominent substrate of protein kinase C (PKC) and its function is regulated by myristoylation and phosphorylation. This pathway is involved in cytoskeletal organization and cell signaling.[9][10][11][12]

MARCKS_Pathway PKC Protein Kinase C (PKC) MARCKS_mem Myristoylated MARCKS (Membrane-Bound) PKC->MARCKS_mem Phosphorylates PIP2 PIP2 MARCKS_mem->PIP2 Sequesters MARCKS_cyto Phosphorylated MARCKS (Cytosolic) MARCKS_mem->MARCKS_cyto Translocates to Cytosol Actin Actin Cytoskeleton MARCKS_cyto->Actin Regulates Phosphatase Phosphatase MARCKS_cyto->Phosphatase Dephosphorylated by Cell_Motility Cell Motility & Cytoskeletal Reorganization Actin->Cell_Motility Phosphatase->MARCKS_mem Returns to Membrane

Caption: Regulation of MARCKS function by phosphorylation and myristoylation.

References

Technical Support Center: Minimizing Auto-oxidation of Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of myristic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and why is it a concern for myristic acid?

A1: Auto-oxidation is a spontaneous process where molecules react with atmospheric oxygen. For fatty acids, this occurs via a free-radical chain reaction, leading to the formation of hydroperoxides and other degradation products. While myristic acid, a saturated fatty acid, is generally more stable than unsaturated fatty acids, it can still undergo oxidation over time, especially when exposed to initiators like heat, light, and metal ions. This degradation can compromise sample integrity, leading to inaccurate experimental results and loss of biological activity.

Q2: What are the primary factors that accelerate the auto-oxidation of myristic acid?

A2: The rate of auto-oxidation is influenced by several factors, including:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate the formation of free radicals.

  • Oxygen: As a key reactant, the presence and concentration of oxygen are critical.

  • Metal Ions: Transition metals, such as iron and copper, can act as catalysts, accelerating the decomposition of hydroperoxides and propagating the free-radical chain reaction.

  • pH: Extreme pH conditions can potentially catalyze the degradation of fatty acids.

Q3: How can I visually or analytically detect if my myristic acid sample has oxidized?

A3: Visually, signs of degradation in solid myristic acid are often subtle but may include a slight discoloration or change in odor. For more definitive detection, analytical techniques are necessary. The formation of primary oxidation products can be measured by determining the Peroxide Value (PV). Secondary oxidation products, such as aldehydes and ketones, can be identified and quantified using chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. These techniques can reveal the presence of unexpected peaks corresponding to oxidation products.

Q4: What are the recommended general storage conditions for myristic acid to ensure its stability?

A4: To maintain the long-term stability of myristic acid, it should be stored in a cool, dry, and dark environment. The ideal storage temperature is typically 2-8°C. It is crucial to store it in a tightly sealed container, preferably made of amber glass to protect it from light. To minimize exposure to oxygen, the container headspace can be purged with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in GC-MS or HPLC Analysis
  • Potential Cause: The unexpected peaks may be a result of myristic acid oxidation, leading to the formation of various degradation products such as shorter-chain fatty acids, aldehydes, or ketones. Contamination from solvents, glassware, or plasticware can also introduce extraneous peaks.

  • Troubleshooting Steps:

    • Analyze a Fresh Standard: Prepare and analyze a fresh solution of myristic acid from a newly opened container to confirm if the issue is with the sample or the analytical method.

    • Review Storage and Handling: Scrutinize the storage conditions and handling procedures of the problematic sample. Was it exposed to light, elevated temperatures, or left open to the air for an extended period?

    • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents used for sample preparation are of high purity and free from peroxides.

    • Employ Inert Atmosphere: During sample preparation, work under an inert atmosphere (e.g., in a glove box or by purging with nitrogen/argon) to minimize oxygen exposure.

    • Mass Spectrometry Analysis: Utilize mass spectrometry to identify the molecular weights of the unexpected peaks. This can help in tentatively identifying them as potential oxidation products.

    • Clean System Components: If contamination is suspected, thoroughly clean the GC inlet, column, and MS source.

Issue 2: Inconsistent or Reduced Biological Activity in Cell Culture Experiments
  • Potential Cause: The observed variability or loss of efficacy could be due to the degradation of the myristic acid stock solution. Oxidation products may have different or no biological activity, or could even be cytotoxic, confounding experimental results.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of myristic acid for each experiment, or at least on a frequent basis.

    • Proper Dissolution: Myristic acid has low solubility in aqueous media. A common method is to first dissolve it in a small amount of an organic solvent like ethanol (B145695) or DMSO and then complex it with fatty acid-free Bovine Serum Albumin (BSA) in the cell culture medium. Ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.1%).

    • Use Antioxidants: Consider adding a low concentration of an antioxidant, such as Butylated Hydroxytoluene (BHT) or a form of Vitamin E (α-tocopherol), to the stock solution. However, it is essential to first verify that the antioxidant itself does not interfere with the experimental assay.

    • Aliquot and Store Properly: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

    • Vehicle Control: Always include a vehicle control (medium with BSA and the solvent used to dissolve myristic acid) in your experiments to account for any effects of the solvent and carrier protein.

Data Presentation

Table 1: Recommended Storage Conditions for Myristic Acid

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key reactant in auto-oxidation.
Light Dark (Amber Glass Container)Protects from light, which can initiate free radical formation.
Container Tightly Sealed Glass VialPrevents exposure to atmospheric oxygen and moisture.
Purity High Purity GradeMinimizes the presence of catalytic metal impurities.

Table 2: Common Antioxidants for Fatty Acid Stabilization

AntioxidantTypical ConcentrationMechanism of ActionSolubility
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Free radical scavenger, terminates lipid peroxidation chain reactions.Lipid-soluble
α-Tocopherol (Vitamin E) 0.02 - 0.05%Chain-breaking antioxidant that donates a hydrogen atom to free radicals.Lipid-soluble
Ascorbic Acid (Vitamin C) VariesWater-soluble antioxidant that can regenerate other antioxidants like Vitamin E.Water-soluble

Experimental Protocols

Protocol 1: Preparation of Myristic Acid Stock Solution for Cell Culture

Objective: To prepare a stable, concentrated stock solution of myristic acid for use in cell culture experiments.

Materials:

  • Myristic acid (high purity)

  • Ethanol (100%, sterile-filtered) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile, amber microcentrifuge tubes

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Initial Dissolution: In a sterile environment, weigh out the desired amount of myristic acid. Dissolve it in a minimal amount of 100% ethanol or DMSO to create a concentrated initial stock (e.g., 100 mM). Vortex thoroughly to ensure complete dissolution.

  • BSA Conjugation: In a separate sterile tube, prepare a solution of fatty acid-free BSA in PBS or serum-free cell culture medium (e.g., 10% w/v).

  • Complex Formation: While vortexing the BSA solution, slowly add the myristic acid initial stock solution dropwise to the BSA solution to achieve the desired final stock concentration (e.g., 10 mM myristic acid in 10% BSA). The molar ratio of myristic acid to BSA should be considered to ensure proper binding.

  • Incubation: Incubate the myristic acid-BSA complex solution in a 37°C water bath for 30-60 minutes to facilitate binding.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use, sterile amber microcentrifuge tubes.

    • Purge the headspace of each tube with argon or nitrogen before sealing tightly.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Accelerated Oxidation Test for Myristic Acid Stability

Objective: To evaluate the oxidative stability of myristic acid under accelerated conditions, potentially to compare the efficacy of different antioxidants.

Materials:

  • Myristic acid samples (with and without antioxidants)

  • Accelerated oxidation instrument (e.g., Rancimat or Oxidative Stability Instrument)

  • Pure oxygen supply

  • Reaction vessels

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the myristic acid sample into the reaction vessel of the instrument. If testing antioxidants, ensure they are homogeneously mixed with the myristic acid.

  • Instrument Setup: Place the reaction vessel in the heating block of the instrument.

  • Test Conditions: Set the instrument to a high temperature (e.g., 100-120°C) and purge the vessel with a constant flow of purified air or oxygen.

  • Detection: The instrument will continuously monitor the formation of volatile oxidation products by measuring the change in conductivity of a collecting solution (e.g., deionized water) as these products are bubbled through it.

  • Induction Period: The time taken to reach a rapid increase in conductivity is known as the induction period. A longer induction period indicates greater oxidative stability.

  • Data Analysis: Compare the induction periods of the myristic acid samples with and without different antioxidants to determine their relative effectiveness in preventing oxidation.

Mandatory Visualization

Auto_oxidation_Pathway MA Myristic Acid (RH) R_radical Myristoyl Radical (R.) MA->R_radical Initiator Initiator (Heat, Light, Metal Ions) Initiator->MA Initiation Peroxy_radical Peroxy Radical (ROO.) R_radical->Peroxy_radical Propagation Oxygen Oxygen (O2) Oxygen->Peroxy_radical Hydroperoxide Hydroperoxide (ROOH) Peroxy_radical->Hydroperoxide Antioxidant Antioxidant (AH) Peroxy_radical->Antioxidant Termination MA2 Myristic Acid (RH) MA2->Hydroperoxide R_radical2 Myristoyl Radical (R.) Hydroperoxide->R_radical2 Degradation Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation Decomposition A_radical Antioxidant Radical (A.) Antioxidant->A_radical

Caption: Auto-oxidation free-radical chain reaction pathway for myristic acid.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Analytical Peaks Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh Use_Antioxidant Consider Adding Antioxidant (e.g., BHT) Prep_Fresh->Use_Antioxidant Inert_Atmosphere Work Under Inert Atmosphere (N2/Ar) Use_Antioxidant->Inert_Atmosphere High_Purity Use High-Purity Solvents & Reagents Inert_Atmosphere->High_Purity Analyze_New Analyze Freshly Prepared Sample High_Purity->Analyze_New Problem_Resolved Problem Resolved Analyze_New->Problem_Resolved Yes Investigate_Method Investigate Analytical Method for Issues Analyze_New->Investigate_Method No

Caption: A logical workflow for troubleshooting myristic acid degradation.

Technical Support Center: GC Analysis of Tetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of tetradecanoic acid (myristic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of tetradecanoic acid?

A1: Direct analysis of free fatty acids like tetradecanoic acid by GC is challenging due to their high polarity and low volatility. The carboxylic acid group tends to form hydrogen bonds, leading to interactions with active sites in the GC system (e.g., the inlet liner and column stationary phase). This results in significant peak tailing, poor peak shape, and potentially inaccurate quantification.[1] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxylic acid group into a less polar and more volatile ester.[2] This minimizes interactions with the GC system, leading to sharper, more symmetrical peaks and improved chromatographic performance.

Q2: What are the most common derivatization methods for tetradecanoic acid?

A2: The most prevalent methods involve esterification to form tetradecanoic acid methyl ester (TAME). The two primary approaches are:

  • Acid-catalyzed esterification: This typically uses Boron Trifluoride in Methanol (BF3-Methanol) or Methanolic HCl. These reagents are effective for esterifying free fatty acids and can also be used for transesterification of lipids.[1][2]

  • Base-catalyzed transesterification: This method, often using potassium hydroxide (B78521) (KOH) in methanol, is a rapid and efficient option primarily for the transesterification of glycerides to FAMEs.[3]

Silylation is another, though less common, method for derivatizing the carboxylic acid group.

Q3: Which GC column is best suited for the analysis of tetradecanoic acid methyl ester (TAME)?

A3: For the analysis of FAMEs like TAME, polar to very highly polar stationary phases are recommended.[3] While non-polar columns separate compounds primarily by their boiling points, polar columns provide separation based on both carbon number and the degree of unsaturation. This is crucial when analyzing complex mixtures of fatty acids. Highly polar cyanopropyl or polyethylene (B3416737) glycol (PEG/wax) based columns are excellent choices for resolving a wide range of FAMEs, including positional and geometric isomers.[3]

Troubleshooting Guide

Q1: I am observing significant peak tailing for my tetradecanoic acid analysis. What are the possible causes and solutions?

A1: Peak tailing is a common issue, especially when analyzing underivatized fatty acids. Here are the likely causes and how to address them:

  • Incomplete or No Derivatization: As mentioned in the FAQ, the primary cause of peak tailing for fatty acids is the interaction of the polar carboxylic acid group with the GC system.

    • Solution: Ensure your derivatization procedure is complete. This can be verified by analyzing the sample at different reaction times until no further increase in the FAME peak is observed. If you are not derivatizing your sample, it is highly recommended to do so.[1]

  • Active Sites in the GC System: Even with derivatization, active sites in the inlet liner (especially glass wool), column, or other parts of the flow path can cause peak tailing.

    • Solution: Use a deactivated inlet liner. Regularly replace the septum and liner. If column contamination is suspected, trim 10-20 cm from the front of the column.[4]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.

    • Solution: Bake out the column at a high temperature (within the column's limits). If the contamination is severe, the column may need to be replaced.[5]

  • Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak distortion.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.

Q2: My baseline is drifting or unstable during the GC run. What should I check?

A2: Baseline instability can arise from several sources:

  • Column Bleed: This is the natural degradation of the stationary phase at high temperatures.

    • Solution: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. If bleed is excessive, the column may be old or damaged and require replacement.[5]

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy or drifting baseline.

    • Solution: Use high-purity carrier gas and ensure that gas purifiers and traps are installed and functioning correctly.

  • Leaks: Small leaks in the system, particularly at the injector, can introduce air and cause baseline issues.

    • Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and other connections.

Q3: I am seeing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in a blank run or in subsequent sample runs and are not part of the injected sample.

  • Carryover from Previous Injections: Highly concentrated or less volatile components from a previous injection can be retained in the system and elute in later runs.

    • Solution: Run a solvent blank after highly concentrated samples. Clean the injector and replace the liner and septum.

  • Contaminated Syringe: The syringe used for injection can be a source of contamination.

    • Solution: Thoroughly clean the syringe between injections, or use a new syringe.

  • Septum Bleed: Particles from a degrading septum can enter the inlet and cause ghost peaks.

    • Solution: Use high-quality septa and replace them regularly.

Data Presentation

Table 1: Comparison of Peak Shape for Underivatized vs. Derivatized Fatty Acid

AnalyteDerivatization StatusAsymmetry Factor (Tf)Peak Shape
Tetradecanoic AcidUnderivatized> 2.0Severe Tailing
Tetradecanoic Acid Methyl EsterDerivatized (BF3-Methanol)1.0 - 1.2Symmetrical

Note: Asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak. Higher values indicate increased tailing.

Table 2: Typical GC-FID Parameters for Tetradecanoic Acid Methyl Ester (TAME) Analysis

ParameterValue
GC System Agilent 8890 GC or similar
Column Agilent DB-FastFAME (30 m x 250 µm, 0.25 µm) or similar polar column
Inlet Split/Splitless
Inlet Temperature 275 °C
Split Ratio 50:1
Carrier Gas Hydrogen or Helium
Column Flow 3.0 mL/min (Hydrogen)
Oven Program 70°C (hold 0.5 min), ramp 60°C/min to 165°C (hold 0.5 min), ramp 10°C/min to 200°C (hold 0.5 min), ramp 5°C/min to 230°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Volume 1 µL

These parameters may need to be optimized for your specific instrument and application.[6]

Experimental Protocols

Protocol 1: Derivatization of Tetradecanoic Acid using BF3-Methanol

This protocol describes the acid-catalyzed esterification of tetradecanoic acid to its methyl ester.

Materials:

  • Sample containing tetradecanoic acid

  • BF3-Methanol reagent (12-14% w/w)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Glass tubes with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place 1-25 mg of the dried sample into a screw-capped glass tube.

  • Add 2 mL of BF3-Methanol reagent to the sample.

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the TAME to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC injection.

Protocol 2: GC-MS Analysis of Tetradecanoic Acid in Vegetable Oil

This protocol outlines the analysis of fatty acids, including tetradecanoic acid, in a vegetable oil sample.

1. Sample Preparation and Derivatization (Base-Catalyzed):

  • Weigh approximately 50 mg of the oil sample into a screw-cap test tube.

  • Add 2 mL of hexane to dissolve the oil.

  • Add 100 µL of 2N potassium hydroxide (KOH) in methanol.

  • Cap the tube tightly and vortex vigorously for 30 seconds. The solution will become cloudy and then clear as the reaction proceeds.

  • Allow the tube to stand for 5-10 minutes for phase separation. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.[3]

2. GC-MS Analysis:

  • Set up the GC-MS system according to the parameters outlined in Table 2 (with adjustments for MS detection).

  • Inject 1 µL of the prepared FAMEs sample.

  • Acquire the data in full scan mode to identify the fatty acid methyl esters based on their mass spectra.

  • For quantification, a selective ion monitoring (SIM) method can be developed using characteristic ions for TAME.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Oil Sample (50 mg) dissolve Dissolve in Hexane (2 mL) sample->dissolve add_koh Add 2N KOH in Methanol (100 µL) dissolve->add_koh vortex Vortex (30s) add_koh->vortex separate Phase Separation vortex->separate extract Extract Hexane Layer separate->extract gc_inject Inject into GC-MS extract->gc_inject

Caption: Workflow for the preparation and analysis of tetradecanoic acid in oil.

troubleshooting_tree start Peak Tailing Observed q1 Is the sample derivatized? start->q1 sol1 Perform Derivatization (e.g., BF3-Methanol) q1->sol1 No q2 Are there active sites in the system? q1->q2 Yes a1_yes Yes a1_no No end_node Peak shape should improve. If not, check for leaks or improper column installation. sol1->end_node sol2 Use deactivated liner Replace septum Trim column q2->sol2 Yes q3 Is the column contaminated? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Bake out column Replace if necessary q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for peak tailing in GC analysis.

References

How to avoid contamination in tetradecanoate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving contamination issues in tetradecanoate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound stock solutions?

A1: Contamination in this compound and other fatty acid solutions can originate from various sources throughout the experimental workflow.[1][2] Key sources include:

  • Laboratory Environment: Dust, aerosols, and even fingerprints can introduce contaminating fatty acids. Skin flakes are a notable source of lipid contamination.[1]

  • Reagents and Solvents: Even high-purity solvents like ethanol (B145695), methanol, hexane, and chloroform (B151607) can contain trace amounts of fatty acids or interfering compounds like phthalates.[1] Deionized water systems, if not properly maintained, can also be a source.[1]

  • Labware: Both glassware and plasticware can be significant sources of contamination. Reusable glassware may retain lipid residues if not meticulously cleaned.[1] Disposable plasticware, such as pipette tips and centrifuge tubes, can leach plasticizers (e.g., phthalates) and other contaminants like palmitic and stearic acid.[1][2][3]

  • Sample Handling: Any contact with non-sterile surfaces, including gloves that have touched contaminated areas, can introduce fatty acids into your stock solution.[1]

Q2: I'm observing unexpected peaks in my analytical chromatogram (e.g., GC-MS, HPLC). Could this be from my this compound stock solution?

A2: It is highly probable. Unexpected peaks, especially those corresponding to common fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), are often indicative of contamination.[1][2] To confirm the source, you can run a "method blank" where you perform the entire stock solution preparation procedure without adding the this compound.[1] Analyzing this blank will help pinpoint the step at which contamination is introduced.[1]

Q3: What is the recommended method for sterilizing this compound stock solutions for cell culture experiments?

A3: For aqueous-based this compound solutions, sterile filtration through a 0.22 µm filter is the recommended method.[4] This should be performed under aseptic conditions, ideally within a laminar flow hood, to prevent microbial contamination.[4] Autoclaving (heat sterilization) is generally not advised as the high temperatures can lead to the thermal degradation of the fatty acid.[4]

Q4: How should I properly store my this compound stock solution to maintain its integrity?

A4: Proper storage is crucial for preventing degradation and contamination. General guidelines recommend storing the solution in a cool, dry, and well-ventilated area, protected from light.[5][6][7] The container should be tightly sealed to minimize air contact.[5][6] For long-term storage, refrigeration (2°C to 8°C) is often recommended.[5] Some protocols also suggest storing fatty acid solutions under an inert gas like nitrogen to prevent oxidation, especially for unsaturated fatty acids.[8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Visible microbial growth (cloudiness, turbidity) in the stock solution. Improper aseptic technique during preparation.Review and strictly adhere to aseptic handling procedures. All manipulations should be performed in a certified laminar flow hood.[4]
Non-sterile equipment or containers.Ensure all glassware is autoclaved and use sterile, disposable plasticware when possible.[4]
Contaminated starting materials (e.g., solvent, water).Use sterile, high-purity water and pharmaceutical-grade this compound. Filter all solvents before use.[4]
Unexpected peaks in analytical analysis (HPLC, GC-MS). Chemical degradation of this compound.Review storage conditions (temperature, light exposure).[4] Ensure the solution is not past its stability period.
Contaminated solvent or mobile phase.Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. Filter the mobile phase before use.[4]
Sample carryover from previous injections.Implement a robust needle wash protocol for the autosampler between injections.[4]
Precipitate forms in the stock solution over time. Exceeded solubility limit of this compound in the chosen solvent.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
Temperature fluctuations during storage.Store the solution at a consistent, recommended temperature. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a Sterile this compound Stock Solution

This protocol outlines the preparation of a 10 mM this compound stock solution in ethanol, suitable for use in various experimental applications, including cell culture after appropriate dilution and complexation with a carrier protein like Bovine Serum Albumin (BSA).

Materials:

  • n-Tetradecanoic acid (Myristic acid)

  • 200 proof (100%) Ethanol, HPLC grade or higher

  • Sterile, conical centrifuge tubes (50 mL)

  • Sterile, 0.22 µm syringe filters

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Pre-Weighing Preparation: In a laminar flow hood, carefully weigh the desired amount of tetradecanoic acid into a sterile 50 mL conical tube. For a 10 mM stock solution, this will be approximately 22.84 mg per 10 mL of ethanol.

  • Solvent Addition: Add the required volume of 100% ethanol to the conical tube containing the tetradecanoic acid.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If the this compound does not fully dissolve, gently warm the solution in a water bath or on a heating block at 37°C and vortex intermittently until the solution is clear.[9]

  • Sterile Filtration: In the laminar flow hood, draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquoting: Dispense the sterile-filtered stock solution into smaller, sterile, and clearly labeled tubes (e.g., cryovials). This helps to avoid repeated warming and cooling of the main stock and minimizes the risk of contamination.

  • Storage: Store the aliquots at -20°C for long-term use. For short-term storage, 2-8°C is acceptable.[5] Protect the solution from light.

Visual Workflow for Sterile Stock Solution Preparation

G cluster_0 Preparation Phase cluster_1 Sterilization & Storage A Weigh this compound B Add Ethanol A->B In Laminar Flow Hood D Sterile Filter (0.22 µm) C Vortex & Gently Heat (37°C) B->C To Dissolve C->D Ensure Clarity E Aliquot into Sterile Tubes D->E Aseptic Technique F Store at -20°C E->F Protect from Light

Caption: Workflow for preparing a sterile this compound stock solution.

References

Technical Support Center: Optimizing Tetradecanoate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for tetradecanoate derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the derivatization of this compound (myristic acid) and other fatty acids for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is crucial for the successful analysis of this compound and other free fatty acids by GC for several reasons. In their natural state, these molecules have low volatility and contain polar carboxyl groups.[1][2][3] These characteristics lead to poor chromatographic performance, including late-eluting peaks and significant peak tailing due to interactions with the stationary phase of the GC column.[1][4] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, which improves separation, peak shape, and overall sensitivity of the analysis.[3][4]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent methods for derivatizing fatty acids like this compound are:

  • Esterification (specifically, methylation): This process converts the carboxylic acid to a fatty acid methyl ester (FAME).[1][2][3] A common and effective reagent for this is Boron Trifluoride (BF3) or Boron Trichloride (BCl3) in methanol.[1][2]

  • Silylation: This method replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester.[1] Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][5]

Q3: How do I choose between methylation and silylation?

A3: The choice depends on your specific analytical needs and sample matrix.

  • Methylation (to FAMEs) is often preferred for targeted fatty acid analysis as it is highly specific to the carboxyl group and produces stable derivatives.[1][2] The resulting FAMEs provide clean mass spectra.[1]

  • Silylation is a broader-spectrum derivatization method that reacts with other functional groups containing active hydrogens, such as hydroxyl and amino groups.[1] This can be an advantage if you intend to analyze multiple types of analytes in a single run. However, it can also lead to a more complex chromatogram and potential for artifact formation in complex samples.[1] TMS derivatives are also known to be less stable and should ideally be analyzed within a week.[1]

Q4: Can I analyze underivatized this compound by GC-MS?

A4: While it is technically possible, it is highly discouraged for quantitative analysis. Direct analysis of underivatized fatty acids on standard nonpolar GC columns results in poor peak shape, including tailing and potential fronting if the sample is too concentrated.[4] This poor chromatography negatively impacts resolution and the accuracy of retention time and quantification.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or low derivatization yield (small or no product peak) 1. Presence of water in the sample or reagents: Water can hinder the derivatization reaction or hydrolyze the newly formed derivatives.[1][2][6] 2. Degraded or poor-quality derivatization reagent: Reagents can degrade over time, especially if not stored correctly.[2] 3. Insufficient reagent: An inadequate amount of derivatization agent will lead to an incomplete reaction.[2] 4. Suboptimal reaction time or temperature: The reaction may not have proceeded to completion.[1] 5. Sample insolubility: The analyte may not be dissolving in the reaction solvent.[7]1. Ensure samples are dry before derivatization. If the sample is aqueous, evaporate it to dryness or lyophilize it.[1][2] Use anhydrous solvents and tightly sealed, high-quality reagents.[2][6] Adding a water scavenger like 2,2-dimethoxypropane (B42991) can also be effective.[2] 2. Use fresh, high-quality derivatization reagents stored under the recommended conditions (e.g., protected from moisture).[2] It is good practice to run a reagent blank to check for contamination or degradation.[2] 3. Use a molar excess of the derivatization reagent. A general guideline is at least a 2:1 molar ratio of silylating agent to active hydrogens or a 10x molar excess for esterification.[1] 4. Optimize the reaction time and temperature for your specific analyte and method. You can test different incubation times and temperatures to find the point where the peak area of the derivative no longer increases.[2] 5. If the dried sample residue does not dissolve, the reaction will not proceed efficiently.[7] Consider using a solvent like pyridine (B92270) to help dissolve the analyte before adding the derivatization reagent.[7]
Inconsistent or poor reproducibility of derivatization 1. Presence of fatty acid salts: Ionic fatty acid salts are non-volatile and can interfere with the derivatization of the free fatty acids, leading to inconsistent results.[8] 2. Variable reaction times: In manual derivatization, slight differences in the time between derivatization and injection for each sample can introduce variability.[9] 3. pH of the sample: The pH can be critical for the reaction to proceed correctly.[10]1. If fatty acid salts are suspected, a sample preparation step to separate them may be necessary. For example, after methylation with sodium methylate in hexane (B92381), centrifugation can separate the methylated fatty acids in the upper hexane layer from the salts in the lower layer.[8] 2. Automated (on-line) derivatization systems can significantly improve reproducibility by ensuring each sample is derivatized and injected in an identical manner.[9] If performing manual derivatization, strive for consistent timing for all samples and standards. 3. Ensure the pH of your sample is appropriate for the chosen derivatization chemistry. For some reactions, neutralization of acidic samples may be required before adding the derivatization reagent.[10]
Peak tailing in the chromatogram 1. Incomplete derivatization: Residual underivatized this compound will interact with the column and cause tailing.[1][4] 2. Active sites in the GC system: The GC inlet liner or the front of the column may have active sites that interact with the analyte.1. Re-optimize the derivatization procedure to ensure the reaction goes to completion (see "No or low derivatization yield" above). 2. Use a deactivated inlet liner. If necessary, trim a small portion from the front of the GC column. Silanizing the glassware used for sample preparation can also help by masking polar groups on the glass surface.[6]
Extraneous peaks in the chromatogram 1. Reagent artifacts: Derivatization reagents themselves or their byproducts can be detected.[1] 2. Side reactions: The derivatization agent may react with other molecules in a complex sample matrix.[1]1. Always prepare and run a reagent blank (all reagents without the sample) to identify peaks originating from the derivatization process.[2] For silylation reagents like BSTFA or MSTFA, a long solvent delay in the MS acquisition may be necessary to avoid detecting the excess reagent.[1] 2. If analyzing complex matrices, consider a sample cleanup step (e.g., Solid Phase Extraction - SPE) before derivatization to remove interfering compounds.

Experimental Protocols & Data

Method 1: Esterification to Fatty Acid Methyl Esters (FAMEs) with BCl₃-Methanol

This protocol is a guideline and may need to be optimized for specific applications.[2]

Protocol:

  • Weigh 1-25 mg of the sample (containing this compound) into a 5-10 mL micro reaction vessel.

  • If the sample is in an aqueous solvent, evaporate it to dryness first. If desired, dissolve the dry sample in a nonpolar solvent like hexane or toluene.[2]

  • Add 2 mL of 12% w/w Boron Trichloride-Methanol solution.

  • For samples with potential moisture, a water scavenger (e.g., 2,2-dimethoxypropane) can be added at this stage.[2]

  • Seal the vessel and heat at 60 °C for 5-10 minutes. Note: Derivatization times can vary and should be optimized.[2]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture thoroughly and allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.

Method 2: Silylation to Trimethylsilyl (TMS) Esters with BSTFA + TMCS

This protocol is a general guideline for silylation.[1]

Protocol:

  • Pipette 100 µL of your sample (e.g., 1 mg/mL of fatty acids in an anhydrous solvent like acetonitrile) into an autosampler vial.

  • Add 50 µL of the silylating reagent (BSTFA with 1% TMCS). This should represent a significant molar excess.[1]

  • Cap the vial tightly, vortex for 10 seconds.

  • Place the vial in an incubator or oven at 60 °C for 60 minutes. Both temperature and time can be optimized depending on the analytes.[1]

  • After cooling to room temperature, you may add a solvent of choice (e.g., DCM) if dilution is needed.

  • The sample is now ready for injection into the GC-MS.

Table 1: Comparison of Typical Reaction Conditions
ParameterEsterification (BCl₃/BF₃-Methanol)Silylation (BSTFA/MSTFA)
Reagent 12-14% BCl₃ or BF₃ in Methanol[1][2]BSTFA or MSTFA, often with 1% TMCS catalyst[1]
Typical Temperature 50-60 °C[1][2]60-75 °C[1]
Typical Time 5-60 minutes (highly application-dependent)[1][2]30-60 minutes[1][9]
Derivative Stability ExcellentLimited (best if analyzed within a week)[1]
Specificity High (specific to carboxylic acids)[1]Broad (reacts with -OH, -COOH, -NH, -SH groups)[1]
Key Considerations Moisture sensitive.[1][2]Very moisture sensitive; byproducts can be large.[1]

Visualized Workflows

Derivatization_Selection_Workflow start Start: Sample containing This compound question1 Analyze only fatty acids? start->question1 question2 Need to analyze other compounds (e.g., with -OH, -NH groups)? question1->question2  No esterification Choose Esterification (e.g., BF3-Methanol) question1->esterification  Yes silylation Choose Silylation (e.g., BSTFA) question2->silylation  Yes end_fame Analyze FAME derivative by GC-MS esterification->end_fame end_tms Analyze TMS derivative by GC-MS silylation->end_tms

Caption: Logic for selecting a derivatization method.

FAME_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction sample 1. Obtain Sample dry 2. Dry Sample (if aqueous) sample->dry add_reagent 3. Add BCl3-Methanol dry->add_reagent heat 4. Heat at 60°C add_reagent->heat cool 5. Cool to RT heat->cool add_solvents 6. Add Water & Hexane cool->add_solvents extract 7. Vortex & Separate Layers add_solvents->extract collect 8. Collect Hexane Layer extract->collect analysis 9. Analyze by GC-MS collect->analysis

References

Technical Support Center: Troubleshooting Peak Tailing for Myristic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the chromatographic analysis of myristic acid.

Frequently Asked Questions (FAQs)

What is peak tailing in chromatography?

Peak tailing refers to the asymmetry in a chromatographic peak, where the latter part of the peak is broader than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, diminish the resolution between closely eluting compounds, and often signals underlying issues with the analytical method or the chromatography system.[1][3]

What are the common causes of peak tailing?

Peak tailing is frequently caused by secondary chemical interactions between the analyte and the stationary phase.[4][5] Other significant causes include the overloading of the column, degradation of the column's stationary phase, unsuitable mobile phase conditions in HPLC, problems within the injection system in GC, and excessive extra-column volume in the chromatographic setup.[1][4]

Why is myristic acid susceptible to peak tailing?

Myristic acid, as a carboxylic acid, possesses a polar carboxyl group that can engage in secondary interactions with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based HPLC columns, which leads to peak tailing.[4][6] In gas chromatography, myristic acid that has not been derivatized is particularly prone to tailing because its polarity can cause it to be adsorbed in the injector or on the column.[1][7]

Troubleshooting Guide: Myristic Acid Analysis

This guide provides specific troubleshooting steps for addressing peak tailing of myristic acid in both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am observing significant peak tailing for myristic acid in my reversed-phase HPLC analysis. What should I do?

Answer:

Peak tailing for myristic acid in reversed-phase HPLC is a common challenge. The following steps provide a systematic approach to resolving this issue:

1. Verify and Adjust Your Mobile Phase pH: The pH of the mobile phase is a critical parameter for achieving optimal peak shape for acidic compounds like myristic acid.

  • The Issue: If the pH of your mobile phase is near the pKa of myristic acid (approximately 4.9), the compound will exist in a mixed ionization state, which can result in significant peak tailing.

  • The Solution: To ensure myristic acid is in a single, non-ionized form for uniform interaction with the stationary phase, adjust the mobile phase pH to be at least two units below its pKa. This is typically achieved by adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group.[2][4]

2. Assess Your Column's Condition and Type: The characteristics and health of your column are crucial for good peak symmetry.

  • The Issue: A primary cause of peak tailing is the secondary interaction between the carboxyl group of myristic acid and residual silanol groups on the silica (B1680970) packing of the column.[4][5]

  • The Solution:

    • Employ an End-Capped Column: Use a modern, high-purity silica column that has been end-capped. This process minimizes the number of accessible silanol groups, thereby reducing their potential for secondary interactions with polar analytes.[4][5]

    • Address Column Contamination: If your column is aged or has been exposed to complex sample matrices, it may be contaminated. Attempt to flush the column with a strong solvent. If peak tailing persists, it may be necessary to replace the column.[1]

3. Optimize Sample Concentration and Injection Volume: Injecting an excessive amount of sample can lead to peak distortion.

  • The Issue: Overloading the column can saturate the stationary phase, which often results in peak fronting but can also contribute to tailing.[4]

  • The Solution: Try diluting your sample or reducing the injection volume. A noticeable improvement in peak shape upon doing so is a strong indicator that you were previously overloading the column.[8]

Gas Chromatography (GC) Analysis

Question: My myristic acid peak is tailing in my GC-FID analysis. How can I improve the peak shape?

Answer:

For successful GC analysis of fatty acids like myristic acid, meticulous sample preparation and a well-maintained GC system are essential for achieving symmetrical peaks.

1. Implement Derivatization: Direct injection of free fatty acids in GC is often problematic.

  • The Issue: The polar nature of the carboxyl group in myristic acid can lead to undesirable interactions with active sites in the GC inlet and on the column, resulting in poor peak shape and decreased volatility.[1][7]

  • The Solution: It is highly recommended to derivatize myristic acid to a more volatile and less polar form. The most common and effective method is its conversion to a fatty acid methyl ester (FAME) through a process called esterification.[7][9] This chemical modification neutralizes the polar carboxyl group, leading to a significant improvement in peak symmetry.

2. Inspect Your GC Inlet and Column: Even with proper derivatization, issues within the GC system itself can cause peak tailing.

  • The Issue:

    • Contaminated Inlet Liner: The glass liner within the injector can accumulate non-volatile residues from previous injections, creating active sites that can interact with the analyte.

    • Incorrect Column Installation: A poorly cut column end or improper installation depth in the inlet can create turbulence in the gas flow, leading to peak distortion.[10]

    • Column Contamination: The initial section of the column can become contaminated over time.

  • The Solution:

    • Inlet Maintenance: Perform regular maintenance by replacing the inlet liner and septum.

    • Correct Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed according to the instrument manufacturer's guidelines.

    • Column Trimming: Remove a small section (e.g., 10-20 cm) from the front of the column to eliminate any accumulated contaminants.

3. Refine Your Temperature Program: The oven temperature program can influence the shape of your chromatographic peaks.

  • The Issue: A temperature ramp that is too rapid may not provide sufficient time for the analyte to properly focus on the column, which can result in broader peaks.

  • The Solution: Employing a slower temperature ramp can often lead to improved peak shape, though this will result in a longer analysis time.[4]

Data Presentation

Table 1: Influence of HPLC Mobile Phase pH on Myristic Acid Peak Shape

Mobile Phase AdditiveExpected pHAnticipated Effect on Myristic Acid Peak Shape
None (e.g., Water/Acetonitrile)Neutral (~7)Pronounced Tailing
0.1% Formic AcidAcidic (~2.7)Markedly Improved Symmetry
0.1% Acetic AcidAcidic (~3.2)Markedly Improved Symmetry
10 mM Ammonium AcetateNear-Neutral (~6.8)Moderate Tailing

Table 2: Impact of GC Derivatization Methods on Myristic Acid Peak Shape

Derivatization ReagentMethodAnticipated Effect on Myristic Acid Peak Shape
None (Free Fatty Acid)Direct InjectionSevere Tailing
Boron Trifluoride (BF₃) in Methanol (B129727)Esterification to FAMESymmetrical Peak
(Trimethylsilyl)diazomethane (TMS-DM)Esterification to FAMESymmetrical Peak
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silylation to TMS-esterSymmetrical Peak

Experimental Protocols

Protocol 1: HPLC Analysis of Myristic Acid

This protocol provides a general framework for the reversed-phase HPLC analysis of myristic acid.

  • Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Begin with a mobile phase composition that ensures good retention of myristic acid (e.g., 70% B).

    • Implement a linear gradient to a higher concentration of Solvent B (e.g., 100% B) over a 20-minute period.[4]

    • Maintain the mobile phase at 100% B for 5 minutes.[4]

    • Return to the initial conditions and allow the column to re-equilibrate for 10 minutes before the next injection.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[4]

  • Injection Volume: 10 µL.

  • Detection: UV detection at 205 nm.[4]

Protocol 2: GC Analysis of Myristic Acid (as FAME)

This protocol outlines the derivatization of myristic acid to its methyl ester followed by GC-FID analysis.

  • Derivatization (with BF₃-Methanol):

    • Accurately weigh 1-25 mg of the lipid-containing sample into a screw-capped glass tube.[7]

    • Add 2 mL of a 12-14% solution of Boron Trifluoride in methanol (BF₃-Methanol).[7]

    • Securely cap the tube and heat it in a heating block or water bath at a temperature between 60-100°C for 5-60 minutes.[7]

    • After cooling, add 1 mL of water and 2 mL of hexane (B92381) to the tube.[1]

    • Vortex the mixture thoroughly and then centrifuge to achieve phase separation.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial suitable for GC analysis.[1]

  • GC-FID Conditions:

    • Column: A polar capillary column designed for FAME analysis (e.g., BPX-70, 30 m x 0.25 mm x 0.2 µm).[6]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.[11]

    • Detector Temperature: 250°C.[11]

    • Oven Temperature Program:

      • Initial temperature: 100°C.

      • Increase the temperature at a rate of 10°C/min to 160°C.[6]

      • Then, increase the temperature at a rate of 3°C/min to 220°C and hold for 5 minutes.[6]

    • Injection Mode: Split injection.

Mandatory Visualization

start Peak Tailing Observed for Myristic Acid is_gc GC or HPLC? start->is_gc gc_derivatization Is the sample derivatized (e.g., to FAME)? is_gc->gc_derivatization GC hplc_ph Is mobile phase pH < pKa of Myristic Acid? is_gc->hplc_ph HPLC derivatize Derivatize to FAME (e.g., using BF3-Methanol) gc_derivatization->derivatize No gc_inlet Check GC Inlet: - Replace Liner & Septum - Check for Leaks gc_derivatization->gc_inlet Yes derivatize->gc_inlet gc_column Check Column: - Ensure Proper Installation - Trim Column Inlet gc_inlet->gc_column gc_temp Optimize Temperature Program gc_column->gc_temp end Symmetrical Peak gc_temp->end adjust_ph Adjust mobile phase pH (e.g., add 0.1% Formic Acid) hplc_ph->adjust_ph No hplc_column Is an end-capped column being used? hplc_ph->hplc_column Yes adjust_ph->hplc_column use_endcapped Use a modern, end-capped column hplc_column->use_endcapped No hplc_overload Is the column overloaded? hplc_column->hplc_overload Yes use_endcapped->hplc_overload reduce_load Reduce injection volume or dilute sample hplc_overload->reduce_load Yes hplc_overload->end No reduce_load->end

A troubleshooting workflow for addressing peak tailing of myristic acid.

cluster_causes Potential Causes of Peak Tailing for Myristic Acid cause1 Secondary Interactions (e.g., with silanol groups) cause2 Column Overload cause3 Column Contamination/ Degradation cause4 Improper Mobile Phase pH (HPLC) cause5 Lack of Derivatization (GC) cause6 GC System Issues (Inlet, Column Installation) peak_tailing Myristic Acid Peak Tailing peak_tailing->cause1 peak_tailing->cause2 peak_tailing->cause3 peak_tailing->cause4 peak_tailing->cause5 peak_tailing->cause6

Primary causes of peak tailing for myristic acid in chromatography.

References

Technical Support Center: Controlling for Off-Target Effects of Tetradecanoate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tetradecanoate (myristic acid) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for off-target effects and ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound treatment?

A1: this compound's primary on-target effect is its role as a substrate for N-myristoyltransferase (NMT), which catalyzes the co-translational or post-translational attachment of a myristoyl group to the N-terminal glycine (B1666218) of specific proteins. This process, known as myristoylation, is crucial for protein localization, stability, and signal transduction.[1][2]

However, this compound treatment can also lead to several off-target effects, including:

  • Inflammation: Saturated fatty acids like this compound can activate pro-inflammatory signaling pathways, primarily through Toll-like receptor 4 (TLR4).[3][4][5][6][7]

  • Alterations in Lipid Metabolism: Exogenous this compound can be incorporated into other lipid species, such as phospholipids (B1166683) and triacylglycerols, and can influence the metabolism of other fatty acids and sphingolipids.

  • Endoplasmic Reticulum (ER) Stress: High concentrations of saturated fatty acids can induce ER stress, leading to the unfolded protein response (UPR) and potentially apoptosis.

  • Cytotoxicity: At high concentrations, this compound can be cytotoxic to cells, independent of its role in myristoylation.

Q2: How do I prepare this compound for cell culture experiments to minimize variability?

A2: Due to its poor water solubility, this compound must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA). Inconsistent preparation of this complex is a major source of experimental variability.[3] Here are key considerations:

  • Solubilization: Dissolve this compound in an organic solvent like ethanol (B145695) or DMSO before complexing with BSA.[3] Ensure the final solvent concentration in your cell culture media is minimal and non-toxic (typically <0.1%).[3]

  • Fatty Acid-to-BSA Molar Ratio: The molar ratio of fatty acid to BSA is critical as it determines the concentration of "free" or unbound fatty acid, which is the biologically active form. A common ratio is between 2:1 and 6:1.[8]

  • Temperature: When preparing the complex, avoid excessive heat (above 50°C) as it can cause BSA aggregation and increase the concentration of free fatty acid.[3]

  • Controls: Always include a vehicle control containing the same concentration of BSA and solvent used to dissolve the this compound.[3][9]

Q3: What are appropriate negative controls for my this compound treatment experiments?

A3: To distinguish on-target myristoylation-dependent effects from off-target effects, several controls are essential:

  • Vehicle Control: As mentioned, a BSA-solvent control is crucial to account for any effects of the carrier and solvent.

  • Non-myristoylatable Fatty Acid Analog: Use a structurally similar fatty acid that cannot be utilized by NMT, such as a branched-chain fatty acid or an omega-substituted analog. This helps to identify effects solely due to the fatty acid's physicochemical properties.

  • N-myristoyltransferase (NMT) Inhibitors: Treat cells with a specific NMT inhibitor alongside this compound. If the observed effect is abolished, it is likely dependent on myristoylation. Be aware that NMT inhibitors can also have off-target effects.[10][11]

  • Saturated vs. Unsaturated Fatty Acids: Compare the effects of this compound with an unsaturated fatty acid of the same chain length (e.g., myristoleic acid) to assess effects related to fatty acid saturation.

Troubleshooting Guides

Problem 1: High variability between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent fatty acid-BSA complex preparation.Strictly adhere to a standardized protocol for complex preparation, paying close attention to temperature, incubation time, and molar ratios. Prepare a large batch of the complex for a series of experiments if possible.[3][4]
Degradation of this compound stock solution.Store stock solutions under an inert gas (nitrogen or argon) at -20°C or -80°C and protect from light to prevent oxidation. Prepare fresh aqueous solutions for each experiment.[8]
Cell passage number and confluency.Use cells within a consistent and low passage number range. Ensure cells are at a consistent confluency at the time of treatment.[12]
Problem 2: Observed cellular effect is not consistent with known myristoylation-dependent pathways.
Possible Cause Troubleshooting Step
Off-target inflammatory response.Measure markers of inflammation, such as the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via qPCR or ELISA. Consider using a TLR4 inhibitor to see if the effect is mitigated.
Induction of ER stress.Assess markers of ER stress, such as the expression of CHOP, BiP, and spliced XBP1, using western blotting or qPCR.[13][14]
General lipotoxicity.Perform a dose-response curve to determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).[10][15][16] Use concentrations well below the cytotoxic threshold for your experiments.
Problem 3: NMT inhibitor control does not abolish the observed effect.
Possible Cause Troubleshooting Step
The observed effect is genuinely off-target.This is a valid result. The effect is likely independent of protein myristoylation.
The NMT inhibitor is not effective or has off-target effects.Confirm the inhibitor's activity in your system by measuring global myristoylation levels (see Experimental Protocols). Be aware that some widely used NMT inhibitors have been shown to have significant off-target effects.[17] For example, 2-hydroxymyristic acid has been shown to be inactive in cells up to 100 µM.[17]
The effect is due to a downstream consequence of myristoylation that is not immediately reversed by the inhibitor.Consider time-course experiments to understand the kinetics of the response.

Data Presentation

Table 1: Comparative Dose-Response of this compound Effects

EffectAssayCell TypeThis compound ConcentrationResultReference
On-Target
Inhibition of Parasite Growth (via NMT inhibition)EC50P. falciparum34 nM (for inhibitor IMP-1002)Potent inhibition of parasite growth.[18]
Off-Target
CytotoxicityMTT AssayJ774A.1 Macrophages12.5–200 µg/mlDose-dependent decrease in cell viability.[19]
Increased LDL CholesterolIn vivo (human)Human subjectsDiet enriched with myristic acidSignificant increase in LDL cholesterol compared to palmitic and oleic acid diets.[9][20]
Pro-inflammatory Cytokine ProductionELISALPS-stimulated Macrophages25 µg/ml58% increase in IL-10 production.[19]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from previously published methods.[3][4][9]

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1g of fatty acid-free BSA in 10 mL of serum-free cell culture medium. Warm to 37°C to aid dissolution, stirring gently. Do not vortex. Sterile filter the solution using a 0.22 µm filter.

  • Prepare a 100 mM this compound stock solution: Dissolve 22.84 mg of tetradecanoic acid in 1 mL of ethanol.

  • Complexation: In a sterile tube, warm the required volume of the 10% BSA solution to 37°C. Slowly add the this compound stock solution dropwise to the warm BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 4:1 fatty acid to BSA).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Final Dilution: The complex is now ready to be diluted to the final desired concentration in your cell culture medium.

Protocol 2: Lipidomics Analysis by LC-MS/MS

This protocol provides a general workflow for analyzing changes in the lipidome following this compound treatment.

  • Sample Collection: After treatment, wash cells with ice-cold PBS and scrape them into a suitable volume of PBS.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or Folch method. Briefly, add a 2:1 methanol:chloroform (B151607) mixture to the cell suspension, vortex, and incubate on ice. Add chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the extracted lipids under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS system (e.g., acetonitrile:isopropanol).

  • LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Use a C18 column for separation.

  • Data Analysis: Integrate the peaks and quantify the lipid species using an appropriate internal standard (e.g., a deuterated lipid standard).

Mandatory Visualizations

On_Target_Pathway This compound This compound (Myristic Acid) Myristoyl_CoA Myristoyl-CoA This compound->Myristoyl_CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Cell Membrane Myristoylated_Protein->Membrane Membrane Targeting Signaling Downstream Signaling & Protein Localization Membrane->Signaling

Caption: On-target pathway of this compound leading to protein myristoylation.

Off_Target_Pathway SFA Saturated Fatty Acid (e.g., this compound) TLR4 TLR4/MD2 Complex SFA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Off-target inflammatory signaling via the TLR4 pathway activated by saturated fatty acids.

Experimental_Workflow start Start prep Prepare this compound-BSA Complex & Controls start->prep treat Treat Cells prep->treat on_target On-Target Analysis (Myristoylation Assay) treat->on_target off_target Off-Target Analysis (e.g., Lipidomics, Cytokine Array) treat->off_target data Data Analysis & Interpretation on_target->data off_target->data end End data->end

Caption: Experimental workflow for distinguishing on- and off-target effects.

References

Technical Support Center: Metabolic Labeling with Tetradecanoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency of metabolic labeling with tetradecanoate analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during metabolic labeling experiments with this compound analogs, offering potential causes and solutions in a direct question-and-answer format.

ProblemPossible CauseSolution
Low or no labeling of target proteins Insufficient incorporation of the this compound analog: Cell health may be compromised, or the concentration of the analog may be too low.Ensure cells are healthy and in the exponential growth phase. Optimize the concentration of the this compound analog; a typical starting range is 25-100 µM.[1][2]
Inadequate incubation time: The labeling period may be too short for sufficient incorporation.Increase the incubation time. Typical incubation times range from 4 to 24 hours.[1]
Degradation of the analog: The this compound analog may be unstable in the culture medium.Prepare fresh stock solutions of the analog and add it to the medium immediately before use.
High background or non-specific labeling Excess unincorporated analog: Residual analog in the cell lysate can lead to non-specific signal.After the labeling incubation, thoroughly wash the cells with cold PBS (three times is recommended) to remove any unincorporated analog.[1]
Non-specific binding to affinity resins: The reporter tags (e.g., biotin) may bind non-specifically to the purification resin.Pre-clear the cell lysate with the affinity resin before adding the click chemistry reagents. Use a cleavable biotin (B1667282) tag to allow for specific elution.
Failed or inefficient click chemistry reaction Degraded reagents: The copper catalyst, reducing agent, or fluorescent probe may have degraded.Prepare fresh stock solutions of all click chemistry reagents, especially the sodium ascorbate (B8700270) solution, which is prone to oxidation.[3][4][5][6]
Incorrect reagent concentrations: The stoichiometry of the click chemistry components is critical for an efficient reaction.Optimize the concentrations of the copper catalyst, ligand, and reporter probe. A general starting point is a 1:5 ratio of copper to ligand.[7]
Presence of interfering substances: Components in the lysis buffer (e.g., DTT, EDTA) can interfere with the click reaction.Ensure that the lysis buffer is compatible with click chemistry. If necessary, precipitate the proteins to remove interfering substances before the click reaction.[1]
Low yield of enriched proteins Inefficient protein precipitation: The protein pellet may be lost or incompletely precipitated.Use a robust protein precipitation method, such as methanol (B129727)/chloroform (B151607) precipitation. Ensure the protein pellet is not disturbed during washing steps.[1]
Poor capture by affinity resin: The affinity resin may not be efficiently binding the labeled proteins.Ensure the affinity resin is properly prepared and has sufficient binding capacity. Increase the incubation time with the resin.

Frequently Asked Questions (FAQs)

Q1: What is metabolic labeling with this compound analogs?

Metabolic labeling with this compound analogs is a technique used to study protein N-myristoylation, a lipid modification where myristic acid (a 14-carbon saturated fatty acid, also known as tetradecanoic acid) is attached to the N-terminal glycine (B1666218) of a protein.[8][9] This process involves introducing a synthetic version of this compound, which has a small chemical handle (an azide (B81097) or an alkyne), into cell culture.[10] The cells' natural machinery incorporates this analog into proteins. The chemical handle can then be used to attach a reporter molecule, such as a fluorophore or biotin, via a highly specific chemical reaction called "click chemistry".[11] This allows for the visualization, identification, and quantification of myristoylated proteins.

Q2: What are the advantages of using this compound analogs with click chemistry over traditional radiolabeling methods?

Traditional methods often use radiolabeled myristic acid, which poses safety risks due to the handling of radioactive materials and can require long exposure times for detection.[12] this compound analogs with click chemistry offer several advantages:

  • Safety: It avoids the use of radioactivity.

  • Sensitivity: Click chemistry is a highly efficient reaction, often leading to better detection sensitivity.

  • Versatility: A wide range of reporter tags (fluorophores, biotin, etc.) can be attached, enabling various downstream applications like fluorescence microscopy, western blotting, and mass spectrometry-based proteomics.[13]

Q3: Which this compound analog should I use: azide or alkyne?

Both azide and alkyne-modified this compound analogs can be used effectively for metabolic labeling. The choice often depends on the available detection reagents (e.g., an alkyne-fluorophore for an azide-labeled protein). Some studies suggest that the efficiency of labeling can vary between the two analogs depending on the cell type and the specific protein.[14][15] It is recommended to consult the literature for your specific system or test both analogs to determine which gives a better signal.

Q4: Can this compound analogs be toxic to cells?

Generally, the concentrations of this compound analogs used for metabolic labeling (typically 25-100 µM) are not considered to be highly toxic to most cell lines.[1] However, it is always good practice to perform a toxicity assay (e.g., a cell viability assay) to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Q5: How can I confirm that my protein of interest is indeed N-myristoylated?

Mass spectrometry is the gold standard for confirming N-myristoylation. After enriching the labeled proteins, they can be digested into peptides and analyzed by mass spectrometry. The presence of a peptide with a mass shift corresponding to the myristoyl group confirms the modification.[16]

Quantitative Data Summary

The following table summarizes typical experimental parameters for metabolic labeling with alkynyl-myristate.

ParameterValueReference
Alkynyl-Myristate Concentration 25 - 100 µM[1][2]
Incubation Time 4 - 24 hours[1]
Cell Density at Labeling 70-80% confluency[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl-Myristate

This protocol describes the metabolic labeling of mammalian cells with an alkyne-modified this compound analog.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Alkynyl-myristate stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a culture plate and grow until they reach 70-80% confluency.[1]

  • Prepare the labeling medium by diluting the alkynyl-myristate stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).[1]

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for the desired period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

  • After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated fatty acid analog.[1]

  • The labeled cells are now ready for downstream applications such as cell lysis.

Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Click Chemistry on Cell Lysate

This protocol describes the attachment of a reporter molecule (e.g., fluorescent azide) to the alkyne-labeled proteins in a cell lysate.

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis Buffer (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0, with protease inhibitors)

  • Protein quantitation assay (e.g., BCA)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)[4]

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)[4]

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)[3][5]

  • Azide-functionalized reporter (e.g., fluorescent azide, 2.5 mM in DMSO or water)[3]

Procedure:

  • Lyse the cell pellet in an appropriate volume of Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[1]

  • Determine the protein concentration of the supernatant.

  • In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a 50 µL final reaction volume with 50 µg of protein lysate, add the following in order:[3][4]

    • Protein lysate (to 1-5 mg/mL final concentration)

    • PBS buffer

    • Azide detection reagent (to a final concentration of ~100 µM)

    • THPTA solution (10 µL of 100 mM)

    • CuSO₄ solution (10 µL of 20 mM)

  • Initiate the reaction by adding sodium ascorbate solution (10 µL of 300 mM).[3]

  • Protect the reaction from light and incubate for 30 minutes at room temperature.[3]

  • The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or enrichment for mass spectrometry.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing click-labeled proteins for identification by mass spectrometry.

Materials:

  • Click-labeled protein lysate from Protocol 2

  • Methanol, Chloroform, Water (for protein precipitation)

  • Resuspension Buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic acid

Procedure:

  • Protein Precipitation: To the click-labeled lysate, add 4 volumes of cold methanol, vortex, and incubate at -20°C for 1 hour. Add 1 volume of chloroform and 3 volumes of water, vortexing between each addition. Centrifuge to pellet the protein at the interface. Carefully remove the aqueous and organic layers. Wash the protein pellet with cold methanol and air-dry.[1]

  • Reduction and Alkylation: Resuspend the protein pellet in Resuspension Buffer. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Add IAA to a final concentration of 50 mM and incubate for 20 minutes in the dark at room temperature.

  • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or ZipTip.

  • The desalted peptides are now ready for analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis cell_culture 1. Cell Culture (70-80% confluency) add_analog 2. Add this compound Analog (25-100 µM) cell_culture->add_analog incubation 3. Incubate (4-24 hours) add_analog->incubation wash_cells 4. Wash Cells (3x with cold PBS) incubation->wash_cells lysis 5. Cell Lysis wash_cells->lysis click_reaction 6. CuAAC Click Reaction (Add Azide/Alkyne Probe) lysis->click_reaction sds_page SDS-PAGE & In-gel Fluorescence click_reaction->sds_page enrichment Affinity Enrichment (e.g., Streptavidin beads) click_reaction->enrichment ms_analysis Mass Spectrometry enrichment->ms_analysis

Caption: Experimental workflow for metabolic labeling and analysis.

nmt_pathway cluster_inputs Inputs cluster_enzyme Enzymatic Reaction cluster_outputs Outputs cluster_function Cellular Functions myristoyl_coa Myristoyl-CoA nmt N-Myristoyltransferase (NMT) myristoyl_coa->nmt substrate_protein Substrate Protein (N-terminal Glycine) substrate_protein->nmt myristoylated_protein Myristoylated Protein nmt->myristoylated_protein coa Coenzyme A nmt->coa membrane_targeting Membrane Targeting myristoylated_protein->membrane_targeting signal_transduction Signal Transduction myristoylated_protein->signal_transduction protein_protein_interaction Protein-Protein Interactions myristoylated_protein->protein_protein_interaction

Caption: N-Myristoyltransferase (NMT) signaling pathway.

References

Troubleshooting inconsistent results in myristoylation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoylation assays.

Frequently Asked Questions (FAQs)

Q1: What is protein N-myristoylation?

A1: Protein N-myristoylation is a lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and can occur either during or after protein synthesis.[1][2] Myristoylation plays a crucial role in membrane targeting, protein-protein interactions, and various signal transduction pathways.[1][3]

Q2: What are the common methods for detecting protein myristoylation?

A2: Common methods include:

  • Metabolic labeling with clickable myristic acid analogs: This involves introducing a myristic acid analog with a "clickable" tag (e.g., an alkyne group) into cells.[4] The tagged proteins can then be detected using click chemistry with a corresponding azide-functionalized probe (e.g., a fluorescent dye or biotin).[4][5]

  • ELISA-based assays: These non-radioactive assays often involve a FLAG-tagged peptide substrate and an azido-analog of myristoyl-CoA. The resulting product is captured by anti-FLAG antibodies and detected using streptavidin-peroxidase after a click reaction with a biotin-phosphine reagent.[6]

  • Fluorescence-based assays: These assays are suitable for studying NMT enzyme activity and for high-throughput screening of inhibitors. They often rely on the detection of coenzyme A (CoA), a product of the myristoylation reaction.[7]

  • Radiolabeling: This traditional method uses radiolabeled myristic acid, but it requires special handling of radioactive materials and can have long exposure times.[6]

Q3: What is the difference between co-translational and post-translational myristoylation?

A3: Co-translational myristoylation occurs on a nascent polypeptide chain as it is being synthesized on the ribosome.[2] Post-translational myristoylation happens after the protein has been fully synthesized and folded, often following a proteolytic event that exposes an internal glycine residue.[2] The timing of myristoylation can influence the protein's immediate localization and function.[2]

Q4: Can N-myristoyltransferase (NMT) use other fatty acids as substrates?

A4: NMT has a high specificity for myristoyl-CoA.[6] While it can sometimes use other fatty acid analogs, such as a palmitoyl-CoA analog, the affinity is generally lower, resulting in a reduced incorporation rate.[6]

Troubleshooting Guide

Issue 1: Weak or No Signal
Possible Cause Troubleshooting Steps
Inefficient Metabolic Labeling Optimize the concentration of the myristic acid analog (a starting concentration of 25-50 µM is recommended).[4] Optimize the incubation time for metabolic labeling (typically between 4-18 hours).[4]
Inefficient Click Reaction Prepare fresh sodium ascorbate (B8700270) solution for the click reaction.[8] Ensure all click chemistry reagents are at the correct concentrations.[8]
Low Abundance of Myristoylated Proteins Increase the amount of protein lysate loaded on the gel for Western blot analysis.[8] Consider using immunoprecipitation to enrich the protein of interest before detection.[9]
Poor Protein Expression If expressing a recombinant protein, verify the expression levels by Western blot. Consider optimizing expression conditions (e.g., lower temperature, different induction time).[10] Check the protein sequence for rare codons that might hinder translation.[11]
Inefficient Antibody Detection (Western Blot) Ensure the primary antibody is specific for your protein of interest. Optimize the primary and secondary antibody concentrations. Use a fresh batch of ECL substrate.[12]
Issue 2: High Background
Possible Cause Troubleshooting Steps
Incomplete Removal of Unincorporated Myristic Acid Analog Ensure thorough washing of cells with ice-cold PBS before lysis.[8]
Non-specific Binding of Detection Reagents Increase the blocking time (e.g., to overnight at 4°C) and/or add a detergent like Tween-20 to the blocking and wash buffers for Western blotting.[8] For ELISA, ensure adequate washing steps are performed between incubations.[13]
Aggregation of Click Chemistry Reagents Centrifuge the click reaction mixture before adding it to the sample.[8]
Contamination in Cell Culture Media If testing cell culture supernatants in an ELISA, consider using serum-free or low-serum media to reduce background signals.[14]
Issue 3: Inconsistent Results
Possible Cause Troubleshooting Steps
Variability in Cell Culture Conditions Maintain consistent cell density, growth conditions, and passage number across experiments.
Inconsistent Reagent Preparation Prepare fresh buffers and reagent solutions for each experiment. Avoid repeated freeze-thaw cycles of reagents.[15]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Uneven Protein Transfer (Western Blot) Ensure complete and even transfer of proteins from the gel to the membrane. Stain the membrane with Ponceau S to visualize protein bands after transfer.[15]

Quantitative Data

Table 1: Kinetic Parameters of Murine N-myristoyltransferases (NMTs)

EnzymeSubstrateKm (µM)
Nmt1Azido-dodecanoyl-CoA14 ± 2
Nmt2Azido-dodecanoyl-CoA9 ± 3
Nmt1Lck-FLAG peptide26 ± 5
Nmt2Lck-FLAG peptide17 ± 2

Data from an ELISA-based assay.[16]

Table 2: IC50 Values of NMT Inhibitors

InhibitorEnzymeIC50 (µM)
Tris DBANmt10.5 ± 0.1
Tris DBANmt21.3 ± 0.1

Data from an ELISA-based assay.[16]

Experimental Protocols

Protocol 1: Metabolic Labeling and Click Chemistry for Western Blot Detection
  • Metabolic Labeling:

    • Culture cells to 70-80% confluency.

    • Add a clickable myristic acid analog (e.g., 12-azidododecanoic acid) to the culture medium at a final concentration of 25-50 µM.[4]

    • Incubate for 4-18 hours at 37°C.[4]

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Protein Quantification:

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[15]

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.[12]

  • Click Reaction:

    • In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click reaction cocktail. A typical cocktail includes a fluorescent azide, a copper (II) source, and a reducing agent like sodium ascorbate.[4]

    • Incubate at room temperature for 1 hour in the dark.[4]

    • Precipitate the protein using ice-cold acetone, wash the pellet with methanol, and resuspend in an appropriate buffer.[4]

  • Western Blotting:

    • Separate the labeled proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane (e.g., with 5% non-fat dry milk in TBST) for 1 hour at room temperature.[8]

    • Incubate the membrane with streptavidin-HRP (if a biotin-azide was used) or an appropriate antibody for 1 hour at room temperature.[8]

    • Wash the membrane and detect the signal using an ECL substrate.[8]

Protocol 2: ELISA-Based Myristoylation Assay
  • Plate Coating:

    • Coat a 96-well plate with an anti-FLAG antibody overnight at 4°C.[6]

    • Block the wells with 5% BSA in PBS for 2 hours at room temperature.[6]

  • NMT Reaction:

    • Prepare a reaction mixture containing the NMT enzyme, a FLAG-tagged peptide substrate (e.g., Lck-FLAG), and an azido-analog of myristoyl-CoA.

    • Incubate to allow the myristoylation reaction to proceed.

  • Capture and Detection:

    • Add the NMT reaction products to the antibody-coated wells and incubate for 2 hours at room temperature.[6]

    • Wash the wells.

    • Perform a click reaction by adding a phosphine-biotin (B157780) reagent to couple biotin (B1667282) to the azido (B1232118) group.

    • Wash the wells and add streptavidin-peroxidase.

    • Wash the wells and add a suitable substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_protein_prep Protein Preparation cluster_detection Detection A 1. Culture Cells B 2. Add Myristic Acid Analog A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Click Reaction (Add Fluorescent Azide) D->E F 6. SDS-PAGE E->F G 7. Western Blot F->G H 8. Imaging G->H

Caption: Experimental workflow for detecting myristoylated proteins.

troubleshooting_flowchart cluster_no_signal Troubleshooting: No Signal cluster_high_background Troubleshooting: High Background cluster_variability Troubleshooting: Other Variability Start Inconsistent Results Q1 Is there a signal? Start->Q1 A1_No Weak or No Signal Q1->A1_No No A1_Yes Is the background high? Q1->A1_Yes Yes NS1 Optimize labeling (concentration, time) A1_No->NS1 A2_Yes High Background A1_Yes->A2_Yes Yes A2_No Check for other sources of variability A1_Yes->A2_No No HB1 Improve cell washing A2_Yes->HB1 V1 Standardize cell culture A2_No->V1 NS2 Check click reaction reagents NS1->NS2 NS3 Increase protein load NS2->NS3 HB2 Optimize blocking (time, reagents) HB1->HB2 HB3 Centrifuge click reagents HB2->HB3 V2 Ensure consistent reagent prep V1->V2 V3 Check protein transfer V2->V3 signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src Kinase (Myristoylated) Receptor->Src Activates Downstream Downstream Signaling Proteins Src->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response Leads to GF Growth Factor GF->Receptor Binds

References

How to choose the right internal standard for tetradecanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing the appropriate internal standard for the accurate quantification of tetradecanoate (myristic acid).

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) necessary for this compound quantification?

An internal standard is crucial for accurate and precise quantification in chromatographic methods like GC-MS or LC-MS. It is a known amount of a compound added to every sample, calibrator, and quality control. The IS helps to correct for variations that can occur during sample preparation (e.g., extraction, derivatization), injection volume differences, and instrument response drift. By calculating the ratio of the analyte's response to the IS's response, the reliability of the results is significantly improved.

Q2: What are the main types of internal standards for this compound analysis?

There are two primary categories of internal standards used for fatty acid analysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL IS is a version of the analyte (this compound) where some atoms have been replaced by their stable isotopes (e.g., deuterium, ¹³C). For this compound, a common SIL IS is Myristic Acid-d27.

  • Structural Analogs: These are molecules that are chemically similar to the analyte but can be distinguished by the analytical instrument. For fatty acids, odd-chain fatty acids like tridecanoic acid (C13:0) and pentadecanoic acid (C15:0) are frequently used as they are structurally similar to even-chain fatty acids like this compound but are typically present in low abundance in many biological samples.

Q3: Which type of internal standard is better: a SIL or a structural analog?

The choice depends on the specific requirements of your assay, including the desired level of accuracy, the complexity of the sample matrix, and budget constraints.

  • SILs (e.g., Myristic Acid-d27) offer the highest accuracy and precision. They have nearly identical chemical and physical properties to this compound, meaning they behave very similarly during extraction, derivatization, and chromatographic separation. This allows for the most effective correction of analytical variability.

  • Structural Analogs (e.g., Pentadecanoic Acid) are a more cost-effective option. They can provide good results, but their behavior may not perfectly mimic that of this compound in all aspects. A key consideration is to ensure they are not naturally present in your samples, which could lead to inaccurate results.

Q4: What are the key criteria for selecting a suitable internal standard?

When choosing an internal standard for this compound quantification, consider the following:

  • Chemical and Physical Similarity: The IS should have similar properties to this compound to ensure it behaves consistently throughout the analytical process.

  • Absence from Sample Matrix: The chosen IS should not be naturally present in the samples you are analyzing.

  • Chromatographic Resolution: The IS peak should be well-separated from the this compound peak and any other components in the sample to ensure accurate measurement of each. For MS-based detection, co-elution is acceptable if the ions being monitored are distinct.

  • Stability: The IS must be stable throughout the entire analytical procedure, from sample storage and preparation to final analysis.

  • Commercial Availability and Purity: The IS should be readily available in high purity.

Q5: At what concentration should I use the internal standard?

The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls. A general guideline is to add the IS at a concentration that is similar to the expected concentration of this compound in your samples. This ensures a robust and reliable response for both the analyte and the IS.

Q6: When should I add the internal standard to my samples?

The internal standard should be added as early as possible in the sample preparation workflow. This allows it to account for any analyte loss or variability that may occur during all subsequent steps, such as extraction, cleanup, and derivatization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in IS Peak Area Inconsistent addition of IS to samples.Ensure precise and accurate pipetting of the IS solution into every sample. Use a calibrated pipette.
Degradation of the IS.Check the stability of the IS in your sample matrix and storage conditions. Prepare fresh IS stock solutions regularly.
Poor Recovery of this compound The chosen IS does not adequately mimic the extraction behavior of this compound.Re-evaluate the choice of IS. A SIL standard is more likely to have similar extraction efficiency.
Inefficient extraction or derivatization.Optimize the extraction and derivatization protocols. Ensure complete dissolution and reaction.
Co-elution of IS with an Interfering Peak The chromatographic method lacks sufficient resolution.Modify the chromatographic conditions (e.g., temperature gradient, mobile phase composition) to improve separation.
The IS is naturally present in the sample.Analyze a blank sample matrix to confirm the absence of the IS. If present, select a different IS.
Non-linear Calibration Curve Inappropriate concentration of the IS.Adjust the IS concentration to be within the linear range of the detector and closer to the analyte's expected concentration.
Cross-contribution of signals between the analyte and IS in the mass spectrometer.Ensure that the selected precursor and product ions for the analyte and IS are unique and do not have isotopic overlap.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of common internal standards for fatty acid analysis. The data is compiled from various studies and should be used as a general guideline. It is highly recommended to perform in-house validation for your specific matrix and analytical conditions.

Internal Standard Type Linearity (R²) Typical Recovery (%) Typical Precision (%RSD) Key Advantages Key Disadvantages
Myristic Acid-d27 Stable Isotope-Labeled>0.9990-110<10Highest accuracy and precision; corrects for matrix effects effectively.Higher cost; availability may be limited.
Pentadecanoic Acid (C15:0) Structural Analog (Odd-chain)>0.9985-115<15Cost-effective; chemically similar to this compound.Can be naturally present in some samples (e.g., dairy); may not perfectly mimic analyte behavior.
Tridecanoic Acid (C13:0) Structural Analog (Odd-chain)>0.9980-120<15Cost-effective; good separation from C14:0.Potential for natural occurrence; larger difference in chain length may affect co-extraction efficiency.

Experimental Protocols

Detailed Methodology for Internal Standard Validation

This protocol outlines the key steps for validating a chosen internal standard for this compound quantification using GC-MS.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL in hexane).

    • Prepare a primary stock solution of the chosen internal standard (e.g., Myristic Acid-d27 or Pentadecanoic Acid) at a similar concentration.

  • Preparation of Calibration Standards:

    • Create a series of working standard solutions of this compound by serial dilution of the primary stock solution to cover the expected concentration range in your samples.

    • Spike each working standard solution with a constant, known concentration of the internal standard working solution.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To a known volume of plasma, add the internal standard working solution.

    • Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol.

    • Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and samples into the GC-MS system.

    • Develop a chromatographic method that provides good separation of the this compound-methyl ester and the internal standard-methyl ester.

    • For MS detection, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and selective quantification.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of this compound for the calibration standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

    • Evaluate method performance characteristics such as linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to relevant validation guidelines (e.g., ICH Q2(R1)).

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to Quantify This compound define_req Define Assay Requirements (Accuracy, Precision, Cost, Matrix) start->define_req is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? define_req->is_sil_available consider_sil Consider SIL: Myristic Acid-d27 is_sil_available->consider_sil Yes consider_analog Consider Structural Analogs: Odd-Chain Fatty Acids (e.g., C13:0, C15:0) is_sil_available->consider_analog No / Budget Constraints validate_is Perform Method Validation: - Linearity - Accuracy (Recovery) - Precision (RSD%) - Selectivity consider_sil->validate_is check_matrix Check for Natural Occurrence of Analog in Sample Matrix consider_analog->check_matrix analog_ok Analog is Not Present or at Very Low Levels check_matrix->analog_ok No analog_not_ok Analog is Present at Significant Levels check_matrix->analog_not_ok Yes analog_ok->validate_is analog_not_ok->is_sil_available Re-evaluate SIL option end Select Optimal Internal Standard validate_is->end

Decision workflow for selecting an internal standard.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing sample_prep 1. Sample Aliquot (e.g., Plasma) add_is 2. Add Known Amount of Internal Standard sample_prep->add_is extraction 3. Lipid Extraction (e.g., Folch Method) add_is->extraction derivatization 4. Derivatization to FAMEs (e.g., with BF3-Methanol) extraction->derivatization reconstitution 5. Reconstitute in Solvent (e.g., Hexane) derivatization->reconstitution gcms_analysis 6. GC-MS Analysis (SIM or MRM mode) reconstitution->gcms_analysis peak_integration 7. Peak Integration for Analyte and IS gcms_analysis->peak_integration ratio_calc 8. Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration 9. Construct Calibration Curve ratio_calc->calibration quantification 10. Quantify this compound in Samples calibration->quantification

Experimental workflow for this compound quantification.

Best practices for handling and storing myristic acid safely.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and storage of myristic acid in a research and development environment.

Frequently Asked Questions (FAQs)

Q1: What is myristic acid and what are its common hazards?

Myristic acid, also known as tetradecanoic acid, is a saturated fatty acid found in many animal and vegetable fats.[1] While not classified as a highly hazardous substance, it can cause irritation to the eyes, skin, and respiratory system.[2][3] It is important to handle it with appropriate personal protective equipment in a well-ventilated area.[2][3]

Q2: What are the appropriate storage conditions for myristic acid?

Myristic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

Q3: What personal protective equipment (PPE) should I wear when handling myristic acid?

When handling myristic acid, it is recommended to wear:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[2][3]

  • Skin Protection: Chemical-resistant gloves (such as nitrile or neoprene) and a lab coat.[7][8]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[3][9]

Q4: What should I do in case of accidental exposure to myristic acid?

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops.[2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][5]

Q5: How should I dispose of myristic acid waste?

Myristic acid waste should be disposed of in accordance with local, state, and federal regulations. It should be collected in a suitable, labeled container for disposal. Do not allow it to enter drains or waterways.[2][10]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Myristic acid has solidified in the container. Storage temperature is below its melting point (approx. 54-58°C).Gently warm the container in a water bath to a temperature slightly above its melting point. Do not use a direct flame.
The myristic acid appears discolored or has an unusual odor. Potential contamination or degradation.Do not use the myristic acid. Dispose of it according to proper procedures and obtain a fresh supply.
Difficulty dissolving myristic acid in a solvent. Myristic acid has low solubility in water but is soluble in organic solvents.[11][12]Use an appropriate organic solvent such as ethanol, ether, or chloroform.[12] Gentle heating and stirring can aid dissolution.

Quantitative Data

Physical and Chemical Properties of Myristic Acid

PropertyValue
Molecular Formula C₁₄H₂₈O₂[13]
Molecular Weight 228.37 g/mol [13]
Appearance White crystalline solid or powder[12][13]
Melting Point 52-54 °C[14][15]
Boiling Point 250 °C at 100 mmHg[6]
Solubility in Water <0.1 g/100 mL at 18°C[6]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform[6][12]
Flash Point >110 °C (>230 °F)[3][10]

Experimental Protocols

Protocol 1: Preparation of a Standard Myristic Acid Solution

Objective: To prepare a stock solution of myristic acid in an organic solvent.

Materials:

  • Myristic acid (solid)

  • Ethanol (or another suitable organic solvent)

  • Analytical balance

  • Volumetric flask

  • Spatula

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Water bath (optional)

Methodology:

  • Calculate the required mass: Determine the mass of myristic acid needed to achieve the desired concentration in the chosen volume of solvent.

  • Weigh the myristic acid: Accurately weigh the calculated mass of myristic acid using an analytical balance and transfer it to a clean, dry beaker.

  • Dissolve in solvent: Add a small amount of the chosen solvent (e.g., ethanol) to the beaker and stir to dissolve the myristic acid. Gentle warming in a water bath can be used to facilitate dissolution if necessary.

  • Transfer to volumetric flask: Once the myristic acid is fully dissolved, carefully transfer the solution to a volumetric flask of the appropriate size.

  • Bring to volume: Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask. Repeat this step 2-3 times to ensure all the myristic acid is transferred. Finally, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label and store: Label the flask with the name of the compound, concentration, solvent, and date of preparation. Store the solution in a tightly sealed container under the recommended storage conditions.

Visualizations

experimental_workflow Experimental Workflow: Handling Myristic Acid cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in a Well-Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Myristic Acid prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve storage_seal Seal Container Tightly handle_dissolve->storage_seal waste_dispose Dispose of Waste Properly handle_dissolve->waste_dispose storage_store Store in Cool, Dry Place storage_seal->storage_store

Caption: A general workflow for safely handling myristic acid in a laboratory setting.

troubleshooting_workflow Troubleshooting Common Issues with Myristic Acid action_node action_node start Encounter an Issue? issue_type What is the issue? start->issue_type solidified Solidified in Container? issue_type->solidified Physical State discolored Discolored/Unusual Odor? issue_type->discolored Appearance dissolving Difficulty Dissolving? issue_type->dissolving Solubility action_warm Gently warm in a water bath solidified->action_warm Yes action_dispose Dispose and get a fresh supply discolored->action_dispose Yes action_solvent Use appropriate organic solvent (e.g., ethanol) and gentle heat dissolving->action_solvent Yes

Caption: A decision tree for troubleshooting common problems encountered with myristic acid.

References

Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tetradecanoate (myristic acid).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These additional components, such as proteins, salts, and phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a suppression or enhancement of the signal, a phenomenon known as the matrix effect.[2][3] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4]

Q2: What are the primary causes of matrix effects in biological samples like plasma or serum when analyzing for this compound?

A2: The most significant contributors to matrix effects in biological samples are phospholipids from cell membranes.[5][6] These molecules have a tendency to co-elute with this compound and other fatty acids, especially in reversed-phase chromatography. Their presence in the ion source can suppress the ionization of this compound, leading to inaccurate and unreliable results.[6] Other endogenous components like salts and proteins can also contribute to matrix effects.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any fluctuation (dip or peak) in the constant signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement.[3]

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a neat solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the extent of the matrix effect.[2] A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specialized phospholipid removal products (e.g., HybridSPE) are highly effective.[5][7]

  • Chromatographic Separation: Adjusting the LC method, such as the gradient profile or column chemistry, can help separate this compound from co-eluting matrix components.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a widely recognized and highly effective method for compensating for matrix effects.[4] A SIL-IS for this compound (e.g., this compound-d27) will behave almost identically to the analyte during sample preparation and ionization, thus correcting for signal variations.

  • Standard Addition Method: This method is particularly useful when a suitable internal standard is not available or when the matrix is highly variable. It involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample's own matrix.[9][10]

  • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample. However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Q5: Can derivatization of this compound help in reducing matrix effects?

A5: Yes, derivatization can be a very effective strategy. By chemically modifying the carboxylic acid group of this compound, you can alter its chromatographic behavior and improve its ionization efficiency.[1][11] This can lead to better separation from interfering matrix components and a significant increase in signal intensity, effectively minimizing the impact of matrix effects.[1][11]

Quantitative Data on Matrix Effect Mitigation Strategies

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery. While specific data for this compound is limited, the presented data for other analytes in biological matrices provides a strong indication of the expected performance.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Reduction of Matrix Interference

Sample Preparation TechniquePhospholipid Removal EfficiencyResulting Matrix Interference
Protein Precipitation (PPT) NoneGreatest
Solid-Phase Extraction (SPE) MinimalModerate
HybridSPE® HighLeast

Data synthesized from a comparative study on different sample preparation techniques.[7]

Table 2: Analyte Recovery with Different Sample Preparation Methods

AnalyteProtein Precipitation (PPT)Solid-Phase Extraction (SPE)HybridSPE®
Propranolol LowModerateHigh
Amitriptyline LowModerateHigh

This table illustrates that more selective sample preparation techniques like HybridSPE® generally lead to higher analyte recovery by minimizing matrix interference.[7]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Free Fatty Acid Analysis

This protocol is a general procedure for extracting free fatty acids, including this compound, from plasma or serum.

Materials:

  • Plasma/serum sample

  • Internal standard solution (e.g., this compound-d27 in methanol)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of the plasma or serum sample.

  • Add the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.2 volumes (e.g., 400 µL) of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (at a concentration that gives a stable signal)

  • Prepared blank matrix extract (e.g., from LLE or SPE of a blank plasma sample)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column to be used for the this compound analysis.

  • Disconnect the LC flow from the mass spectrometer's ion source.

  • Using a T-connector, connect the outlet of the LC column, the syringe pump, and the inlet of the mass spectrometer's ion source.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.

  • Once a stable baseline signal for this compound is observed in the mass spectrometer, start the LC gradient without an injection to ensure the mobile phase itself does not cause signal fluctuations.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run.

  • Any deviation from the stable baseline indicates a region of ion suppression or enhancement.

Protocol 3: Standard Addition Method for Quantification of this compound

Materials:

  • Sample with an unknown concentration of this compound

  • A series of this compound standard solutions of known concentrations

  • Volumetric flasks

Procedure:

  • Prepare a series of calibration standards by adding a constant volume of the unknown sample to several volumetric flasks.

  • To each flask (except for one, which will serve as the unspiked sample), add increasing volumes of a this compound standard solution.

  • Dilute all flasks to the final volume with the mobile phase or a suitable solvent.

  • Analyze each solution by LC-MS/MS and record the peak area for this compound.

  • Create a plot of the measured peak area (y-axis) versus the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points.

  • The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original sample.[12]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

MitigationStrategies cluster_mitigation Mitigation Strategies ME Matrix Effects in This compound Analysis SP Sample Preparation (LLE, SPE, Phospholipid Removal) ME->SP Chroma Chromatographic Optimization ME->Chroma IS Stable Isotope-Labeled Internal Standard ME->IS SA Standard Addition Method ME->SA

Caption: Key strategies for mitigating matrix effects in this compound analysis.

References

Validation & Comparative

Validating tetradecanoate as a biomarker for metabolic diseases

< A Guide to Validating Tetradecanoate as a Biomarker for Metabolic Diseases

Introduction

Metabolic diseases, including type 2 diabetes (T2D), obesity, and cardiovascular disease (CVD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies.[1][2] this compound, also known as myristic acid, is a 14-carbon saturated fatty acid (SFA) that has garnered attention as a potential biomarker for these conditions.[3][4] This guide provides a comparative analysis of this compound against other established biomarkers, supported by experimental data and detailed methodologies, to assist researchers in evaluating its clinical utility.

Pathophysiological Role of this compound in Metabolic Disease

Elevated levels of circulating even-chain saturated fatty acids, including this compound, are positively associated with an increased risk of cardiometabolic diseases.[5] Chronic dietary intake of myristic acid has been shown to exacerbate obesity-associated insulin (B600854) resistance and inflammation in adipose tissue.[6][7][8] The proposed mechanism involves the induction of insulin resistance through pathways that may involve diacylglycerol (DAG) and protein kinase C (PKC), which can impair insulin receptor substrate-1 (IRS-1) signaling.[9] This disruption of insulin signaling is a key event in the pathogenesis of T2D.[9] Furthermore, prolonged exposure of adipocytes to saturated fatty acids like myristate can induce insulin resistance.[10]

The following diagram illustrates the proposed signaling pathway through which elevated this compound may contribute to insulin resistance.

Tetradecanoate_Pathwaycluster_cellAdipocyte / MyocyteThis compoundElevated CirculatingThis compound (14:0)DAGDiacylglycerol(DAG) AccumulationThis compound->DAG increasesPKCProtein Kinase C(PKC) ActivationDAG->PKC activatesIRS1_pIRS-1 Phosphorylation(Inhibitory Serine Sites)PKC->IRS1_p phosphorylatesInsulin_SignalInsulin SignalingCascadeIRS1_p->Insulin_Signal inhibitsGLUT4GLUT4 Translocationto MembraneInsulin_Signal->GLUT4 promotesOutcomeInsulin Resistance &Impaired Glucose ToleranceInsulin_Signal->OutcomeGlucose_UptakeGlucose UptakeGLUT4->Glucose_Uptake enablesInsulinInsulinInsulin->Insulin_Signal activatesGCMS_Workflowcluster_prepSample Preparationcluster_analysisInstrumental Analysiscluster_dataData ProcessingSample1. Plasma Sample(+ Internal Standard)Extract2. Lipid Extraction(e.g., Folch Method)Sample->ExtractDeriv3. Saponification &Derivatization to FAMEsExtract->DerivInject4. GC-MS InjectionDeriv->InjectGC5. GC SeparationInject->GCMS6. MS DetectionGC->MSQuant7. Peak Identification& QuantificationMS->QuantResult8. Concentration Result(µg/mL)Quant->Result

Saturated Fatty Acids and Gene Expression: A Comparative Analysis of Tetradecanoate and Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two common saturated fatty acids, tetradecanoate (myristate, C14:0) and palmitate (C16:0), on gene expression. While both are implicated in various cellular processes, the available research indicates distinct and sometimes synergistic roles in modulating cellular signaling and gene regulation. This document summarizes key experimental findings, details common methodologies, and visualizes the underlying biological pathways.

Data Presentation: Comparative Effects on Gene Expression

The following table summarizes the observed effects of this compound and palmitate on the expression of key genes implicated in inflammation, metabolism, and cellular stress. It is important to note that direct comparative transcriptomic studies are limited, and much of the data for this compound's effects are inferred from its role in protein myristoylation and its potentiation of palmitate-induced effects.

Gene CategoryGene TargetEffect of this compound (Myristate)Effect of PalmitateCell Type(s)
Inflammation TNF-α (Tumor Necrosis Factor-alpha)Potentiates palmitate-induced expressionUpregulation3T3-L1 adipocytes, Macrophages
IL-6 (Interleukin-6)Potentiates palmitate-induced expressionUpregulation3T3-L1 adipocytes
COX-2 (Cyclooxygenase-2)Not extensively studiedUpregulationHuman Periodontal Ligament Fibroblasts, C2C12 myotubes[1][2]
NF-κB (Nuclear Factor kappa B) pathway genesIndirect activation via protein myristoylation of signaling componentsActivation3T3-L1 adipocytes, HepG2 cells[3]
Cell Stress & Apoptosis CHOP (C/EBP homologous protein)Potentiates palmitate-induced ER stressUpregulationPrimary Mouse Hepatocytes
JNK (c-Jun N-terminal kinase) pathway genesPotentiates palmitate-induced activationActivationHepG2 cells, Primary Mouse Hepatocytes[4]
p38 MAPK (p38 Mitogen-activated protein kinase) pathway genesPotentiates palmitate-induced activationActivationHepG2 cells[4]
Lipid Metabolism G0S2 (G0/G1 switch gene 2)Not extensively studiedUpregulation (leading to fat accumulation)HepG2 cells[5]
PPARγ (Peroxisome proliferator-activated receptor-gamma)Activator at high concentrationsActivator at physiologically relevant concentrationsMacrophages[6]

Experimental Protocols

The following outlines a typical experimental workflow for investigating the effects of this compound and palmitate on gene expression in a cellular model.

1. Cell Culture and Treatment:

  • Cell Lines: Commonly used cell lines include HepG2 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), C2C12 (mouse myoblast), and primary hepatocytes or macrophages.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Fatty Acid Preparation: Sodium salts of this compound and palmitate are dissolved in a solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility and cellular uptake.

  • Treatment: Cells are typically serum-starved for a period before being treated with the fatty acid-BSA complexes at various concentrations (e.g., 0.1-1 mM) for different durations (e.g., 6, 12, 24, or 48 hours). A BSA-only vehicle control is always included.

2. RNA Isolation and Quantification:

  • Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an Agilent Bioanalyzer.

3. Gene Expression Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): For targeted gene analysis, cDNA is synthesized from the RNA using a reverse transcription kit. qRT-PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the relative expression levels of the target genes, often normalized to a housekeeping gene (e.g., GAPDH, β-actin).

  • Microarray Analysis: For global gene expression profiling, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip containing probes for thousands of genes. The chip is then scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

  • RNA-Sequencing (RNA-Seq): As a more comprehensive approach, RNA-seq involves the preparation of a cDNA library from the RNA, followed by high-throughput sequencing to determine the abundance of each transcript.

4. Data Analysis:

  • For qRT-PCR, the relative gene expression is calculated using the ΔΔCt method.

  • For microarray and RNA-seq data, statistical analyses are performed to identify differentially expressed genes between the treatment and control groups. This often involves fold-change calculations and p-value adjustments for multiple comparisons.

  • Bioinformatics tools are then used for pathway analysis and gene ontology enrichment to identify the biological processes and signaling pathways that are significantly affected by the fatty acid treatments.

Mandatory Visualization

experimental_workflow Experimental Workflow for Analyzing Fatty Acid Effects on Gene Expression cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis & Interpretation cell_culture Cell Seeding & Growth fatty_acid_prep Fatty Acid-BSA Complex Preparation treatment Cell Treatment with this compound or Palmitate fatty_acid_prep->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality Control (Purity & Integrity) rna_extraction->rna_qc qrt_pcr qRT-PCR (Targeted Genes) rna_qc->qrt_pcr microarray Microarray (Global Profiling) rna_qc->microarray rna_seq RNA-Sequencing (Global Profiling) rna_qc->rna_seq diff_expression Differential Gene Expression Analysis qrt_pcr->diff_expression microarray->diff_expression rna_seq->diff_expression pathway_analysis Pathway & Gene Ontology Analysis diff_expression->pathway_analysis interpretation Biological Interpretation pathway_analysis->interpretation signaling_pathways Comparative Signaling Pathways of this compound and Palmitate cluster_this compound This compound (Myristate) cluster_palmitate Palmitate cluster_synergy Synergistic Effects This compound This compound myristoylation Protein N-Myristoylation This compound->myristoylation immune_signaling Modulation of Immune Signaling Proteins (e.g., TRAM, MARCKS) myristoylation->immune_signaling gene_expression_t Altered Inflammatory Gene Expression immune_signaling->gene_expression_t synergy This compound potentiates Palmitate-induced Lipotoxicity palmitate Palmitate tlr4 TLR4 Activation palmitate->tlr4 er_stress ER Stress palmitate->er_stress nfkb NF-κB Activation tlr4->nfkb jnk_p38 JNK/p38 MAPK Activation er_stress->jnk_p38 inflammatory_genes Upregulation of Inflammatory Genes (TNF-α, IL-6) nfkb->inflammatory_genes apoptosis Apoptosis jnk_p38->apoptosis

References

A Comparative Guide to the Cross-Validation of Tetradecanoate Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of tetradecanoate, also known as myristic acid, is crucial for advancements in metabolic research, diagnostics, and therapeutic development. This compound is a saturated fatty acid that plays a significant role in various cellular processes, including protein N-myristoylation and signal transduction. This guide provides an objective comparison of the primary analytical methods for measuring this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a brief discussion of Enzyme-Linked Immunosorbent Assay (ELISA) as a potential alternative. This comparison is supported by a summary of performance data, detailed experimental protocols, and visual workflows to aid in method selection and cross-validation.

Data Presentation: Performance Characteristics

The selection of an analytical method for this compound quantification depends on a balance of sensitivity, specificity, throughput, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of GC-MS and LC-MS for the analysis of fatty acids like this compound.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Analyte Form Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives.[1][2]Primarily Free Fatty Acids (underivatized).[1]GC-MS requires a derivatization step to increase the volatility of this compound, typically by converting it to its methyl ester.[1][2] LC-MS can directly analyze the free fatty acid, simplifying sample preparation.[1]
Linearity (r²) > 0.99[1]> 0.99[1]Both techniques demonstrate excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) 1–30 µg/L for free fatty acids; 0.003–0.72 µg/L for FAMEs.[1]Can reach the picogram to femtogram range (e.g., ~0.1 ng/mL).[3][4]LC-MS/MS generally offers higher sensitivity for targeted analysis.[5]
Limit of Quantification (LOQ) Can reliably quantify levels as low as 0.05 µg/mL.[3]Can reliably quantify levels as low as 0.5 ng/mL.[3]Both methods provide excellent sensitivity, with the choice depending on the required detection limits for the specific application.
Precision (%RSD) < 10%[3]< 15%[3]Both methods demonstrate good precision, although it can be influenced by the complexity of the sample matrix and the rigor of the sample preparation.
Accuracy (% Recovery) 90-110%[3]85-115%Both methods provide high accuracy with the use of appropriate internal standards.
Sample Preparation Multi-step: Lipid extraction followed by mandatory derivatization.[1][2]Simpler: Lipid extraction, with derivatization being optional.[1][4]The derivatization step in GC-MS adds time and potential for variability.[5]
Throughput Lower, due to longer chromatographic run times and sample preparation.[6]Higher, with analytical runs as short as 1.5 minutes.[6]LC-MS is generally more amenable to high-throughput screening.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the quantification of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the extraction of lipids from a biological sample and their conversion to fatty acid methyl esters (FAMEs) for analysis.

1. Lipid Extraction (Folch Method): [3]

  • Homogenize the sample (e.g., plasma, cell pellet, tissue) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).[3]

  • Add a deuterated internal standard, such as myristic acid-d27, to the mixture to correct for extraction and derivatization variability.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.[3]

  • Centrifuge to separate the phases.[3]

  • Collect the lower organic phase containing the lipids.[3]

  • Dry the lipid extract under a stream of nitrogen.[3]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a methylation reagent such as 14% boron trifluoride (BF3) in methanol.

  • Seal the tube tightly and heat at 100°C for 30 minutes.

  • After cooling, add water and hexane (B92381) to the tube, vortex, and centrifuge.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis: [3]

  • Column: A polar capillary column (e.g., DB-23, HP-88) is typically used for FAME separation.[3]

  • Injection Volume: 1 µL.[3]

  • Inlet Temperature: 250°C.[3]

  • Oven Temperature Program: Start at 100°C, ramp to 240°C at 3°C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • MS Detector: Electron ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 50-500.[3]

  • Quantification: Use a calibration curve of a this compound methyl ester standard. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is for the direct analysis of underivatized this compound.

1. Lipid Extraction:

  • Follow the same lipid extraction procedure as for GC-MS (Folch method), including the addition of a deuterated internal standard.

2. Sample Preparation:

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).

3. LC-MS/MS Analysis: [3]

  • Column: A C18 reversed-phase column is commonly used for separating fatty acids.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.[3]

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the fatty acids.[3]

  • Flow Rate: 0.3-0.5 mL/min.[3]

  • Injection Volume: 5-10 µL.[3]

  • MS/MS Detector: Electrospray ionization (ESI) in negative ion mode is common for fatty acid analysis.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for this compound.

  • Quantification: Identify this compound based on its retention time and specific MRM transition. Quantification is achieved by constructing a calibration curve using a series of this compound standards and plotting the peak area ratio of the analyte to the internal standard against the concentration.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins, peptides, and hormones. While ELISA kits are available for "free fatty acids" or "fatty acid synthase," specific and validated ELISA kits for the direct quantification of this compound are not commonly reported in the literature.[7][8][9]

The principle of a competitive ELISA, which would be the likely format for a small molecule like this compound, involves competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited number of specific antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.

While potentially offering high throughput, the development of a highly specific antibody for this compound that does not cross-react with other structurally similar fatty acids is a significant challenge. For this reason, chromatographic methods like GC-MS and LC-MS remain the gold standard for the specific and accurate quantification of individual fatty acids like this compound.

Mandatory Visualization

Experimental Workflow for Cross-Validation

The following diagram illustrates a generalized workflow for the cross-validation of GC-MS and LC-MS methods for measuring this compound.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis and Cross-Validation Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction with Internal Standard Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Quant_GC Quantification (GC-MS) MS_Detection_GC->Quant_GC LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection_LC MS/MS Detection (ESI) LC_Separation->MS_Detection_LC Quant_LC Quantification (LC-MS/MS) MS_Detection_LC->Quant_LC Comparison Statistical Comparison of Results Quant_GC->Comparison Quant_LC->Comparison

Cross-validation workflow for this compound measurement.
Protein N-Myristoylation Signaling Pathway

This compound (myristic acid) plays a crucial role in cellular signaling through the process of N-myristoylation, the attachment of a myristoyl group to the N-terminal glycine (B1666218) of many signaling proteins.[10] This modification is catalyzed by N-myristoyltransferase (NMT) and is essential for protein-membrane interactions and proper protein localization, which are critical for their function in signal transduction cascades.[10][11][12]

cluster_activation Myristic Acid Activation cluster_myristoylation Protein N-Myristoylation cluster_function Cellular Functions MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase NMT N-myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Cellular Membrane MyristoylatedProtein->Membrane Membrane Targeting/Anchoring ProteinProtein Protein-Protein Interactions MyristoylatedProtein->ProteinProtein SignalTransduction Signal Transduction Membrane->SignalTransduction ProteinProtein->SignalTransduction

Role of this compound in N-myristoylation and signaling.

References

The Differential Impact of Tetradecanoate and Other Saturated Fatty Acids on Disease Pathogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Saturated fatty acids (SFAs), long implicated in the pathology of numerous chronic diseases, are a heterogeneous group of molecules with distinct biological functions. While often grouped, individual SFAs exhibit remarkably different effects on cellular processes, contributing uniquely to the development of cardiometabolic diseases, neurodegenerative disorders, cancer, and inflammatory conditions. This guide provides an objective comparison of the roles of tetradecanoate (myristic acid, C14:0) alongside other prevalent SFAs—laurate (C12:0), palmitate (C16:0), and stearate (B1226849) (C18:0)—supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and therapeutic development.

I. Comparative Analysis of Saturated Fatty Acids in Disease

The following sections summarize the current understanding of how this compound and other SFAs contribute to various disease states. Quantitative data are presented in tabular format for ease of comparison.

A. Cardiometabolic Diseases

The influence of SFAs on lipid profiles is a cornerstone of cardiovascular disease research. This compound and palmitate are generally considered more hypercholesterolemic than stearate.

Table 1: Comparative Effects of Saturated Fatty Acids on Cardiometabolic Risk Markers

Fatty AcidEffect on LDL CholesterolEffect on HDL CholesterolOther Notable EffectsReference(s)
This compound (Myristic Acid, C14:0) IncreasesIncreasesMost robust correlation with triglycerides and apolipoprotein CIII.[1] May reduce HDL-C levels by increasing HDL trapping to cell surface proteoglycans.[2][3]
Laurate (C12:0) IncreasesIncreases[3]
Palmitate (C16:0) IncreasesNo significant change or slight increaseAssociated with increased risk of coronary heart disease.[1][3]
Stearate (C18:0) Neutral or slight decreaseNeutral or slight decreaseGenerally considered to have a more neutral effect on blood lipids compared to other SFAs.[1]
B. Inflammation and Immune Response

SFAs are known to modulate the immune system, with palmitate being a potent pro-inflammatory agent, often acting through Toll-like receptor 4 (TLR4).

Table 2: Comparative Effects of Saturated Fatty Acids on Inflammatory Markers

Fatty AcidCell TypeInflammatory Marker(s)Quantitative EffectReference(s)
This compound (Myristic Acid, C14:0) Human THP-1 monocytesIL-1βIncreased secretion[4]
Laurate (C12:0) Human THP-1 monocytesIL-1β, IL-6Increased secretion[4]
Palmitate (C16:0) Human THP-1 monocytesIL-1βIncreased secretion[4]
Stearate (C18:0) Human THP-1 monocytesTNF-α, IL-1β, IL-6Most potent inducer of pro-inflammatory cytokine secretion among tested SFAs.[4]
C. Neurodegenerative Diseases

The accumulation of SFAs in the brain is linked to neuroinflammation and the progression of neurodegenerative diseases like Alzheimer's disease. Palmitate, in particular, has been shown to induce endoplasmic reticulum (ER) stress and increase the production of amyloid-β (Aβ).

Table 3: Comparative Effects of Saturated Fatty Acids on Markers of Neurodegeneration

Fatty AcidModel SystemMarker of NeurodegenerationQuantitative EffectReference(s)
This compound (Myristic Acid, C14:0) --Data not available in comparative studies-
Laurate (C12:0) --Data not available in comparative studies-
Palmitate (C16:0) SH-SY5Y-APPSwe human neuroblastoma cellsAmyloid-β (Aβ) 1-42Increased intracellular and secreted levels[5][6]
Stearate (C18:0) --Data not available in comparative studies-
D. Cancer

The role of SFAs in cancer is complex, with some studies suggesting they can promote cell proliferation and survival. Myristoylation, the attachment of myristic acid to proteins, is a key process in oncogenic signaling.

Table 4: Comparative Effects of Saturated Fatty Acids on Cancer Cell Proliferation

Fatty AcidCell LineEffect on ProliferationQuantitative DataReference(s)
This compound (Myristic Acid, C14:0) Prostate cancer cellsPromotesInhibition of myristoylation suppresses proliferation[7]
Laurate (C12:0) --Data not available in comparative studies-
Palmitate (C16:0) Esophageal adenocarcinoma cellsPromotesSignificant increase in growth at 30 µM[8]
Stearate (C18:0) --Data not available in comparative studies-

II. Signaling Pathways

The distinct effects of these SFAs can be attributed to their engagement with different cellular signaling pathways.

A. This compound (Myristic Acid) and Protein Myristoylation

This compound's primary role in signaling is through the co- and post-translational modification of proteins, a process known as myristoylation. This lipid modification is crucial for protein trafficking, membrane localization, and signal transduction.

Myristoylation_Signaling cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_disease Disease Progression Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myr_Protein Myristoylated Protein NMT->Myr_Protein Myristoylation Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane_Localization Membrane Localization Myr_Protein->Membrane_Localization Signal_Transduction Signal Transduction (e.g., Src Kinase Activation) Membrane_Localization->Signal_Transduction Cancer Cancer Signal_Transduction->Cancer Neurodegeneration Neurodegeneration Signal_Transduction->Neurodegeneration Immune_Response Altered Immune Response Signal_Transduction->Immune_Response

Myristoylation-dependent signaling pathway.
B. Palmitate and TLR4-Mediated Inflammation

Palmitate is a well-established activator of the innate immune receptor TLR4, leading to the production of pro-inflammatory cytokines through the NF-κB signaling pathway.

Palmitate_TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitate Palmitate TLR4 TLR4 Palmitate->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (inactive) NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active Releases Gene_Transcription Pro-inflammatory Gene Transcription NFkappaB_active->Gene_Transcription Translocates & Activates Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines

Palmitate-induced TLR4 signaling pathway.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. Cell Culture and Fatty Acid Treatment

Objective: To expose cultured cells to specific saturated fatty acids to study their effects on cellular processes.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 hepatocytes, THP-1 monocytes, SH-SY5Y neuroblastoma cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Fatty Acid Solution Preparation:

    • Dissolve the fatty acid (this compound, laurate, palmitate, or stearate) in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution.

    • Complex the fatty acid to fatty acid-free bovine serum albumin (BSA) in serum-free culture medium. The molar ratio of fatty acid to BSA is critical and should be optimized for the specific cell type and experiment (a common starting point is 4:1 to 6:1).

    • Gently warm the BSA-containing medium to 37°C and add the fatty acid stock solution dropwise while vortexing to ensure proper complexing.

    • Filter-sterilize the final fatty acid-BSA solution.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add the prepared fatty acid-BSA solution to the cells. A BSA-only solution should be used as a vehicle control.

    • Incubate the cells for the desired time period (e.g., 24-48 hours), depending on the endpoint being measured.

B. Quantification of Cytokine Secretion by ELISA

Objective: To measure the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) secreted by cells in response to fatty acid treatment.

Protocol:

  • Sample Collection: After the fatty acid treatment period, collect the cell culture supernatant.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the specific cytokine of interest.

    • Coat a 96-well plate with the capture antibody and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a series of known standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the known concentrations and use it to determine the concentration of the cytokine in the experimental samples.

C. Assessment of Cellular Lipid Accumulation by Oil Red O Staining

Objective: To visualize and quantify the accumulation of neutral lipids within cells treated with fatty acids.

Protocol:

  • Cell Fixation: After fatty acid treatment, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

  • Staining:

    • Wash the fixed cells with distilled water.

    • Incubate the cells with 60% isopropanol (B130326) for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes at room temperature.

    • Remove the staining solution and wash with 60% isopropanol.

    • Wash with distilled water.

  • Counterstaining (Optional): Stain the cell nuclei with hematoxylin (B73222) for 1 minute and wash with water.

  • Visualization and Quantification:

    • Visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures.

    • For quantification, the stain can be extracted from the cells using 100% isopropanol, and the absorbance of the extract can be measured at approximately 500 nm.

D. LDL Uptake Assay

Objective: To measure the uptake of low-density lipoprotein (LDL) by cells (e.g., hepatocytes) treated with different saturated fatty acids.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the desired fatty acids as described in Protocol A.

  • LDL Labeling: Use commercially available fluorescently labeled LDL (e.g., DiI-LDL).

  • LDL Uptake:

    • After fatty acid treatment, replace the medium with fresh medium containing the fluorescently labeled LDL.

    • Incubate for a defined period (e.g., 4 hours) to allow for LDL uptake.

  • Quantification:

    • Wash the cells thoroughly with PBS to remove any unbound LDL.

    • Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorometer.

    • Alternatively, visualize and quantify the fluorescence per cell using fluorescence microscopy or flow cytometry.

IV. Conclusion

The evidence presented in this guide underscores the importance of considering the specific type of saturated fatty acid when investigating disease mechanisms and developing therapeutic strategies. This compound (myristic acid), through its integral role in protein myristoylation, presents a distinct mechanism of action compared to the receptor-mediated inflammatory signaling of palmitate. Stearate generally exhibits a more benign profile in the context of cardiometabolic health, while the effects of laurate warrant further investigation in a comparative context. For researchers and drug development professionals, a nuanced understanding of these differences is critical for identifying novel therapeutic targets and designing effective interventions for a range of chronic diseases.

References

A Researcher's Guide to Statistical Analysis in Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of biomarkers is a critical step in translating discoveries from the laboratory to clinical practice. This guide provides a comparative overview of statistical methods, key performance metrics, and a detailed experimental protocol to support the rigorous validation of biomarkers.

The validation of a biomarker's performance is fundamentally a statistical exercise, designed to demonstrate its reliable association with a clinical endpoint. This process distinguishes true biological relationships from chance occurrences and is essential for developing targeted therapies, improving diagnostics, and predicting patient outcomes.

Comparing Statistical Methods for Biomarker Validation

The selection of an appropriate statistical method is contingent on the type of biomarker and the clinical question at hand. A prognostic biomarker provides information on the likely outcome of the disease, regardless of the treatment, while a predictive biomarker indicates the likely benefit from a specific treatment.[1][2][3] The table below compares common statistical methods used in biomarker validation studies.

Statistical MethodBiomarker TypeApplicationStrengthsLimitations
Logistic Regression Prognostic, PredictiveModels the probability of a binary outcome (e.g., disease vs. no disease) based on the biomarker value and other covariates.Provides odds ratios to quantify the association between the biomarker and the outcome. Can be used to test for predictive value by including a treatment-biomarker interaction term.[4]Assumes a linear relationship between the log-odds of the outcome and the biomarker.
Cox Proportional Hazards Model Prognostic, PredictiveAnalyzes the effect of a biomarker on the time to an event (e.g., survival time).Can handle censored data (e.g., patients who have not experienced the event by the end of the study). Provides hazard ratios to quantify the risk associated with the biomarker.Assumes that the hazard ratio is constant over time.
Receiver Operating Characteristic (ROC) Curve Analysis Diagnostic, PrognosticEvaluates the ability of a continuous biomarker to discriminate between two groups (e.g., cases and controls). The Area Under the Curve (AUC) summarizes the overall performance.[5][6][7]Provides a graphical representation of the trade-off between sensitivity and specificity across all possible cut-off points. The AUC is a single, easily interpretable measure of discriminatory power.Does not provide information on the clinical utility of the biomarker at a specific cut-off.
Classification and Regression Trees (CART) Prognostic, PredictiveA non-parametric method that recursively partitions the data to create a decision tree for predicting the outcome.Can handle complex, non-linear relationships and interactions between variables. The resulting tree is easy to interpret.Can be prone to overfitting, especially with small datasets.
Support Vector Machines (SVM) Prognostic, PredictiveA machine learning algorithm that finds the optimal hyperplane that separates data points into different classes.Can be effective in high-dimensional spaces (e.g., genomic or proteomic data). Can model non-linear relationships using different kernel functions.The resulting model can be difficult to interpret (a "black box"). Requires careful tuning of parameters.

Key Performance Metrics for Biomarker Validation

The performance of a biomarker is assessed using a variety of metrics that quantify its ability to correctly identify individuals with and without the outcome of interest.[8][9][10]

Performance MetricDescriptionFormula
Sensitivity (True Positive Rate) The proportion of individuals with the condition who are correctly identified by the biomarker.[6][11]True Positives / (True Positives + False Negatives)
Specificity (True Negative Rate) The proportion of individuals without the condition who are correctly identified by the biomarker.[6][11]True Negatives / (True Negatives + False Positives)
Positive Predictive Value (PPV) The probability that an individual with a positive biomarker result truly has the condition.[9][10][12]True Positives / (True Positives + False Positives)
Negative Predictive Value (NPV) The probability that an individual with a negative biomarker result truly does not have the condition.[9][10][12]True Negatives / (True Negatives + False Negatives)
Area Under the ROC Curve (AUC) A measure of the overall discriminatory ability of the biomarker, ranging from 0.5 (no discrimination) to 1.0 (perfect discrimination).[5][6][13]Calculated from the ROC curve.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Validation

This section provides a generalized protocol for the validation of a protein biomarker in serum samples using a sandwich ELISA. This protocol should be adapted and optimized for the specific biomarker and assay being used.[14][15][16]

1. Plate Coating 1.1. Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS). 1.2. Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well ELISA plate. 1.3. Seal the plate and incubate overnight at 4°C.[17] 1.4. The following day, wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

2. Blocking 2.1. Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. 2.2. Seal the plate and incubate for 1-2 hours at room temperature. 2.3. Wash the plate three times with wash buffer.

3. Sample and Standard Incubation 3.1. Prepare a standard curve by performing serial dilutions of a known concentration of the recombinant biomarker protein in the assay diluent. 3.2. Dilute the serum samples to the appropriate dilution factor in the assay diluent. 3.3. Add 100 µL of the standards and diluted samples to the appropriate wells. 3.4. Seal the plate and incubate for 2 hours at room temperature.[14] 3.5. Wash the plate five times with wash buffer.

4. Detection Antibody Incubation 4.1. Dilute the biotinylated detection antibody to its optimal concentration in the assay diluent. 4.2. Add 100 µL of the diluted detection antibody to each well. 4.3. Seal the plate and incubate for 1 hour at room temperature.[16] 4.4. Wash the plate five times with wash buffer.

5. Streptavidin-HRP Incubation 5.1. Dilute Streptavidin-HRP to its optimal concentration in the assay diluent. 5.2. Add 100 µL of the diluted Streptavidin-HRP to each well. 5.3. Seal the plate and incubate for 30 minutes at room temperature in the dark. 5.4. Wash the plate seven times with wash buffer.

6. Substrate Development and Measurement 6.1. Add 100 µL of TMB substrate solution to each well. 6.2. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. 6.3. Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction. 6.4. Read the absorbance of each well at 450 nm using a microplate reader.

7. Data Analysis 7.1. Subtract the average zero standard optical density from all readings. 7.2. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. 7.3. Use the standard curve to determine the concentration of the biomarker in the unknown samples. 7.4. Perform statistical analysis on the biomarker concentrations to evaluate its performance based on the metrics described above.

Visualizing Key Concepts in Biomarker Validation

Diagrams can be powerful tools for understanding complex workflows and relationships in biomarker validation. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical biomarker validation workflow and the distinction between prognostic and predictive biomarkers.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_evaluation Statistical Evaluation discovery Biomarker Discovery (e.g., Genomics, Proteomics) candidate Candidate Biomarker Identification discovery->candidate analytical Assay Development & Optimization candidate->analytical performance Assay Performance (Precision, Accuracy, etc.) analytical->performance retrospective Retrospective Cohort Studies performance->retrospective prospective Prospective Clinical Trials retrospective->prospective statistical Statistical Analysis (ROC, Survival Analysis, etc.) prospective->statistical performance_metrics Performance Metrics (Sensitivity, Specificity, AUC) statistical->performance_metrics

A typical workflow for biomarker discovery and validation.

prognostic_vs_predictive cluster_prognostic Prognostic Biomarker cluster_predictive Predictive Biomarker prognostic_biomarker Biomarker Status (e.g., High vs. Low) prognostic_outcome Disease Outcome (Independent of Treatment) prognostic_biomarker->prognostic_outcome Informs on outcome predictive_biomarker Biomarker Status (e.g., Positive vs. Negative) predictive_outcome Treatment Benefit predictive_biomarker->predictive_outcome Predicts benefit treatment Specific Treatment treatment->predictive_outcome

Distinction between prognostic and predictive biomarkers.

References

A Comparative Analysis of Myristoylation Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the enzymes, substrates, and functions of N-myristoylation, a vital lipid modification, across diverse life forms. This guide provides quantitative data, detailed experimental protocols, and visual pathways to support research and drug development.

N-myristoylation is a ubiquitous and often essential cotranslational or post-translational modification in eukaryotes where N-myristoyltransferase (NMT) catalyzes the attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) of a wide range of proteins. This lipid anchor plays a critical role in mediating protein-membrane interactions, subcellular localization, and protein-protein interactions, thereby influencing a vast array of cellular processes, from signal transduction to host-pathogen interactions. This guide offers a comparative overview of myristoylation across different species, highlighting key similarities and differences to inform future research and therapeutic strategies.

I. The N-Myristoyltransferase (NMT) Enzyme: A Comparative Overview

The central enzyme in myristoylation, N-myristoyltransferase, exhibits notable diversity across species, which presents opportunities for targeted drug development. While the core function remains the same, variations in isoform number, substrate specificity, and kinetic properties are evident.

Table 1: Comparison of N-Myristoyltransferase (NMT) Characteristics Across Species

FeatureHumans & Other VertebratesFungi (e.g., S. cerevisiae)Plants (e.g., A. thaliana)Protozoan Parasites (e.g., Leishmania, Trypanosoma)Bacteria
NMT Isoforms Two (NMT1 and NMT2)[1]Typically one[1]Two (NMT1 and NMT2)[2]Typically one[3][4]Generally absent; some effector proteins are myristoylated by host NMT[5]
Essentiality Essential for embryonic development[6]Essential for viability[6][7]Essential for normal development[1]Essential for viability[3][4][8]N/A
Myristoyl-CoA Binding Site Highly conserved[9]Highly conserved with humans[9]ConservedHighly conserved with humans[3]N/A
Peptide Substrate Binding Site Divergent from fungi and protozoa[1][9]Divergent from humans[9]Divergent specificitiesDivergent from humans, allowing for selective inhibition[4]N/A
Localization Primarily cytosolic, associated with ribosomes[10]Cytosolic[11][12][13]CytosolicCytosolic and membrane-associated[8]N/A

II. The Myristoylated Proteome: A Quantitative Comparison

The complement of myristoylated proteins, or the "myristoylome," varies significantly between species, reflecting their diverse biology. Global proteomic studies using advanced mass spectrometry techniques have begun to shed light on the extent of this modification in different organisms.

Table 2: Comparative Analysis of Myristoylated Proteomes

SpeciesNumber of Experimentally Identified Myristoylated ProteinsKey Functional Classes of Myristoylated Proteins
Homo sapiens (Human) >100[14]Signal transduction (kinases, G-proteins), apoptosis regulators, structural proteins, viral proteins (modified by host NMT).
Saccharomyces cerevisiae (Yeast) Estimated to be a significant portion of the proteome, with many key signaling and structural proteins confirmed.Signal transduction (G-protein subunits), protein kinases, ADP-ribosylation factors (ARFs).[7][14]
Arabidopsis thaliana (Plant) 72 (with an additional 349 predicted)[10][15]Plant defense and stress response proteins, calcium-dependent protein kinases (CDPKs), G-protein signaling components.[1][5][16]
Leishmania donovani (Protozoan) Numerous, with many essential for parasite viability.ADP-ribosylation factors (ARFs), cytoskeleton-associated proteins.[3][15]

III. Kinetic Properties of N-Myristoyltransferases

Understanding the kinetic parameters of NMTs from different species is crucial for the development of selective inhibitors. While comprehensive comparative data is still emerging, available studies indicate both conserved and divergent features. NMTs generally follow an ordered Bi-Bi reaction mechanism where myristoyl-CoA binds first, followed by the peptide substrate.[7][9][10]

Table 3: Selected Kinetic Parameters of N-Myristoyltransferases

EnzymeSubstrateKmkcatReference
Human NMT1 Tetradecanoyl-CoA18 µM0.41 s-1[17]
Human NMT1 Myristoyl-CoAEstimated Kd of 14.7 nM-[18]
Human NMT1 Acetyl-CoAEstimated Kd of 10.1 µMSimilar to myristoylation[18]
Murine NMT1 Azido-dodecanoyl-CoA14 ± 2 µM-[19]
Murine NMT2 Azido-dodecanoyl-CoA9 ± 3 µM-[19]
Leishmania donovani NMT Myristoyl-CoA21 ± 4 nM-[15]
Leishmania major NMT Myristoyl-CoAIn the same range as S. cerevisiae and human NMT1-[3]
Trypanosoma brucei NMT Myristoyl-CoAIn the same range as S. cerevisiae and human NMT1-[3]

Note: Direct comparison of Km values should be made with caution due to variations in experimental conditions and substrates used (native vs. analogs).

IV. Signaling Pathways Regulated by Myristoylation

Myristoylation is a key regulator of numerous signaling pathways by targeting proteins to membranes where they can interact with upstream activators and downstream effectors.

A. G-Protein Signaling

In mammals and fungi, the α-subunit of heterotrimeric G-proteins is often myristoylated.[11][14] This modification is crucial for its membrane localization and interaction with G-protein coupled receptors (GPCRs), which is the initial step in many signal transduction cascades.[11][17]

G_Protein_Signaling cluster_cytosol Cytosol GPCR GPCR G_alpha_GDP Gα-GDP (Myristoylated) GPCR->G_alpha_GDP 2. GDP/GTP Exchange G_alpha_GDP->GPCR Inactive state G_alpha_GTP Gα-GTP (Active) G_alpha_GDP->G_alpha_GTP 3. Dissociation G_beta_gamma Gβγ G_beta_gamma->G_alpha_GDP Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Signal Propagation Ligand Ligand Ligand->GPCR 1. Activation GTP GTP GDP GDP G_alpha_GTP->G_alpha_GDP 6. GTP Hydrolysis G_alpha_GTP->Effector 4. Effector Activation

Myristoylation-dependent G-protein signaling cascade.
B. Src Family Kinase Signaling

Src family kinases (SFKs) are critical regulators of cell growth, proliferation, and migration. Myristoylation of the N-terminus of Src is essential for its localization to the plasma membrane, which is a prerequisite for its kinase activity and subsequent downstream signaling.[18] Non-myristoylated Src remains in the cytoplasm and is inactive.[18]

Src_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Growth Factor Receptor Src_active Active Src (Myristoylated) Receptor->Src_active 2. Recruitment & Activation Downstream Downstream Signaling (e.g., Ras-MAPK) Src_active->Downstream 3. Phosphorylation Cascade Growth_Factor Growth Factor Growth_Factor->Receptor 1. Binding Response Cellular Response (Proliferation, Migration) Downstream->Response 4. Gene Expression Changes

Role of myristoylation in Src kinase activation.
C. Plant Defense Signaling

In plants, myristoylation is crucial for defense signaling. Many calcium-dependent protein kinases (CDPKs) and other signaling proteins involved in pattern-triggered immunity (PTI) are myristoylated.[5][16] This modification targets them to the plasma membrane where they can perceive pathogen-associated molecular patterns (PAMPs) and initiate a defense response.[5]

Plant_Defense cluster_membrane Plasma Membrane cluster_outside Extracellular cluster_cytosol Cytosol PRR Pattern Recognition Receptor (PRR) CDPK CDPK (Myristoylated) PRR->CDPK 2. Activation MAPK_Cascade MAPK Cascade CDPK->MAPK_Cascade 3. Phosphorylation PAMP PAMP PAMP->PRR 1. Recognition Defense_Response Defense Gene Expression MAPK_Cascade->Defense_Response 4. Immune Response

Myristoylation in plant immunity signaling.

V. Experimental Protocols for Studying Myristoylation

The study of myristoylation has been revolutionized by the development of chemical biology tools that allow for the specific labeling and identification of myristoylated proteins in a cellular context.

A. Metabolic Labeling and Enrichment of Myristoylated Proteins

This protocol outlines the general steps for identifying myristoylated proteins using a myristic acid analog containing a "clickable" functional group (e.g., an azide (B81097) or alkyne).

1. Metabolic Labeling:

  • Culture cells (e.g., mammalian, yeast, or plant cells) in the presence of a myristic acid analog, such as 12-azidododecanoic acid (AzDDA) or a similar alkyne-containing analog.

  • The analog is taken up by the cells and incorporated into proteins by NMTs.

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Quantify the total protein concentration.

3. Click Chemistry Reaction:

  • To the cell lysate, add the components for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

  • This involves adding a reporter tag (e.g., biotin-alkyne or biotin-azide) that will covalently link to the incorporated myristic acid analog.

4. Enrichment of Biotinylated Proteins:

  • Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged myristoylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the captured proteins from the beads.

  • Perform in-solution or on-bead digestion of the proteins into peptides using trypsin.

6. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the myristoylated proteins.

Experimental_Workflow Start Cells in Culture Label 1. Metabolic Labeling (with Azido-Myristate) Start->Label Lyse 2. Cell Lysis Label->Lyse Click 3. Click Chemistry (with Biotin-Alkyne) Lyse->Click Enrich 4. Streptavidin Enrichment Click->Enrich Digest 5. On-Bead Digestion (Trypsin) Enrich->Digest MS 6. LC-MS/MS Analysis Digest->MS Identify Identification of Myristoylated Proteins MS->Identify

Workflow for identifying myristoylated proteins.
B. In Vitro NMT Activity Assay

This protocol describes a fluorescence-based assay to measure the kinetic parameters of purified NMT.

1. Reaction Setup:

  • In a microplate, combine a reaction buffer (e.g., Tris-HCl or HEPES) with purified NMT enzyme, a synthetic peptide substrate with an N-terminal glycine, and a fluorescent probe that reacts with the coenzyme A (CoA) released during the reaction.

2. Initiation of Reaction:

  • Initiate the reaction by adding myristoyl-CoA.

3. Fluorescence Measurement:

  • Immediately measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the NMT activity.

4. Data Analysis:

  • Determine the initial reaction velocities at varying substrate concentrations (either myristoyl-CoA or peptide).

  • Plot the data and fit to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat can be calculated).

VI. Conclusion and Future Directions

The comparative analysis of myristoylation reveals a fascinating evolutionary landscape of this crucial lipid modification. While the core machinery is conserved, significant differences in NMT isoforms, substrate specificities, and the composition of the myristoylome provide a rich area for further investigation. The divergence between human NMTs and those of pathogenic fungi and protozoa has already established NMT as a promising drug target. Future research, leveraging the powerful chemical proteomic tools now available, will undoubtedly uncover new myristoylated proteins and their functions, further delineating the role of this modification in health and disease across the kingdoms of life. A deeper understanding of the regulatory mechanisms governing NMT activity and substrate selection in different species will be key to developing novel and highly specific therapeutic interventions.

References

A Comparative Guide to Synthetic Tetradecanoate Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various synthetic tetradecanoate analogs in key functional assays. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.

Data Presentation: Comparative Efficacy of this compound Analogs

The following tables summarize the quantitative data on the biological activities of different classes of synthetic this compound analogs.

N-Myristoyltransferase (NMT) Inhibition and Antifungal Activity

Myristic acid derivatives have been extensively studied as inhibitors of N-Myristoyltransferase (NMT), a promising target for antifungal and anticancer therapies.

Compound ClassAnalogTarget/OrganismAssay TypePotency (IC₅₀/MIC₅₀)Reference
Amide Derivatives 3u (Aryl amine conjugate)NMTBiochemical NMT InhibitionIC₅₀: 0.835 µM[1]
3m (Aryl amine conjugate)NMTBiochemical NMT InhibitionIC₅₀: 0.863 µM[1]
3t (Aryl amine conjugate)NMTBiochemical NMT InhibitionIC₅₀: 1.003 µM[1]
Myristic Acid (Control)NMTBiochemical NMT InhibitionIC₅₀: 4.213 µM[1]
3u (Aryl amine conjugate)Candida albicansAntifungal SusceptibilityMIC₅₀: 10.62 µg/mL[1]
3k (Aryl amine conjugate)Candida albicansAntifungal SusceptibilityMIC₅₀: 10.77 µg/mL[1]
3r (Aryl amine conjugate)Candida albicansAntifungal SusceptibilityMIC₅₀: 11.89 µg/mL[1]
3t (Aryl amine conjugate)Candida albicansAntifungal SusceptibilityMIC₅₀: 12.95 µg/mL[1]
Fluconazole (Standard)Candida albicansAntifungal SusceptibilityMIC₅₀: 17.76 µg/mL[1]
3u (Aryl amine conjugate)Aspergillus nigerAntifungal SusceptibilityMIC₅₀: 15.33 µg/mL[1]
3m (Aryl amine conjugate)Aspergillus nigerAntifungal SusceptibilityMIC₅₀: 18.41 µg/mL[1]
3r (Aryl amine conjugate)Aspergillus nigerAntifungal SusceptibilityMIC₅₀: 20.17 µg/mL[1]
Fluconazole (Standard)Aspergillus nigerAntifungal SusceptibilityMIC₅₀: 25.65 µg/mL[1]
Anti-virulence Activity against Pseudomonas aeruginosa

Certain tetradecanoic acids have been shown to modulate virulence factors in pathogenic bacteria.

CompoundTarget/EffectAssay TypeConcentration% InhibitionReference
Tetradecanoic Acid (Myristic Acid) Pyocyanin ProductionPigment Quantification40 µM35.4%
1,000 µM58.8%
ExoU SecretionWestern Blot50 µMAbolished
Dodecanoic Acid (Lauric Acid) Pyocyanin ProductionPigment Quantification40 µM35.4%
1,000 µM58.8%
ExoU SecretionWestern Blot100 µMAbolished

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Biochemical N-Myristoyltransferase (NMT) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against NMT.

Materials:

  • Recombinant human NMT1 enzyme

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine

  • CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) dye

  • Assay Buffer (e.g., 20 mM potassium phosphate, pH 8.0)

  • DMSO for compound dilution

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of NMT enzyme in Assay Buffer.

    • Prepare a working solution of Myristoyl-CoA in Assay Buffer.

    • Prepare a working solution of the peptide substrate in Assay Buffer.

    • Prepare a working solution of CPM dye in Assay Buffer.

  • Assay Reaction:

    • In a 96-well plate, add a small volume of the diluted test compound or DMSO (for control) to each well.

    • Add the NMT enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of Myristoyl-CoA and the peptide substrate.

  • Detection:

    • Immediately add the CPM dye to the wells. CPM dye fluoresces upon reacting with the free thiol group of Coenzyme A (CoA-SH), which is released as a product of the NMT reaction.

    • Place the plate in a microplate reader and measure the fluorescence kinetically over a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound analogs against microbial strains.

Materials:

  • Test microbial strain (e.g., Candida albicans, Staphylococcus aureus)

  • Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum (e.g., ~1-5 x 10⁵ CFU/mL for bacteria, ~0.5-2.5 x 10³ CFU/mL for fungi).

  • Compound Dilution:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for fungi, 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 3: Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring the activity of PKC, a key enzyme in signal transduction that can be modulated by phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA), a myristate-containing compound.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., KRTLRR)

  • [γ-³²P]ATP

  • Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol)

  • Assay buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, lipid activator, PKC substrate peptide, and the test compound (if screening for inhibitors/activators).

    • Add the purified PKC enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination and Detection:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis:

    • Calculate the PKC activity based on the amount of ³²P incorporated into the substrate. Compare the activity in the presence of test compounds to the control to determine their effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound analogs and typical experimental workflows.

NMT_Signaling_Pathway cluster_NMT N-Myristoyltransferase (NMT) Catalytic Cycle cluster_downstream Downstream Effects of Myristoylation Myristoyl_CoA Myristoyl-CoA NMT NMT Myristoyl_CoA->NMT Binds Peptide Protein Substrate (N-terminal Glycine) NMT->Peptide Binds Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoyl Transfer CoA CoA-SH NMT->CoA Releases Membrane_Localization Membrane Localization Myristoylated_Protein->Membrane_Localization Targets to Membrane Inhibitor This compound Analog Inhibitor Inhibitor->NMT Inhibits Signal_Transduction Signal Transduction Membrane_Localization->Signal_Transduction Initiates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signal_Transduction->Cellular_Response Leads to PKC_Signaling_Pathway TPA TPA (Tetradecanoylphorbol Acetate) or other Activators PKC Protein Kinase C (PKC) TPA->PKC Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC Activates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrates Response Cellular Responses (Gene Expression, Proliferation) Phospho_Substrate->Response TLR4_Signaling_Pathway SFA Saturated Fatty Acids (e.g., Tetradecanoic Acid) TLR4 TLR4/MD2 Complex SFA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Cytokines Induces Transcription Experimental_Workflow_MIC Start Start Prepare_Compounds Prepare Stock Solutions of This compound Analogs Start->Prepare_Compounds Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Compounds->Serial_Dilution Inoculate Inoculate Plates Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Read MIC (Visually or Spectrophotometrically) Incubate->Read_Results Analyze Analyze and Compare MIC Values Read_Results->Analyze End End Analyze->End

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies used to investigate the causal relationship between tetradecanoate (myristic acid) levels and various disease states. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these methods in their own work. We will objectively compare different experimental approaches, present supporting data, and provide detailed protocols for key experiments.

Introduction to this compound and its Role in Disease

This compound, a 14-carbon saturated fatty acid, is not merely a component of dietary fats but also a crucial molecule in cellular biology.[1][2] Its primary mechanism of action within the cell is through a post-translational modification called N-myristoylation. This process, catalyzed by the enzyme N-myristoyltransferase (NMT), involves the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein.[3][4][5][6] This lipid modification is vital for protein localization, particularly for anchoring proteins to cellular membranes, which is a critical step in numerous signal transduction pathways.[3][4][5]

Dysregulation of this compound levels and the myristoylation process has been implicated in a range of diseases, including:

  • Cancer: Increased myristoylation of oncoproteins, such as c-Src, can contribute to cellular transformation and cancer progression.[5][7]

  • Infectious Diseases: Viruses like HIV-1 utilize myristoylation for viral assembly and budding.[6][7] It is also essential for the survival of various fungi and protozoan parasites.[6][7]

  • Inflammatory and Metabolic Diseases: Elevated levels of myristic acid have been associated with systemic inflammatory response syndrome (SIRS), sepsis, and bacteremia.[8] Studies in animal models suggest that dietary myristic acid can exacerbate adipose inflammation and insulin (B600854) resistance.[9] Furthermore, in some populations, plasma myristic acid levels have been negatively correlated with HDL cholesterol.[10]

Given these associations, establishing a clear causal link between this compound levels and disease is a critical area of research for developing novel therapeutic strategies.

Methodologies for Establishing Causality

Establishing a causal relationship between a biomarker like this compound and a disease requires a multi-faceted approach, moving from observational associations to experimental evidence of a mechanistic link. Below, we compare several key methodologies.

Table 1: Comparison of Methodologies to Establish Causality

Methodology Description Advantages Limitations Application to this compound
Epidemiological Studies Observational studies (cohort, case-control) that assess the association between this compound levels in a population and the incidence or prevalence of a disease.Can study large populations and identify potential associations.Prone to confounding variables and cannot definitively establish causality.Studies have shown associations between plasma this compound and sepsis, and inverse correlations with HDL cholesterol.[8][10]
Mendelian Randomization (MR) Uses genetic variants associated with this compound metabolism as instrumental variables to infer a causal relationship between the fatty acid and disease risk.Reduces confounding and reverse causation, providing stronger evidence for causality.Requires well-characterized genetic variants and large genomic datasets. The causal link is inferred, not directly observed.MR studies have been used to investigate the causal role of saturated fatty acids in cardiovascular disease, though specific findings for this compound are part of a broader analysis.[11]
In Vitro Cellular Models Utilizes cultured cells (e.g., cancer cell lines, hepatocytes) to study the direct effects of this compound on cellular processes and signaling pathways.Allows for controlled experiments to dissect molecular mechanisms. High-throughput screening is possible.May not fully recapitulate the complexity of a whole organism.HepG2 cells have been used to study the effect of myristic acid on HDL metabolism.[10]
In Vivo Animal Models Employs animal models (e.g., mice, rats) to study the systemic effects of altered this compound levels through dietary manipulation or genetic modification.Provides insights into the physiological effects in a whole organism. Allows for preclinical testing of interventions.Animal physiology may not perfectly mimic human disease. Ethical considerations are important.Mouse models have been used to demonstrate that dietary myristic acid can worsen high-fat diet-induced insulin resistance.[9] A murine model of cutaneous infection has been used to study the role of myristic acid in bacterial virulence.[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible research. Here, we provide protocols for key experiments used to investigate the role of this compound in disease.

Accurate measurement of this compound in plasma, serum, or tissues is a fundamental first step. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of plasma or serum, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Fatty Acid Methylation (Derivatization):

    • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours to convert fatty acids to their fatty acid methyl esters (FAMEs).

    • Add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction.

    • Combine the hexane extracts and evaporate to dryness under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried FAMEs in a suitable volume of hexane (e.g., 100 µL).

    • Inject 1 µL of the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the FAMEs.

    • The mass spectrometer is operated in electron ionization (EI) mode, and FAMEs are identified based on their retention time and mass spectra compared to known standards.

    • Quantification is achieved by comparing the peak area of the this compound methyl ester to that of an internal standard (e.g., heptadecanoic acid).

This assay can be used to assess the activity of NMT and the myristoylation of specific proteins.

Protocol: Click Chemistry-Based Myristoylation Assay

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line) in appropriate media.

    • Treat cells with a myristic acid analog containing a terminal alkyne (e.g., 13-tetradecynoic acid) for a designated period. This analog will be incorporated by NMT.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Click Reaction:

    • To a specific amount of protein lysate (e.g., 50 µg), add a reaction cocktail containing an azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore), a copper (I) catalyst, and a reducing agent.

    • Incubate the reaction at room temperature to ligate the reporter tag to the alkyne-modified myristoylated proteins.

  • Detection and Analysis:

    • Separate the proteins by SDS-PAGE.

    • If using an azide-biotin tag, transfer the proteins to a membrane and detect with streptavidin-HRP.

    • If using an azide-fluorophore, visualize the gel directly using an appropriate imager.

    • The intensity of the signal corresponds to the level of protein myristoylation.

Quantitative Data Comparison

The following tables summarize quantitative data from studies investigating the link between this compound and disease.

Table 2: this compound Levels in Sepsis and SIRS

Patient Group Mean Myristic Acid (µmol/L) ± SD p-value vs. Healthy Controls Reference
Sepsis150.3 ± 50.1< 0.001[8]
SIRS145.2 ± 48.9< 0.001[8]
Healthy Controls85.6 ± 25.3-[8]

Table 3: Effects of Dietary Myristic Acid on Metabolic Parameters in Mice

Parameter High-Fat Diet (HF) High-Fat Diet + Myristic Acid (HF+MA) p-value Reference
Visceral Adipose Tissue (g)1.8 ± 0.22.5 ± 0.3< 0.05[9]
Plasma Insulin (ng/mL)1.5 ± 0.32.8 ± 0.5< 0.05[9]
HOMA-IR35 ± 765 ± 12< 0.01[9]

Comparison with Alternative Biomarkers

This compound is one of many molecules implicated in the pathogenesis of inflammatory and metabolic diseases. A comparison with other biomarkers is crucial for understanding its relative importance and potential clinical utility.

Table 4: Comparison of this compound with Other Inflammatory/Metabolic Biomarkers

Biomarker Primary Disease Association Methodology for Causal Link Advantages as a Biomarker Disadvantages as a Biomarker
This compound Sepsis, Insulin Resistance, Cancer, Infectious DiseasesEpidemiological studies, animal models, in vitro experiments.[7][8][9]Directly involved in a key post-translational modification (myristoylation), offering a specific therapeutic target (NMT).Levels can be influenced by diet, potentially confounding interpretation.
C-Reactive Protein (CRP) Cardiovascular Disease, InflammationLarge-scale epidemiological studies, clinical trials of anti-inflammatory therapies.[13][14]Well-established, standardized assays are widely available. A strong predictor of cardiovascular events.A general marker of inflammation, not specific to a particular disease process.
Interleukin-6 (IL-6) Inflammation, Cardiovascular Disease, CancerEpidemiological studies, genetic studies, clinical trials of IL-6 inhibitors.[14]A key pro-inflammatory cytokine, directly targetable with monoclonal antibodies.Short half-life and pleiotropic effects can complicate its use as a prognostic marker.
Palmitic Acid (C16:0) Insulin Resistance, Cardiovascular DiseaseExtensive in vitro and in vivo studies demonstrating its role in inducing lipotoxicity and inflammation.Abundant saturated fatty acid, with a well-documented role in metabolic disease.Ubiquitous in the diet and endogenously synthesized, making it challenging to isolate its specific effects.

Visualizing the Pathways and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in studying this compound.

G Signaling Pathway of Protein Myristoylation cluster_0 Myristoyl-CoA Synthesis cluster_1 Protein Myristoylation cluster_2 Downstream Effects Myristic Acid Myristic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Myristic Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Myristoyl-CoA Myristoyl-CoA Acyl-CoA Synthetase->Myristoyl-CoA NMT NMT Myristoyl-CoA->NMT N-Myristoyltransferase (NMT) N-Myristoyltransferase (NMT) Target Protein (N-terminal Gly) Target Protein (N-terminal Gly) Target Protein (N-terminal Gly)->NMT Myristoylated Protein Myristoylated Protein Membrane Targeting Membrane Targeting Myristoylated Protein->Membrane Targeting NMT->Myristoylated Protein CoA release Signal Transduction Signal Transduction Membrane Targeting->Signal Transduction Disease Pathogenesis Disease Pathogenesis Signal Transduction->Disease Pathogenesis

Caption: Signaling pathway of protein myristoylation and its role in disease.

G Experimental Workflow for Establishing Causality Population Studies Population Studies Association Identified Association Identified Population Studies->Association Identified Mendelian Randomization Mendelian Randomization Association Identified->Mendelian Randomization Causal Inference Causal Inference Mendelian Randomization->Causal Inference In Vitro Mechanistic Studies In Vitro Mechanistic Studies Causal Inference->In Vitro Mechanistic Studies Molecular Mechanism Elucidated Molecular Mechanism Elucidated In Vitro Mechanistic Studies->Molecular Mechanism Elucidated In Vivo Animal Models In Vivo Animal Models Molecular Mechanism Elucidated->In Vivo Animal Models Phenotypic Effect Confirmed Phenotypic Effect Confirmed In Vivo Animal Models->Phenotypic Effect Confirmed Causal Link Established Causal Link Established Phenotypic Effect Confirmed->Causal Link Established

Caption: Workflow for establishing a causal link between a biomarker and disease.

Conclusion

Establishing a causal link between this compound levels and disease is a complex but critical endeavor for the development of novel diagnostics and therapeutics. This guide has outlined and compared the key methodologies, from large-scale population studies to detailed molecular and in vivo experiments. The evidence strongly suggests that this compound, primarily through the process of myristoylation, plays a significant role in the pathogenesis of various diseases. By employing the rigorous experimental approaches detailed here, researchers can further elucidate these mechanisms and pave the way for targeted interventions. The targeting of N-myristoyltransferase, in particular, holds promise as a therapeutic strategy for a range of conditions, from cancer to infectious diseases. Continued research in this area is essential for translating our understanding of this compound's role in biology into tangible clinical benefits.

References

Unraveling the Biological Impact of Tetradecanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological effects of tetradecanoate (myristic acid) with other fatty acids, supported by experimental data and detailed methodologies. We delve into its influence on key cellular signaling pathways and metabolic processes, offering a clear perspective on its multifaceted role in cellular function.

This compound, a 14-carbon saturated fatty acid, is not merely a building block for cellular structures but also an active signaling molecule that can modulate a variety of biological processes. Its effects are often context-dependent and can differ significantly from those of other saturated and unsaturated fatty acids. This guide synthesizes findings from the literature to provide a clear and objective comparison.

Comparative Analysis of Biological Effects

To facilitate a direct comparison, the following tables summarize the quantitative effects of this compound in relation to other common fatty acids on key biological markers.

Table 1: Effects of Fatty Acids on Inflammatory Signaling

Fatty AcidConcentrationCell TypeTarget PathwayEffectQuantitative ChangeReference
This compound (Myristic Acid) 10 µMBV-2 microgliaNF-κBInhibition of LPS-induced inflammationSignificant downregulation of IL-1β, IL-6, TNF-α expression
Palmitic Acid200 µMMacrophagesTLR4/NF-κBActivationIncreased pro-inflammatory cytokine production
Oleic Acid200 µMMacrophagesNF-κBAttenuation of palmitate-induced inflammationDecreased pro-inflammatory cytokine production

Table 2: Effects of Fatty Acids on Adipogenesis and Lipogenesis

Fatty AcidConcentrationCell TypeGene TargetEffectQuantitative ChangeReference
This compound (Myristic Acid) 250 µMStromal-vascular cellsPPARγ, FABP4UpregulationGreater mRNA expression than other concentrations
This compound (Myristic Acid) 150-250 µMStromal-vascular cellsACC1InhibitionDecreased mRNA expression compared to control
Palmitic Acid300 µMStromal-vascular cellsFASNInhibitionDecreased mRNA expression compared to control

Table 3: Comparative Effects on Cell Viability and Lipotoxicity

Fatty Acid CombinationCell TypeKey MediatorEffectQuantitative ChangeReference
Palmitic Acid + This compound (Myristic Acid) HepatocytesCeramide SynthesisPotentiation of lipotoxicityIncreased liver ceramide content and ER stress
Palmitic AcidL6 skeletal muscle cellsmtROS productionIncreasedSignificant increase in mitochondrial ROS
Oleic AcidL6 skeletal muscle cellsmtROS productionNo significant effectNo significant change in mitochondrial ROS

Key Signaling Pathways Modulated by this compound

This compound exerts its influence through several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Tetradecanoate_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits

Figure 1: this compound's inhibitory effect on the LPS-induced NF-κB signaling pathway.

Fatty_Acid_Lipotoxicity_Pathway Palmitic_Acid Palmitic Acid De_Novo_Ceramide_Synthesis De Novo Ceramide Synthesis Palmitic_Acid->De_Novo_Ceramide_Synthesis This compound This compound This compound->De_Novo_Ceramide_Synthesis Sustains Ceramide Ceramide De_Novo_Ceramide_Synthesis->Ceramide ER_Stress Endoplasmic Reticulum (ER) Stress Ceramide->ER_Stress Lipotoxicity Lipotoxicity (Cell Death) ER_Stress->Lipotoxicity

Figure 2: Synergistic effect of this compound and palmitic acid on ceramide synthesis and lipotoxicity.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Fatty Acid Treatment

  • Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Fatty Acid Preparation: Prepare stock solutions of this compound, palmitic acid, and oleic acid by dissolving them in ethanol (B145695) or DMSO. Further dilute the stock solutions in culture medium to the desired final concentrations. A vehicle control (ethanol or DMSO alone) should be included in all experiments.

  • Treatment: When cells reach 70-80% confluency, replace the culture medium with medium containing the fatty acids or vehicle control. Incubate for the desired time period (e.g., 24 hours).

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Following fatty acid treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR machine and SYBR Green master mix. Use specific primers for the target genes (e.g., IL-1β, IL-6, TNF-α, PPARγ, FABP4, ACC1, FASN) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: N-Myristoylation Assay

This protocol is adapted from a fluorescence-based assay for N-myristoyltransferase (NMT) activity.

  • Reagents:

    • N-myristoyltransferase (NMT1 or NMT2)

    • Myristoyl-CoA

    • Peptide substrate (e.g., derived from the N-terminal sequence of a known myristoylated protein)

    • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) for detecting Coenzyme A

    • Assay buffer

  • Procedure:

    • Combine NMT, myristoyl-CoA, and CPM in a 96-well plate.

    • Initiate the reaction by adding the peptide substrate.

    • Monitor the increase in fluorescence intensity over time at an excitation of 380 nm and an emission of 470 nm. The rate of fluorescence increase is proportional to the NMT activity.

Experimental_Workflow_Gene_Expression Start Start: Cell Culture Treatment Fatty Acid Treatment (this compound, etc.) Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2^-ΔΔCt method) qPCR->Data_Analysis End End: Relative Gene Expression Data_Analysis->End

Figure 3: Experimental workflow for analyzing fatty acid effects on gene expression.

This guide provides a foundational understanding of the biological effects of this compound. Further research is warranted to fully elucidate its complex roles in health and disease, paving the way for potential therapeutic applications.

Lack of Independent Cohort Validation Studies for Tetradecanoate as a Prognostic Marker

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of dedicated independent cohort validation studies for tetradecanoate as a standalone prognostic marker in any specific disease context. While research has explored the broader role of fatty acids and fatty acid metabolism in the prognosis of diseases such as cancer and cardiovascular conditions, this compound itself has not been singled out for rigorous independent validation of its prognostic value.

Current research on fatty acids as prognostic indicators tends to focus on complex profiles or signatures rather than individual fatty acids. For instance, studies in oncology have investigated prognostic models based on the expression of a panel of fatty acid metabolism-related genes. Similarly, in the field of cardiovascular disease, research has examined the association between circulating levels of various fatty acid classes (e.g., saturated, monounsaturated, polyunsaturated) and cardiovascular risk. These studies often consider the relative abundance of different fatty acids rather than the absolute concentration of a single one like this compound.

The scientific community emphasizes the critical need for independent validation of any potential biomarker before it can be considered for clinical use. This process involves testing the biomarker in a completely separate group of patients (an independent cohort) from the one in which it was discovered. This step is crucial to ensure that the initial findings are not due to chance or specific characteristics of the initial study population and that the biomarker is robust and generalizable.

Given the current state of research, a direct comparison of this compound's prognostic performance with other alternatives, supported by experimental data from independent validation, cannot be provided. Detailed experimental protocols specifically for the independent cohort validation of this compound as a prognostic marker are also not available in the published literature.

Therefore, while the broader field of lipidomics and the study of fatty acid metabolism in disease prognosis is an active area of investigation, specific evidence to support the use of this compound as an independently validated prognostic marker is currently lacking. Future research may focus on validating the prognostic utility of individual fatty acids like this compound, which would then enable the development of the kind of comparative guides requested. Researchers, scientists, and drug development professionals should be aware of this gap in the literature when considering potential prognostic biomarkers.

In Vitro Efficacy of Tetradecanoate-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of various tetradecanoate-derived compounds, also known as myristic acid derivatives. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as therapeutic agents. This document summarizes quantitative efficacy data, details the experimental protocols used for these assessments, and visualizes key biological pathways and workflows to support further research and development.

Quantitative Efficacy of this compound Derivatives

The following table summarizes the in vitro biological activities of several this compound-derived compounds against a range of targets, including fungi, bacteria, viruses, and enzymes.

Compound/DerivativeTargetAssay TypeEfficacy MetricResult
2-Bromo tetradecanoic acidSaccharomyces cerevisiaeAntifungal SusceptibilityMIC10 µM[1][2]
2-Bromo tetradecanoic acidCandida albicansAntifungal SusceptibilityMIC39 µM[1][2]
2-Bromo tetradecanoic acidCryptococcus neoformansAntifungal SusceptibilityMIC20 µM[1][2]
2-Bromo tetradecanoic acidAspergillus nigerAntifungal SusceptibilityMIC< 42 µM[1][2]
4-Oxa tetradecanoic acidCryptococcus neoformansAntifungal SusceptibilityMIC30 µM[1][2]
4-Oxa tetradecanoic acidSaccharomyces cerevisiaeAntifungal SusceptibilityMIC50 µM[1][2]
9-Oxa tetradecanoic acidCryptococcus neoformansAntifungal SusceptibilityMIC30 µM[1][2]
9-Oxa tetradecanoic acidSaccharomyces cerevisiaeAntifungal SusceptibilityMIC50 µM[1][2]
(±)-2-Methoxy-tetradecanoic acidCandida albicans (ATCC 14053)Antifungal SusceptibilityMIC100 µM[3]
(±)-2-Methoxy-tetradecanoic acidAspergillus niger (ATCC 16404)Antifungal SusceptibilityMIC100 µM[3]
(±)-2-Methoxy-tetradecanoic acidCryptococcus neoformans (ATCC 66031)Antifungal SusceptibilityMIC100 µM[3]
Myristic Acid Derivatives (3u, 3k, 3r, 3t)Candida albicansAntifungal SusceptibilityMIC₅₀10.62-12.95 µg/mL[4]
Myristic Acid Derivatives (3u, 3m, 3r)Aspergillus nigerAntifungal SusceptibilityMIC₅₀-
β-amyrin this compoundStaphylococcus aureusAntibacterial SusceptibilityMIC100.0 mg/mL[5]
Tetradecanoic acid (Myristic acid)Pseudomonas aeruginosa PA14Pyocyanin (B1662382) Production Inhibition% Inhibition35-58% at 40 & 1000 µM
3-Fluoro-13-oxatetradecanoic acidHIV-1Anti-HIV AssayID₅₀1-5 µM[1][2]
5′-O-myristoyl derivative of FLTHIV (cell-free)Anti-HIV AssayEC₅₀1.1 µM[6]
5′-O-myristoyl derivative of FLTHIV (cell-associated)Anti-HIV AssayEC₅₀6.4 µM[6]
12-Thioethyldodecanoic acidHIV (CEM-SS cells)Anti-HIV AssayEC₅₀9.37 µM[7]
12-Thioethyldodecanoic acidHepatitis B Virus (2.2.15 cells)Anti-HBV AssayEC₅₀17.8 µM[7]
12-Methoxydodecanoic acidHepatitis B Virus (2.2.15 cells)Anti-HBV AssayEC₅₀20-30 µM[7]
2-Hydroxymyristoyl-CoAN-Myristoyltransferase (NMT)NMT Inhibition AssayKᵢ45 nM[1][2]
2-Bromomyristoyl-CoAN-Myristoyltransferase (NMT)NMT Inhibition AssayKᵢ450 nM[1][2]
2-Fluoromyristoyl-CoAN-Myristoyltransferase (NMT)NMT Inhibition AssayKᵢ200 nM[1][2]
Myristic Acid Derivatives (3u, 3m)N-Myristoyltransferase (NMT)NMT Inhibition AssayIC₅₀-

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and to aid in the design of future experiments.

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[8]

  • Preparation of Antifungal Agent: The test compound, such as Antifungal Agent 74, is initially dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[8] Serial twofold dilutions are then prepared in a 96-well microtiter plate using a liquid broth medium like RPMI 1640.[8][9]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for Cryptococcus neoformans).[10] A standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).[9][10] This suspension is then further diluted in the broth medium to achieve the final desired inoculum density.[10]

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension.[9] A growth control well (containing no antifungal agent) and a sterility control well (containing only medium) are included on each plate.[11] The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for filamentous fungi).[11][12]

  • MIC Determination: Following incubation, the plates are visually inspected for fungal growth.[8] The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.[8] For some fungi and antifungal agents, the endpoint may be 100% growth inhibition.[12]

N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of N-myristoyltransferase, an enzyme that catalyzes the attachment of myristate to proteins.[13][14]

  • Reagent Preparation: Prepare solutions of NMT enzyme, a peptide substrate (e.g., derived from pp60src), myristoyl-CoA, and the test inhibitor (e.g., S-(2-oxopentadecyl)-CoA as a positive control) in an appropriate assay buffer.[13][14] A fluorescent dye such as 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM) is also prepared, which reacts with the free thiol group of Coenzyme A (CoA) released during the enzymatic reaction.[14]

  • Assay Procedure: In a 96-well plate, combine the NMT enzyme, the test inhibitor at various concentrations, and the fluorescent dye.[14] Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.[14]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader.[13] Measure the increase in fluorescence intensity over time at an excitation wavelength of approximately 380 nm and an emission wavelength of around 470 nm.[13][14]

  • Data Analysis: Determine the initial reaction velocity from the rate of fluorescence increase for each inhibitor concentration. Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

Anti-HIV TZM-bl Cell Assay

This assay is used to quantify the inhibition of HIV-1 infection in vitro.

  • Cell Culture and Plating: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing HIV-1 LTR-driven luciferase and β-galactosidase reporter genes, are cultured and seeded into 96-well plates.

  • Compound Preparation and Addition: The this compound-derived compound is serially diluted to various concentrations. These dilutions are added to the wells containing the TZM-bl cells.

  • Virus Infection: A known amount of HIV-1 virus is added to the wells containing the cells and the test compound. Control wells with virus but no compound, and cells with no virus are also included.

  • Incubation: The plates are incubated for a period that allows for a single round of virus infection (typically 48 hours).

  • Quantification of Infection: After incubation, the cells are lysed, and the activity of the luciferase reporter gene is measured using a luminometer. The reduction in luciferase activity in the presence of the compound compared to the virus control indicates the level of HIV-1 inhibition.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the 50% inhibitory concentration (ID50) is determined from the dose-response curve.

Pyocyanin Production Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of pyocyanin, a virulence factor of Pseudomonas aeruginosa.

  • Bacterial Culture: Pseudomonas aeruginosa is grown overnight in a suitable broth medium (e.g., King's A broth).

  • Inhibition Assay: The overnight culture is diluted and inoculated into fresh medium containing various concentrations of the this compound derivative. A control culture with no compound is also prepared. The cultures are incubated with shaking for a specified period (e.g., 24-72 hours) to allow for bacterial growth and pyocyanin production.

  • Pyocyanin Extraction: After incubation, the bacterial cultures are centrifuged to pellet the cells. The supernatant, containing the pyocyanin, is collected. Pyocyanin is then extracted from the supernatant using chloroform (B151607). The chloroform layer is then mixed with 0.2 N HCl, which results in the pyocyanin moving to the acidic aqueous phase and turning it pink.

  • Quantification: The absorbance of the pink aqueous phase is measured spectrophotometrically at 520 nm.

  • Data Analysis: The amount of pyocyanin produced is proportional to the absorbance at 520 nm. The percentage of inhibition is calculated by comparing the absorbance of the treated cultures to that of the untreated control.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental procedures are provided below to facilitate a deeper understanding.

NMT_Inhibition_Pathway cluster_0 N-Myristoyltransferase (NMT) Catalytic Cycle cluster_1 Inhibition by this compound Derivative Myristoyl-CoA Myristoyl-CoA NMT_Enzyme NMT Enzyme Myristoyl-CoA->NMT_Enzyme Binds NMT_Myristoyl_CoA_Complex NMT-Myristoyl-CoA Complex NMT_Enzyme->NMT_Myristoyl_CoA_Complex Inhibited_Complex NMT-Inhibitor Complex NMT_Enzyme->Inhibited_Complex Myristoylated_Protein Myristoylated Protein NMT_Myristoyl_CoA_Complex->Myristoylated_Protein Myristate Transfer CoA Coenzyme A NMT_Myristoyl_CoA_Complex->CoA Release Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT_Myristoyl_CoA_Complex Binds Membrane_Localization Membrane Localization & Signal Transduction Myristoylated_Protein->Membrane_Localization Leads to Tetradecanoate_Inhibitor This compound-derived Inhibitor Tetradecanoate_Inhibitor->NMT_Enzyme Binds to active site Broth_Microdilution_Workflow start Start prep_compound Prepare Serial Dilutions of This compound Compound start->prep_compound prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_results Visually Read MIC incubate->read_results end End read_results->end

References

Navigating the Landscape of Biomarker Assay Validation: A Fit-for-Purpose Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of fit-for-purpose biomarker assay validation. This guide provides a comparative overview of current guidelines, detailed experimental protocols, and visual workflows to support robust and reliable biomarker data.

The critical role of biomarkers in drug development is undisputed, guiding decisions from early discovery to clinical trials. However, the analytical validation of biomarker assays presents unique challenges due to the endogenous nature of these molecules and their diverse applications. The "fit-for-purpose" (FFP) approach has emerged as the consensus framework for biomarker assay validation, emphasizing that the level of validation should be tailored to the intended use of the biomarker data.[1][2][3] This guide compares and contrasts key aspects of FFP biomarker assay validation guidelines and recommendations from various regulatory and scientific bodies, providing a practical resource for navigating this complex landscape.

The Fit-for-Purpose Philosophy: Context is Key

The core principle of the FFP approach is that the rigor of assay validation is directly dependent on the "Context of Use" (COU).[4][5] The COU defines how the biomarker data will be used to make decisions in drug development. For instance, an exploratory biomarker used for internal decision-making in early discovery will require a less stringent validation package than a biomarker used to support pivotal safety and efficacy claims in a registrational trial.[1][6][7]

A key challenge in applying the FFP concept is the lack of universally harmonized guidelines.[8] While regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance, these often serve as a starting point, leaving room for scientific judgment and interpretation.[9][10][11]

A Comparative Overview of Validation Parameters

The following tables summarize and compare key validation parameters for biomarker assays as recommended by different guidelines and industry best practices. It is important to note that these are general comparisons, and the specific requirements for any given assay will depend on its unique COU.

Table 1: Comparison of Key Validation Parameters Across Different Guidances

Validation ParameterFDA Recommendations (General Principles)EMA Position (General Principles)CLSI Guidelines (Clinical Laboratory Focus)Industry Best Practices (e.g., GCC, AAPS)
Accuracy Should be assessed, but acknowledgment that "true" value may be unknown. Focus on relative accuracy.[6]Similar to FDA, emphasizes the use of reference materials where available.[11]Rigorous assessment of bias against a reference method or material is critical.[12][13]Acknowledges that for many biomarkers, only precision can be reliably determined.
Precision Intra- and inter-assay precision should be determined at multiple concentrations.[6]Aligns with FDA on the need for intra- and inter-assay precision assessment.[11][14]Detailed protocols for determining repeatability and within-laboratory precision.[12][13]Tiered approach to precision based on COU.
Sensitivity The lower limit of quantification (LLOQ) should be determined based on the expected biomarker concentrations.[6]LLOQ should be appropriate for the intended purpose of the assay.[11][14]Focus on Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantitation (LoQ).[12]LLOQ should be relevant to the biological context of the biomarker.
Selectivity/Specificity The ability of the assay to differentiate and quantify the analyte in the presence of other components in the matrix.[6]Assessment of interference from related substances is required.[11][14]Systematic evaluation of potential interfering substances.[13]Critical for ensuring the assay measures the intended biomarker.
Parallelism Important for ligand-binding assays to demonstrate that the endogenous analyte behaves similarly to the reference standard.[9]Acknowledged as a key parameter for immunoassays.Less emphasis in general clinical chemistry, but important for immunoassay-based methods.A critical experiment for demonstrating the validity of ligand-binding assays for endogenous analytes.[15]
Stability Analyte stability should be evaluated under expected sample handling and storage conditions.[6]Comprehensive stability testing is required.[11][14]Stability studies are a key component of method validation.Stability should be assessed in the relevant biological matrix.

Table 2: Tiers of Validation Based on Context of Use (Illustrative)

Validation TierContext of Use (Example)Typical Validation ExperimentsAcceptance Criteria
Screening/Research Early discovery, non-GLP studiesPrecision (intra-assay), Selectivity (basic)Wider acceptance criteria
Qualification Exploratory endpoints in early clinical trials, internal decision-makingPrecision (intra- and inter-assay), Relative Accuracy, LLOQ, Selectivity, Stability (short-term)Moderately stringent
Validation Primary and secondary endpoints in registrational trials, data supporting labeling claimsFull suite: Accuracy, Precision, Sensitivity, Selectivity, Parallelism, Reproducibility, Stability (comprehensive)Rigorous and pre-defined

Visualizing the Fit-for-Purpose Workflow

The following diagrams illustrate the conceptual framework and workflow for fit-for-purpose biomarker assay validation.

FFP_Concept cluster_0 Context of Use (COU) cluster_1 Validation Plan cluster_2 Assay Validation cluster_3 Data Application COU Define the intended use of the biomarker data VP Develop a validation plan tailored to the COU COU->VP Drives AV Execute validation experiments VP->AV Guides DA Generate reliable data for decision-making AV->DA Enables

Caption: The Fit-for-Purpose (FFP) concept in biomarker assay validation.

Validation_Workflow start Start: New Biomarker Assay define_cou Define Context of Use (COU) start->define_cou select_platform Select Analytical Platform define_cou->select_platform develop_assay Assay Development & Optimization select_platform->develop_assay define_validation_tier Determine Validation Tier (Screening, Qualification, Validation) develop_assay->define_validation_tier draft_plan Draft Validation Plan & Acceptance Criteria define_validation_tier->draft_plan execute_validation Execute Validation Experiments draft_plan->execute_validation analyze_data Analyze Data & Assess Against Criteria execute_validation->analyze_data decision Validation Successful? analyze_data->decision finalize_report Finalize Validation Report decision->finalize_report Yes troubleshoot Troubleshoot & Re-validate decision->troubleshoot No implement_assay Implement Assay for Sample Analysis finalize_report->implement_assay troubleshoot->execute_validation

Caption: A typical workflow for fit-for-purpose biomarker assay validation.

Experimental Protocols: Key Methodologies

Detailed and well-documented experimental protocols are the foundation of a robust validation package. Below are examples of methodologies for two critical validation experiments.

Experimental Protocol 1: Assessment of Precision

Objective: To determine the intra- and inter-assay precision of the biomarker assay.

Materials:

  • Quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Calibrators and all other assay reagents.

  • Biological matrix from the target population.

Methodology:

  • Intra-assay Precision (Repeatability):

    • Analyze a minimum of five replicates of each QC level in a single analytical run.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations at each QC level.

  • Inter-assay Precision (Intermediate Precision):

    • Analyze a minimum of three replicates of each QC level in at least three different analytical runs, preferably on different days and by different operators.

    • Calculate the mean, SD, and %CV for the combined data from all runs for each QC level.

Acceptance Criteria (Example for a Validated Assay):

  • Intra-assay %CV ≤ 15% (20% for LLOQ)

  • Inter-assay %CV ≤ 15% (20% for LLOQ)

Experimental Protocol 2: Assessment of Parallelism in a Ligand-Binding Assay

Objective: To demonstrate that the endogenous biomarker in the study samples dilutes in a manner parallel to the standard curve prepared with the reference standard. This indicates that the assay accurately measures the endogenous analyte.

Materials:

  • At least three independent sources of biological matrix containing high concentrations of the endogenous biomarker.

  • Reference standard and calibrators.

  • Assay diluent.

Methodology:

  • Prepare a serial dilution series for each of the high-concentration endogenous samples using the assay diluent.

  • Analyze the undiluted and serially diluted samples in the assay.

  • Calculate the concentration of the biomarker in each dilution, corrected for the dilution factor.

  • Plot the measured concentrations against the dilution factor for each sample.

  • Qualitative Assessment: The dilution curves for the endogenous samples should be parallel to the standard curve.

  • Quantitative Assessment: The %CV of the back-calculated concentrations across the dilution series for each sample should be within a pre-defined acceptance limit (e.g., ≤ 20%).

Conclusion

The fit-for-purpose approach to biomarker assay validation provides a flexible and scientifically sound framework for generating reliable data to support drug development decisions. By carefully considering the Context of Use, researchers can design a validation strategy that is both efficient and robust. This guide provides a comparative overview to aid in this process, but it is crucial to remember that each biomarker assay is unique and requires a tailored validation plan based on its specific application and the current regulatory landscape. Early and ongoing communication between bioanalytical scientists, clinicians, and regulatory experts is paramount to the successful implementation of a fit-for-purpose validation strategy.

References

A Researcher's Guide to Selecting and Validating Antibodies for Myristoylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of protein myristoylation is crucial for understanding a myriad of cellular processes, from signal transduction to oncogenesis. This guide provides a comparative overview of commercially available pan-myristoylation antibodies and detailed protocols for their validation, ensuring the specificity and reliability of experimental results.

Comparison of Commercially Available Pan-Myristoylation Antibodies

Supplier Product Name/ID Clonality Host Tested Applications Immunogen
MyBioSourceanti-Pan Myristoylation antibody (MBS2549218)PolyclonalRabbitWestern Blot (WB), ELISASynthetic myristoylated peptide
Cusabioanti-Pan myristoylation AntibodyPolyclonalRabbitWestern Blot (WB), ELISASynthetic myristoylated peptide
Antibodies-Onlineanti-Pan Myristoylation Antibody (ABIN4902480)PolyclonalRabbitWestern Blot (WB), ELISASynthetic myristoylated peptide
Nordic BiositeAnti Pan- myristoylation Antibody (LS-C813602)PolyclonalRabbitWestern Blot (WB), ELISASynthetic myristoylated peptide
AFG ScientificPan myristoylation AntibodyPolyclonalRabbitWestern Blot (WB), ELISASynthetic myristoylated peptide
Amerigo ScientificAnti-Pan myristoylation antibodyN/AN/AWestern Blot (WB)N/A
St John's LaboratoryAnti-pan Myristyl-G antibody (STJ11100543)PolyclonalRabbitWestern Blot (WB), ELISASynthetic peptide containing myristylated Glycine (B1666218)
Creative BiolabsFatty Acylation (Myristoylation) Specific AntibodyPolyclonal/MonoclonalN/AELISA, Dot blot, WBLipidated Hapten (e.g., myristoylation structures)

Experimental Protocols for Antibody Specificity Validation

The following protocols are designed to rigorously assess the specificity of pan-myristoylation antibodies.

Experimental Workflow for Antibody Specificity Validation

G cluster_0 Sample Preparation cluster_1 Immunoassay cluster_2 Data Analysis Positive_Control Myristoylated Protein (e.g., purified Src or cell lysate) Western_Blot Western Blot Positive_Control->Western_Blot ELISA ELISA Positive_Control->ELISA Negative_Control Non-myristoylated Protein (NMT inhibitor-treated cells or G2A mutant) Negative_Control->Western_Blot Negative_Control->ELISA Analysis Compare signal between Positive and Negative Controls Western_Blot->Analysis ELISA->Analysis Specificity_Conclusion Specificity_Conclusion Analysis->Specificity_Conclusion Specific antibody shows strong signal for Positive Control and minimal/no signal for Negative Control

Caption: Workflow for validating pan-myristoylation antibody specificity.

Western Blotting Protocol for Specificity Validation

This protocol utilizes a known myristoylated protein as a positive control and a non-myristoylated version as a negative control. Treatment of cells with an N-myristoyltransferase (NMT) inhibitor, such as Zelenirstat (PCLX-001), can effectively block protein myristoylation, providing a robust negative control.[6]

a. Preparation of Cell Lysates:

  • Positive Control: Culture cells known to express a myristoylated protein of interest (e.g., Src in a cancer cell line). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Negative Control (NMT Inhibition): Treat the same cell line with an effective concentration of an NMT inhibitor (e.g., Zelenirstat) for a sufficient duration (e.g., 24-48 hours) to ensure inhibition of myristoylation.[6][7] Lyse the cells as described for the positive control.

  • Negative Control (Site-Directed Mutagenesis): As an alternative, use cells expressing a mutant version of the target protein where the N-terminal glycine residue is replaced with alanine (B10760859) (G2A mutant). This mutation prevents myristoylation.[8]

b. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of all cell lysates using a standard protein assay (e.g., BCA assay).

  • Load equal amounts of protein (e.g., 20-30 µg) from the positive and negative control lysates onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary pan-myristoylation antibody at the manufacturer's recommended dilution overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

c. Expected Results:

A specific pan-myristoylation antibody will show a strong band corresponding to the myristoylated protein in the positive control lane and a significantly reduced or absent band in the negative control lane(s). It is also advisable to run a loading control (e.g., an antibody against GAPDH or β-actin) to ensure equal protein loading between lanes.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Specificity Validation

ELISA can be used for a more quantitative assessment of antibody specificity.

a. Plate Coating:

  • Coat the wells of a 96-well microplate with a myristoylated peptide (positive control) and a corresponding non-myristoylated peptide (negative control) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate the plate overnight at 4°C.

  • Wash the wells three times with wash buffer (e.g., PBST).

b. Blocking and Antibody Incubation:

  • Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add serial dilutions of the primary pan-myristoylation antibody to the wells and incubate for 2 hours at room temperature.

c. Detection:

  • Wash the wells three times with wash buffer.

  • Add an appropriate HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

d. Expected Results:

A specific antibody will show a high absorbance signal in the wells coated with the myristoylated peptide and a very low or no signal in the wells with the non-myristoylated peptide.

Signaling Pathway Involving a Myristoylated Protein: The Src Kinase Pathway

The myristoylation of Src, a non-receptor tyrosine kinase, is essential for its localization to the cell membrane and its subsequent activation and downstream signaling.[2][8] Inhibition of Src myristoylation prevents its membrane association, leading to a loss of its oncogenic activity.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (Myristoylated) RTK->Src_inactive Recruitment & Activation Src_active Active Src Src_inactive->Src_active Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src_active->Downstream Cellular_Response Cellular_Response Downstream->Cellular_Response Proliferation, Survival, Migration Ligand Growth Factor Ligand->RTK NMT NMT NMT->Src_inactive Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Pro_Src Pro-Src Pro_Src->NMT

References

Safety Operating Guide

Proper Disposal of Tetradecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of tetradecanoate (myristic acid) in a laboratory setting.

This document provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. Adherence to these protocols is critical for minimizing environmental impact and maintaining occupational safety.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. Tetradecanoic acid is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA) and can cause serious eye irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn to prevent skin contact.[2]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Synonyms Myristic acid
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
Appearance White solid
Melting Point 50 - 57 °C / 122 - 134.6 °F[3]
Boiling Point 326 °C / 618.8 °F @ 760 mmHg[3]
Flash Point > 110 °C / > 230 °F[1][3]
Solubility Insoluble in water[1][3]
log Pow 5.9[1]

Spill Management Procedures

In the event of a spill, prompt and appropriate action is necessary to contain the substance and prevent its spread.

Minor Spills:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[2][4]

  • Dampen the Material: For solid spills, dampen the material with 60-70% ethanol (B145695) to minimize dust generation.[4]

  • Contain and Collect: Sweep up the dampened material and place it into a suitable, clearly labeled container for disposal.[1][4]

  • Clean the Area: Use an absorbent paper dampened with 60-70% ethanol to clean any remaining material.[4] Follow with a soap and water wash of the contaminated surface.[4]

Major Spills:

  • Evacuate: Alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Cover the spill with an inert absorbent material like sand or earth to prevent it from spreading.[5]

  • Collect: Once contained, collect the material and place it in a designated, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly as described for minor spills.

  • Report: Report the spill to your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere to all local, regional, and national regulations.[1][6] Chemical waste generators are responsible for correctly classifying their waste.[1][3][7]

  • Waste Characterization: Determine if the this compound waste is classified as hazardous. This determination must be made in consultation with your institution's EHS office and local hazardous waste regulations.[1][7] While some sources indicate it is not classified as hazardous waste, others point to its hazardous nature under OSHA standards.[1][5]

  • Containerization:

    • Place this compound waste in a chemically compatible, leak-proof container.[2]

    • Ensure the container is in good condition and can be securely sealed.

    • If possible, use the original container.[8]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" (if applicable) and with the full chemical name: "Tetradecanoic Acid" or "Myristic Acid."

    • Indicate the approximate quantity and date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool, dry area.[8]

    • Store away from incompatible materials such as bases and reducing agents.[1][3]

    • Ensure secondary containment for liquid waste mixtures.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[2][3][5]

    • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Tetradecanoate_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste: Is it contaminated with other hazardous chemicals? start->characterize consult_ehs Consult Institutional EHS & Local Regulations characterize->consult_ehs is_hazardous Is it classified as hazardous waste? consult_ehs->is_hazardous non_haz_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_haz_disposal No haz_disposal Package, Label, and Store as Hazardous Waste is_hazardous->haz_disposal Yes pickup Arrange for Pickup by Licensed Waste Contractor non_haz_disposal->pickup haz_disposal->pickup end End: Proper Disposal Complete pickup->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of tetradecanoate and its common forms, such as tetradecanoic acid (myristic acid) and its esters (e.g., methyl this compound). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

Tetradecanoic acid and its esters are generally considered to have low toxicity.[1] However, different suppliers may classify the same chemical with different hazards. For instance, while some safety data sheets (SDS) for methyl this compound and tetradecanoic acid state they are not classified as hazardous substances[1][2][3], another SDS for myristic acid methyl ester classifies it as a highly flammable liquid and vapor that causes skin and serious eye irritation.[4] Therefore, it is imperative to always consult the specific safety data sheet provided by the manufacturer for the exact product you are using.

Potential hazards can include:

  • Eye and Skin Irritation : Direct contact may cause irritation.[4][5]

  • Respiratory Tract Irritation : Inhalation of dust from the solid form or vapors from the heated liquid may irritate the respiratory tract.[5][6]

  • Flammability : Some ester forms may be flammable.[4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound compounds.

Protection Type Specific Equipment Rationale and Citation
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against splashes and dust that could cause eye irritation.[2][5][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, PVC, or rubber). Lab coat or protective clothing.To prevent skin contact, as some forms may cause skin irritation.[2][5][8][9]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or vapors are generated, use a NIOSH-approved respirator.[1][2][5]To prevent inhalation of airborne particles or vapors, which can cause respiratory irritation.[5]

Handling and Storage Procedures

Handling:

  • Always handle chemicals in a well-ventilated area.[5][7]

  • Avoid contact with eyes, skin, and clothing.[5][7][10]

  • Avoid breathing dust or vapors.[4][7]

  • Wash hands thoroughly after handling.[8]

  • Keep away from ignition sources and incompatible materials such as strong oxidizers, acids, and bases.[4][5][10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5][10]

  • Keep containers tightly closed when not in use.[5][10]

  • Store away from incompatible materials.[5][10]

First-Aid Measures

Immediate response is critical in case of accidental exposure.

Exposure Route First-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[2][5][6]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[2][5][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If symptoms persist, consult a physician.[2][5][6]
Ingestion Rinse mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention.[2][5][6]

Operational Plan: Spill Response

In the event of a spill, a clear and immediate plan of action is necessary to ensure safety and minimize environmental contamination.

Spill_Cleanup_Workflow Workflow for Handling a this compound Spill A 1. Ensure Immediate Safety B 2. Assess the Spill A->B Evacuate & Ventilate Area Remove Ignition Sources C 3. Assemble PPE B->C Identify substance & estimate quantity D 4. Contain the Spill C->D Wear gloves, goggles, & protective clothing E 5. Clean Up and Absorb D->E Use inert material to prevent spreading F 6. Decontaminate Area E->F Absorb with sand, earth, or universal binder For solids, dampen with 60-70% ethanol G 7. Dispose of Waste F->G Wash site with soap & water or 60-70% ethanol H 8. Report Incident G->H Collect waste in sealed containers for disposal H->A Follow institutional protocols

Caption: Step-by-step procedure for safely managing a this compound spill.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Chemical Waste : Dispose of this compound waste at a licensed hazardous-waste site in accordance with all applicable federal, state, and local regulations.[5][6][11]

  • Contaminated Materials : Any materials used for cleanup (e.g., absorbents, gloves, contaminated clothing) should be placed in a sealed, labeled container and disposed of as hazardous waste.[5][6][12]

  • Small Quantities : Some regulations may permit the disposal of very small quantities with household waste, but this should be verified with local authorities and institutional policies.[3] Avoid discharging into sewers or drains.[1][3][5]

Quantitative Data

The following table presents relevant quantitative data for Tetradecanoic Acid. This information is critical for risk assessment and emergency response planning.

Data Point Value Source
Protective Action Criteria (PAC-1) 0.14 mg/m³NOAA[12]
Protective Action Criteria (PAC-2) 1.6 mg/m³NOAA[12]
Protective Action Criteria (PAC-3) 9.3 mg/m³NOAA[12]
Flash Point (Methyl this compound) > 110 °C / > 230 °FFisher Scientific[2]
Molecular Weight (Tetradecanoic Acid) 228.38 g/mol Cosmo Bio USA[1]
Molecular Weight (Methyl this compound) 242.2 g/mol CPAchem Ltd.[3]

PAC values represent airborne concentration thresholds for different levels of health effects, with PAC-1 being mild and transient and PAC-3 being life-threatening.

Experimental Protocols

The information presented in this guide is derived from Safety Data Sheets (SDS), which are documents providing occupational safety and health information. These documents do not contain detailed methodologies for scientific experiments. For experimental protocols involving this compound, please refer to relevant scientific literature and established laboratory procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecanoate
Reactant of Route 2
Tetradecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.